Sophocarpine
Description
Properties
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78003-71-1 (hydrobromide) | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90215126 | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6483-15-4 | |
| Record name | (-)-Sophocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6483-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Molecular Mechanisms of Sophocarpine: A Technical Guide for Researchers
Sophocarpine, a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse therapeutic potential, including anti-inflammatory, anti-cancer, antiviral, and cardioprotective effects, stems from its ability to modulate a complex network of intracellular signaling pathways.[1][3] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, designed for researchers, scientists, and professionals in drug development.
Core Directive: A Multi-Target Approach to Cellular Regulation
This compound's efficacy does not rely on a single molecular target but rather on its capacity to concurrently influence multiple critical signaling cascades. This multi-target functionality allows it to address the multifaceted nature of complex diseases. The primary pathways modulated by this compound include Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of inflammation, cell survival, proliferation, and apoptosis.[1][4]
PART 1: Anti-Inflammatory Mechanisms of Action
This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[4] This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.[4][5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5]
This compound intervenes in this process by preventing the phosphorylation of IκB, thereby inhibiting NF-κB activation and nuclear translocation.[4][5] This leads to a downstream reduction in the expression of inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6][7]
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][8]
This inhibitory effect on the NF-κB pathway has been demonstrated in various models, including LPS-induced RAW 264.7 macrophages and in animal models of colitis and acute lung injury.[5][9]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[5] this compound has been shown to selectively attenuate the phosphorylation of p38 MAPK and JNK without significantly affecting ERK1/2 phosphorylation.[5][8] This targeted inhibition contributes to its overall anti-inflammatory effect by reducing the production of pro-inflammatory cytokines.[5]
Diagram: this compound's Inhibition of Inflammatory Pathways
Caption: this compound exerts anti-cancer effects by upregulating PTEN and inhibiting PI3K/Akt and MEK/ERK pathways.
PART 3: Antiviral and Cardioprotective Mechanisms
Antiviral Activity
This compound has demonstrated antiviral activity against a range of viruses, including hepatitis B virus (HBV) and enterovirus 71 (EV71). [1][6][10][11]Against HBV, it can significantly reduce the levels of HBsAg, HBeAg, and HBV DNA. [1][6]In the case of EV71, the causative agent of hand, foot, and mouth disease, this compound has been shown to inhibit viral attachment and penetration into host cells, as well as suppress the replication of viral genomic RNA. [10][11]
Cardioprotective Effects
This compound exhibits significant cardioprotective effects, mitigating conditions such as cardiac hypertrophy, fibrosis, and doxorubicin-induced heart injury. [1][6][12][13][14]Its mechanisms in the cardiovascular system include:
-
Anti-inflammatory Action: By inhibiting the NF-κB pathway, this compound reduces the levels of pro-inflammatory cytokines in the heart, which are implicated in cardiac fibrosis and injury. [1][6][14]* Antioxidant Effects: this compound can activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, thereby reducing oxidative stress in cardiomyocytes. [1][8]* Modulation of Autophagy: In models of cardiac hypertrophy, this compound has been shown to activate autophagy, a cellular process that removes damaged organelles and proteins, thereby maintaining cardiac homeostasis. [12][13]
Conclusion
This compound is a pleiotropic molecule that exerts its diverse pharmacological effects by modulating multiple, interconnected signaling pathways. Its ability to inhibit pro-inflammatory and pro-survival pathways like NF-κB, PI3K/Akt, and MAPK, while activating protective mechanisms such as the Nrf2/HO-1 pathway and autophagy, underscores its potential as a therapeutic agent for a wide range of diseases. Further research into its molecular interactions and clinical efficacy is warranted to fully realize its therapeutic promise.
References
-
Title: this compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway Source: [Link]
-
Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound Source: [Link]
-
Title: Antitumor effects of this compound through multiple signaling pathways... Source: [Link]
-
Title: this compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer Source: [Link]
-
Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed Source: [Link]
-
Title: Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed Source: [Link]
-
Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound Source: [Link]
-
Title: this compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer - PubMed Source: [Link]
-
Title: this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy Source: [Link]
-
Title: Pharmacokinetic properties of this compound and sophoridine Source: [Link]
-
Title: Full article: this compound ameliorates cardiac hypertrophy through activation of autophagic responses Source: [Link]
-
Title: Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines Source: [Link]
-
Title: this compound ameliorates cardiac hypertrophy through activation of autophagic responses Source: [Link]
-
Title: this compound against enterovirus 71 in vitro - PubMed Source: [Link]
-
Title: this compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer Source: [Link]
-
Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound - Frontiers Source: [Link]
-
Title: this compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed Source: [Link]
-
Title: Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain - PubMed Source: [Link]
-
Title: Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice Source: [Link]
-
Title: this compound against enterovirus 71 in vitro - PMC - PubMed Central - NIH Source: [Link]
-
Title: Oral this compound protects rat heart against pressure overload-induced cardiac fibrosis - PubMed Source: [Link]
-
Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound - Semantic Scholar Source: [Link]
-
Title: Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance Source: [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 7. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound against enterovirus 71 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound ameliorates cardiac hypertrophy through activation of autophagic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral this compound protects rat heart against pressure overload-induced cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sophocarpine's Role in Inhibiting NF-κB Signaling Pathways
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of pathologies, including chronic inflammatory diseases, autoimmune disorders, and cancer.[1] Consequently, targeting the NF-κB cascade presents a significant therapeutic opportunity. Sophocarpine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has emerged as a potent modulator of this pathway.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its inhibitory effects on NF-κB signaling. We will dissect the canonical NF-κB pathway, pinpoint this compound's specific points of intervention, and present validated, step-by-step experimental protocols for researchers to investigate and confirm these activities in a laboratory setting. The guide is designed to equip drug development professionals and research scientists with the foundational knowledge and practical methodologies required to leverage this compound's therapeutic potential.
Introduction: The NF-κB Pathway and the Therapeutic Promise of this compound
The NF-κB family of transcription factors are master regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[4] In resting cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, primarily IκBα.[5][6] A wide array of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and pathogen-associated molecular patterns like lipopolysaccharide (LPS), can trigger the canonical NF-κB pathway.[7] This activation leads to the phosphorylation and subsequent proteasomal degradation of IκBα, unmasking a nuclear localization signal (NLS) on the p65 subunit.[6] The freed NF-κB complex then translocates to the nucleus, binds to specific κB sites in the promoter regions of target genes, and initiates the transcription of hundreds of genes, including those for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][8]
This compound is a natural compound with a well-documented history in traditional medicine for treating a variety of ailments.[9] Modern pharmacological studies have substantiated its potent anti-inflammatory, anti-tumor, and immunomodulatory properties.[3] A significant body of evidence now points to the inhibition of the NF-κB signaling cascade as a core mechanism underpinning these therapeutic effects.[10][11] This guide delves into the specifics of this inhibitory action.
The Canonical NF-κB Signaling Pathway
Understanding the standard activation cascade is crucial to appreciating this compound's mechanism. The pathway is initiated by ligand binding to cell surface receptors, which culminates in the activation of the IκB kinase (IKK) complex. The IKK complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is the central kinase that phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[7][12] This phosphorylation event signals IκBα for ubiquitination and degradation by the 26S proteasome, liberating the NF-κB dimer for nuclear translocation and subsequent gene activation.[5]
Caption: The Canonical NF-κB Signaling Pathway.
This compound's Mechanism of NF-κB Inhibition
This compound intervenes at a critical upstream juncture in the canonical pathway. Research demonstrates that this compound inhibits LPS-mediated NF-κB activation by preventing the phosphorylation of the inhibitor IκBα.[2] This action effectively stabilizes the IκBα-NF-κB complex in the cytoplasm. By blocking IκBα phosphorylation, this compound prevents its subsequent degradation, thereby ensuring the NF-κB p65/p50 heterodimer remains sequestered and unable to translocate to the nucleus.[11] This cytoplasmic retention of NF-κB is the linchpin of this compound's anti-inflammatory effect, as it directly prevents the transcription of NF-κB-dependent pro-inflammatory genes.[9][13] Studies in various cell models, including RAW 264.7 macrophages and H9c2 myocardial cells, have confirmed that treatment with this compound leads to a marked reduction in the nuclear fraction of p65, even in the presence of potent stimuli like LPS or high glucose.[2][11][14]
Caption: this compound's inhibition of IκBα phosphorylation.
Quantitative Assessment of this compound's Efficacy
The inhibitory activity of this compound has been quantified across various cell lines and models. The effective concentration can vary depending on the cell type and the stimulus used. The following table summarizes key quantitative data from published studies, providing a reference for experimental design.
| Cell Line/Model | Stimulus | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | 50 - 100 µg/mL | Suppressed NO, TNF-α, IL-6 production; Inhibited IκB phosphorylation. | [2] |
| HCT116 (Colorectal Cancer) | N/A | IC₅₀: 2.547 ± 0.256 µM | Inhibited cell proliferation. | [15] |
| LoVo (Colorectal Cancer) | N/A | IC₅₀: 2.851 ± 0.332 µM | Inhibited cell proliferation. | [15] |
| H9c2 Myocardial Cells | High Glucose (HG) | 1 mM | Reversed HG-induced IκBα degradation; Abolished nuclear translocation of p65. | [11] |
| BV-2 Microglia | LPS + IFN-γ | 1, 2, 4 µM | Reduced levels of p-IκBα and p-p65 proteins. | [16] |
Methodologies for Validating this compound's Activity on the NF-κB Pathway
To ensure scientific rigor and reproducibility, a multi-assay approach is essential. The following protocols provide a self-validating system to confirm the mechanism of action of this compound.
General Experimental Workflow
A logical workflow ensures that each result builds upon the last, from observing a downstream phenotypic change to confirming the specific molecular interaction.
Caption: A validated workflow for investigating this compound.
Protocol 1: Cell Culture and Treatment
Causality: This initial step establishes a consistent and healthy cell population. The use of a stimulus like LPS is critical to activate the NF-κB pathway, creating the condition under which this compound's inhibitory effect can be measured. Pre-treatment with this compound allows the compound to enter the cells and be present to act upon the signaling cascade immediately upon stimulation.
-
Cell Seeding: Plate RAW 264.7 macrophages in 6-well plates at a density of 1x10⁶ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
-
Pre-treatment: Aspirate the old medium. Add fresh, serum-free DMEM containing the desired concentrations of this compound (e.g., 1, 10, 50 µg/mL). A vehicle control (e.g., DMSO or PBS) well must be included. Incubate for 1-2 hours.
-
Stimulation: Add LPS directly to the medium to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the cells for the appropriate duration based on the downstream assay (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation, 24 hours for cytokine production).
-
Harvesting: Proceed immediately to cell lysis or extract preparation.
Protocol 2: Western Blot for NF-κB Pathway Proteins
Causality: Western blotting provides a semi-quantitative assessment of protein levels and their post-translational modifications. By probing for phosphorylated IκBα (p-IκBα) and total IκBα, one can directly test the hypothesis that this compound prevents IκBα phosphorylation and subsequent degradation.[17] Analyzing p65 levels in cytoplasmic versus nuclear fractions directly visualizes the inhibition of nuclear translocation.[18] Loading controls (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus) are essential for validating equal protein loading between samples.[6]
-
Nuclear and Cytoplasmic Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, MgCl₂, DTT, and protease/phosphatase inhibitors).
-
Centrifuge to pellet the nuclei. Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet. Resuspend and lyse the pellet in a high-salt nuclear extraction buffer.
-
Centrifuge at high speed and collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of all fractions using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10% or 12% polyacrylamide gel and run electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-p65
-
Mouse anti-α-Tubulin (cytoplasmic loading control)
-
Rabbit anti-Lamin B1 (nuclear loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
Causality: EMSA is a gold-standard technique to directly assess the DNA-binding activity of transcription factors.[19] A positive result (a shifted band) indicates that active NF-κB is present in the nuclear extract and capable of binding its consensus DNA sequence. A reduction in this shift in this compound-treated samples provides strong evidence that the compound prevents the formation of active, DNA-binding NF-κB complexes.[20] The "supershift" with a p65 antibody confirms the identity of the protein in the complex.[21]
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction:
-
In a microfuge tube, combine 5-10 µg of nuclear extract with a binding buffer (containing poly(dI-dC) as a non-specific competitor).
-
For supershift analysis, add 1 µL of anti-p65 antibody to the designated reaction tube and incubate on ice for 20 minutes.
-
Add the ³²P-labeled NF-κB probe to each reaction.
-
Incubate at room temperature for 20-30 minutes.
-
-
Non-Denaturing Gel Electrophoresis:
-
Load the samples onto a 5% non-denaturing polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) until the loading dye has migrated sufficiently.
-
-
Detection:
-
Dry the gel under a vacuum.
-
Expose the dried gel to X-ray film or a phosphor screen to visualize the radiolabeled DNA-protein complexes.
-
Protocol 4: NF-κB Luciferase Reporter Gene Assay
Causality: This cell-based assay provides a quantitative readout of the final step in the signaling pathway: NF-κB-dependent gene transcription.[22] Cells are transfected with a plasmid where the luciferase gene is under the control of a promoter containing multiple NF-κB binding sites. An increase in luminescence upon stimulation reflects NF-κB transcriptional activity.[4] Inhibition of this luminescence by this compound provides functional validation that the upstream blockade of the pathway translates to a downstream reduction in gene expression.[23][24]
-
Transfection:
-
Co-transfect HEK293 or a similar responsive cell line with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene driven by an NF-κB-responsive element (e.g., pNF-κB-Luc).
-
A control plasmid with the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.[4]
-
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Treatment and Stimulation: Pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with an agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
In a luminometer plate, add the cell lysate.
-
Inject the Firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence.
-
Inject the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second luminescence.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each sample. Normalize the results to the vehicle-treated control to determine the fold-change in NF-κB transcriptional activity.
Conclusion and Future Directions
This compound unequivocally demonstrates potent inhibitory activity against the canonical NF-κB signaling pathway. Its mechanism, centered on the prevention of IκBα phosphorylation and the subsequent cytoplasmic sequestration of NF-κB, is well-supported by a range of molecular and cellular assays. This action effectively shuts down the transcription of a host of pro-inflammatory genes, providing a clear molecular basis for its observed anti-inflammatory and anti-cancer effects.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile, potentially leading to novel derivatives with enhanced therapeutic indices. Furthermore, exploring its efficacy in preclinical models of chronic inflammatory diseases and specific cancers where NF-κB is a known driver will be critical for its translation to the clinic. The methodologies outlined in this guide provide a robust framework for these continued investigations.
References
-
Gao, Z. et al. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. PubMed. Available at: [Link]
-
Li, X. et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Semantic Scholar. Available at: [Link]
-
Li, X. et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Available at: [Link]
-
Wu, Y. et al. (2020). This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology. Available at: [Link]
-
Li, X. et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. Available at: [Link]
-
Zhang, X., & Zhang, L. (2022). Network pharmacology and experimental validation identify the potential mechanism of this compound for COVID-19. Microbiology Society. Available at: [Link]
-
Liu, B. et al. (2018). This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model. PubMed Central. Available at: [Link]
-
Fu, Y. et al. (2025). This compound prevents LPS and IFN-γ-stimulated oxidative stress and neuroinflammation of BV-2 microglia by regulating the AMPK/NF-κB signaling pathway. ResearchGate. Available at: [Link]
-
Li, X. et al. (2024). Antitumor effects of this compound through multiple signaling pathways. ResearchGate. Available at: [Link]
-
Weng, H. et al. (2022). This compound inhibited the proliferation of CRPC cells. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2025). This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer. PubMed. Available at: [Link]
-
Chen, Y. et al. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Effects of compounds 1-9 on the TNFα-induced NF-κB luciferase reporter activity in HepG2 cells. ResearchGate. Available at: [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]
-
Riccardi, C. & O'Byrne, K. (2002). Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages. NIH. Available at: [Link]
-
Chew, J. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link]
-
Leco, E. & Khoury, H. (2012). Electrophoretic mobility shift assay analysis of NF-κB DNA binding. PubMed. Available at: [Link]
-
Grammel, M. et al. (2015). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. Available at: [Link]
-
Gurevich, I. et al. (2014). The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism. PMC - NIH. Available at: [Link]
-
Fu, Y. et al. (2025). This compound prevents LPS and IFN-γ-stimulated oxidative stress and neuroinflammation of BV-2 microglia by regulating the AMPK/NF-κB signaling pathway. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). EMSA: NF-κB DNA binding activity of NO-Cbl and Apo2L/TRAIL. ResearchGate. Available at: [Link]
-
Lee, S. et al. (2021). Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). EMSA identification of physical interaction of NF-κB with the predicted binding sites in the promoter of NOX1. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Andr inhibited the nuclear translocation of p-P65 and inflammation post-MI. ResearchGate. Available at: [Link]
-
Gmeiner, W. H. & Vaz, M. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. MDPI. Available at: [Link]
-
Kim, H. et al. (2010). Inhibition of p65 Nuclear Translocation by Baicalein. PMC - PubMed Central - NIH. Available at: [Link]
-
Smith, A. J. & Humphries, S. E. (2010). Principles and Problems of the Electrophoretic Mobility Shift Assay. PubMed. Available at: [Link]
-
Rasheed, Z. et al. (2013). Suppression of NF-κB p65 nuclear translocation and tumor necrosis factor-α by Pongamia pinnata seed extract in adjuvant-induced arthritis. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 12. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound prevents LPS and IFN-γ-stimulated oxidative stress and neuroinflammation of BV-2 microglia by regulating the AMPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Anti-inflammatory Mechanisms of Sophocarpine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has a long history in traditional medicine.[1][2][3] Modern pharmacological research is progressively substantiating its potent anti-inflammatory properties, positioning it as a compelling candidate for novel therapeutic strategies against a spectrum of inflammatory diseases. This technical guide provides an in-depth exploration of the foundational research elucidating this compound's mechanisms of action. We will dissect the core signaling pathways modulated by this compound, detail established experimental protocols for its evaluation, and present key quantitative data from seminal studies. This document is intended to serve as a comprehensive resource for researchers engaged in the investigation and development of this compound-based anti-inflammatory agents.
Introduction: this compound, a Natural Compound with Therapeutic Potential
This compound is a tetracyclic quinolizidine alkaloid that is a primary active constituent of traditional medicinal herbs like Sophora alopecuroides L. and Sophora flavescens Ait.[2][4] Historically used for a variety of ailments, contemporary scientific inquiry has identified a broad range of pharmacological activities, including anti-viral, anti-cancer, analgesic, and significant organ-protective effects.[1][3][5] At the heart of its therapeutic potential lies its profound ability to modulate the body's inflammatory response. Numerous studies have demonstrated that this compound can mitigate both acute and chronic inflammation across various preclinical models, including those for osteoarthritis, colitis, sepsis-induced organ injury, and diabetic cardiomyopathy.[2][6][7] This guide focuses specifically on the molecular underpinnings of these anti-inflammatory effects.
Core Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory efficacy of this compound is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected signaling pathways that are central to the inflammatory cascade. The most extensively documented mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8] In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to potently inhibit this pathway.[2][6] Mechanistic studies reveal that this compound prevents the phosphorylation and degradation of IκBα.[4][6] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[4] This inhibitory effect has been observed in various cell types, including macrophages and chondrocytes, and is a key contributor to its ability to reduce the production of inflammatory mediators.[4][6]
Modulation of MAPK Signaling Pathways
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical set of pathways that regulate inflammatory responses. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate downstream targets that control the expression of inflammatory mediators.
Research has consistently shown that this compound's anti-inflammatory effects are associated with the downregulation of MAPK signaling.[2][4] Specifically, studies in LPS-stimulated RAW 264.7 macrophages demonstrated that this compound significantly attenuated the phosphorylation of p38 MAPK and JNK, while having little to no effect on ERK1/2 phosphorylation.[4] By inhibiting the activation of p38 and JNK, this compound further suppresses the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[4][8]
Experimental Validation: Protocols and Data
The anti-inflammatory properties of this compound have been validated through a series of standardized in vitro and in vivo experimental models.
In Vitro Assessment of Anti-inflammatory Activity
The murine macrophage cell line, RAW 264.7, is the workhorse model for the in vitro evaluation of anti-inflammatory compounds.[2][4] Stimulation of these cells with LPS mimics a bacterial infection, inducing a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[4]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a negative control.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Carefully collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.[9][10]
| Assay | Cell Line | Stimulant | This compound Conc. | Observed Effect | Reference |
| NO Production | RAW 264.7 | LPS | 50-100 µg/mL | Significant suppression of NO production | [4][8] |
| TNF-α Secretion | RAW 264.7 | LPS | 50-100 µg/mL | Significant suppression of TNF-α secretion | [4] |
| IL-6 Secretion | RAW 264.7 | LPS | 50-100 µg/mL | Significant suppression of IL-6 secretion | [4] |
| iNOS Expression | RAW 264.7 | LPS | 50-100 µg/mL | Downregulation of iNOS protein expression | [4][8] |
| COX-2 Expression | RAW 264.7 | LPS | 50-100 µg/mL | Downregulation of COX-2 protein expression | [4][8] |
| p-JNK Levels | RAW 264.7 | LPS | 50-100 µg/mL | Attenuation of JNK phosphorylation | [4] |
| p-p38 Levels | RAW 264.7 | LPS | 50-100 µg/mL | Attenuation of p38 phosphorylation | [4] |
| IκBα Phosphorylation | RAW 264.7 | LPS | 50-100 µg/mL | Prevention of IκBα phosphorylation | [4] |
In Vivo Validation of Anti-inflammatory Efficacy
To confirm the physiological relevance of the in vitro findings, this compound has been tested in various animal models of acute and chronic inflammation.[11]
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation. A subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response, characterized by edema, which can be quantified by plethysmometry. This compound has been shown to significantly reduce this edema in a dose-dependent manner.[11]
-
Xylene-Induced Ear Edema: This model is used to assess anti-inflammatory effects on acute exudative inflammation. Topical application of xylene to the mouse ear causes swelling, which can be measured by the weight difference between the treated and untreated ears. This compound effectively inhibits this xylene-induced edema.[11][12]
-
Acetic Acid-Induced Vascular Permeability: This model evaluates the ability of a compound to reduce inflammation-induced leakage from blood vessels. Intraperitoneal injection of acetic acid causes an increase in vascular permeability, which can be quantified by measuring the extravasation of a dye like Evans blue. This compound has demonstrated a significant reduction in dye leakage in this model.[11][12]
| Model | Animal | This compound Dose | Endpoint | Result | Reference |
| Carrageenan-Induced Paw Edema | Rat | 15 & 30 mg/kg | Paw Volume | Significant, dose-dependent reduction in edema | [11] |
| Xylene-Induced Ear Edema | Mouse | 20, 40, & 80 mg/kg | Ear Weight | Significant, dose-dependent inhibition of swelling | [11][12] |
| Acetic Acid-Induced Writhing | Mouse | 40 & 80 mg/kg | Number of Writhers | Significant, dose-dependent inhibition of writhing | [12] |
| Acetic Acid-Induced Vascular Permeability | Mouse | 20 & 40 mg/kg | Dye Extravasation | Significant, dose-dependent reduction in permeability | [11] |
| DSS-Induced Colitis | Mouse | Not Specified | Pro/Anti-inflammatory Cytokine Production | Ameliorated colitis by regulating cytokine production | [2][3] |
| IL-1β-Stimulated Osteoarthritis | Rat | In vivo model used | Pro-inflammatory Cytokines (NO, PGE2, TNF-α, IL-6) | Reduced production of pro-inflammatory cytokines | [7] |
Concluding Remarks and Future Directions
The foundational research on this compound compellingly demonstrates its significant anti-inflammatory properties. Its multitargeted mechanism, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, provides a robust rationale for its therapeutic potential. The consistent efficacy observed in both in vitro cellular models and in vivo models of acute inflammation underscores its promise as a lead compound for drug development.
While these core findings are well-established, further research is warranted.[1][5] Future investigations should focus on elucidating its effects on other relevant pathways (e.g., PI3K/AKT, Nrf2/HO-1), conducting comprehensive pharmacokinetic and toxicological studies, and evaluating its efficacy in more complex, chronic disease models.[1][2][5] The continued exploration of this compound and its derivatives holds considerable promise for the development of next-generation anti-inflammatory therapies.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC. National Center for Biotechnology Information. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - Frontiers. Frontiers Media S.A.. [Link]
-
Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed. National Center for Biotechnology Information. [Link]
-
This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer - PubMed. National Center for Biotechnology Information. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed. National Center for Biotechnology Information. [Link]
-
This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - Frontiers. Frontiers Media S.A.. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers Media S.A.. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - Semantic Scholar. Semantic Scholar. [Link]
-
Antitumor effects of this compound through multiple signaling pathways.... - ResearchGate. ResearchGate. [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. MDPI. [Link]
-
Anti-nociceptive and anti-inflammatory activity of this compound - PubMed. National Center for Biotechnology Information. [Link]
-
The protective effect of this compound in osteoarthritis: An in vitro and in vivo study - PubMed. National Center for Biotechnology Information. [Link]
-
This compound Alleviates Isoproterenol-Induced Kidney Injury by Suppressing Inflammation, Apoptosis, Oxidative Stress and Fibrosis - PubMed. National Center for Biotechnology Information. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. MDPI. [Link]
-
This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PubMed Central. National Center for Biotechnology Information. [Link]
-
Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - Frontiers. Frontiers Media S.A.. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. ResearchGate. [Link]
Sources
- 1. [PDF] A review on the pharmacology, pharmacokinetics and toxicity of this compound | Semantic Scholar [semanticscholar.org]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 4. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 7. The protective effect of this compound in osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anti-nociceptive and anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Basic Biological Activities of Sophocarpine
Introduction
Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has a long history of use in traditional Chinese medicine.[1][2] Modern pharmacological research has increasingly focused on elucidating the molecular mechanisms underlying its diverse biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antiviral, cardiovascular, and neuroprotective effects. We will delve into the key signaling pathways modulated by this compound and provide detailed experimental protocols for investigating these activities.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent by interfering with multiple signaling pathways in tumor cells.[3][4] Its primary mechanisms of action include the inhibition of cell proliferation and invasion, induction of apoptosis, and cell cycle arrest.[1][5]
Mechanistic Insights
The anticancer effects of this compound are largely attributed to its ability to modulate key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[1][6] this compound has been shown to upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[6] By inhibiting this pathway, this compound can effectively arrest the tumor cell cycle and induce apoptosis.[6][7] Furthermore, it can inhibit the phosphorylation of MEK and ERK, key components of the MAPK pathway, which in turn reduces the secretion of vascular endothelial growth factor (VEGF) and suppresses tumor cell migration.[6]
Experimental Protocols
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC3, DU145) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 100, and 200 µM) and a vehicle control.[3] Incubate for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
This protocol quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This protocol assesses the effect of this compound on cancer cell invasion.
Protocol:
-
Chamber Preparation: Pre-coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free media containing different concentrations of this compound (e.g., 100 and 200 µM) into the upper chamber.[3]
-
Incubation: Add complete media with 10% FBS to the lower chamber as a chemoattractant and incubate for 24 hours.[3]
-
Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invaded cells on the bottom of the membrane with crystal violet.[3] Count the number of invaded cells under a microscope.
Quantitative Data Summary
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| DU145 (Prostate) | Wound Healing | 100, 200 | Decreased cell mobility | [3] |
| PC3 (Prostate) | Wound Healing | 200 | Decreased cell mobility | [3] |
| DU145 (Prostate) | Transwell Invasion | 100, 200 | Decreased number of invaded cells | [3] |
| PC3 (Prostate) | Transwell Invasion | 100, 200 | Decreased number of invaded cells | [3] |
| PC93, TSU-Pr1 (Prostate) | Cytotoxicity | Concentration-dependent | Marked inhibition of cell proliferation | [5] |
Signaling Pathway Diagram
Caption: this compound's anticancer mechanism via PI3K/AKT/mTOR and MEK/ERK pathways.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[1][8] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][8]
Mechanistic Insights
In inflammatory responses, lipopolysaccharide (LPS) is a potent activator of macrophages. This compound has been shown to inhibit LPS-induced inflammation by preventing the phosphorylation of IκB, which in turn blocks the activation of NF-κB.[8] Additionally, it attenuates the phosphorylation of p38 MAP kinase and JNK, further contributing to its anti-inflammatory effects.[6][8]
Experimental Protocols
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50 and 100 µg/ml) for 1 hour before stimulating with LPS (1 µg/mL).[6][8]
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and express the inhibition of NO production as a percentage of the LPS-only treated control.
This protocol quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.
Protocol:
-
Sample Collection: Collect supernatants from RAW 264.7 cells treated as described in the NO production assay.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Determine the cytokine concentrations from the standard curve and compare the levels in this compound-treated groups to the LPS-only control.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW 264.7 | LPS + this compound | 50, 100 µg/ml | Suppressed NO production | [6][8] |
| RAW 264.7 | LPS + this compound | 50, 100 µg/ml | Suppressed TNF-α secretion | [6][8] |
| RAW 264.7 | LPS + this compound | 50, 100 µg/ml | Suppressed IL-6 secretion | [6][8] |
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory action via NF-κB and MAPK pathways.
Antiviral Activity
This compound has demonstrated inhibitory effects against a range of viruses, including Enterovirus 71 (EV71) and Hepatitis B virus (HBV).[1][9] Its antiviral mechanisms involve interfering with viral attachment, penetration, and replication.[10][11]
Mechanistic Insights
Studies on EV71 have shown that this compound can inhibit the attachment and penetration of the virus into host cells.[10][11] It also suppresses the replication of viral genomic RNA.[10][11] In the context of HBV, this compound has been found to reduce the levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg).[9]
Experimental Protocols
This "gold standard" assay quantifies the ability of this compound to inhibit viral infection.[12]
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells for EV71) in a 6-well or 12-well plate.[13][14]
-
Virus Treatment: Pre-incubate a known titer of the virus with different concentrations of this compound for 1-2 hours.
-
Infection: Infect the cell monolayer with the virus-sophocarpine mixture and allow for adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus-only control wells.
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC₅₀).
This protocol measures the effect of this compound on the secretion of HBV antigens from infected cells.
Protocol:
-
Cell Culture and Treatment: Culture HBV-producing cells (e.g., HepG2.2.15) and treat with various concentrations of this compound.
-
Supernatant Collection: Collect the cell culture supernatant at different time points.
-
ELISA: Use commercial ELISA kits to quantify the levels of HBsAg and HBeAg in the supernatants.
-
Data Analysis: Compare the antigen levels in the this compound-treated groups to the untreated control to determine the inhibitory effect.
Quantitative Data Summary
| Virus | Cell Line | Assay | IC₅₀ | Reference |
| Enterovirus 71 (EV71) | Vero | Cytopathic Effect | 350 µg/ml | [4][11] |
| Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | - | [9] |
Cardiovascular Effects
This compound exerts multiple effects on the cardiovascular system, including anti-arrhythmic, cardioprotective, and vasodilatory actions.[1][9] These effects are mediated through the modulation of various ion channels and signaling pathways.[4]
Mechanistic Insights
The anti-arrhythmic properties of this compound are attributed to its ability to block multiple ion channels, including sodium, potassium, and calcium channels, leading to a prolongation of the action potential duration.[4] Its cardioprotective effects in ischemia-reperfusion injury are linked to the inhibition of the NF-κB signaling pathway, which reduces inflammation and apoptosis.[15] this compound also activates the Nrf2/HO-1 signaling pathway, which protects cardiac cells from oxidative stress.[1]
Experimental Protocols
This ex vivo model allows for the investigation of the direct effects of this compound on cardiac function without systemic influences.[14][16]
Protocol:
-
Heart Isolation: Excise the heart from an anesthetized rodent and cannulate the aorta.
-
Retrograde Perfusion: Perfuse the heart retrogradely with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
Drug Administration: Infuse this compound into the perfusate at desired concentrations.
-
Functional Assessment: Monitor cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Ischemia-Reperfusion: Induce global ischemia by stopping the perfusion, followed by reperfusion to model I/R injury. Assess the protective effects of this compound administered before ischemia or during reperfusion.[15]
This technique is used to study the effects of this compound on specific ion channels in isolated cardiomyocytes.
Protocol:
-
Cardiomyocyte Isolation: Isolate single ventricular myocytes from animal hearts.
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record ionic currents (e.g., INa, ICa,L, IK) in the absence and presence of this compound.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to determine the effect of this compound on each ion channel.
Quantitative Data Summary
| Model | Parameter | Concentration | Effect | Reference |
| Isolated guinea pig heart | Isoprenaline-induced tachyarrhythmia | 300 µmol/L | Reversed arrhythmia | [17] |
| Rabbit ventricular myocytes | Late sodium current (INa.L) | 20, 40, 80 µM | Inhibited INa.L | [18] |
| Rat model of myocardial I/R | Infarct size | - | Reduced infarct size | [10][15] |
Experimental Workflow Diagram
Caption: Workflow for the Langendorff isolated heart ischemia-reperfusion experiment.
Neuroprotective and Anxiolytic-like Effects
This compound has shown promise in protecting neurons from damage and exhibiting anxiolytic-like properties.[1] Its neuroprotective effects are associated with its antioxidant and anti-inflammatory activities, while its impact on anxiety-like behavior is being explored.
Mechanistic Insights
In neuronal cells, this compound can protect against glutamate-induced cytotoxicity by inhibiting the generation of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[9][19] This neuroprotective effect is linked to the activation of the Nrf2/HO-1 signaling pathway.[9] this compound has also been found to inhibit NF-κB nuclear translocation in neuronal cells, which may contribute to its neuroprotective effects by reducing neuroinflammation.[1]
Experimental Protocols
This in vitro assay evaluates the protective effect of this compound against glutamate-induced oxidative stress in a hippocampal neuronal cell line.[9][19]
Protocol:
-
Cell Seeding: Plate HT22 cells and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) for a specified time.[8][9]
-
Induction of Oxidative Stress: Expose the cells to a high concentration of glutamate (e.g., 20 mM) to induce oxidative stress.[8][9]
-
Cell Viability and ROS Measurement: Assess cell viability using the MTT or CCK-8 assay and measure intracellular ROS levels using a fluorescent probe like DCFH-DA.[9]
This widely used behavioral assay assesses anxiety-like behavior in rodents.[17][20]
Protocol:
-
Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimatization: Acclimatize the animals (mice or rats) to the testing room before the experiment.
-
Drug Administration: Administer this compound or a vehicle control to the animals at a specific time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[17][21]
-
Data Recording and Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.[17]
Quantitative Data Summary
| Cell Line/Model | Treatment | Concentration | Effect | Reference |
| HT22 cells | Glutamate + this compound | 1.25 - 10 µM | Inhibited cytotoxicity and ROS generation | [8][9] |
Experimental Workflow Diagram
Caption: Workflow for the Elevated Plus Maze test for anxiolytic-like activity.
Conclusion and Future Directions
This compound is a multifaceted natural compound with a broad spectrum of biological activities that hold significant therapeutic promise. Its ability to modulate key signaling pathways involved in cancer, inflammation, viral infections, cardiovascular diseases, and neurological disorders makes it a compelling candidate for further drug development. Future research should focus on conducting more extensive preclinical and clinical trials to validate its efficacy and safety in various disease models. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives of this compound, paving the way for novel therapeutic interventions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Neuroprotective Effect of this compound against Glutamate-Induced HT22 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound administration preserves myocardial function from ischemia-reperfusion in rats via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Enterovirus 71 Replication by 7-Hydroxyflavone and Diisopropyl-Flavon7-yl Phosphate | PLOS One [journals.plos.org]
- 15. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrophysiological mechanisms of this compound as a potential antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound attenuates the Na(+)-dependent Ca2(+) overload induced by Anemonia sulcata toxin-increased late sodium current in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
Preliminary Studies on Sophocarpine for Cancer Research: A Technical Guide
Introduction: Re-evaluating a Traditional Alkaloid for Modern Oncology
Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has a long history in traditional Chinese medicine.[1] Contemporary cancer research is now rigorously investigating its potential as a multi-faceted therapeutic agent.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the preliminary studies of this compound in oncology. It will delve into its mechanisms of action, key molecular targets, and provide standardized protocols for its investigation.
This compound has demonstrated a range of anti-tumor activities across various cancer types, including but not limited to prostate, colorectal, lung, glioblastoma, and gastric cancers.[2][3] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in tumorigenesis, thereby affecting cell proliferation, apoptosis, invasion, and metastasis.[4] This document will synthesize the current understanding of this compound's anti-cancer effects and offer practical guidance for its further exploration in a research setting.
Core Mechanisms of Action: A Multi-Pronged Attack on Cancer Progression
This compound exerts its anti-neoplastic effects not through a single target, but by influencing a network of interconnected signaling pathways. This pleiotropic activity is a key area of interest, as it may offer advantages in overcoming the resistance mechanisms often developed against single-target therapies.
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR and MEK/ERK Pathways
Two of the most frequently dysregulated pathways in human cancers are the PI3K/Akt/mTOR and MEK/ERK cascades, which are central regulators of cell growth, proliferation, and survival.[3] this compound has been shown to effectively suppress both of these critical pathways.
In castration-resistant prostate cancer (CRPC) cells, this compound treatment leads to the deactivation of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This is achieved, in part, by upregulating the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[3][8] By inhibiting this pathway, this compound can effectively arrest the cell cycle and induce apoptosis in cancer cells.[3]
Similarly, in colorectal cancer, this compound has been demonstrated to inhibit cell proliferation, invasion, and migration by downregulating the MEK/ERK/VEGF signaling pathway.[9] This inhibition of Vascular Endothelial Growth Factor (VEGF) secretion also suggests a potential anti-angiogenic role for this compound.[3] The interplay between these pathways is complex, with evidence suggesting that negative feedback loops exist between them.[4]
Caption: this compound's multifaceted impact on key oncogenic signaling pathways.
Induction of Apoptosis
A fundamental characteristic of cancer cells is their ability to evade programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines, including prostate and glioblastoma cells.[8] Mechanistically, this is achieved through the regulation of apoptosis-related proteins. Studies have demonstrated that this compound treatment leads to an increase in the expression of pro-apoptotic proteins like Bax and p53, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2.[10][11][12]
Inhibition of Metastasis and Invasion
The metastatic spread of cancer is the primary cause of mortality for many patients. This compound has shown promise in inhibiting the key processes of cancer cell invasion and migration.[1] In colorectal cancer, it has been observed to downregulate N-cadherin and MMP-9, proteins crucial for cell migration.[9] Furthermore, this compound can inhibit the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell dissemination, in some cancer models.[2][13][14][15]
Quantitative Analysis of this compound's In Vitro Efficacy
The following table summarizes the cytotoxic effects of this compound across a range of cancer cell lines, as determined by IC50 (half-maximal inhibitory concentration) values from various studies.
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Assay Method | Reference |
| DU145 | Castration-Resistant Prostate Cancer | 277.69 µM | 48 | CCK-8 | [16] |
| PC3 | Castration-Resistant Prostate Cancer | 174.41 µM | 48 | CCK-8 | [16] |
| HCT-116 | Colon Cancer | 2.134 mmol/L | 48 | Cytotoxicity Assay | [16] |
| LN229 | Glioblastoma | ~0.5 mM | 24 | CCK-8 | [16] |
| SF539 | Glioblastoma | ~0.5 mM | 24 | CCK-8 | [16] |
| A549 | Lung Cancer | 3.68 mM | Not Specified | Not Specified | [2][4] |
| KRASA12 | Myeloma | <21 µM | Not Specified | MTT Assay | [16] |
| AMO-1 | Myeloma | <21 µM | Not Specified | MTT Assay | [16] |
Experimental Protocols for the Investigation of this compound
To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays to assess the anti-cancer effects of this compound.
In Vitro Assays
Caption: A generalized workflow for the in vitro evaluation of this compound.
1. Cell Viability Assay (MTT/CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.
-
Protocol (MTT):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at 490-570 nm using a microplate reader.[6]
-
-
Protocol (CCK-8):
2. Wound Healing (Scratch) Assay
-
Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
-
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
3. Transwell Invasion Assay
-
Principle: This assay measures the invasive potential of cancer cells by their ability to migrate through a basement membrane matrix-coated porous membrane.
-
Protocol:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.[1]
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound or a vehicle control to both chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[1]
-
Count the stained cells under a microscope.
-
4. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[3][18]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the cells by flow cytometry.
-
5. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt and MEK/ERK pathways.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Tumor Xenograft Model
-
Principle: This model assesses the in vivo anti-tumor efficacy of this compound by implanting human cancer cells into immunodeficient mice.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of athymic nude mice.[5][10]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.[10]
-
Measure tumor volume with calipers every 2-3 days.[5]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Future Directions and Concluding Remarks
The preliminary research on this compound has laid a strong foundation for its potential as an anti-cancer agent. Its ability to modulate multiple key oncogenic pathways, induce apoptosis, and inhibit metastasis warrants further investigation. Future studies should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.[13][15]
-
Pharmacokinetics and Bioavailability: Optimizing the delivery and improving the pharmacokinetic profile of this compound.
-
In-depth Mechanistic Studies: Further elucidating the molecular targets and downstream effectors of this compound in different cancer contexts.
-
Clinical Translation: Moving promising preclinical findings into well-designed clinical trials.
This guide has provided a comprehensive overview of the current state of this compound cancer research and offered detailed protocols to facilitate further studies. The multifaceted nature of this compound's anti-tumor activity makes it a compelling candidate for continued development in the fight against cancer.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2024). ResearchGate. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2024). Frontiers in Pharmacology. [Link]
-
Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models. (2021). PMC. [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. (2017). Biomedical Research. [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. (2022). PeerJ. [Link]
-
This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. (2020). Cancer Cell International. [Link]
-
MTT (Assay protocol. (2023). protocols.io. [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. (2022). PubMed. [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. (2016). Biomedical Research. [Link]
-
This compound can enhance the inhibiting effect of oxaliplatin on colon cancer liver metastasis-in vitro and in vivo. (2021). PubMed. [Link]
-
Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition. (2022). MDPI. [Link]
-
This compound Inhibits Tumorgenesis of Colorectal Cancer via Downregulation of MEK/ERK/VEGF Pathway. (2019). J-Stage. [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. (2017). Allied Academies. [Link]
-
This compound can enhance the inhibiting effect of oxaliplatin on colon cancer liver metastasis—in vitro and in vivo. (2021). ProQuest. [Link]
-
This compound Inhibits Tumorgenesis of Colorectal Cancer via Downregulation of MEK/ERK/VEGF Pathway. (2019). PubMed. [Link]
-
Tumorigenicity Assay in Nude Mice. (2015). PMC. [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. (2017). Allied Academies. [Link]
-
Invasion Assay Protocol. (n.d.). SnapCyte. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). PMC. [Link]
-
Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. [Link]
-
Xenograft Tumor Model Protocol. (2005). Protocol Online. [Link]
Sources
- 1. snapcyte.com [snapcyte.com]
- 2. This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. cellsignet.com [cellsignet.com]
- 14. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 15. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 16. ptglab.com [ptglab.com]
- 17. apexbt.com [apexbt.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Unlocking the Antiviral Potential of Sophocarpine: A Technical Guide for Drug Discovery Professionals
Abstract
Sophocarpine, a quinolizidine alkaloid derived from the traditional Chinese medicinal plants Sophora flavescens Ait. and Sophora alopecuroides L., has emerged as a compelling candidate for antiviral drug development.[1][2] Historically used for its anti-inflammatory and analgesic properties, a growing body of evidence now substantiates its broad-spectrum antiviral activity.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral potential, with a focus on its mechanisms of action, experimental validation protocols, and future research directions. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource for harnessing the therapeutic promise of this natural compound.
Introduction to this compound: A Natural Alkaloid with Therapeutic Promise
This compound (C₁₅H₂₂N₂O) is a tetracyclic quinolizidine alkaloid that has been the subject of extensive pharmacological research.[3] Its multifaceted biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects, are well-documented.[1][4][5] The growing interest in this compound within the virology community stems from its demonstrated efficacy against a range of clinically relevant viruses, positioning it as a promising scaffold for the development of novel antiviral agents.
The Antiviral Spectrum and Mechanisms of Action of this compound
This compound exhibits inhibitory activity against both RNA and DNA viruses through a variety of mechanisms. These include direct interference with the viral life cycle and modulation of the host immune response to infection.
Hepatitis B Virus (HBV)
In vitro studies using the HepG2 2.2.15 cell line, which stably expresses HBV, have consistently demonstrated this compound's potent anti-HBV activity.[1][6][7] It has been shown to significantly reduce the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg), as well as decrease the levels of HBV DNA in a concentration-dependent manner.[1][6][7] Notably, its efficacy has been observed against both wild-type and entecavir-resistant HBV strains.[1] The proposed mechanism of action involves the modulation of host signaling pathways, including an increase in interferon-alpha (IFN-α) levels, which suggests an immunoregulatory role in controlling HBV infection.[6][7]
Table 1: In Vitro Anti-HBV Activity of this compound
| Cell Line | Parameter Measured | Concentration | % Inhibition / Effect | Reference |
| HepG2 2.2.15 | HBsAg secretion | 0.2 µM/mL | 57.2% | [6][7] |
| HepG2 2.2.15 | HBeAg secretion | 0.2 µM/mL | 34.6% | [6][7] |
| HepG2 2.2.15 | HBsAg secretion | 0.4 mM/L | ~60% | [6][7] |
| HepG2 2.2.15 | Extracellular HBV DNA | 0.2 mM/L | ~40% | [6][7] |
| HepG2 2.2.15 | Intracellular HBV DNA | 0.2 mM/L | ~20% | [6][7] |
Enteroviruses: Enterovirus 71 (EV71) and Coxsackievirus B3 (CVB3)
This compound has shown significant inhibitory effects against EV71, a primary causative agent of hand, foot, and mouth disease.[1][3][8] Studies in Vero cells have revealed that this compound can inhibit viral attachment to and penetration of host cells, with a more pronounced effect on attachment.[3][8] Furthermore, it has been demonstrated to suppress the replication of viral genomic RNA.[3][8] The 50% inhibition concentration (IC50) against EV71 has been reported to be 350 µg/ml, with a 50% cytotoxicity concentration (CC50) in Vero cells of 1,346 µg/ml.[3][8]
Derivatives of this compound have also been synthesized and evaluated for their activity against Coxsackievirus B3 (CVB3), a major cause of viral myocarditis.[9][10][11] Notably, N-benzenesulfonyl sophocarpinol derivatives have demonstrated broad-spectrum activity against multiple CVB serotypes.[10][12]
Human Herpesvirus 6 (HHV-6)
Preliminary in vitro studies have indicated that this compound has the potential to inhibit the replication of Human Herpesvirus 6 (HHV-6).[1][13] The selective index (SI), a ratio of cytotoxicity to antiviral activity, for two this compound compounds were reported as 184 and 183, which is significantly higher than that of the antiviral drug ganciclovir (SI = 23) in the same study.[13]
Potential Activity Against Coronaviruses
Network pharmacology analyses have suggested a potential therapeutic role for this compound in the context of COVID-19.[1][14][15] It is hypothesized to mitigate the inflammatory cytokine storm associated with severe COVID-19 by modulating signaling pathways such as the NF-κB and MAPK pathways.[1][14] Experimental validation has shown that this compound can attenuate the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α and IL-6.[14][15]
Diagram 1: Proposed Antiviral Mechanisms of this compound
Caption: Proposed mechanisms of this compound's antiviral action.
Experimental Protocols for Assessing Antiviral Activity
The following section outlines standardized protocols for the in vitro evaluation of this compound's antiviral potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells, expressed as the 50% cytotoxicity concentration (CC50).
Protocol:
-
Seed host cells (e.g., Vero, HepG2 2.2.15) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the this compound dilutions. Include a cell-only control (no drug).
-
Incubate the plate for a duration that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.
Virus Yield Reduction Assay
Objective: To quantify the reduction in infectious virus particles produced in the presence of this compound.
Protocol:
-
Seed host cells in a multi-well plate and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound. Include a virus-only control (no drug).
-
After the incubation period, harvest the supernatant containing the progeny virus.
-
Perform a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay on a fresh monolayer of host cells using serial dilutions of the harvested supernatant.
-
Calculate the viral titer for each drug concentration and determine the IC50 value (the concentration of this compound that inhibits viral replication by 50%).
Quantitative PCR (qPCR) for Viral Genome Quantification
Objective: To measure the effect of this compound on the replication of the viral genome.
Protocol:
-
Infect host cells with the virus in the presence of different concentrations of this compound.
-
At various time points post-infection, lyse the cells and extract total RNA or DNA, depending on the virus.
-
Perform reverse transcription (for RNA viruses) to synthesize cDNA.
-
Set up a qPCR reaction using primers and probes specific to a conserved region of the viral genome.
-
Quantify the viral genome copy number relative to a housekeeping gene and compare the treated samples to the untreated control.
Diagram 2: Experimental Workflow for In Vitro Antiviral Assessment
Caption: A generalized workflow for evaluating the antiviral activity of this compound in vitro.
In Vivo Studies and Toxicological Profile
While in vitro data is promising, in vivo validation is crucial. This compound has been shown to be effective in animal models of inflammation and has a relatively short half-life, conforming to a two-compartment model for its distribution in the body.[1][2] However, comprehensive in vivo studies specifically evaluating its antiviral efficacy and detailed toxicological assessments are still somewhat limited and represent a key area for future research.[1] One study demonstrated that this compound could attenuate Concanavalin A-induced liver injury in mice, a model for T-cell mediated hepatitis, by inhibiting the IFN-γ/STAT1 signaling pathway.[16]
Challenges and Future Directions
The development of this compound as a mainstream antiviral therapeutic faces several challenges that need to be addressed:
-
Limited In Vivo Data: More extensive studies in relevant animal models of viral diseases are required to establish its in vivo efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic profile.
-
Mechanism of Action Elucidation: While several pathways have been implicated, the precise molecular targets of this compound in the context of viral infections need to be more definitively identified.
-
Structure-Activity Relationship (SAR) Studies: Further medicinal chemistry efforts to synthesize and screen this compound derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[9][10][11][17]
-
Clinical Trials: Rigorous, well-controlled clinical trials are the ultimate step to validate the safety and efficacy of this compound in human populations.
Conclusion
This compound represents a promising natural product with demonstrated broad-spectrum antiviral activity. Its ability to interfere with multiple stages of the viral life cycle and modulate the host immune response makes it an attractive candidate for further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore and validate the antiviral potential of this compound and its derivatives. Continued research in this area holds the potential to yield novel and effective antiviral therapies to combat a range of viral diseases.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. PubMed. [Link]
-
Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review. Frontiers. [Link]
-
Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity. National Institutes of Health. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. [No specific source name]. [Link]
-
Synthesis and biological evaluation of sophocarpinic acid derivatives as anti-HCV agents. [No specific source name]. [Link]
-
Novel N-Benzenesulfonyl Sophocarpinol Derivatives as Coxsackie B Virus Inhibitors. PMC. [Link]
-
Novel N-benzenesulfonyl sophocarpinol derivatives as coxsackie B virus inhibitors. [No specific source name]. [Link]
-
This compound against enterovirus 71 in vitro. PubMed. [Link]
-
This compound against enterovirus 71 in vitro. PMC. [Link]
-
Antitumor effects of this compound through multiple signaling pathways.... ResearchGate. [Link]
-
Novel N-Benzenesulfonyl Sophocarpinol Derivatives as Coxsackie B Virus Inhibitors. ACS Publications. [Link]
-
Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. [No specific source name]. [Link]
-
Synthesis and biological evaluation of N-substituted sophocarpinic acid derivatives as coxsackievirus B3 inhibitors. PubMed. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. PMC. [Link]
-
Network pharmacology and experimental validation identify the potential mechanism of this compound for COVID-19. Microbiology Society. [Link]
-
Network pharmacology and experimental validation identify the potential mechanism of this compound for COVID-19. PubMed. [Link]
-
Novel N-Benzenesulfonyl Sophocarpinol Derivatives as Coxsackie B Virus Inhibitors. ResearchGate. [Link]
-
Thymopolypeptides combined with matrine type alkaloids suppress HBV replication. [No specific source name]. [Link]
-
This compound Protects Mice from ConA-Induced Hepatitis via Inhibition of the IFN-Gamma/STAT1 Pathway. PMC. [Link]
-
Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. PubMed Central. [Link]
-
Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity. PMC. [Link]
-
In vitro Inhibition of HHV-6 replication by sophocarpines. PubMed. [Link]
-
Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice. [No specific source name]. [Link]
-
Antiviral activity of sophoridine against enterovirus 71 in vitro. PubMed. [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. [No specific source name]. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound against enterovirus 71 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review [frontiersin.org]
- 7. Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-Benzenesulfonyl Sophocarpinol Derivatives as Coxsackie B Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel N-benzenesulfonyl sophocarpinol derivatives as coxsackie B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of N-substituted sophocarpinic acid derivatives as coxsackievirus B3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro Inhibition of HHV-6 replication by sophocarpines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Network pharmacology and experimental validation identify the potential mechanism of this compound for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Protects Mice from ConA-Induced Hepatitis via Inhibition of the IFN-Gamma/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of sophocarpinic acid derivatives as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
Sophocarpine: A Technical Guide to its Discovery, Natural Sources, and Analysis
Introduction
Sophocarpine, a tetracyclic quinolizidine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] As a member of the matrine-type alkaloid family, it is structurally related to other well-known compounds such as matrine and oxymatrine.[3] This technical guide provides an in-depth exploration of the discovery of this compound, its primary natural sources, and the methodologies employed for its extraction, isolation, and analytical characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
A Historical Perspective: The Discovery of this compound
The journey into the chemical constituents of Sophora species has a rich history. While the Japanese researcher Nagai is credited with the extraction and isolation of matrine from the root bark of Sophora flavescens, the discovery of this compound followed.[4] The first reported isolation of this compound occurred in 1934.[5] Although the specific researchers behind this initial discovery are not extensively documented in readily available literature, this milestone marked a significant step in understanding the chemical diversity of matrine-type alkaloids. Early investigations into the secondary metabolites of plants like Sophora flavescens laid the groundwork for the eventual characterization and subsequent pharmacological investigation of this compound.[5]
Natural Sources of this compound
Primary Botanical Sources
This compound is predominantly found in plants belonging to the Sophora genus of the Leguminosae family.[1] The most significant and widely studied natural sources of this alkaloid include:
-
Sophora alopecuroides L. : This perennial herb or subshrub is a primary source of this compound and other related alkaloids.[1]
-
Sophora flavescens Ait. : Also known as Kushen, the roots of this plant have a long history of use in traditional Chinese medicine and are a well-documented source of this compound.[5][6]
-
Sophora subprostrata Chun & T.Chen : This species is another notable source of a variety of matrine-type alkaloids, including this compound.
-
Sophora viciifolia Hance : The flowers of this plant have been found to contain this compound.
-
Sophora tonkinensis Gagnep. : This plant is also recognized as a source of this compound.
Geographical Distribution
The primary botanical source, Sophora alopecuroides, is widely distributed across various regions. Its native range extends from Eastern Europe to temperate regions of Asia.[4] It is particularly prevalent in the arid and semi-arid regions of northwest China.[6] The plant is also found in countries such as Afghanistan, Iran, Iraq, Kazakhstan, Mongolia, Pakistan, and Turkey.
Biosynthesis of Matrine-Type Alkaloids
The biosynthesis of this compound is part of the broader pathway for matrine-type alkaloids, which are derived from the amino acid lysine. The proposed biosynthetic pathway involves the following key steps:
-
Lysine Decarboxylation : The pathway is initiated by the decarboxylation of L-lysine to form cadaverine.
-
Oxidative Deamination : Cadaverine undergoes oxidative deamination to yield 5-aminopentanal.
-
Cyclization : 5-aminopentanal spontaneously cyclizes to form Δ¹-piperideine.
-
Formation of the Quinolizidine Skeleton : Three molecules of Δ¹-piperideine, derived from lysine, are believed to condense to form the characteristic tetracyclic quinolizidine core structure of matrine-type alkaloids.
The specific enzymatic steps and intermediates leading from the quinolizidine skeleton to this compound are still under investigation but are thought to involve a series of oxidation and cyclization reactions.
Caption: Proposed biosynthetic pathway of matrine-type alkaloids.
Methodologies for Isolation and Purification
General Principles of Extraction
The extraction of this compound from its botanical sources relies on its alkaline nature. The general workflow involves the following stages:
-
Basification : The plant material is treated with a base (e.g., sodium hydroxide or ammonia) to convert the alkaloid salts present in the plant into their free base form.
-
Solvent Extraction : The free base alkaloids, which are more soluble in organic solvents, are then extracted using a non-polar or moderately polar solvent such as chloroform, ether, or ethanol.
-
Acidification and Re-extraction : The organic extract containing the crude alkaloids is then treated with an acidic aqueous solution (e.g., sulfuric acid or hydrochloric acid). This converts the free base alkaloids back into their salt form, which are soluble in the aqueous phase, effectively separating them from non-alkaloidal impurities that remain in the organic phase.
-
Purification : The acidic aqueous solution containing the alkaloid salts is then basified again, and the alkaloids are re-extracted with an organic solvent. This solution is then concentrated, and the crude alkaloid mixture is subjected to further purification steps.
-
Chromatography : Column chromatography, often using silica gel or alumina as the stationary phase, is a common method for separating the individual alkaloids, including this compound, from the crude extract.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Experimental Protocol for Extraction and Isolation
The following protocol is a representative method for the extraction and isolation of total alkaloids from Sophora alopecuroides, from which this compound can be further purified.
Materials and Reagents:
-
Dried and powdered Sophora alopecuroides plant material
-
5% Sodium hydroxide (NaOH) solution
-
5% Sulfuric acid (H₂SO₄) solution
-
95% Ethanol
-
Ammonia solution
-
Petroleum ether
-
Acetone
-
Neutral alumina for column chromatography
-
Cation exchange resin
-
Activated carbon
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Weigh 5 kg of coarse powder (10–20 mesh) of Sophora alopecuroides L.
-
Add a 4-fold volume of 5% NaOH solution and allow it to soak overnight.
-
Discard the alkaline liquid and extract the residue with a 5% sulfuric acid solution.
-
Pass the acidic extract through a cation exchange resin column.
-
Elute the column with 95% ethanol containing 3% ammonia.
-
Combine the eluents and recover the ethanol using a rotary evaporator.
-
Treat the concentrated extract with activated carbon for decolorization and filter.
-
The resulting solution contains the total alkaloids.
-
Further isolate the total alkaloids on a neutral alumina column.
-
Elute the column with a gradient of petroleum ether-acetone to obtain various fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate to yield purified this compound.
Analytical Characterization and Quantification
Chromatographic and Spectrometric Techniques
A variety of analytical techniques are employed for the characterization and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the separation and quantification of this compound in plant extracts and biological samples. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
High-Performance Liquid Chromatography-Ion Mobility Spectrometry (HPLC-IMS) : This advanced technique provides an additional dimension of separation based on the size, shape, and charge of the ions, which is particularly useful for distinguishing between isomers like matrine and this compound that may be difficult to resolve by mass spectrometry alone.
-
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) : This powerful combination allows for the rapid separation and sensitive detection and identification of this compound and other alkaloids based on their accurate mass and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the structural elucidation of isolated this compound.
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation of this compound, aiding in its identification.
Table 1: Quantitative Data for this compound Analysis using HPLC-IMS
| Analyte | Reduced Mobility (cm²/V/s) | Limit of Detection (µg/mL) |
| Cytisine | 0.828 | 0.553 |
| Sophoridine | 0.718 | 0.488 |
| This compound | 0.731 | 0.479 |
| Matrine | 0.725 | 0.484 |
| Aloperine | 0.769 | 0.513 |
Data sourced from a study on the profiling and quantitation of alkaloids in Sophora alopecuroides L. extracts.
Detailed Protocol for HPLC Analysis
The following is a representative HPLC method for the quantitative determination of this compound.
Instrumentation and Conditions:
-
HPLC System : Waters HPLC system or equivalent, equipped with a UV detector.
-
Column : C18 column (250 × 4.6 mm; 5 µm).
-
Column Temperature : 25°C.
-
Mobile Phase : A mixture of acetonitrile and 0.05 mol/L KH₂PO₄ with 2.0 mL/L triethylamine (12:88, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 205 nm.
-
Injection Volume : 20 µL.
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion and Future Directions
This compound continues to be a molecule of significant scientific interest due to its wide range of biological activities. This guide has provided a comprehensive overview of its discovery, natural origins, and the analytical methodologies essential for its study. A thorough understanding of its biosynthesis, extraction, and purification is fundamental for advancing research into its pharmacological potential. Future research should focus on elucidating the complete biosynthetic pathway to enable potential synthetic biology approaches for its production. Furthermore, the development of more efficient and scalable purification protocols will be crucial for facilitating preclinical and clinical investigations into the therapeutic applications of this promising natural product.
References
- Research Advances on Matrine - Frontiers. (n.d.).
-
Design and Synthesis of Molecular Hybrids of Sophora Alkaloids and Cinnamic Acids as Potential Antitumor Agents - PMC - NIH. (2020, March 5). Retrieved from [Link]
-
Geographic distribution of 23 populations of S. alopecuroides from the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Sophora alopecuroides L. | Plants of the World Online | Kew Science. (n.d.). Retrieved from [Link]
-
Sophora alopecuroides var. alopecuroides | Plants of the World Online | Kew Science. (n.d.). Retrieved from [Link]
-
Phytotoxic Activity of Alkaloids in the Desert Plant Sophora alopecuroides - PubMed Central. (2021, October 6). Retrieved from [Link]
-
ISOLATION AND IDENTIFICATION OF ANTIBACTERIAL AND ANTICANCER SUBSTANCES FROM ROOTS OF SOPHORA FLAVESCENS AITON - Acta Horticulturae. (n.d.). Retrieved from [Link]
- Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice. (2019).
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC. (n.d.). Retrieved from [Link]
-
Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PubMed Central. (n.d.). Retrieved from [Link]
- Profiling and quantitation of alkaloids in different parts of Sophora alopecuroides L. extracts by high-performance liquid chromatography with electrospray ionisation ion mobility spectrometry detection. (2021). Phytochemical Analysis, 32(6), 1003-1010.
- Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. (2021). Journal of Analytical Methods in Chemistry, 2021, 5526868.
-
This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PubMed Central. (n.d.). Retrieved from [Link]
- Biosynthesis of the quinolizidine alkaloids. Incorporation of Δ1-piperideine into matrine. (1981). Canadian Journal of Chemistry, 59(1), 106-115.
-
(A) Chemical structures of matrine-type lupin alkaloids. (B) Proposed... - ResearchGate. (n.d.). Retrieved from [Link]
- Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. (2021).
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from the roots of Sophora flavescens and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Sophora flavescens Aition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 5. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Blueprint of a Quinolizidine Alkaloid: A Technical Guide to the Chemical Structure of Sophocarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Sophocarpine
This compound is a tetracyclic quinolizidine alkaloid, a class of natural products renowned for their complex structures and significant pharmacological activities.[1][2] Extracted from plants of the Sophora genus, such as Sophora alopecuroides and Sophora flavescens, this molecule has a long history in traditional medicine and is now a subject of intense modern scientific scrutiny.[1][2] Its demonstrated anti-inflammatory, anti-cancer, and antiviral properties make a thorough understanding of its chemical structure not merely an academic exercise, but a prerequisite for harnessing its therapeutic potential.[1][3][4][5] This guide provides an in-depth exploration of this compound's structure, from its fundamental connectivity to its three-dimensional conformation, and details the analytical methodologies required for its unequivocal identification.
Section 1: The Core Chemical Structure
The foundational identity of this compound is defined by its molecular formula and systematic nomenclature, which provides a precise description of its atomic composition and arrangement.
Molecular Formula: C₁₅H₂₂N₂O[3]
IUPAC Name: (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-6-one[3]
Common Name: 13,14-didehydromatridin-15-one[1][4]
The structure is a rigid, tetracyclic system belonging to the matrine-type quinolizidine alkaloids.[1][4] A key feature is the α,β-unsaturated lactam (a cyclic amide) in one of the rings. This conjugated system is not only crucial for its spectroscopic signature but also represents a primary site of chemical reactivity, making it an ideal starting point for synthetic modifications.[4]
Caption: 2D chemical structure of this compound.
Section 2: Stereochemistry and Physicochemical Properties
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. This compound possesses multiple stereocenters, leading to a specific and complex spatial arrangement.
| Property | Value | Source |
| Molecular Weight | 246.35 g/mol | [3] |
| CAS Number | 6483-15-4 | [3] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO, Ethanol | RayBiotech, Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
Section 3: Spectroscopic Characterization
The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they serve as a self-validating system for identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide a complete map of its unique structure.
Causality in Spectral Assignments: The chemical shifts (δ) are dictated by the local electronic environment of each nucleus. The electron-withdrawing nature of the lactam carbonyl group (C=O) and the double bond (C=C) causes adjacent protons and carbons to be "deshielded," shifting their resonance signals downfield (to a higher ppm value). Protons and carbons in the saturated aliphatic regions of the molecule are more shielded and thus appear upfield.
Table of Representative NMR Data (in CDCl₃): (Note: Specific ppm values may vary slightly based on solvent and instrument calibration. This table is a composite representation from typical data.)
| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| C-2 | ~58.2 | ~2.85 | m |
| C-3 | ~28.1 | ~1.90, ~1.60 | m |
| C-4 | ~21.5 | ~1.50 | m |
| C-5 | ~36.4 | ~2.05 | m |
| C-6 | ~65.1 | ~4.10 | dd, J ≈ 12, 4 Hz |
| C-7 | ~53.8 | ~2.30 | m |
| C-8 | ~21.0 | ~1.45 | m |
| C-9 | ~28.5 | ~1.55 | m |
| C-10 | ~52.3 | ~2.90, ~1.95 | m |
| C-11 | ~60.3 | ~3.20 | m |
| C-12 | ~34.7 | ~2.15 | m |
| C-13 | ~145.1 | ~6.95 | d, J ≈ 9 Hz |
| C-14 | ~120.5 | ~5.80 | dd, J ≈ 9, 6 Hz |
| C-15 | ~164.8 | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), this compound is typically observed as the protonated molecule [M+H]⁺ at m/z 247.18.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₅H₂₂N₂O) with high accuracy. Under fragmentation conditions (MS/MS), the rigid tetracyclic structure leads to characteristic bond cleavages, often involving the loss of parts of the saturated ring systems.
Experimental Protocol: LC-MS for this compound Identification
This protocol describes a standard method for the confirmation of this compound in a purified sample or plant extract.
-
Sample Preparation:
-
Accurately weigh 1.0 mg of the sample and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with methanol:water (1:1) to a final concentration of ~10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
System: HPLC coupled to a mass spectrometer with an ESI source (e.g., LTQ Orbitrap).[3]
-
Column: C18 reversed-phase column (e.g., Kinetex Evo C18, 2.6 µm, 50x2.1 mm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan for parent ion identification, followed by data-dependent MS/MS fragmentation of the most intense ion.
-
-
Data Interpretation:
-
Confirm the retention time of the peak corresponding to that of a certified this compound reference standard.
-
Verify the presence of the [M+H]⁺ ion at m/z 247.1805 (within 5 ppm mass accuracy for HRMS).
-
Match the acquired MS/MS fragmentation pattern to a reference spectrum.
-
Section 4: Isolation from Natural Sources
The isolation of this compound from plant material is a classic example of acid-base extraction, a technique that leverages the basicity of the alkaloid's nitrogen atoms.
The Rationale: this compound, like most alkaloids, contains basic nitrogen atoms. In an acidic solution, these nitrogens become protonated, forming a positively charged salt. This salt is soluble in the aqueous acidic phase. When the solution is subsequently made basic, the nitrogens are deprotonated, returning the alkaloid to its neutral "free base" form, which has low water solubility but high solubility in organic solvents. This differential solubility is the key to separating it from the vast majority of neutral or acidic plant metabolites.
Step-by-Step Isolation Protocol
-
Maceration and Defatting:
-
Grind dried plant material (e.g., seeds of Sophora alopecuroides) to a coarse powder (10-20 mesh).
-
Expert Insight: For seeds, it is crucial to perform a pre-extraction with a non-polar solvent like hexane. This removes lipids that would otherwise form emulsions and complicate subsequent steps.
-
Macerate the powder in hexane for 24 hours, then discard the hexane.
-
-
Acid Extraction:
-
Soak the defatted powder in a 4-fold volume of dilute acid (e.g., 0.5% sulfuric acid) overnight.
-
Filter the mixture and collect the acidic aqueous extract. Repeat this step twice more to ensure complete extraction.
-
Combine all acidic extracts.
-
-
Basification and Organic Extraction:
-
Chill the acidic extract in an ice bath. Slowly add a base (e.g., concentrated ammonia solution or 2M NaOH) while stirring until the pH is ~10-11.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction with an immiscible organic solvent like chloroform or dichloromethane. The free-base this compound will move into the organic layer.
-
Drain and collect the organic layer. Repeat the extraction three times to maximize yield.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude total alkaloids.
-
Trustworthiness: This crude extract must be further purified. Column chromatography using silica gel or alumina, with a gradient of solvents (e.g., chloroform/methanol), is effective for separating this compound from other related alkaloids. Purity is monitored at each stage by Thin Layer Chromatography (TLC) or LC-MS.
-
Caption: Workflow for the isolation of this compound.
Section 5: Mechanism of Action - A Structural Link to Biology
This compound exerts its potent pharmacological effects by modulating key intracellular signaling pathways.[1][3][4] Its rigid three-dimensional structure allows it to bind with high specificity to biological targets, interfering with protein-protein interactions and enzymatic activity.
Notably, this compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[3][4] It prevents the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This action blocks NF-κB's translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes like iNOS and COX-2.[3]
Caption: this compound inhibits the NF-κB signaling pathway.
Simultaneously, this compound attenuates the phosphorylation of p38 and JNK, two key kinases in the MAPK pathway, without affecting the ERK1/2 branch.[3] This selective inhibition further contributes to its anti-inflammatory profile.
Conclusion
The chemical structure of this compound is a masterclass in natural product architecture. Its tetracyclic quinolizidine core, defined stereochemistry, and reactive α,β-unsaturated lactam are the sources of its profound biological activity. A multi-pronged analytical approach, combining NMR, MS, and validated isolation protocols, is essential for its study. By understanding this molecular blueprint, researchers are better equipped to explore its mechanisms, develop novel derivatives, and unlock its full potential as a therapeutic agent.
References
-
Frontiers in Pharmacology. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. Retrieved January 10, 2026, from [Link]
-
Frontiers. (n.d.). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). The molecular structure (A) and chemical 3D structure (B) of this compound. Retrieved January 10, 2026, from [Link]
-
RayBiotech. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
PubMed. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. Retrieved January 10, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-Sophocarpine. PubChem Compound Database. Retrieved January 10, 2026, from [Link]
-
PubMed. (2024). Semi-Preparation and X-ray Single-Crystal Structures of this compound-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study. Retrieved January 10, 2026, from [Link]
Sources
- 1. Semi-Preparation and X-ray Single-Crystal Structures of this compound-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for the Initial Investigation of Sophocarpine's Effect on the PI3K/Akt Pathway
Introduction: Unveiling the Therapeutic Potential of Sophocarpine through the PI3K/Akt Signaling Axis
This compound, a quinolizidine alkaloid derived from traditional Chinese medicinal plants like Sophora alopecuroides L., has garnered significant attention for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potent anti-inflammatory, antiviral, and notably, anti-cancer properties across various cancer cell lines, including but not limited to, glioblastoma, prostate cancer, and gastric cancer.[1][3][4] A recurring theme in the molecular mechanism of this compound's action is its modulation of critical intracellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a prominent target.[1][2][3][4][5][6]
The PI3K/Akt signaling cascade is a pivotal pathway that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8][9] Its dysregulation is a hallmark of many human pathologies, particularly cancer, where constitutive activation of this pathway drives tumorigenesis and therapeutic resistance.[8][10][11] The pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, leading to the activation of PI3K.[9] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[7][9] PIP3 recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated.[8][9] Activated Akt then phosphorylates a plethora of downstream substrates, orchestrating the cellular responses. Given its central role in cell fate, the PI3K/Akt pathway is a highly attractive target for therapeutic intervention.
Existing literature suggests that this compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway and by upregulating Phosphatase and Tensin Homolog (PTEN), a critical negative regulator of the PI3K/Akt pathway.[1][3][4][5] This technical guide provides a comprehensive framework for the initial investigation into the effects of this compound on the PI3K/Akt pathway, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are structured to provide a logical and scientifically rigorous approach to validating and characterizing the inhibitory action of this compound on this key signaling network.
Visualizing the PI3K/Akt Signaling Pathway and this compound's Hypothesized Intervention
To provide a clear conceptual framework, the following diagram illustrates the core components of the PI3K/Akt signaling pathway and the hypothesized points of intervention by this compound.
Caption: The PI3K/Akt signaling cascade and potential intervention points for this compound.
Phase 1: Assessing the Cytotoxic and Anti-Proliferative Effects of this compound
The initial step in this investigation is to determine the dose-dependent effect of this compound on the viability and proliferation of a relevant cancer cell line. This is a critical prerequisite for all subsequent mechanistic studies, as it establishes the concentration range at which this compound elicits a biological response. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[12] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[13][14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., U251 glioblastoma, PC-3 prostate cancer) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[15]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the cells for various time points (e.g., 24, 48, and 72 hours).[15]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]
-
Data Presentation: Hypothetical IC50 Determination
The results of the MTT assay should be tabulated to clearly present the dose-dependent effect of this compound on cell viability. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell viability by 50%, should be calculated for each time point.
| Treatment Time | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 hours | 0 (Vehicle) | 100 ± 5.2 |
| 10 | 92 ± 4.8 | |
| 20 | 78 ± 6.1 | |
| 40 | 55 ± 5.5 | |
| 80 | 32 ± 4.3 | |
| 160 | 15 ± 3.9 | |
| 48 hours | 0 (Vehicle) | 100 ± 6.0 |
| 10 | 85 ± 5.4 | |
| 20 | 65 ± 4.9 | |
| 40 | 41 ± 5.1 | |
| 80 | 18 ± 3.7 | |
| 160 | 8 ± 2.5 | |
| 72 hours | 0 (Vehicle) | 100 ± 5.8 |
| 10 | 75 ± 6.3 | |
| 20 | 51 ± 5.7 | |
| 40 | 28 ± 4.6 | |
| 80 | 10 ± 3.1 | |
| 160 | 4 ± 1.9 |
From this hypothetical data, the IC50 values can be calculated using appropriate software (e.g., GraphPad Prism).
Phase 2: Mechanistic Investigation of the PI3K/Akt Pathway
Once the cytotoxic concentrations of this compound are established, the next phase is to directly investigate its effect on the key components of the PI3K/Akt signaling pathway. This will be achieved through Western blot analysis to assess the phosphorylation status of Akt, a direct indicator of pathway activation, and through in vitro kinase assays to measure the enzymatic activity of PI3K and Akt.
Experimental Workflow: Mechanistic Studies
Caption: A streamlined workflow for investigating this compound's effect on the PI3K/Akt pathway.
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation and PTEN Expression
Western blotting is a cornerstone technique to semi-quantitatively measure the levels of specific proteins in a complex mixture.[16] By using antibodies specific to both the phosphorylated (active) and total forms of Akt, we can determine the extent to which this compound inhibits pathway activation.[11][17] We will also probe for PTEN to investigate if this compound upregulates this tumor suppressor.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.[17]
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.[17]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples. Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[17]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, PTEN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[16][18]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt activation. Normalize PTEN and total Akt to the loading control.
-
Data Presentation: Hypothetical Western Blot Results
| Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) | PTEN/GAPDH Ratio (Fold Change vs. Vehicle) |
| Vehicle | 1.00 | 1.00 |
| This compound (0.5x IC50) | 0.65 ± 0.08 | 1.45 ± 0.12 |
| This compound (1x IC50) | 0.32 ± 0.06 | 2.10 ± 0.18 |
| This compound (2x IC50) | 0.15 ± 0.04 | 2.85 ± 0.21 |
This hypothetical data suggests a dose-dependent decrease in Akt phosphorylation and a concurrent increase in PTEN expression upon this compound treatment.
Experimental Protocol: In Vitro PI3K and Akt Kinase Assays
To further elucidate the mechanism of inhibition, in vitro kinase assays can directly measure the effect of this compound on the enzymatic activity of PI3K and Akt.[10][19] These assays typically involve immunoprecipitating the kinase of interest from cell lysates and then incubating it with a specific substrate and ATP.[20][21] The amount of phosphorylated substrate is then quantified, often through luminescence-based methods.[22][23]
-
Preparation of Cell Lysates:
-
Prepare cell lysates from treated and untreated cells as described for Western blotting.
-
-
Immunoprecipitation:
-
Kinase Reaction:
-
Resuspend the immunoprecipitated kinase in a kinase buffer.
-
Initiate the reaction by adding the specific substrate (e.g., PIP2 for PI3K, GSK-3 fusion protein for Akt) and ATP.[21][24]
-
For direct inhibition studies, this compound can be added directly to the kinase reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[21]
-
-
Detection of Kinase Activity:
-
Stop the reaction.
-
Quantify the product of the kinase reaction. For PI3K, this could be the amount of PIP3 produced, which can be measured using a competitive ELISA-based assay.[24] For Akt, the phosphorylation of the GSK-3 substrate can be detected by Western blotting with a phospho-specific antibody or by using a luminescent ADP-Glo™ assay that measures ADP formation.[21][22][23]
-
-
Data Analysis:
-
Compare the kinase activity in samples from this compound-treated cells to that of untreated cells. Calculate the percentage of inhibition.
-
Conclusion and Future Directions
This technical guide outlines a systematic and robust approach for the initial investigation of this compound's effects on the PI3K/Akt signaling pathway. By following the phased experimental plan, researchers can effectively determine the cytotoxic profile of this compound and subsequently dissect its molecular mechanism of action. The proposed experiments, from cell viability assays to detailed Western blot analysis and in vitro kinase assays, will provide a solid foundation for understanding how this compound modulates this critical cancer-related pathway.
Positive findings from this initial investigation, such as a dose-dependent inhibition of Akt phosphorylation, upregulation of PTEN, and direct inhibition of PI3K or Akt kinase activity, would strongly support the therapeutic potential of this compound as a PI3K/Akt pathway inhibitor. Such results would pave the way for more advanced preclinical studies, including in vivo efficacy studies in animal models of cancer, pharmacokinetic and pharmacodynamic analyses, and investigation into the effects on downstream effectors of Akt. Ultimately, a thorough understanding of this compound's interaction with the PI3K/Akt pathway is crucial for its potential development as a novel anti-cancer agent.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 10, 2026, from [Link]
-
Gong, Y., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 14, 1185327. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
Jiang, T., et al. (2020). This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. Cancer Management and Research, 12, 153-163. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2023). Frontiers in Pharmacology. [Link]
-
Weng, G., et al. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ, 10, e14042. [Link]
-
Weng, G., et al. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ, 10, e14042. [Link]
-
Akt Kinase Phosphorylation Assay by Immunoprecipitation. (n.d.). Creative Bioarray. Retrieved January 10, 2026, from [Link]
-
Ciraolo, E., et al. (2013). Measuring PI3K Lipid Kinase Activity. In Phosphoinositide-3 Kinase in Health and Disease. Humana Press. [Link]
-
Antitumor effects of this compound through multiple signaling pathways. (2023). ResearchGate. [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International, 2021, 8893563. [Link]
-
Thorsen, F., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 122-131. [Link]
-
EnzyFluoTM Human/Mouse AKT1(S473) Phosphorylation ELISA Kit. (n.d.). BioAssay Systems. Retrieved January 10, 2026, from [Link]
-
Smalley, K. S. M., & Flaherty, K. T. (2009). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 548, 207-218. [Link]
-
Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. (2019). Bio-protocol. [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). Cancers, 14(15), 3794. [Link]
-
PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 10, 2026, from [Link]
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2023). Journal of Experimental & Clinical Cancer Research, 42(1), 84. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 23. promega.com [promega.com]
- 24. merckmillipore.com [merckmillipore.com]
A Technical Guide to Sophocarpine's Impact on MAPK Signaling Pathways
Executive Summary
Sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-tumor effects[1][2]. A critical mechanism underlying these biological outcomes is its ability to modulate key intracellular signaling cascades. This technical guide provides an in-depth analysis of this compound's impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. We will dissect its specific inhibitory actions on the ERK, JNK, and p38 kinase cascades, grounded in experimental evidence. This document is designed for researchers, scientists, and drug development professionals, offering not only a mechanistic overview but also detailed, field-proven protocols for investigating these interactions. The methodologies are presented as self-validating systems to ensure robust and reproducible data generation.
This compound: A Bioactive Quinolizidine Alkaloid
This compound (C₁₅H₂₄N₂O) is a natural compound extensively studied for its therapeutic potential[2]. Extracted from traditional medicinal herbs like Sophora alopecuroides L., it has demonstrated a wide spectrum of biological effects, including anti-cancer, anti-inflammatory, antiviral, and organ-protective properties[1][3]. Its mechanism of action is multifaceted, involving the regulation of numerous signaling pathways critical to cellular homeostasis and disease, such as the PI3K/Akt, NF-κB, and, most notably, the MAPK pathways[2][3][4]. Understanding its influence on these core signaling modules is paramount to harnessing its full therapeutic potential.
The MAPK Signaling Cascade: A Central Regulator of Cellular Fate
The MAPK pathways are a series of highly conserved, sequentially acting protein kinase modules that transduce extracellular signals to intracellular targets, thereby governing fundamental cellular processes like proliferation, differentiation, stress response, and apoptosis[5][6]. In mammals, three major MAPK cascades have been extensively characterized:
-
ERK (Extracellular signal-Regulated Kinase) Pathway: Primarily activated by growth factors and mitogens, the ERK1/2 pathway is a critical regulator of cell proliferation, survival, and differentiation.
-
JNK (c-Jun N-terminal Kinase) Pathway: Activated by cellular stress, such as inflammatory cytokines, UV radiation, and osmotic shock. The JNK pathway is heavily implicated in inflammation and apoptosis.
-
p38 MAPK Pathway: Similar to JNK, the p38 pathway is a key mediator of cellular responses to stress and inflammation.
Each cascade typically consists of a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the MAPK itself, which phosphorylates downstream effector proteins, including transcription factors and other kinases[5].
Caption: Generalized three-tiered MAPK signaling cascade.
This compound's Modulatory Effects on MAPK Pathways
Experimental evidence demonstrates that this compound exerts significant and specific inhibitory effects across the major MAPK cascades. This modulation is a cornerstone of its anti-tumor and anti-inflammatory activities.
Inhibition of the MEK/ERK Pathway
This compound has been shown to be a potent inhibitor of the MEK/ERK pathway, particularly in the context of cancer. In colorectal cancer cells (HCT116 and SW620), this compound treatment leads to a significant downregulation of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK)[4][7]. This inhibition has direct downstream consequences, including the reduced secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, and decreased expression of N-cadherin and MMP-9, which are involved in cell migration and invasion[4][7]. The causality is clear: by blocking the MEK/ERK signaling axis, this compound effectively cripples the cancer cells' ability to proliferate, migrate, and establish a blood supply.
Attenuation of the JNK and p38 Stress-Activated Pathways
The anti-inflammatory properties of this compound are strongly linked to its ability to suppress the JNK and p38 pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a classic in vitro model for inflammation, this compound significantly attenuates the phosphorylation of both p38 and JNK[8]. This inhibitory action prevents the downstream activation of inflammatory responses. Consequently, the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is downregulated, and the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is suppressed[4][8]. Interestingly, in this specific model, this compound did not affect LPS-induced ERK phosphorylation, suggesting a degree of selectivity in its action depending on the cellular context and stimulus[8].
Crosstalk with PI3K/Akt and NF-κB Signaling
It is crucial to recognize that intracellular signaling is a complex network, not a series of linear pathways. This compound's effects on MAPK signaling are often intertwined with its modulation of other major pathways, such as PI3K/Akt and NF-κB[2][4]. For instance, this compound is also a known inhibitor of PI3K/Akt signaling[4][9][10]. Given the extensive crosstalk between the PI3K/Akt and MAPK pathways, this concurrent inhibition can lead to synergistic anti-tumor effects. Similarly, the inhibition of JNK and p38 is associated with the suppression of NF-κB activation, a master regulator of inflammation[1][8].
| Pathway | Effect of this compound | Cellular Context (Example) | Downstream Consequences | Reference(s) |
| MEK/ERK | Inhibition of Phosphorylation | Colorectal Cancer Cells | Reduced proliferation, migration, and VEGF secretion | [4][7] |
| JNK | Inhibition of Phosphorylation | LPS-stimulated Macrophages | Decreased production of NO, TNF-α, IL-6; Reduced iNOS/COX-2 expression | [1][8] |
| p38 | Inhibition of Phosphorylation | LPS-stimulated Macrophages | Decreased production of NO, TNF-α, IL-6; Reduced iNOS/COX-2 expression | [1][8] |
Experimental Framework for Investigating this compound-MAPK Interactions
To rigorously assess the impact of this compound on MAPK signaling, a multi-assay approach is required. The following protocols are designed to provide a comprehensive and self-validating workflow.
Initial Assessment of Cellular Response: MTT/MTS Cell Viability Assay
Causality: Before investigating specific signaling events, it is essential to determine the dose-response relationship of this compound on the chosen cell line. This assay identifies the concentration range that is biologically active without causing widespread, non-specific cytotoxicity. This ensures that observed changes in protein phosphorylation are due to specific pathway modulation, not merely a consequence of cell death. The MTT and MTS assays measure the metabolic activity of viable cells, which is proportional to the number of living cells[11][12][13].
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range would be from 0 µM (vehicle control) up to 4 mM, depending on the cell line[4].
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well[14]. Incubate for 1-4 hours at 37°C. For MTT, the reagent must be protected from light[15].
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes[12][15]. The MTS assay does not require this step as its formazan product is water-soluble[11].
-
Absorbance Measurement: Read the absorbance on a microplate reader. For MTT, measure at ~570 nm. For MTS, measure at ~490 nm[11][14].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability). For subsequent signaling experiments, use concentrations at or below the IC₅₀.
Quantifying MAPK Activation: Western Blot Analysis
Causality: This is the cornerstone experiment for demonstrating that this compound affects the MAPK cascade. By using antibodies specific to the phosphorylated (i.e., activated) forms of ERK, JNK, and p38, we can directly visualize the compound's inhibitory effect. Comparing the levels of phosphorylated protein to the total protein level for each kinase is a critical internal control. This ratioing ensures that any observed decrease in the phosphorylated form is due to a genuine inhibition of activation, not a general decrease in the protein's expression.
Caption: Standard workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Grow to 70-80% confluency. Treat with selected concentrations of this compound for a short duration (e.g., 30-60 minutes) to capture acute signaling changes. For inflammatory models, pre-treat with this compound before adding a stimulant like LPS[8].
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading of protein for each sample.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an 8-12% SDS-polyacrylamide gel and separate by electrophoresis[16][17].
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred for phospho-antibodies.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-p38 (Thr180/Tyr182), phospho-ERK1/2 (Thr202/Tyr204), and phospho-JNK (Thr183/Tyr185).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing: To validate the results, the membrane can be stripped of antibodies and re-probed for the total, non-phosphorylated forms of ERK, JNK, and p38, as well as a loading control like β-actin or GAPDH[18]. This confirms that equal amounts of protein were loaded and that this compound is not altering the total expression of the kinases.
Direct Measurement of Kinase Activity: In Vitro Kinase Assay
Causality: While Western blotting shows a reduction in kinase phosphorylation within a cell, it doesn't definitively prove that this compound is directly inhibiting the kinase itself or an upstream activator. An in vitro kinase assay helps to dissect this. By incubating purified, active MAPK enzyme with a specific substrate (like Myelin Basic Protein, MBP) and ATP, one can measure the direct transfer of phosphate[19]. Adding this compound to this reaction and observing a decrease in substrate phosphorylation would suggest a more direct inhibitory mechanism on the kinase.
Detailed Protocol (Non-Radioactive, ELISA/Blot-based):
-
Reagent Preparation: Obtain recombinant active ERK, JNK, or p38 kinase, a suitable substrate (e.g., MBP, ATF2, c-Jun), and kinase assay buffer (typically containing MgCl₂, DTT, and BSA)[19].
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, set up the kinase reaction. A typical reaction includes:
-
Kinase Assay Buffer
-
Active Kinase Enzyme
-
Kinase Substrate
-
This compound at various concentrations (or vehicle control)
-
-
Initiate Reaction: Start the reaction by adding ATP (non-radioactive) to a final concentration of ~10-100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes, or by adding EDTA.
-
Detection:
-
Western Blot Method: Run the reaction products on an SDS-PAGE gel and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-MBP)[19]. A decrease in the band intensity in the presence of this compound indicates inhibition.
-
ELISA Method: Utilize a commercial ELISA kit where the substrate is pre-coated on a 96-well plate. After the kinase reaction, a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody is used for detection, with the final signal read on a plate reader[6].
-
Conclusion and Future Directions
This compound is a potent natural compound that systematically modulates the MAPK signaling network. Its inhibitory effects on the pro-proliferative MEK/ERK pathway and the pro-inflammatory JNK/p38 pathways provide a strong mechanistic basis for its observed anti-tumor and anti-inflammatory properties[1][3][20]. The experimental framework detailed in this guide offers a robust strategy for researchers to validate and expand upon these findings in various disease models.
Future research should focus on identifying the precise molecular target of this compound within these cascades. Does it bind directly to the MAPKs, the upstream MAP2Ks, or even further upstream? Elucidating the direct binding partners and exploring its effects in more complex in vivo and patient-derived models will be critical steps in translating the therapeutic promise of this compound into clinical applications.
References
-
Gao, Y. L., et al. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. PubMed. [Link]
-
Wang, Y., et al. (2025). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Wikipedia. MTT assay. [Link]
-
ResearchGate. Antitumor effects of this compound through multiple signaling pathways.... [Link]
-
Wang, Y., et al. (2025). A review on the pharmacology, pharmacokinetics and toxicity of this compound. PMC. [Link]
-
Wang, J., et al. (2019). This compound Inhibits Tumorgenesis of Colorectal Cancer via Downregulation of MEK/ERK/VEGF Pathway. PubMed. [Link]
-
ResearchGate. 1 In vitro MAPK signaling assay | Download Table. [Link]
-
Liu, X., et al. (2025). This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer. PubMed. [Link]
-
Wang, Y., et al. (2025). A review on the pharmacology, pharmacokinetics and toxicity of this compound. frontiersin.org. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bardwell, L. (2005). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. PMC. [Link]
-
Weng, M., et al. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PMC. [Link]
-
Liu, X., et al. (2025). This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer. Phytomedicine. [Link]
-
Pearson, G., et al. (2001). Mitogen-Activated Protein (MAP) Kinase Pathways: Regulation and Physiological Functions. Endocrine Reviews. [Link]
-
ResearchGate. Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated.... [Link]
-
ResearchGate. Western blot analysis to determine the expression of mitogen-activated.... [Link]
-
Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC. [Link]
-
Chen, Y., et al. (2023). Mechanisms predictive of Tibetan Medicine Sophora moorcroftiana alkaloids for treatment of lung cancer based on the network pharmacology and molecular docking. PMC. [Link]
-
ResearchGate. Western analysis of ERK, p38, and JNK phosphorylation in the brain.... [Link]
-
Zhang, Y., et al. (2018). This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. Cancer Management and Research. [Link]
-
Le, P. D., et al. (2023). Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. bioRxiv. [Link]
Sources
- 1. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound Inhibits Tumorgenesis of Colorectal Cancer via Downregulation of MEK/ERK/VEGF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
The Pharmacokinetic and Toxicological Profile of Sophocarpine: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] As this natural compound progresses through the drug development pipeline, a thorough understanding of its pharmacokinetic profile and potential toxicities is paramount for ensuring its safe and efficacious clinical application. This technical guide provides a comprehensive overview of the basic pharmacokinetics and toxicity of this compound, synthesizing current knowledge to support researchers and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, alongside a critical evaluation of its toxicological profile, including acute, sub-chronic, genetic, and reproductive toxicity. This guide also includes detailed protocols for key experimental assays, providing a practical resource for the preclinical evaluation of this compound and its derivatives.
Introduction to this compound
This compound is a tetracyclic matrine-type quinolizidine alkaloid found in various traditional Chinese medicines, notably from the roots and seeds of Sophora alopecuroides L. and Sophora flavescens Ait.[1][2] It has demonstrated a wide range of biological effects, modulating various signaling pathways such as NF-κB, MAPK, and PI3K/AKT, which are implicated in numerous diseases.[1] These promising pharmacological effects underscore the need for a detailed characterization of its behavior in biological systems to guide further development.
Pharmacokinetics of this compound
The disposition of a drug within the body is a critical determinant of its efficacy and safety. The following sections detail the current understanding of the absorption, distribution, metabolism, and excretion of this compound.
Absorption
Studies suggest that this compound is primarily absorbed through passive diffusion following oral administration.[3] In vitro studies using the Caco-2 cell monolayer model, a well-established surrogate for the human intestinal epithelium, have shown that the transport of this compound is time- and concentration-dependent. The apparent permeability coefficient (Papp) from the apical (AP) to the basolateral (BL) side is indicative of its absorptive capacity. Interestingly, a higher Papp value from the basolateral to the apical side suggests the involvement of efflux transporters.[3]
Distribution
Following absorption, this compound distributes into various tissues. Pharmacokinetic analyses in animal models have consistently shown that the distribution of this compound fits a two-compartment model, indicating distribution from a central compartment (blood and highly perfused organs) to a peripheral compartment (less perfused tissues).[1][3] The compound has a relatively short half-life, suggesting that it is cleared from the body relatively quickly.[1]
Metabolism
The metabolic fate of this compound is an area of active investigation. One significant metabolic pathway involves the reduction of a related alkaloid, oxythis compound, to this compound. This conversion is mediated by cytochrome P450 (CYP) enzymes. In human liver microsomes, the formation of this compound from oxythis compound is inhibited by inhibitors of CYP2C9, CYP3A4/5, CYP2D6, and CYP2B6, indicating the involvement of these isoforms in this reductive metabolism.[4] This suggests that this compound itself may be a metabolite of other compounds present in herbal preparations.
Furthermore, this compound has been shown to inhibit the activity of major drug-metabolizing enzymes, including CYP3A4 and CYP2C9, in human liver microsomes.[5] This raises the potential for herb-drug interactions when this compound-containing products are co-administered with drugs metabolized by these enzymes.[6]
Excretion
The primary route of excretion for many alkaloids is through the kidneys. While specific studies on the excretion routes of this compound are limited, its relatively short half-life and hydrophilic nature suggest that renal clearance is a likely pathway for its elimination from the body.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been investigated in several animal models. A summary of key parameters is presented in the table below to facilitate inter-species comparison.
| Parameter | Species | Dosage and Route | Cmax | Tmax | AUC | t1/2 | Reference |
| This compound | Rabbit | 200 mg/kg, Intragastric | 11.64 ± 1.28 mg/L | 40.95 ± 8.35 min | 1475.72 ± 326.5 mg·min/L | 90.18 min (t1/2β) | [7] |
| This compound | Rat | 110 μ g/min , Intravenous | - | - | - | - | [7] |
| This compound | Beagle Dog | 1.2 g/kg, Intravenous | 721.52 ± 168.60 μg/L | 0.04 ± 0.02 h | 420.86 ± 123.99 μg·h/L | - | [7] |
This table summarizes available pharmacokinetic data. Direct comparison should be made with caution due to differences in study design, analytical methods, and dosage forms.
Toxicology of this compound
A comprehensive toxicological assessment is crucial for any potential therapeutic agent. This section outlines the known toxicities associated with this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single high-dose administration. In mice, the intraperitoneal LD50 of this compound has been reported to be 115 mg/kg.[8]
Sub-chronic and Chronic Toxicity
Information on the long-term toxicity of this compound is limited. However, histopathological examinations in sub-acute toxicity studies of related herbal extracts are crucial for identifying target organs of toxicity.[9][10][11]
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. While specific Ames test results for this compound were not found in the available literature, this bacterial reverse mutation assay is a standard in vitro test for identifying mutagens.[12] The in vivo micronucleus assay in rodents is another critical test to evaluate chromosomal damage.[4]
Reproductive and Developmental Toxicity
The potential for a drug to interfere with reproduction and development is a major safety concern. Studies in zebrafish embryos/larvae have indicated that this compound can induce teratogenic and lethal effects, with reported ED50 and LD50 values of 87.1 mg/L and 166 mg/L, respectively.[1] These findings suggest a potential for developmental toxicity that warrants further investigation in mammalian models according to established guidelines such as ICH S5(R3).[13][14][15]
Specific Organ Toxicity
-
Neurotoxicity: this compound has been shown to alter spontaneous movement and inhibit swimming behavior in zebrafish larvae, indicating a potential for neurotoxic effects.[1]
-
Cardiotoxicity: In vitro studies have suggested that this compound may have cardiotoxic effects, possibly through the disruption of calcium homeostasis and induction of oxidative stress in cardiomyocytes.[1]
Key Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments in the pharmacokinetic and toxicological evaluation of this compound.
Quantification of this compound in Biological Matrices by HPLC-MS/MS
Causality Behind Experimental Choices: This method is chosen for its high sensitivity and specificity, allowing for accurate quantification of this compound in complex biological matrices like plasma.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions for this compound and the internal standard.
-
In Vitro Metabolism using Human Liver Microsomes
Causality Behind Experimental Choices: This assay is a standard in vitro tool to identify the CYPs involved in the metabolism of a compound and to assess its metabolic stability.
Protocol:
-
Incubation Mixture:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 100 mM phosphate buffer (pH 7.4), and this compound (at various concentrations, e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add an NADPH-generating system to initiate the metabolic reaction.
-
Incubate at 37°C with shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Causality Behind Experimental Choices: This stepwise procedure is designed to classify the substance based on its acute oral toxicity while minimizing the number of animals used.[16][17][18][19]
Protocol:
-
Animals: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley).
-
Dosing:
-
Administer this compound orally by gavage at one of the specified starting dose levels (e.g., 300 mg/kg).
-
Use a group of 3 animals for each step.
-
-
Observation:
-
Observe animals for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
-
Stepwise Procedure:
-
The outcome of the first step determines the next step (e.g., if no mortality, proceed to a higher dose; if mortality occurs, test at a lower dose).
-
-
Endpoint: Classification of the substance into a GHS category based on the observed mortality at different dose levels.
In Vivo Micronucleus Assay in Rodent Bone Marrow
Causality Behind Experimental Choices: This assay is a robust in vivo test for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[4]
Protocol:
-
Animals and Dosing:
-
Use mice or rats. Administer this compound (at least three dose levels) and positive and negative controls, typically by the intended clinical route.
-
-
Sample Collection:
-
Collect bone marrow from the femur at appropriate time points after the last dose (e.g., 24 and 48 hours).
-
-
Slide Preparation:
-
Flush the bone marrow from the femur with fetal bovine serum.
-
Prepare smears on clean glass slides.
-
Stain the slides with a suitable stain (e.g., Giemsa).
-
-
Analysis:
-
Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as an indicator of cytotoxicity.
-
Visualizations
Potential Metabolic Pathway of this compound
Caption: Potential metabolic pathway of this compound.
Experimental Workflow for In Vivo Micronucleus Assay
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Human microsomal cyttrochrome P450-mediated reduction of oxythis compound, an active and highly toxic constituent derived from Sophora flavescens species, and its intestinal absorption and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sub-chronic oral toxicity study of the alkaloid rich fraction from Luffa cylindrica fruit in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and Subchronic Oral Toxicity Study of Polyherbal Formulation Containing Allium sativum L., Terminalia bellirica (Gaertn.) Roxb., Curcuma aeruginosa Roxb., and Amomum compactum Sol. ex. Maton in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. m.youtube.com [m.youtube.com]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. laboratuar.com [laboratuar.com]
- 19. researchgate.net [researchgate.net]
Early research on the analgesic effects of sophocarpine.
An In-Depth Technical Guide to the Early Preclinical Investigation of Sophocarpine's Analgesic Properties
Abstract
This compound, a quinolizidine alkaloid derived from traditional medicinal plants such as Sophora alopecuroides L., has garnered significant interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical research that established the analgesic effects of this compound. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for the experimental designs chosen to probe the compound's efficacy and mechanism of action. We will delve into the classic nociceptive models that revealed its peripheral and central analgesic properties, and explore the early mechanistic studies that strongly link its pain-relieving effects to potent anti-inflammatory activity via modulation of key signaling pathways like NF-κB and MAPKs.[3][4][5] This guide is intended for researchers and drug development professionals seeking to understand the core evidence supporting this compound as a viable analgesic candidate.
Introduction: The Quest for Novel Analgesics from Natural Products
The Clinical Challenge of Pain Management
Pain is a complex pathophysiological condition associated with a multitude of diseases, from arthritis to cancer.[6] Conventional analgesics, while effective, are often limited by significant side effects, including the gastrointestinal and renal toxicity of NSAIDs and the high abuse potential and tolerance associated with opioids.[6] This therapeutic gap drives the continued search for novel analgesic agents with improved safety profiles. Natural products, with their vast structural diversity, have historically been a rich source for drug discovery and offer unique chemical scaffolds for development.[2]
This compound: A Quinolizidine Alkaloid of Interest
This compound is a tetracyclic quinolizidine alkaloid that is a primary active constituent of plants from the Sophora genus, which have a long history of use in traditional Chinese medicine.[1][7] Early pharmacological interest in this compound was broad, with studies indicating anti-arrhythmic, anti-viral, and anti-tumor properties.[8][9] However, its pronounced anti-inflammatory effects suggested a strong potential for analgesic activity, as inflammation is a key driver of many pain states.[6]
Rationale for Investigation: Linking Anti-inflammatory and Analgesic Effects
The foundational hypothesis for investigating this compound's analgesic potential was its established anti-inflammatory action. In inflammatory pain, tissue injury triggers the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and mediators like prostaglandins, which act on nociceptors to produce hyperalgesia and allodynia.[6] Therefore, a compound that effectively suppresses this inflammatory cascade is a prime candidate for an analgesic. The initial research strategy was designed to first confirm analgesic efficacy in validated animal models and then to mechanistically link this effect to the modulation of inflammatory pathways.
Foundational Pharmacological Screening: Establishing Analgesic Efficacy
Core Principle: Selecting Appropriate Nociceptive Models
No single animal model can fully recapitulate human pain. Therefore, a battery of validated tests was essential to build a comprehensive analgesic profile for this compound. The selection of models was driven by the need to differentiate between central and peripheral mechanisms and to assess efficacy against different pain modalities (thermal, chemical, inflammatory).
Assessing Central Analgesic Activity: Thermal Nociception Models
To investigate centrally-mediated analgesia, models employing a thermal stimulus are standard. These tests measure the latency of a withdrawal response, which can be prolonged by centrally acting drugs like opioids.
This test evaluates the response to a constant, noxious heat stimulus, involving a complex, supraspinally-integrated behavioral response. An increase in the latency to lick a paw or jump indicates a central analgesic effect.
Protocol: Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Acclimation: Mice are placed individually on the hot plate for a 15-minute acclimation period one day prior to the experiment.
-
Baseline Measurement: On the day of the experiment, the baseline latency to the first sign of nociception (paw licking or jumping) is recorded. A cut-off time (e.g., 45-60 seconds) is used to prevent tissue damage.
-
Compound Administration: this compound (e.g., 20, 40, 80 mg/kg) or vehicle control is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.[5][10]
-
Post-treatment Measurement: The reaction latency is measured at multiple time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is often calculated to normalize the data.
This test measures a spinal reflex to a focused thermal stimulus on the tail. It is a reliable indicator of centrally-acting, particularly spinally-mediated, analgesia.
Protocol: Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.
-
Baseline Measurement: The baseline latency for the mouse to "flick" its tail away from the heat source is recorded. An automatic cut-off (e.g., 10 seconds) prevents tissue injury.
-
Compound Administration: this compound or vehicle is administered as described above.
-
Post-treatment Measurement: Tail-flick latency is recorded at various time points post-injection.
-
Data Analysis: Data are typically expressed as an increase in withdrawal latency compared to baseline.
Assessing Peripheral and Inflammatory Pain: Chemical Nociception Models
This is a highly sensitive, albeit non-selective, model for visceral inflammatory pain. Intraperitoneal injection of acetic acid causes irritation and the release of endogenous mediators like prostaglandins and bradykinin, leading to a characteristic "writhing" or stretching behavior. Inhibition of writhing is a strong indicator of peripheral and/or central analgesic activity.[6]
Protocol: Acetic Acid-Induced Writhing Test
-
Acclimation: Mice are acclimated to the testing environment.
-
Pre-treatment: Animals are pre-treated with various doses of this compound (e.g., 40, 80 mg/kg) or a standard drug like aspirin (100 mg/kg) 30-60 minutes prior to the chemical stimulus.[11]
-
Induction of Writhing: A 0.6-0.7% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately following injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period (e.g., 15-20 minutes).
-
Data Analysis: The total number of writhes in the this compound-treated groups is compared to the vehicle control group, and the percentage of inhibition is calculated.
The formalin test is a uniquely valuable model because it produces a biphasic pain response.[6]
-
Phase 1 (Early Phase, 0-5 min): An acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors. Drugs that act centrally, like opioids, are effective in this phase.
-
Phase 2 (Late Phase, 15-30 min): A tonic, inflammatory pain caused by the release of inflammatory mediators in the paw tissue. This phase is sensitive to anti-inflammatory drugs (like NSAIDs) and central sensitizing agents.
Protocol: The Formalin Test
-
Acclimation: Mice are placed in a transparent observation chamber for at least 30 minutes to acclimate.
-
Pre-treatment: Animals are pre-treated with this compound or vehicle 30-60 minutes prior to formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 20 µL of 1-5% formalin) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is returned to the chamber, and the cumulative time spent licking or biting the injected paw is recorded in 5-minute intervals for up to 60 minutes.
-
Data Analysis: The total time spent licking/biting is calculated separately for Phase 1 and Phase 2 and compared between treated and control groups.
Summary of Early Efficacy Data
Early studies consistently demonstrated that this compound possesses significant dose-dependent analgesic activity across this battery of models.[5][10]
| Pain Model | This compound Dose (mg/kg) | Observed Effect | Inferred Mechanism | Reference |
| Hot Plate Test | 20, 40, 80 | Significantly prolonged reaction latency | Central Analgesia (Supraspinal) | [6][10] |
| Tail-Flick Test | 20, 40, 80 | Significantly prolonged tail-flick latency | Central Analgesia (Spinal) | [6][10] |
| Acetic Acid Writhing | 40, 80 | Dose-dependent inhibition of writhing | Peripheral and/or Central Analgesia | [6][10][11] |
| Formalin Test (Phase 2) | 80 | Significant reduction in licking/biting time | Anti-inflammatory Analgesia | [6][10] |
Elucidating the Mechanism of Action: From Inflammation to Neuromodulation
The consistent efficacy of this compound, particularly in the second phase of the formalin test and the acetic acid writhing model, strongly supported the hypothesis that its analgesic effects were primarily driven by its anti-inflammatory properties.
The Anti-Inflammatory Hypothesis: A Primary Driver of Analgesia
To validate this hypothesis, a logical experimental workflow was designed to correlate the behavioral analgesic outcomes with molecular markers of inflammation in the affected tissues.
Caption: Workflow to link this compound's analgesic effect with its anti-inflammatory action.
Early in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages were critical in identifying the molecular targets of this compound.[4] LPS, a component of the gram-negative bacterial wall, is a potent activator of inflammatory signaling. Research demonstrated that this compound suppressed the production of inflammatory mediators by inhibiting two central signaling cascades:
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation. This compound was shown to prevent the phosphorylation of IκB, which in turn inhibits the activation and nuclear translocation of NF-κB.[4][12]
-
Mitogen-Activated Protein Kinases (MAPKs): Specifically, this compound was found to attenuate the phosphorylation of p38 MAP kinase and c-Jun NH(2)-terminal kinase (JNK), but not extracellular signal-regulated kinase (ERK1/2).[4]
Consistent with its inhibition of NF-κB and MAPKs, this compound was shown to dose-dependently reduce the production and expression of key inflammatory molecules in both in vitro and in vivo models:
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6.[4][6][10]
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][12]
-
Inflammatory Mediators: Nitric oxide (NO) and Prostaglandin E2 (PGE2).[6][10][11]
Ion Channel Modulation: A Deeper Mechanistic Layer
Intriguing early evidence suggested that this compound's analgesic mechanism extended beyond simple anti-inflammation. In the hot plate test, the analgesic effect of this compound was significantly enhanced by verapamil (a calcium channel blocker) and antagonized by the administration of calcium chloride.[6][10] This self-validating experiment strongly implicates the modulation of calcium (Ca2+) influx as a component of its central analgesic action, as calcium signaling is critical for neurotransmitter release and neuronal excitability in pain pathways.[10]
While not part of the earliest research, subsequent investigations have logically extended the ion channel hypothesis. More recent studies have identified this compound as a potential competitive inhibitor of Transient Receptor Potential (TRP) channels, specifically TRPV1 (the capsaicin receptor) and TRPA1.[13][14][15] These channels are crucial sensors on nociceptive neurons that detect noxious thermal and chemical stimuli, making them prime targets for analgesics. This modern finding provides a more specific mechanism for the effects observed in the classic thermal and chemical pain models.
Mechanistic Synthesis: The Anti-Nociceptive Action of this compound
Caption: this compound's dual mechanism: inhibiting inflammatory signaling and modulating nociceptor activity.
Evolving Research: Investigating this compound in Neuropathic Pain Models
The Need for Chronic Pain Models: The Chronic Constriction Injury (CCI) Model
While early research focused on acute and inflammatory pain, the clinical need for effective treatments for neuropathic pain—a chronic condition caused by nerve damage—is immense. To assess this compound's potential in this area, later studies employed models like the chronic constriction injury (CCI) of the sciatic nerve.[8][16] This involves loosely ligating the sciatic nerve, which leads to the development of persistent allodynia and hyperalgesia, mimicking human neuropathic pain.
Mechanistic Insights from Neuropathic Pain: The HMGB1/TLR4/NF-κB Axis
In the CCI model, this compound was found to significantly increase the mechanical withdrawal threshold and thermal withdrawal latency, indicating a potent analgesic effect on neuropathic pain.[1][8] Mechanistic studies in this context revealed that this compound's action involves the inhibition of the HMGB1/TLR4/NF-κB signaling pathway in the spinal cord.[8][16] High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) released from injured neurons and activated glia, which then activates Toll-like receptor 4 (TLR4) to drive neuroinflammation via NF-κB. This compound's ability to down-regulate this entire axis provides a robust mechanism for its efficacy in a chronic nerve injury model.[8]
Pharmacokinetic Considerations and Future Directions
A Brief Overview of this compound Pharmacokinetics
Understanding a compound's pharmacokinetic profile is critical for its development. Studies have shown that the distribution of this compound in the body fits a two-compartment model.[1][17] It is broadly distributed to various tissues but possesses a relatively short half-life, which may necessitate formulation strategies to prolong its therapeutic effect in a clinical setting.[1][18]
Unanswered Questions and Future Research Trajectories
The foundational research on this compound has built a strong case for its analgesic potential, but several questions remain that present opportunities for future investigation:
-
Direct Receptor Binding: While functional data is strong, direct binding affinity studies are needed to confirm targets like TRP channels and to definitively rule in or out interactions with opioid or sigma receptors.
-
Opioid System Interaction: this compound's parent plant extract has been shown to alleviate morphine withdrawal symptoms, suggesting a potential, possibly indirect, interaction with the opioid system that warrants further investigation.[1][19]
-
Structure-Activity Relationship (SAR): Medicinal chemistry efforts could optimize the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.
-
Clinical Translation: Rigorous, controlled clinical trials are the ultimate step needed to validate these promising preclinical findings in human patients.
Conclusion
Early preclinical research systematically established this compound as a potent analgesic agent with both central and peripheral effects. The experimental evidence compellingly demonstrates that its primary mechanism of action is rooted in its robust anti-inflammatory properties, driven by the suppression of the NF-κB and MAPK signaling pathways. Further investigations have revealed a more nuanced mechanism involving the modulation of key ion channels involved in nociception. With proven efficacy in acute, inflammatory, and neuropathic pain models, this compound stands as a promising natural product scaffold for the development of a new class of analgesic drugs.
References
- A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC. (URL: )
- A review on the pharmacology, pharmacokinetics and toxicity of this compound - Frontiers. (URL: )
- Analgesic and Anti-Inflammatory Activities of this compound
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (URL: )
- Anti-inflammatory effects of this compound in LPS-induced RAW 264.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed. (URL: )
- Anti-nociceptive and anti-inflammatory activity of this compound - PubMed. (URL: )
- Pharmacokinetic properties of this compound and sophoridine - ResearchG
- This compound Attenuates Chronic Constriction Sciatic Nerve Injury-induced Neuropathic Pain in Mice by Inhibiting the HMGB1/TLR4/NF-κB Signaling P
- Analgesic and Anti-Inflammatory Activities of this compound
- Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflamm
- This compound Attenuates Chronic Constriction Sciatic Nerve Injury-induced Neuropathic Pain in Mice by Inhibiting the HMGB1/TLR4/NF-κB Signaling Pathway - Iranian Red Crescent Medical Journal (IRCMJ). (URL: )
- Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain | Request PDF - ResearchG
- Antitumor effects of this compound through multiple signaling pathways....
- Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain - Research Explorer The University of Manchester. (URL: )
- Sophora alopecuroides L. var.
- This compound inhibits TRP channels to produce anti-pruritic and analgesic effects in a mouse model of inflamm
- Analgesic and Anti-Inflammatory Activities of this compound
- This compound | Autophagy Inducer | MedChemExpress. (URL: )
- Anti-nociceptive and anti-inflammatory activity of this compound | Request PDF - ResearchG
- Research Article Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - Semantic Scholar. (URL: )
- This compound | 6483-15-4 | FS65810 - Biosynth. (URL: )
- This compound inhibits TRP channels to produce anti-pruritic and analgesic effects in a mouse model of inflamm
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-nociceptive and anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ircmj.com [ircmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits TRP channels to produce anti-pruritic and analgesic effects in a mouse model of inflammatory itch and pain | Sciety [sciety.org]
- 16. This compound Attenuates Chronic Constriction Sciatic Nerve Injury-induced Neuropathic Pain in Mice by Inhibiting the HMGB1/TLR4/NF-κB Signaling Pathway [ircmj.com]
- 17. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sophora alopecuroides L. var. alopecuroides alleviates morphine withdrawal syndrome in mice: involvement of alkaloid fraction and matrine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Immunomodulatory Effects of Sophocarpine on Cytokine Production
Abstract
Sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated significant pharmacological potential, particularly in the modulation of immune responses.[1][2] Its profound anti-inflammatory properties are centrally linked to its ability to regulate cytokine production at the molecular level. This technical guide provides an in-depth exploration of the foundational mechanisms through which this compound exerts its effects on cytokine synthesis and signaling. We will dissect the key signaling pathways—Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT)—that are targeted by this compound. Furthermore, this document furnishes drug development professionals and researchers with validated, step-by-step experimental protocols to investigate and quantify these immunomodulatory effects in a laboratory setting. The synthesis of mechanistic insights and practical methodologies herein is intended to accelerate the evaluation of this compound as a potential therapeutic agent for a spectrum of inflammatory and autoimmune diseases.
Section 1: The Immunopharmacological Landscape of this compound
This compound is a natural compound with a growing body of evidence supporting its potent anti-inflammatory, antiviral, and anti-tumor activities.[1][3] A primary driver of these effects is its ability to fundamentally alter the cytokine environment. In numerous preclinical models, this compound has been shown to suppress the production of key pro-inflammatory cytokines, thereby mitigating the pathological processes they drive.[4][5]
The causality behind selecting a compound like this compound for immunomodulatory research stems from its multi-pathway targeting capability. Unlike highly specific synthetic drugs, which can sometimes be circumvented by biological redundancy, this compound's action on central inflammatory signaling hubs like NF-κB and MAPK suggests a more robust and comprehensive anti-inflammatory effect.[1][4] This makes it a compelling candidate for complex inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1][4]
Summary of this compound's Effect on Key Cytokines
The consistent downregulation of pro-inflammatory cytokines is a hallmark of this compound's activity. The following table summarizes quantitative data from various in vitro and in vivo studies, providing a clear overview of its primary targets.
| Cytokine | Model System | Effect | Reference |
| TNF-α | LPS-stimulated RAW 264.7 Macrophages | Decreased Secretion & Expression | [4][6][7] |
| Rat Model of Vascular Injury | Decreased Protein Levels | [5] | |
| IL-6 | LPS-stimulated RAW 264.7 Macrophages | Decreased Secretion & Expression | [4][6][7] |
| Mouse Model of Kidney Injury | Decreased Protein Levels | [8] | |
| Mouse Model of Inflammatory Pain | Decreased Protein Levels | [9][10] | |
| IL-1β | Mouse Model of Inflammatory Pain | Decreased Protein Levels | [9][10] |
| Mouse Model of Acute Lung Injury | Decreased Protein Levels | [11] | |
| Mouse Model of Lupus Nephritis | Decreased Protein Levels | [12] | |
| IL-4 / IL-5 | Mouse Asthma Model | Decreased Levels in BALF | [1][12] |
| IFN-γ | Mouse Asthma Model | Modulated Production | [1][12] |
| Concanavalin A-induced Hepatitis | Protective effect via inhibition | [4] |
Section 2: Core Mechanistic Pathways Modulated by this compound
Understanding the molecular pathways this compound targets is critical for its development as a therapeutic. Its efficacy is not random but is rooted in its specific interactions with key nodes in the inflammatory signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is arguably the most critical regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[5] this compound exerts a powerful inhibitory effect on this pathway.[1][6][13]
Causality of Action: The primary mechanism involves preventing the degradation of the inhibitor of κB (IκBα).[6][13] In an activated state, IκBα is phosphorylated and subsequently degraded, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate transcription. By inhibiting IκBα phosphorylation and degradation, this compound effectively sequesters the NF-κB complex in the cytoplasm, halting the inflammatory cascade before it begins.[6][13] This intervention is a cornerstone of its anti-inflammatory properties.
Attenuation of MAPK Signaling
The MAPK family (including p38, JNK, and ERK) is another crucial set of signaling pathways that regulate inflammation. They are activated by many of the same stimuli as NF-κB and often work in concert. Studies show that this compound selectively attenuates the phosphorylation of p38 MAPK and c-Jun NH2-terminal kinase (JNK) without affecting Extracellular signal-regulated kinase (ERK1/2).[6][7]
Causality of Action: The phosphorylation of p38 and JNK leads to the activation of transcription factors like AP-1, which also drive the expression of pro-inflammatory genes. By selectively inhibiting the activation of these specific kinases, this compound provides another layer of control over the inflammatory response, reducing the expression of enzymes like iNOS and COX-2.[6][7] This selectivity is a key insight for drug development, suggesting a more nuanced mechanism than broad-spectrum kinase inhibition.
Modulation of the JAK/STAT Pathway
The JAK/STAT pathway is a principal signaling route for a wide array of cytokines and growth factors, making it integral to immune cell differentiation and activation.[14] While less extensively documented than its effects on NF-κB and MAPK, evidence suggests this compound also modulates this pathway. For instance, it has been shown to inhibit the IFN-γ/STAT1 signaling pathway and activate p-STAT1 in different contexts, indicating a nuanced, context-dependent regulatory role.[1][4]
Causality of Action: Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs).[15] JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[15] this compound's ability to interfere with this process, for example by suppressing STAT1 phosphorylation in response to IFN-γ, can directly dampen the response to certain cytokine signals, contributing to its overall immunomodulatory effect.[4]
Section 3: Experimental Design and Protocols for Validation
To ensure trustworthiness and reproducibility, any investigation into this compound's effects must be built on a self-validating experimental system. This section provides field-proven, step-by-step protocols for researchers to quantify the impact of this compound on cytokine production.
General Experimental Workflow
The logical flow of an experiment designed to test this compound's efficacy involves cell preparation, stimulation to induce an inflammatory state, treatment with the compound, and subsequent analysis of cytokine output at both the protein and mRNA levels.
Protocol: In Vitro Suppression of LPS-Induced Cytokines
This protocol describes a robust method for assessing this compound's ability to inhibit TNF-α and IL-6 production in a macrophage cell line.
Objective: To quantify the dose-dependent effect of this compound on the secretion of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (high purity)
-
LPS from E. coli O111:B4
-
Sterile PBS
-
96-well and 24-well tissue culture plates
-
ELISA kits for mouse TNF-α and IL-6[16]
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Tnf, Il6, and a housekeeping gene (e.g., Actb)
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C, 5% CO₂.
-
Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow cells to adhere for 24 hours.
-
Causality: Seeding at this density ensures cells are in a logarithmic growth phase and form a near-confluent monolayer, providing a consistent baseline for stimulation.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in sterile PBS or DMSO. Note: If using DMSO, ensure the final concentration in the well is <0.1% to avoid toxicity.
-
Remove media from cells and replace with fresh media containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL) or a vehicle control.[6][7]
-
Incubate for 1-2 hours.
-
Causality: Pre-treatment allows this compound to enter the cells and engage with its intracellular targets before the inflammatory stimulus is introduced, which is crucial for observing inhibitory effects on signaling pathways.
-
-
LPS Stimulation:
-
Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Self-Validation: Include the following controls: (1) Untreated cells (negative control), (2) Cells with vehicle + LPS (positive control), (3) Cells with this compound alone (to test for baseline effects).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for ELISA analysis. Store at -80°C.
-
Wash the remaining cell monolayer with cold PBS, then add lysis buffer for RNA extraction.
-
-
Cytokine Protein Analysis (ELISA):
-
Perform the sandwich ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[16][17]
-
Briefly: Coat plate with capture antibody, block, add samples and standards, add detection antibody, add enzyme conjugate (e.g., HRP), add substrate, and read absorbance.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Cytokine mRNA Analysis (RT-qPCR):
-
Extract total RNA from the cell lysates. Verify RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for Tnf, Il6, and Actb.[18]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-only positive control.
-
Causality: Measuring mRNA provides insight into whether this compound's effect is at the transcriptional level, which is expected given its inhibition of NF-κB and MAPK pathways.
-
Section 4: Conclusion and Future Directions
The foundational effect of this compound on cytokine production is a robust and well-documented phenomenon driven primarily by its potent inhibition of the NF-κB and MAPK signaling pathways.[1][4][6] Its ability to suppress a range of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β provides a strong mechanistic basis for its observed therapeutic effects in various preclinical disease models.[4][9][11] The provided protocols offer a validated framework for researchers to further probe these effects and explore the compound's potential.
Future research should focus on elucidating its precise molecular binding targets, exploring its effects on a wider range of immune cell types, and transitioning these foundational findings into well-designed in vivo efficacy and safety studies. The multi-target nature of this compound presents both a challenge and an opportunity, positioning it as a promising lead compound for developing next-generation immunomodulatory therapies.
References
-
Wei, W., Xiao, Y., Ju, J., Liu, Y., & Hu, X. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 15, 1353234. [Link]
-
Gao, Y., Li, C., Shen, J., Xing, Y., & Liu, Z. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. International Immunopharmacology, 12(2), 469-474. [Link]
-
Wei, W., Xiao, Y., Ju, J., Liu, Y., & Hu, X. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Zhang, N., Liu, Y., Wang, T., Wang, Y., & Wang, X. (2020). This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology, 11, 98. [Link]
-
Wei, W., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). Antitumor effects of this compound through multiple signaling pathways. ResearchGate. [Link]
-
Wang, F. L., Li, C. Y., Zhang, Y. L., Li, Y. L., & Wang, M. W. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International, 2021, 8893563. [Link]
-
de Jager, W., & Rijkers, G. T. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 691, 13-31. [Link]
-
Zhi, Y., et al. (2021). Proteome profiling reveals the efficacy and targets of this compound against asthma. ResearchGate. [Link]
-
Abusnaina, A., et al. (2021). Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Frontiers in Pharmacology, 12, 707830. [Link]
-
O'Connor, C., et al. (2011). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 788, 139-155. [Link]
-
Zhang, D., et al. (2016). This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model. Cellular Physiology and Biochemistry, 39(5), 1965-1976. [Link]
-
Wang, F. L., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International. [Link]
-
Wei, W., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Zhang, Y., et al. (2023). Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. Journal of Ethnopharmacology. [Link]
-
Zhang, Q., et al. (2016). Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice. International Immunopharmacology, 30, 69-75. [Link]
-
Jha, N. K., et al. (2020). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Cells, 9(6), 1451. [Link]
-
Arreola, R., et al. (2015). In Vitro and In Vivo Immunomodulator Activities of Allium sativum L. Journal of Immunology Research, 2015, 401630. [Link]
-
Kumar, S., et al. (2016). Plant-derived immunomodulators: an insight on their preclinical evaluation and clinical trials. Frontiers in Plant Science, 7, 188. [Link]
-
Li, W., et al. (2015). IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. Journal of Medicinal Food, 18(3), 344-353. [Link]
-
Rahman, M. M., et al. (2024). Harnessing the immunomodulatory potential of natural products in precision medicine—a comprehensive review. Open Exploration, 3, 1-21. [Link]
-
Bawankule, D. U., et al. (2008). An in-vivo Study of the Immunomodulatory Activity of Coumarinolignoids from Cleome viscosa. Natural Product Communications, 3(10), 1669-1672. [Link]
-
Zhou, D., et al. (2022). This compound Alleviates Isoproterenol-Induced Kidney Injury by Suppressing Inflammation, Apoptosis, Oxidative Stress and Fibrosis. Molecules, 27(22), 7868. [Link]
-
Wang, C., et al. (2016). Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways. Phytomedicine, 23(13), 1572-1581. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 5. This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Alleviates Isoproterenol-Induced Kidney Injury by Suppressing Inflammation, Apoptosis, Oxidative Stress and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 14. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
The role of sophocarpine as a PTEN activator.
An In-Depth Technical Guide to Sophocarpine as a PTEN Activator
Executive Summary
The Phosphatase and Tensin Homolog (PTEN) protein is a critical tumor suppressor, whose inactivation is a hallmark of numerous human cancers. As a primary negative regulator of the PI3K/Akt signaling pathway, PTEN plays a pivotal role in controlling cell growth, proliferation, and apoptosis. The frequent loss of PTEN function in oncology has made its reactivation a highly sought-after therapeutic strategy. This guide introduces this compound, a natural tetracyclic quinolizidine alkaloid, as a potent activator of the PTEN pathway. We will dissect the molecular mechanisms underpinning its action, provide detailed methodologies for its characterization, and discuss its translational potential for researchers, scientists, and drug development professionals.
The PTEN Phosphatase: A Linchpin of Tumor Suppression
PTEN is a dual-specificity phosphatase, meaning it can dephosphorylate both protein and lipid substrates.[1][2] Its most critical function in tumor suppression is its lipid phosphatase activity, specifically the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3][4]
This single action directly antagonizes the activity of Phosphoinositide 3-kinase (PI3K), an enzyme that phosphorylates PIP2 to generate PIP3.[2] PIP3 acts as a crucial second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane for activation.[3] Once activated, Akt phosphorylates a multitude of downstream targets to promote cell survival, growth, proliferation, and metabolism while inhibiting apoptosis.[1][5]
Loss of PTEN function—through mutation, deletion, or epigenetic silencing—leads to the accumulation of PIP3, resulting in constitutive activation of the PI3K/Akt pathway, a central driver of tumorigenesis.[2][5] Therefore, therapeutic agents that can restore or enhance PTEN activity hold immense promise in cancer treatment.
This compound: A Natural Alkaloid with Anti-Cancer Properties
This compound is a tetracyclic quinolizidine alkaloid derived from the plant Sophora alopecuroides L.[6][7] It has been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[8][9] In the context of oncology, research has demonstrated that this compound can inhibit the viability, proliferation, and migration of various cancer cells, including glioblastoma, colorectal, gastric, and prostate cancer.[6][10][11][12] A primary mechanism for these anti-tumor effects is its ability to modulate the PTEN/PI3K/Akt signaling axis.[11][13]
Mechanism of Action: this compound as a PTEN Activator
This compound is described as a PTEN activator, but its mechanism is not through direct enzymatic allosteric activation. Instead, it functions primarily by upregulating the expression of the PTEN protein, which in turn restores its tumor-suppressive function.[8][14] This upregulation appears to be mediated by at least two interconnected mechanisms.
Upregulation of PTEN Gene Expression
Studies have shown that treatment of cancer cells with this compound leads to a significant increase in PTEN at both the mRNA and protein levels.[6] This suggests that this compound's influence begins at the transcriptional or post-transcriptional level, leading to a greater abundance of the functional PTEN protein.
Inhibition of the OncomiR miR-21
A more nuanced mechanism involves microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. MicroRNA-21 (miR-21) is a well-established "oncomiR" that is overexpressed in many cancers. One of its key targets is the PTEN mRNA.[15] By binding to the 3' untranslated region (UTR) of PTEN mRNA, miR-21 promotes its degradation and inhibits its translation, leading to reduced PTEN protein levels.[13][15]
This compound has been shown to inhibit the expression and activity of miR-21.[11][15] By downregulating miR-21, this compound effectively removes this repressive signal, allowing for the stabilization and translation of PTEN mRNA, thus increasing the cellular pool of PTEN protein.[11][13]
Downstream Signaling Consequences
The resulting increase in PTEN protein levels has profound downstream effects. Enhanced PTEN activity leads to the dephosphorylation of PIP3, which dampens the activation of Akt. The reduction in phosphorylated Akt (p-Akt) relieves the pro-survival signaling cascade, leading to:
-
Cell Cycle Arrest: this compound treatment arrests cancer cells in the G0/G1 phase of the cell cycle.[6][7]
-
Induction of Apoptosis: The inhibition of Akt signaling promotes apoptosis, evidenced by the upregulation of pro-apoptotic proteins like p53 and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[6][10]
Experimental Validation and Methodologies
Validating the role of this compound as a PTEN activator requires a multi-faceted approach, combining cellular assays with molecular biology techniques.
In Vitro Assessment of this compound's Cellular Effects
The first step is to characterize the phenotypic effects of this compound on cancer cell lines known to have intact but perhaps downregulated PTEN.
Table 1: Representative In Vitro Effects of this compound on Glioblastoma Cells
| Assay | Cell Lines | Concentration Range | Outcome | Citation |
|---|---|---|---|---|
| Cell Viability (CCK-8) | U251, C6 | 0.5 - 4 mM | Dose- and time-dependent inhibition of viability | [8] |
| Cell Cycle Analysis | U251, C6 | 0.5 - 4 mM | Arrest in G0/G1 phase | [6][7] |
| Apoptosis Assay | U251 | 0.5 - 4 mM | Increased apoptosis; upregulation of cleaved Caspase-3 and p53, downregulation of Bcl-2 | [6] |
| Migration Assay | U251, C6 | 0.5 - 4 mM | Significant inhibition of cell migration |[6] |
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., U251 glioblastoma cells) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2, 4 mM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Quantifying PTEN Upregulation and Pathway Modulation
The central mechanistic claim—that this compound upregulates PTEN—must be validated at the protein level.
Protocol 2: Immunoprecipitation (IP) and Western Blot for PTEN and p-Akt
-
Principle: This protocol first isolates a target protein (PTEN) from a complex lysate using a specific antibody (Immunoprecipitation) and then uses Western Blotting to detect the levels of specific proteins (PTEN, p-Akt, total Akt) in total cell lysates.[16][17]
-
Methodology:
-
Cell Lysis: Treat cells with this compound as described above. After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
(Optional IP for Activity Assay): For an activity assay (Protocol 3), incubate 1-3 mg of total protein lysate with an anti-PTEN antibody (e.g., 2-4 µg) overnight at 4°C.[18] Add Protein A/G agarose beads to pull down the antibody-protein complex. Wash the beads extensively.
-
SDS-PAGE: Denature 20-40 µg of total protein lysate from each condition by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C, following manufacturer's recommended dilutions.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize PTEN and p-Akt levels to the loading control and total Akt, respectively.
-
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While this compound is known to upregulate PTEN, confirming direct target engagement within the cell is a critical step in drug development. CETSA is a powerful technique for this purpose.[20][21] It is based on the principle that when a ligand binds to its target protein, it often stabilizes the protein, leading to an increase in its thermal stability.[22][23]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Validation
-
Principle: CETSA assesses target engagement by measuring changes in the thermal stability of a protein in response to ligand binding in intact cells or tissues.[21][24]
-
Methodology:
-
Cell Culture & Treatment: Culture cells to near confluency. Treat one set of cells with this compound and another with a vehicle control for a predetermined time.
-
Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and divide each treatment group into multiple aliquots. Heat the aliquots at different temperatures for 3 minutes (e.g., 37°C to 67°C in 2-4°C increments).
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or ELISA.
-
Interpretation: Plot the relative amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates that the drug has bound to and stabilized the target protein.
-
In Vivo Efficacy in Preclinical Models
Translating in vitro findings to a whole-organism context is essential. Studies using nude mice with subcutaneous and orthotopic glioblastoma xenografts have shown that this compound significantly inhibits tumor growth.[6][7]
Table 2: Representative In Vivo Effects of this compound
| Animal Model | Treatment Regimen | Outcome | Molecular Findings in Tumors | Citation |
|---|
| BALB/c nude mice with U251 xenografts (subcutaneous & orthotopic) | 35 mg/kg, intraperitoneal injection, every 2 days for 2 weeks | Significant inhibition of tumor growth | Upregulated PTEN expression, downregulated Akt phosphorylation, increased apoptosis |[8] |
These in vivo results corroborate the proposed mechanism of action, demonstrating that this compound can achieve sufficient concentrations in a living system to modulate the PTEN/PI3K/Akt pathway and exert a therapeutic effect.[6][8]
Summary, Future Directions, and Therapeutic Implications
This compound presents a compelling case as a potential anti-cancer agent acting through the activation of the PTEN tumor suppressor pathway. The evidence strongly indicates that it functions by upregulating PTEN expression, at least in part by inhibiting the oncomiR miR-21, thereby restoring the brakes on the pro-survival PI3K/Akt signaling cascade.[6][13][15]
Future Directions for Research:
-
Direct Target Identification: While the downstream effects on PTEN are clear, the direct molecular target of this compound that initiates this cascade remains to be definitively identified. Unbiased chemoproteomic approaches, such as Thermal Proteome Profiling (TPP), a mass spectrometry-based evolution of CETSA, could be employed to identify the primary binding partner(s) of this compound in an unbiased, proteome-wide manner.[20]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Rigorous PK/PD studies are needed to optimize dosing schedules and formulations to maximize target engagement and therapeutic efficacy while minimizing potential toxicity.
-
Combination Therapies: Given its mechanism of re-sensitizing cells to apoptosis, this compound could be explored in combination with standard chemotherapies or other targeted agents, potentially overcoming resistance mechanisms related to PI3K/Akt pathway activation.
References
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis. Retrieved from [Link]
-
This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. (2024). American Journal of Cancer Research, 14(8), 3757–3772. Retrieved from [Link]
-
The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome. (2006). British Journal of Cancer, 95(11), 1553–1560. Retrieved from [Link]
-
Cellular thermal shift assay - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
PTEN Signaling - QIAGEN GeneGlobe. (n.d.). QIAGEN. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2315–2325. Retrieved from [Link]
-
The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. (2004). Cellular and Molecular Life Sciences, 61(16), 2051–2063. Retrieved from [Link]
-
Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2021). Expert Opinion on Drug Discovery, 16(9), 1015-1026. Retrieved from [Link]
-
PTEN and the PI3-Kinase Pathway in Cancer. (2010). Cold Spring Harbor Perspectives in Biology, 2(1), a000912. Retrieved from [Link]
-
Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates. (2016). Methods in Molecular Biology, 1388, 79–88. Retrieved from [Link]
-
PI3K/Akt pathway - part 5: PTEN. (2020). YouTube. Retrieved from [Link]
-
This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. (2024). American Journal of Cancer Research, 14(8), 3757-3772. Retrieved from [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2024). Frontiers in Pharmacology, 15, 1383186. Retrieved from [Link]
-
Physical interaction of PTEN and p53 examined by immunoprecipitation (IP)-Western blot assays. (2008). ResearchGate. Retrieved from [Link]
-
PTEN Phosphatase Activity Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. (2019). ResearchGate. Retrieved from [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2024). Frontiers in Pharmacology, 15, 1383186. Retrieved from [Link]
-
Approaches to Investigating the Protein Interactome of PTEN. (2021). Journal of Proteome Research, 20(1), 26–39. Retrieved from [Link]
-
This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis. (2022). Bioengineered, 13(4), 9323–9335. Retrieved from [Link]
-
Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma. (2011). Applied Immunohistochemistry & Molecular Morphology, 19(4), 376–381. Retrieved from [Link]
-
Controlling PTEN (Phosphatase and Tensin Homolog) Stability: A DOMINANT ROLE FOR LYSINE 66. (2014). Journal of Biological Chemistry, 289(39), 26866–26877. Retrieved from [Link]
-
Functional analysis of the protein phosphatase activity of PTEN. (2010). Biochemical Journal, 429(3), 465–474. Retrieved from [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. (2022). Drug Development Research, 83(8), 1801–1811. Retrieved from [Link]
-
This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. (2019). Frontiers in Pharmacology, 10, 1219. Retrieved from [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Approaches to Investigating the Protein Interactome of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PTEN antibody (10047-1-AP) | Proteintech [ptglab.com]
- 19. PTEN Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
Application Notes & Protocols: Utilizing Sophocarpine in In Vitro Cell Culture Assays
Introduction: The In Vitro Potential of Sophocarpine
This compound is a tetracyclic quinolizidine alkaloid, a natural compound primarily isolated from plants of the Sophora genus, such as Sophora alopecuroides L.[1][2]. Historically used in traditional medicine, this compound has garnered significant scientific interest for its diverse pharmacological activities. A robust body of preclinical evidence from in vitro studies demonstrates its potent anti-inflammatory, anti-cancer, and organ-protective effects[1][3].
These biological activities are attributed to its ability to modulate a variety of critical cellular signaling pathways, including the PI3K/AKT, MAPK, and NF-κB pathways[1][3]. As a result, this compound is an increasingly valuable compound for researchers in oncology, immunology, and drug discovery.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in common in vitro cell-based assays. It is designed for researchers, scientists, and drug development professionals seeking to investigate its mechanism of action and therapeutic potential in a controlled laboratory setting.
Core Mechanism of Action: A Signaling Network Perspective
The efficacy of this compound stems from its ability to interfere with multiple signaling cascades that are often dysregulated in disease. It can inhibit tumor cell proliferation, migration, and invasion while promoting apoptosis[4]. Concurrently, it effectively suppresses inflammatory responses.
Key mechanistic pillars include:
-
Inhibition of Pro-Survival Pathways: this compound is a known inhibitor of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. It can also act as a PTEN activator, further antagonizing PI3K/Akt signaling[5][6].
-
Modulation of Inflammatory Pathways: The compound effectively inhibits the activation of NF-κB, a master regulator of inflammation, by preventing the phosphorylation of its inhibitor, IκB[1][2]. It also attenuates the phosphorylation of p38 MAP kinase and JNK, further dampening the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6[2][5].
-
Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio and upregulating p53[7][8][9].
The following diagram illustrates the interplay of these major pathways targeted by this compound.
Caption: this compound's multifaceted mechanism of action.
Reagent Preparation and Handling: The Foundation for Reliable Data
Scientific integrity begins with proper reagent handling. Failure to correctly prepare and store this compound can lead to inconsistent and unreliable results.
-
Purity and Sourcing: Always use high-purity this compound (>98%) acquired from a reputable chemical supplier.
-
Solubility: this compound is sparingly soluble in water but readily soluble in Dimethyl Sulfoxide (DMSO)[7]. Prepare a high-concentration stock solution, for example, 10-50 mg/mL in sterile, anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate sterile cell culture medium. Ensure the final concentration of the DMSO vehicle in the culture medium is consistent across all experimental groups and does not exceed a non-toxic level (typically ≤0.1%).
-
Vehicle Control (Critical): Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the cells receiving the highest dose of this compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Experimental Design: A General Workflow
A systematic approach is crucial when evaluating the effects of a new compound. The following workflow provides a logical progression for characterizing the in vitro bioactivity of this compound.
Caption: A generalized experimental workflow for in vitro assays.
Quantitative Data Summary: Effective Concentrations
The effective concentration of this compound varies significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported 50% inhibitory concentration (IC50) values from cytotoxicity assays.
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Assay Method | Reference |
| DU145 | Castration-Resistant Prostate | 277.69 µM | 48 | CCK-8 | [6] |
| PC3 | Castration-Resistant Prostate | 174.41 µM | 48 | CCK-8 | [6] |
| HCT-116 | Colon Cancer | 2.134 mmol/L | 48 | Cytotoxicity | [10] |
| U251, C6 | Glioblastoma | ~2 mM | 48 | CCK-8 | [5] |
| KRASA12 | Myeloma | <21 µM | Not Specified | MTT | [1][9] |
| AMO-1 | Myeloma | <21 µM | Not Specified | MTT | [1][9] |
| PC93, TSU-Pr1 | Prostate Cancer | 1-10 mg/mL* | 24-96 | MTT | [7] |
*Note: 1 mg/mL is approximately 4075 µM. Researchers should perform a dose-response study to determine the optimal concentration range for their specific cell line and assay.
Detailed Protocols for Key In Vitro Assays
Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)
Objective: To quantify the effect of this compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells[11].
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2X concentrated this compound solutions in culture medium via serial dilution from your stock. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate this compound dilution or vehicle control to the corresponding wells. Each condition should be performed in triplicate at minimum.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS[12]. Add 10-20 µL of this solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[13]. Measure the absorbance at 570 nm (or 590 nm) using a microplate reader[12].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells. Flow cytometry is used to quantify the stained populations[10].
Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant (floating cells) from the initial collection step.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Commercial kits provide this buffer.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark[10].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Migration Assay (Wound Healing / Scratch Assay)
Objective: To assess the effect of this compound on the collective migration of a cell population in vitro.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored via microscopy. An inhibitory compound will slow the rate of wound closure compared to a control group.
Methodology:
-
Create Monolayer: Seed cells in a 6-well or 12-well plate and grow them until they form a fully confluent monolayer.
-
Create Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.
-
Wash: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing low serum (e.g., 1-2% FBS to minimize proliferation) with the desired concentrations of this compound or vehicle control[6].
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in marked regions of each well using an inverted microscope. This is the 0-hour time point.
-
Incubation & Imaging: Incubate the plate at 37°C. Capture images of the same marked regions at subsequent time points (e.g., 12, 24, 48 hours)[6][14].
-
Data Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area: [(Area at T0 - Area at Tx) / Area at T0] * 100. Compare the closure rates between treated and control groups.
Conclusion
This compound is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties in vitro. Its pleiotropic effects on key signaling pathways make it a valuable tool for basic research and a candidate for further therapeutic development. By employing the standardized protocols and principles outlined in this guide—including proper reagent handling, the use of vehicle controls, and systematic dose-response analyses—researchers can generate reliable and reproducible data to further elucidate the biological activities of this compound.
References
-
Wei, S., Xiao, J., Ju, F., Wang, Y., Li, S., Wang, Y., ... & Hu, Z. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). Antitumor effects of this compound through multiple signaling pathways. ResearchGate. [Link]
-
Gao, Y., Liu, J., Li, L., Liu, Y., Wei, W., & Wang, H. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. Toxicology in Vitro, 26(1), 1-7. [Link]
-
Dong, S. F., Yang, J. X., Lv, G. Y., & Fu, Q. Z. (2017). Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Biomedical Research, 28(5). [Link]
-
Weng, W., Wang, Z., Zhang, H., Liu, Y., & Li, H. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ, 10, e14013. [Link]
-
Allied Academies. (n.d.). Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Allied Academies. [Link]
-
Allied Academies. (n.d.). Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines | Abstract. Allied Academies. [Link]
-
Frontiers. (n.d.). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
Hindawi. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Hindawi. [Link]
-
ResearchGate. (n.d.). This compound suppressed the migration and invasion abilities of CRPC cells. ResearchGate. [Link]
-
Hindawi. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Hindawi. [Link]
-
Wang, W., Ao, L., Chen, Y., Liu, Y., & Xu, J. (2021). Synthesis of this compound triflorohydrazone and its proliferation inhibition and apoptosis induction activity in myeloma cells through Notch3-p53 signaling activation. Environmental Toxicology, 36(4), 484-490. [Link]
-
Frontiers. (n.d.). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
MDPI. (2022). The Chloroform Extracts of Vietnamese Sophora flavescens Ait. Inhibit the Proliferation of HepG2 Cells through Apoptosis Induction. MDPI. [Link]
-
National Institutes of Health. (2013). Preparation and In vitro Evaluation of Ethosomal Total Alkaloids of Sophora alopecuroides Loaded by a Transmembrane pH-Gradient Method. National Institutes of Health. [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
-
ResearchGate. (n.d.). Preparation and In vitro Evaluation of Ethosomal Total Alkaloids of Sophora alopecuroides Loaded by a Transmembrane pH-Gradient Method | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Synthesis of this compound triflorohydrazone and its proliferation inhibition and apoptosis induction activity in myeloma cells through Notch3-p53 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Protocol for the Dissolution and Experimental Use of Sophocarpine
An Application Note for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Sophocarpine
This compound is a tetracyclic quinolizidine alkaloid, a natural compound primarily isolated from plants of the Sophora genus, such as Sophora alopecuroides and Sophora flavescens.[1] These medicinal plants have a long history of use in traditional medicine, particularly in East Asia.[2] In modern pharmacological research, this compound has garnered significant attention for its broad spectrum of biological activities. Numerous studies have demonstrated its potential as an anti-inflammatory, analgesic, antiviral, and anticancer agent.[1][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/AKT.[1][4]
Given its promising therapeutic profile, the accurate and reproducible preparation of this compound solutions is fundamental for rigorous experimental investigation. This guide provides a comprehensive protocol for the dissolution of this compound for both in vitro and in vivo applications, grounded in its physicochemical properties and established laboratory practices.
Physicochemical Profile of this compound
A thorough understanding of this compound's physical and chemical properties is the cornerstone of effective formulation. These characteristics dictate the optimal solvents, storage conditions, and handling procedures required to maintain its stability and activity.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₂N₂O | [5] |
| Molecular Weight | 246.35 g/mol | [5] |
| CAS Number | 6483-15-4 | [5] |
| Appearance | White needle-like crystals or crystalline powder | [6] |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, acetone, and benzene.[6] Slightly soluble in water.[6] | |
| Storage | Store at -20°C for long-term stability.[7] For short-term, store at 10°C - 25°C in a tightly sealed container. |
Foundational Principles for Dissolution
The Critical Choice: Free Base vs. Salt Form
This compound, as a weak base, can exist in its free base form or as a salt (e.g., hydrobromide, hydrochloride). This distinction is paramount for solubility.
-
Free Base: The most commonly supplied form for research. It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but has poor aqueous solubility.[1][6]
-
Salt Forms: Salts are created by reacting the basic nitrogen atoms in the alkaloid structure with an acid. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous solutions.[8][9] For example, the hydrobromide salt of this compound is noted to be crystalline and stable.[6]
Causality: The choice of form dictates the entire dissolution strategy. If using the free base for aqueous-based assays, an organic co-solvent is almost always necessary to first create a concentrated stock. If a salt form is available and the final application is in an aqueous buffer, it may be possible to dissolve it directly, simplifying the protocol.[10]
Solvent Selection: A Tale of Two Systems
-
In Vitro Applications (Cell Culture): The primary goal is to create a high-concentration, sterile stock solution that can be diluted into the culture medium. DMSO is the solvent of choice due to its excellent solubilizing power for a wide range of organic molecules, including this compound.[11][12] However, it's crucial to be mindful of DMSO's own biological effects; final concentrations in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
-
In Vivo Applications (Animal Studies): Direct injection of a DMSO-based solution is often not feasible due to its toxicity and potential for precipitation upon contact with aqueous physiological fluids. Therefore, a more complex vehicle is required. A common and effective strategy for poorly water-soluble compounds is a co-solvent system.[13] A widely used formulation consists of:
-
DMSO: To initially dissolve the compound.
-
Polyethylene Glycol (PEG) 300/400: A non-toxic polymer that enhances solubility.
-
Tween 80 (Polysorbate 80): A surfactant that prevents aggregation and improves stability of the formulation.
-
Saline or PBS: The aqueous base to make the solution isotonic for injection.
-
Protocol I: In Vitro Stock Solution Preparation
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (free base) powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock): 10 mmol/L × 0.001 L × 246.35 g/mol = 2.46 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial. Perform this in a chemical fume hood.
-
Solvent Addition: Add the desired volume of sterile DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex vigorously. To ensure complete dissolution, sonication in a water bath for 5-10 minutes is highly recommended.[4] Visually inspect the solution against a light source to confirm that no solid particles remain. Gentle warming (to 37°C) can also aid dissolution but should be done cautiously to avoid degradation.
-
Sterilization (Critical for Cell Culture): To ensure the stock solution is free of microbial contaminants, pass it through a 0.22 µm syringe filter into a new sterile vial. Choose a filter material compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C.[7]
Workflow for In Vitro Stock Solution
The following diagram outlines the critical steps for preparing a this compound stock solution for cell-based experiments.
Caption: Workflow for preparing a sterile this compound stock solution in DMSO.
Protocol II: In Vivo Formulation Preparation
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (i.p.) injection or oral gavage in rodents.
Vehicle Composition (Example):
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Sterile Saline
Step-by-Step Methodology:
-
Calculate Required Amount: Determine the total volume of formulation needed based on the number of animals, dose, and injection volume (e.g., 10 mL/kg for mice).
-
Example: To dose a 25g mouse at 20 mg/kg, the mouse needs 0.5 mg of this compound. If the final injection volume is 100 µL, the required concentration is 5 mg/mL.
-
-
Initial Dissolution: Weigh the required amount of this compound. Dissolve it completely in the DMSO component of the vehicle first. For example, if preparing 10 mL of final formulation, dissolve the this compound in 0.5 mL of DMSO.
-
Add Co-solvents: Sequentially add the PEG300 (4.0 mL in the 10 mL example) and Tween 80 (0.5 mL). Vortex thoroughly after each addition to ensure the solution remains homogeneous.
-
Add Aqueous Phase: Slowly add the sterile saline (5.0 mL) to the organic mixture while vortexing continuously. This is a critical step. Adding the aqueous phase too quickly can cause the compound to precipitate.
-
Final Homogenization: Once all components are added, vortex the final solution for several minutes to ensure it is a clear, uniform suspension. Gentle warming or sonication may be used if the solution appears cloudy.[13]
-
Pre-Dosing Check: Before administration, always visually inspect the solution for any signs of precipitation. It is best practice to prepare this formulation fresh on the day of use.[4]
-
Control Group: Always administer a "vehicle-only" formulation to a control group of animals to account for any biological effects of the solvent mixture itself.[13]
Common Experimental Concentrations
The optimal concentration of this compound is application-dependent and should be determined empirically. However, published literature provides a useful starting point.
| Application | Organism/Cell Line | Concentration/Dose Range | Source(s) |
| In Vitro (Antiviral) | HepG2.2.15 cells | 0.4 - 1.6 mM | [1] |
| In Vitro (Anti-cancer) | Glioblastoma cells (U251, C6) | 0.5 - 4 mM (IC₅₀ ~2 mM) | [4] |
| In Vitro (Anti-cancer) | Prostate cancer cells (PC93, TSU-Pr1) | 1 - 10 mg/mL | [11] |
| In Vitro (Anti-inflammatory) | RAW 264.7 macrophages | 50 - 100 µg/mL | [4][14] |
| In Vivo (Anti-inflammatory) | Mice | 20 - 80 mg/kg (i.p.) | [15] |
| In Vivo (Analgesic) | Mice | 20 - 80 mg/kg (i.p.) | [15][16] |
| In Vivo (Anti-inflammatory) | Rats | 15 - 30 mg/kg (i.v.) | [17] |
Troubleshooting
-
Precipitation in Media: If the this compound stock solution precipitates when added to aqueous cell culture media or buffer, the stock concentration may be too high. Try preparing a lower concentration stock or pre-diluting the stock in a small volume of media before adding it to the final culture volume.
-
Cloudy In Vivo Formulation: If the final formulation is cloudy, it indicates incomplete dissolution or precipitation. Increase sonication time or gently warm the solution. The order of solvent addition is also critical; always dissolve the compound in the organic phase before adding the aqueous phase.[13]
References
- Benchchem. (n.d.). Optimizing Oxythis compound Dosage In Vivo. Technical Support Center.
-
National Center for Biotechnology Information. (n.d.). (-)-Sophocarpine. PubChem Compound Database. Retrieved from [Link]
-
Li, Y., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Retrieved from [Link]
-
Li, Y., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 15, 1353234. Retrieved from [Link]
-
Taylor & Francis Online. (2022, January 18). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Retrieved from [Link]
-
Hindawi. (2021, November 8). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 8). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Anti-nociceptive and anti-inflammatory activity of this compound. Retrieved from [Link]
-
Frontiers. (2024, February 20). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and In vitro Evaluation of Ethosomal Total Alkaloids of Sophora alopecuroides Loaded by a Transmembrane pH-Gradient Method. PubMed Central. Retrieved from [Link]
-
RayBiotech. (n.d.). This compound. Retrieved from [Link]
-
Spandidos Publications. (2016, October 10). Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of a free base and its salt: Sibutramine as a case study. Retrieved from [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-nociceptive and anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Sophocarpine in Animal Models of Inflammation
Prepared by a Senior Application Scientist
Introduction: Sophocarpine as a Potent Anti-Inflammatory Modulator
This compound is a quinolizidine alkaloid naturally occurring in plants of the Sophora genus, which have a long history in traditional Chinese medicine for treating a variety of ailments, including inflammatory conditions.[1][2] Modern pharmacological studies have substantiated these traditional uses, demonstrating that this compound possesses significant anti-inflammatory, analgesic, and immunoregulatory properties.[1][3] Its therapeutic potential has been evaluated in a wide array of preclinical animal models, targeting conditions ranging from acute localized inflammation and sepsis-induced organ injury to chronic autoimmune diseases like rheumatoid arthritis.[1][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of this compound's mechanism of action, detailed protocols for its application in established animal models of inflammation, and critical application notes to ensure experimental success and data integrity.
Mechanism of Action: Targeting Key Inflammatory Signaling Hubs
The anti-inflammatory efficacy of this compound stems from its ability to modulate multiple critical signaling pathways that orchestrate the inflammatory response. A substantial body of evidence points to the inhibition of the Toll-Like Receptor 4 (TLR4) signaling cascade, which consequently suppresses the activation of downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4]
-
Inhibition of the TLR4/NF-κB Pathway: In models of bacterial inflammation, such as those induced by lipopolysaccharide (LPS), this compound has been shown to inhibit the expression of TLR4.[4] This upstream intervention prevents the subsequent phosphorylation and degradation of the inhibitor of κB (IκBα), thereby blocking the nuclear translocation of the NF-κB p65 subunit.[4][6][7] As NF-κB is a master transcriptional regulator of pro-inflammatory genes, its inhibition leads to a marked reduction in the production of key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][6][8][9]
-
Modulation of MAPK Signaling: this compound also attenuates the phosphorylation of key MAPK members, specifically p38 and c-Jun N-terminal kinase (JNK).[6] These kinases are crucial for the expression of inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] By down-regulating these pathways, this compound effectively reduces the synthesis of nitric oxide and prostaglandins, further dampening the inflammatory cascade.
The diagram below illustrates the primary signaling pathways targeted by this compound in an LPS-induced inflammatory response.
Caption: this compound inhibits LPS-induced inflammation via TLR4/NF-κB/MAPK pathways.
Efficacy of this compound Across Various Animal Models
This compound has been validated in a diverse range of rodent models, demonstrating its broad-spectrum anti-inflammatory activity. The following table summarizes its application and observed effects in several key models.
| Animal Model | Species | This compound Dosage & Route | Key Anti-Inflammatory Findings | Reference(s) |
| Carrageenan-Induced Paw Edema | Rat/Mouse | 15-80 mg/kg, i.v. or oral | Dose-dependent reduction in paw volume; decreased levels of IL-1β, IL-6, and PGE2 in paw tissue. | [3][10][11] |
| LPS-Induced Acute Lung Injury | Mouse | 30-60 mg/kg, oral | Attenuated lung edema, inflammatory cell infiltration, and MPO activity; reduced TNF-α, IL-1β, and IL-6 in BALF. | [4][12] |
| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Attenuated clinical arthritis scores and synovitis; decreased serum levels of pro-inflammatory cytokines. | [5] |
| DSS-Induced Colitis | Mouse | Not specified | Ameliorated colitis symptoms by regulating pro- and anti-inflammatory cytokine production. | [1] |
| Xylene-Induced Ear Edema | Mouse | 20-80 mg/kg, i.v. or oral | Significantly inhibited ear swelling in a dose-dependent manner. | [3][10] |
| LPS-Induced Liver Injury | Mouse | 30-60 mg/kg, oral | Reduced serum ALT/AST levels; suppressed hepatic expression of TNF-α and IL-1β; inhibited NF-κB activation. | [1][9] |
| Acetic Acid-Induced Vascular Permeability | Mouse | 20-40 mg/kg, i.v. | Dose-dependently inhibited dye leakage into the peritoneal cavity, indicating reduced vascular permeability. | [3] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for evaluating the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats, a classic and highly reproducible model of acute inflammation.[13][14][15]
Protocol: Carrageenan-Induced Paw Edema in Rats
1. Materials and Reagents:
-
This compound (purity >98%)
-
Vehicle (e.g., 0.9% sterile saline)
-
Lambda-Carrageenan (Type IV)
-
Positive Control: Indomethacin or Dexamethasone
-
Plethysmometer for paw volume measurement
-
Male Sprague-Dawley or Wistar rats (180-220 g)
2. Experimental Workflow Diagram:
Caption: Experimental timeline for the carrageenan-induced paw edema model.
3. Step-by-Step Methodology:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment to minimize stress.[16]
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I (Normal Control): Receives vehicle only.
-
Group II (Carrageenan Control): Receives vehicle, followed by carrageenan.
-
Group III (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, p.o.), followed by carrageenan.
-
Group IV-X (Test Groups): Receive varying doses of this compound (e.g., 15, 30, 60 mg/kg, p.o. or i.v.), followed by carrageenan.
-
-
Dosing: Administer this compound, vehicle, or the positive control drug at the chosen route. Oral administration is typically done 60 minutes before carrageenan injection; intravenous administration is done 30 minutes prior.[13]
-
Baseline Measurement (T=0): Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Inflammation: Inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak inflammatory response is usually observed between 3 to 5 hours.[15]
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [ (Ve_control - Ve_treated) / Ve_control ] * 100
-
-
(Optional) Biomarker Analysis: At the end of the experiment, animals can be euthanized. Paw tissue can be collected for histological analysis (to assess inflammatory cell infiltration) or homogenized to measure levels of inflammatory mediators like MPO, TNF-α, IL-1β, and PGE2 via ELISA.[17][18]
Application Notes: Insights for Robust Experimental Design
-
Causality of Model Choice: The carrageenan model is ideal for screening acute anti-inflammatory activity.[14] The inflammatory response is biphasic: the first phase (0-1 hr) involves the release of histamine and serotonin, while the second, more prolonged phase (1-6 hr), is associated with the production of prostaglandins and mediated by neutrophil infiltration.[15] this compound's efficacy in this model, particularly in the second phase, substantiates its inhibitory effect on prostaglandin-synthesizing enzymes (like COX-2) and neutrophil-driven inflammation.[6]
-
Self-Validating Protocol: The inclusion of both a negative (vehicle) and a positive (Indomethacin) control is critical. The vehicle control validates that the vehicle itself does not have anti-inflammatory effects. A robust response to the positive control confirms the validity of the inflammation model and provides a benchmark against which to compare the efficacy of this compound.
-
Dosage and Pharmacokinetics: this compound has demonstrated efficacy in rodents in a dose range of 15-80 mg/kg.[3][10] It exhibits a relatively short half-life (t₁/₂ of ~1.17 hours in rats), which must be considered in the experimental design.[19] For acute models like paw edema, a single dose prior to the inflammatory insult is sufficient. For chronic models like collagen-induced arthritis, a repeated dosing schedule (e.g., once or twice daily) would be necessary to maintain therapeutic concentrations.
-
Vehicle Preparation: this compound is typically soluble in saline. However, for other less soluble compounds, a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline may be used. It is imperative to test the vehicle alone to ensure it does not cause toxicity or influence the inflammatory response.[20]
-
Route of Administration: The choice between intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration depends on the study's objective. I.v. or i.p. routes provide rapid bioavailability and are useful for mechanistic studies, while the oral route is more relevant for assessing potential clinical applicability.
References
-
He, X., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Gao, Y., et al. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. International Immunopharmacology. [Link]
-
He, X., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 14, 1245362. [Link]
-
Lu, H., et al. (2019). Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice. International Immunopharmacology. [Link]
-
Wang, X., et al. (2025). This compound prevents LPS and IFN-γ-stimulated oxidative stress and neuroinflammation of BV-2 microglia by regulating the AMPK/NF-κB signaling pathway. Journal of Neuroimmunology. [Link]
-
Zhang, Y., et al. (2021). This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology. [Link]
-
Gao, Y. N., et al. (2009). Anti-nociceptive and anti-inflammatory activity of this compound. Phytomedicine. [Link]
-
Wang, D., et al. (2025). Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. Journal of Ethnopharmacology. [Link]
-
Zhu, Y., & Zhu, J. (2017). This compound suppress inflammatory response in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis. European Cytokine Network. [Link]
-
Yang, G., et al. (2022). This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model. Journal of Inflammation Research. [Link]
-
Wang, D., et al. (2025). Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. Journal of Ethnopharmacology. [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International. [Link]
-
He, X., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Zhengyu, S., et al. (2018). This compound Attenuates LPS-Induced Liver Injury and Improves Survival of Mice through Suppressing Oxidative Stress, Inflammation, and Apoptosis. Oxidative Medicine and Cellular Longevity. [Link]
-
Jin, M. J., et al. (2008). Pharmacokinetic study of matrine, oxymatrine and oxythis compound in rat plasma after oral administration of Sophora flavescens Ait. extract by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wang, Y., et al. (2021). Mechanism of this compound on improving inflammation and mucous hypersecretion of human bronchial epithelial cells based on TLR4⁃NF⁃κB signaling pathway. Practical Medical Journal. [Link]
-
Zhang, L., et al. (2022). Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method. Frontiers in Pharmacology. [Link]
-
Yuan, Y., et al. (2022). Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed. Scientific Reports. [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International, 2021, 8893563. [Link]
-
Gao, Y. N., et al. (2009). Anti-nociceptive and anti-inflammatory activity of this compound. Phytomedicine, 16(10), 943-949. [Link]
-
Zhengyu, S., et al. (2018). This compound attenuates LPS-induced acute lung injury through pulmonary oxidative stress, inflammation, and apoptosis. Journal of Inflammation Research. [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International, 2021. [Link]
-
Li, Y., et al. (2024). Sophoricoside reduces inflammation in type II collagen-induced arthritis by downregulating NLRP3 signaling. Biochemistry and Biophysics Reports. [Link]
-
Kim, H. R., et al. (2015). Protective effects of Fructus sophorae extract on collagen-induced arthritis in BALB/c mice. Molecular Medicine Reports. [Link]
-
Wang, D., et al. (2017). Retraction notice to 'this compound displays anti-inflammatory effect via inhibiting TLR4 and TLR4 downstream pathways on LPS-induced mastitis in the mammary gland of mice'. International Immunopharmacology. [Link]
-
Li, Y., et al. (2024). Sophoricoside reduces inflammation in type II collagen-induced arthritis by downregulating NLRP3 signaling. Biochemistry and Biophysics Reports. [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Chen, L., et al. (2021). Synthesis of this compound triflorohydrazone and its proliferation inhibition and apoptosis induction activity in myeloma cells through Notch3-p53 signaling activation. Environmental Toxicology. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. [Link]
-
Al-Warhi, T., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. [Link]
-
Salvemini, D., et al. (2006). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. [Link]
-
Al-Ostath, O., et al. (2024). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. [Link]
-
Yuan, Y., et al. (2023). Hepatoprotective effect of Sophora moorcroftiana (Benth.) Benth.Ex baker seeds in vivo and in vitro. Journal of Ethnopharmacology. [Link]
Sources
- 1. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-nociceptive and anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppress inflammatory response in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 8. This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates LPS-Induced Liver Injury and Improves Survival of Mice through Suppressing Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Quantitative Analysis of Sophocarpine in Tissue Samples
Abstract
This document provides a comprehensive guide for the quantitative determination of sophocarpine in various tissue samples. This compound, a quinolizidine alkaloid derived from plants of the Sophora genus, exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[1][2] Accurate quantification of its concentration in target tissues is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies, providing critical data for drug development and preclinical research. This guide details robust methodologies centered around High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection, which are the gold standards for bioanalysis. We will delve into the rationale behind each step, from tissue homogenization and analyte extraction to chromatographic separation and data analysis, ensuring scientifically sound and reproducible results.
Introduction to this compound and its Bioanalytical Importance
This compound is a natural compound with significant therapeutic potential.[1][2] Understanding its distribution and concentration in different tissues is crucial for elucidating its mechanism of action, evaluating its efficacy, and assessing its safety profile. The distribution of this compound in the body has been described by a two-compartment model, and it can be detected in various tissues, although it has a relatively short half-life.[1][2][3] Therefore, sensitive and specific analytical methods are required to accurately measure its levels in complex biological matrices like tissue homogenates. This application note is designed for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, step-by-step protocols for the quantification of this compound.
Core Principles of Sample Preparation for Tissue Analysis
The primary challenge in analyzing drugs in tissue samples is the removal of interfering endogenous substances, such as proteins and lipids, which can compromise the analytical column and ion source of the mass spectrometer.[4] The choice of extraction method is critical and depends on the physicochemical properties of the analyte and the nature of the tissue.
Tissue Homogenization
The first step is to lyse the tissue cells to release the analyte. This is typically achieved by mechanical homogenization in a suitable buffer.
-
Rationale: Mechanical disruption ensures the complete release of this compound from the cellular compartments into the homogenization buffer, making it accessible for extraction. The buffer helps to maintain a stable pH and inhibit enzymatic degradation.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used technique to remove the bulk of proteins from the tissue homogenate.[4] This is often achieved by adding an organic solvent or an acid.
-
Causality: Organic solvents like acetonitrile and methanol disrupt the hydration layer around proteins, leading to their aggregation and precipitation.[4] Acids, such as trichloroacetic acid (TCA), work by neutralizing the protein's surface charge, causing them to precipitate at their isoelectric point.[4] The choice of precipitant can influence the recovery of the analyte. For this compound, which is soluble in methanol, methanol-based precipitation is a common and effective choice.[5]
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
-
Expertise & Experience: LLE can provide a cleaner extract than PPT. The choice of the organic solvent is crucial. For a basic compound like this compound, adjusting the pH of the aqueous phase to above its pKa will render it neutral and more soluble in an organic solvent. Conversely, adjusting the pH to below its pKa will make it charged and more soluble in the aqueous phase. This property can be exploited for selective extraction and back-extraction to further clean up the sample.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample clean-up and concentration.[6][7][8] It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away.
-
Authoritative Grounding: The choice of SPE sorbent depends on the analyte's properties. For this compound, a cation-exchange sorbent can be effective due to its basic nature.[6] The protocol involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with a suitable solvent.[6][7][8] SPE often yields cleaner extracts and higher recovery rates compared to PPT and LLE.[6]
Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for quantifying relatively high concentrations of this compound.
-
Trustworthiness: The method's reliability is established through rigorous validation, including linearity, accuracy, precision, and specificity. A C18 column is commonly used for the separation of alkaloids like this compound.[9] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[9][10] The detection wavelength for this compound is generally set around 205-215 nm.[9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying low concentrations of this compound in tissue samples due to its superior sensitivity and specificity.[5][11][12]
-
Expertise & Experience: The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This minimizes interference from other compounds in the matrix. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the quantification of this compound in tissue samples.
Workflow Diagram
Caption: General workflow for this compound quantification in tissue.
Protocol 1: Tissue Homogenate Preparation
-
Weighing: Accurately weigh the frozen tissue sample (typically 100-200 mg).
-
Homogenization: Add ice-cold saline or phosphate-buffered saline (PBS) at a specific ratio (e.g., 1:4 w/v). Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
Aliquoting: Aliquot the homogenate for subsequent extraction.
Protocol 2: this compound Extraction using Protein Precipitation
-
Sample Preparation: To a 100 µL aliquot of the tissue homogenate in a microcentrifuge tube, add an internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile or methanol.[11]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 3: UPLC-MS/MS Analysis
This protocol is an example and should be optimized for the specific instrument used.
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[14]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, which is then increased to elute the analyte.
-
Column Temperature: 30-40°C.[10]
-
Injection Volume: 2-5 µL.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and the internal standard. For this compound (C15H24N2O), the precursor ion [M+H]+ would be m/z 249.2. The product ions would be determined experimentally.
-
Data Acquisition and Processing: Use the instrument's software to acquire and process the data.
Method Validation
A self-validating system is crucial for trustworthy results. The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:[16]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[16] A linear relationship between concentration and response should be demonstrated.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for this compound quantification.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [12] |
| LLOQ | 0.5 ng/mL | [12] |
| Accuracy | 85-115% | [11] |
| Precision (RSD%) | < 15% | [5] |
| Recovery | > 85% | [11] |
| Matrix Effect | 85-115% | [11] |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the accurate and reliable quantification of this compound in tissue samples. The choice of sample preparation technique and analytical method should be tailored to the specific requirements of the study, particularly the expected concentration range of the analyte and the available instrumentation. Adherence to rigorous method validation procedures is essential to ensure the integrity and reproducibility of the generated data, which is fundamental for advancing the research and development of this compound as a potential therapeutic agent.
References
- Phenomenex. (2025).
-
Wei, S., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Wei, S., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Authorea. [Link]
-
Bio-Synthesis. (2014). Protein Precipitation Methods for Proteomics. [Link]
-
Lifeasible. (n.d.). Alkaloid Extraction Methods. [Link]
-
Wikipedia. (n.d.). Protein precipitation. [Link]
-
Anonymous. (2024). Study on the Absorption Components of Xin-Su-Ning Capsule in Rat Plasma and Myocardial Tissue Based on Uhplc-Qqq-Ms/Ms Analysis. Annals of Clinical and Medical Case Reports. [Link]
-
Chen, P., et al. (2013). Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. Journal of Chromatographic Science. [Link]
-
Li, F., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International. [Link]
-
Wu, Y. J., et al. (2005). A sensitive and specific HPLC-MS method for the determination of sophoridine, this compound and matrine in rabbit plasma. Analytical and Bioanalytical Chemistry. [Link]
-
Song, Y., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science. [Link]
-
Wu, Z. J., et al. (2011). Simultaneous determination of oxythis compound, sophoridine, and matrine by HPLC. Journal of University of Chinese Academy of Sciences. [Link]
-
Anonymous. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Anonymous. (2022). separation and determination of matrine, oxymatrine and sophoridine in composite preparations by non-aqueous capillary electrophoresis. Comptes rendus de l’Académie bulgare des Sciences. [Link]
-
Tang, C., et al. (2022). Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method. Frontiers in Pharmacology. [Link]
-
Anonymous. (2016). Pharmacokinetic properties of this compound and sophoridine. ResearchGate. [Link]
-
Tang, C., et al. (2022). Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method. National Institutes of Health. [Link]
-
Anonymous. (2021). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. ResearchGate. [Link]
-
Liu, Z. G., et al. (2007). Simultaneous determination of matrine, sophoridine and oxymatrine in Sophora Flavescens Ait. by high performance liquid chromatography. ResearchGate. [Link]
-
Song, Y., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers. [Link]
-
Anonymous. (2011). Pharmacokinetic study of matrine, oxymatrine and oxythis compound in rat plasma after oral administration of Sophora flavescens Ait. extract by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Anonymous. (2024). Efficient Extraction of Alkaloids From Sophora moorcroftiana Seeds via Enzyme and Ultrasound‐Assisted Coupling and Their Antibacterial Activity. ResearchGate. [Link]
-
Kim, H. J., et al. (2024). Liquid Chromatography/Tandem Mass Spectrometry Analysis of Sophora flavescens Aiton and Protective Effects against Alcohol-Induced Liver Injury and Oxidative Stress in Mice. MDPI. [Link]
-
Wei, S., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
Anonymous. (2022). Extraction and identification of matrine-type alkaloids from Sophora moorcroftiana using double-templated molecularly imprinted polymers with HPLC-MS/MS. ResearchGate. [Link]
-
Anonymous. (2024). Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo. PubMed Central. [Link]
-
Zhang, Y., et al. (2018). Validated UPLC-MS/MS method for quantification of seven compounds in rat plasma and tissues: Application to pharmacokinetic and tissue distribution studies in rats after oral administration of extract of Eclipta prostrata L. Biomedical Chromatography. [Link]
-
Anonymous. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Taylor & Francis Online. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Anonymous. (2021). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. Hindawi. [Link]
-
Xu, R. A., et al. (2018). An UPLC-MS/MS method for the determination of EAI045 in plasma and tissues and its application to pharmacokinetic and distribution studies in rats. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, Y., et al. (2021). Gas Chromatography-Mass Spectrometry Analysis of Natural Products in Gypsophila paniculata in. HortScience. [Link]
-
Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]
-
Liu, M., et al. (2018). Determination of Sophorabioside in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science. [Link]
-
Wang, G. J., et al. (2014). A novel LC-MS/MS method for determination of tissue distribution and excretion of timosaponin B-II in rat biological matrices. Biomedical Chromatography. [Link]
-
Koch, E., et al. (2021). HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level. National Institutes of Health. [Link]
-
Li, Y., et al. (2021). Dereplication of secondary metabolites from Sophora flavescens using an LC–MS/MS-based molecular networking strategy. Scientific Reports. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. A sensitive and specific HPLC-MS method for the determination of sophoridine, this compound and matrine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 9. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of oxythis compound, sophoridine, and matrine by HPLC [journal.ucas.ac.cn]
- 11. frontiersin.org [frontiersin.org]
- 12. Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmcasereport.org [acmcasereport.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Sophorabioside in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols: A Guide to Studying Sophocarpine-Induced Apoptosis in Cancer Cell Lines
Abstract: Sophocarpine, a quinolizidine alkaloid derived from the genus Sophora, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-tumor effects.[1] A primary mechanism underlying its anti-cancer efficacy is the induction of apoptosis, or programmed cell death.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this compound-induced apoptosis in cancer cell lines. We will delve into the molecular pathways this compound modulates, offer detailed protocols for key validation assays, and provide insights into experimental design and data interpretation, ensuring a robust and reproducible investigation.
The Molecular Blueprint: this compound's Mechanism in Apoptosis Induction
This compound orchestrates apoptosis not through a single target but by modulating multiple, interconnected signaling pathways.[2][4] Understanding this network is crucial for designing hypothesis-driven experiments and interpreting results. Evidence suggests this compound primarily exerts its pro-apoptotic effects by:
-
Inhibiting Pro-Survival Pathways: this compound has been shown to suppress critical signaling cascades that promote cancer cell growth and survival. This includes the PI3K/AKT/mTOR and MEK/ERK pathways.[2][5] By inhibiting the phosphorylation of key kinases like AKT and ERK, this compound effectively cuts off signals that tell the cell to proliferate and evade death.
-
Activating Tumor Suppressor Pathways: The compound can upregulate the expression of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1][5][6] PTEN acts as a natural brake on the PI3K/AKT pathway; its activation by this compound further ensures the shutdown of this pro-survival signaling.[6]
-
Modulating the Bcl-2 Family of Proteins: At the heart of the intrinsic (mitochondrial) apoptotic pathway are the Bcl-2 family proteins, which act as arbiters of cell fate.[7][8] this compound treatment consistently alters the balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[1][9][10] It upregulates Bax and downregulates Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][9] This shift is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Triggering the Caspase Cascade: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a cascade of cysteine proteases known as caspases. This compound treatment leads to the cleavage and activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3).[6][10][11] Activated Caspase-3 then cleaves a host of cellular substrates, dismantling the cell in an orderly fashion.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Design: Key Considerations
A well-designed experiment is foundational to generating reliable data. Before proceeding to protocols, consider the following:
-
Cell Line Selection: The effect of this compound can be cell-type specific.[2] Choose cancer cell lines relevant to your research question (e.g., gastric, prostate, glioblastoma).[1][6][12] It is also advisable to include a non-cancerous control cell line to assess potential cytotoxicity to healthy cells.
-
Dose-Response and Time-Course: The apoptotic effect of this compound is both dose- and time-dependent.[9] First, perform a dose-response study using a cell viability assay (Protocol 3.1) to determine the half-maximal inhibitory concentration (IC50). Use a range of concentrations around the IC50 for subsequent mechanistic experiments. A typical time course for apoptosis studies is 24, 48, and 72 hours.[9]
-
Controls are Critical:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.
-
Untreated Control: Cells cultured in media alone.
-
Positive Control: Treat cells with a well-characterized apoptosis inducer (e.g., staurosporine, etoposide) to ensure the assay systems are working correctly.
-
Caption: General experimental workflow for studying this compound.
Core Experimental Protocols
These protocols provide a validated starting point. Optimization for specific cell lines and laboratory conditions may be required.
Protocol 3.1: Determining Optimal this compound Concentration (Cell Viability Assay)
This protocol uses a colorimetric assay (e.g., CCK-8 or MTT) to measure cell viability and determine the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations might range from low micromolar to millimolar depending on the cell line.[5][13] Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. For MTT, add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours, then solubilize the formazan crystals with 150 µL of DMSO.
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3.2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
6-well cell culture plates
-
This compound at a predetermined concentration (e.g., IC50)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2-5x10⁵ cells per well in 6-well plates. After 24 hours, treat with this compound (e.g., at 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be quantified.
Protocol 3.3: Analysis of Apoptotic Proteins by Western Blot
This technique is essential for examining changes in the expression levels of key proteins in the apoptotic cascade.[17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates or 10 cm dishes with this compound as previously determined. After incubation, wash cells with cold PBS and lyse on ice with RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[17] Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking and Probing: Block the membrane for 1 hour at room temperature. Incubate with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.[6][17]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.
Protocol 3.4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential (MMP) is a hallmark of the intrinsic apoptotic pathway.[18] This can be measured using cationic fluorescent dyes like TMRE or JC-1.[18][19]
Materials:
-
Fluorescence-compatible plates (e.g., black-walled, clear-bottom 96-well plates) or flow cytometry tubes
-
MMP assay kit (e.g., with TMRE or JC-1 dye)
-
CCCP (a mitochondrial membrane potential disruptor, as a positive control)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in previous protocols. Include a positive control group treated with CCCP for 30 minutes at the end of the experiment.[18]
-
Dye Loading: At the end of the treatment period, add the MMP dye (e.g., TMRE) to the culture medium at the final working concentration recommended by the manufacturer. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess dye.
-
Measurement:
-
Plate Reader/Microscope: Immediately measure the fluorescence intensity. For TMRE, excitation is ~549 nm and emission is ~575 nm.[18] Healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence, while apoptotic cells with depolarized mitochondria will show a significant decrease in fluorescence.
-
Flow Cytometry: Harvest and analyze cells. A shift in the fluorescence peak to a lower intensity indicates a loss of MMP.
-
Data Interpretation and Expected Results
Synthesizing the data from these assays provides a comprehensive picture of this compound's pro-apoptotic activity.
| Assay | Parameter Measured | Expected Result with this compound Treatment | Implication |
| Cell Viability | IC50 Value | Dose-dependent decrease in cell viability. | Determines cytotoxic concentration. |
| Annexin V/PI | % Apoptotic Cells | Increase in Annexin V+/PI- (early) and Annexin V+/PI+ (late) populations. | Quantifies apoptosis induction. |
| Western Blot | Protein Levels | ↓ Bcl-2 (anti-apoptotic)[9][10]↑ Bax (pro-apoptotic)[9][10]↑ Cleaved Caspase-3[6][10]↑ Cleaved PARP | Confirms activation of the intrinsic apoptotic pathway and execution phase. |
| MMP Assay | Fluorescence Intensity | Decrease in TMRE fluorescence or a shift from red to green fluorescence with JC-1. | Indicates mitochondrial dysfunction, a key event in intrinsic apoptosis.[20] |
Conclusion
This compound represents a promising natural compound for cancer therapy due to its ability to induce apoptosis through multiple signaling pathways.[2][3] By employing a systematic approach that combines cytotoxicity screening with specific mechanistic assays such as flow cytometry for apoptosis quantification, Western blotting for protein analysis, and mitochondrial membrane potential assessment, researchers can rigorously characterize the pro-apoptotic effects of this compound. The protocols and guidelines presented here offer a robust framework to support further investigation into this compound's therapeutic potential and to elucidate its precise molecular interactions within cancer cells.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Available at: [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. PMC. Available at: [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Biomedical Research. Available at: [Link]
-
This compound inhibits the growth of gastric cancer cells via autophagy and apoptosis. Frontiers in Bioscience-Landmark. Available at: [Link]
-
Antitumor effects of this compound through multiple signaling pathways... - ResearchGate. Available at: [Link]
-
This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis. PMC. Available at: [Link]
-
Effect of this compound on glutamate-induced oxidative neurotoxicity and... - ResearchGate. Available at: [Link]
-
Western Blot method was used to detect the effect of this compound on... - ResearchGate. Available at: [Link]
-
This compound Alleviates Isoproterenol-Induced Kidney Injury by Suppressing Inflammation, Apoptosis, Oxidative Stress and Fibrosis. Semantic Scholar. Available at: [Link]
-
The Neuroprotective Effect of this compound against Glutamate-Induced HT22 Cell Cytotoxicity. PubMed. Available at: [Link]
-
Mitochondrial Membrane Potential Assay. PubMed - NIH. Available at: [Link]
-
Mitochondrial Membrane Potential Assay. PMC - NIH. Available at: [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Allied Academies. Available at: [Link]
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. Available at: [Link]
-
Enhanced Annexin V/Propidium Iodide assay for precise evaluation of cellular apoptosis. JOVE. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
The involvement of caspases and Bcl-2 family proteins in the apoptotic... - ResearchGate. Available at: [Link]
Sources
- 1. imrpress.com [imrpress.com]
- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 3. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. alliedacademies.org [alliedacademies.org]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 19. Mitochondrial Membrane Potential Assay Kits - Creative Biogene [mitochondriasci.com]
- 20. The Neuroprotective Effect of this compound against Glutamate-Induced HT22 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Methodologies for Assessing the Anti-Proliferative Effects of Sophocarpine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Sophocarpine is a tetracyclic quinolizidine alkaloid derived from plants of the Sophora genus, which have a long history in traditional Chinese medicine.[1][2][3] In recent years, this compound has garnered significant attention within the oncology and drug development communities for its potent anti-tumor activities.[2][4] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[2][4] This application note provides a comprehensive guide for researchers to rigorously assess the anti-proliferative effects of this compound, moving from initial screening to in-depth mechanistic validation.
The primary anti-cancer mechanisms of this compound involve the induction of cell cycle arrest, the promotion of apoptosis (programmed cell death), and the inhibition of key pro-survival signaling cascades.[1][2][5][6][7][8] Notably, this compound has been shown to upregulate the tumor suppressor PTEN, leading to the downregulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[5][9][10][11][12] Furthermore, it can interfere with other pathways such as MEK/ERK and Wnt/β-catenin, making it a multi-targeted agent.[2][13]
This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice. By employing a multi-assay approach as detailed herein, researchers can generate a robust and publishable dataset that fully characterizes the anti-proliferative profile of this compound.
Section 1: The Molecular Landscape of this compound's Action
Before designing an experimental plan, it is crucial to understand the molecular targets of this compound. Its anti-proliferative effects are not the result of a single action but a coordinated disruption of several cancer-promoting processes.
-
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth and suppressing apoptosis. This compound upregulates the expression of PTEN, a natural inhibitor of PI3K, thereby shutting down this critical survival pathway.[5][9][10]
-
Induction of Cell Cycle Arrest: Proliferating cells move through a tightly regulated cycle of growth and division (G1, S, G2, M phases). This compound has been observed to cause an accumulation of cells in the G0/G1 phase, effectively halting their progression towards DNA synthesis (S phase) and mitosis (M phase).[1][5][9]
-
Activation of Apoptosis: this compound shifts the balance of pro- and anti-apoptotic proteins. It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax and p53, leading to the activation of caspases and the execution of the apoptotic program.[1][6][7][8][10]
These interconnected events form the basis of this compound's anti-cancer activity.
Caption: this compound's multi-targeted mechanism of action.
Section 2: An Integrated Experimental Workflow
A logical progression of experiments is key to efficiently characterizing a compound. We recommend a tiered approach, starting with broad screening assays to determine potency and moving to specific mechanistic assays for validation.
Caption: Recommended experimental workflow for characterizing this compound.
Section 3: Protocols and Methodologies
Tier 1: Initial Screening & Potency Determination
The first step is to determine the effective concentration range of this compound on your cancer cell line of interest.
-
Scientific Rationale: This colorimetric assay provides a rapid, high-throughput assessment of cell viability.[14] It measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (viable) cells. This is an excellent first-pass method to generate a dose-response curve and calculate the IC50 value.
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.5 to 4 mM, based on literature) in culture medium.[9] Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO or the solvent used for this compound) and a "blank" (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Interpretation:
-
Cell Viability (%): [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle - Absorbance of Blank)] * 100
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
| Treatment Group | Concentration (mM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 0.850 | 100% |
| This compound | 0.5 | 0.765 | 90% |
| This compound | 1.0 | 0.638 | 75% |
| This compound | 2.0 | 0.446 | 52% |
| This compound | 4.0 | 0.213 | 25% |
-
Scientific Rationale: To confirm that the effects seen in the MTT assay are due to a halt in proliferation, a direct measure of DNA synthesis is required. The BrdU (5-bromo-2'-deoxyuridine) assay quantifies cells in the S-phase of the cell cycle.[15] BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[16][17]
-
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well for a final concentration of 10 µM.[18]
-
Fixation & Denaturation: Remove the medium, and add 100 µL/well of Fixing/Denaturing solution. Incubate for 30 minutes at room temperature.[17] This step is critical to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL/well of a diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.[17]
-
Secondary Antibody & Substrate: Wash the wells. Add an HRP-conjugated secondary antibody for 30 minutes. Wash again, and then add TMB substrate.[17]
-
Measurement: Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Interpretation: A decrease in absorbance directly corresponds to a decrease in DNA synthesis and, therefore, a reduction in cell proliferation.
Tier 2: Phenotypic Confirmation
-
Scientific Rationale: This assay is the gold standard for assessing the long-term survival and reproductive capacity of single cells after treatment. While MTT and BrdU assays measure effects over hours or days, the clonogenic assay determines if a cell retains the ability to proliferate indefinitely to form a colony (defined as ≥50 cells).[19] This is highly relevant for predicting in vivo anti-tumor efficacy.
-
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension of your cancer cells.
-
Seeding: Plate a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized to yield distinct colonies.
-
Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of this compound (centered around the IC50) for a defined period (e.g., 24-48 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and replace it with fresh, drug-free medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing & Staining: Gently wash the colonies with PBS. Fix with methanol for 15 minutes, then stain with 0.5% crystal violet solution for 20 minutes.[20]
-
Counting: Wash away excess stain with water, let the plates dry, and count the number of visible colonies in each well.
-
-
Data Interpretation: Calculate the "Plating Efficiency" (PE) and "Surviving Fraction" (SF) to quantify the drug's effect.
-
PE = (Number of colonies formed / Number of cells seeded) * 100
-
SF = PE of treated sample / PE of control
-
Tier 3: Mechanistic Validation
-
Scientific Rationale: This assay directly tests the hypothesis that this compound induces cell cycle arrest. By staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI), flow cytometry can quantify the number of cells in the G0/G1, S, and G2/M phases based on their DNA content.[21][22][23] An accumulation of cells in the G0/G1 peak after treatment is strong evidence of cell cycle arrest.[24]
-
Detailed Protocol:
-
Cell Culture & Treatment: Seed cells in 6-well plates and treat with this compound (e.g., IC50 and 2x IC50) for 24 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all cells, including any that have detached, are analyzed.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark and analyze using a flow cytometer.
-
-
Data Interpretation: The resulting DNA histogram will show distinct peaks. The first peak represents G0/G1 phase cells (2n DNA content), the second peak represents G2/M phase cells (4n DNA content), and the area in between represents S phase cells. This compound treatment is expected to increase the percentage of cells in the G0/G1 phase.[1][5]
| Cell Cycle Phase | Vehicle Control (%) | This compound (IC50) (%) |
| G0/G1 | 45% | 70% |
| S | 35% | 15% |
| G2/M | 20% | 15% |
-
Scientific Rationale: To confirm that the observed decrease in cell number is due to apoptosis, Annexin V/PI staining is the preferred method. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[1] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[1]
-
Detailed Protocol:
-
Cell Culture & Treatment: Treat cells in 6-well plates with this compound for a relevant time point (e.g., 48 hours).
-
Harvesting: Collect all cells (adherent and floating).
-
Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry.
-
-
Data Interpretation: The flow cytometry data is visualized as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris. An effective anti-proliferative concentration of this compound will significantly increase the percentage of cells in the early and late apoptotic quadrants.[1][10]
-
Conclusion
A thorough investigation of this compound's anti-proliferative effects requires a multi-faceted approach. By progressing from high-throughput metabolic screens to more specific assays for DNA synthesis, long-term survival, cell cycle progression, and apoptosis, researchers can build a compelling and mechanistically sound story. The protocols and rationales provided in this application note offer a robust framework for characterizing this compound and other novel anti-cancer compounds, ultimately accelerating the drug development pipeline.
References
- This compound inhibits the progression of gliobastoma via PTEN/PI3K/Akt signaling pathway.
- Soft Agar Assay for Colony Formation Protocol.
- This compound | Autophagy Inducer.
- This compound inhibits the growth of gastric cancer cells via autophagy and apoptosis.
- BrdU staining and BrdU assay protocol.
- BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
- A Guide to the Colony Forming Cell Assay: Methods and Tips.
- Colony formation assay: A tool to study cell survival.
- BrdU Cell Proliferation Assay Kit.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound.
- This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prost
- Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines.
- This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prost
- Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. (2016). alliedacademies.org.
- Antitumor effects of this compound through multiple signaling pathways.... (No date).
- A review on the pharmacology, pharmacokinetics and toxicity of this compound.
- A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube.
- BrdU Staining Protocol. (No date).
- Colony Forming Assay.
- BrdU Cell Proliferation Microplate Assay Kit User Manual.
- Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Biomedical Research 2017; 28 (5). (2016). Allied Academies.
- The Neuroprotective Effect of this compound against Glutamate-Induced HT22 Cell Cytotoxicity.
- This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis. (2025). PubMed Central.
- Cell cycle analysis. Representative DNA fluorescence histograms of PI.... (No date).
- Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy. (2020). frontiersin.org.
- The Chloroform Extracts of Vietnamese Sophora flavescens Ait. Inhibit the Proliferation of HepG2 Cells through Apoptosis Induction. (2022). MDPI.
- Cell Viability and Proliferation Assays.
- Cell Proliferation Assays. (No date).
- Cell Proliferation Assays.
- Cell Cycle Analysis by Flow Cytometry. (2020). YouTube.
- Analysis of cell cycle by flow cytometry.
- Analysis of Cell Cycle by Flow Cytometry.
Sources
- 1. imrpress.com [imrpress.com]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 14. atcc.org [atcc.org]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. ossila.com [ossila.com]
- 20. artscimedia.case.edu [artscimedia.case.edu]
- 21. youtube.com [youtube.com]
- 22. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of Sophocarpine
Abstract & Introduction
Sophocarpine is a quinolizidine alkaloid predominantly found in medicinal plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2] This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological activities, including anti-inflammatory, antiviral, analgesic, and promising anti-cancer properties.[2][3] As research into its therapeutic potential advances, the need for a robust, accurate, and reliable analytical method for its quantification in various matrices—including raw plant materials, finished herbal preparations, and biological fluids—becomes paramount for quality control, pharmacokinetic studies, and regulatory compliance.
This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described reversed-phase HPLC (RP-HPLC) protocol is designed to be specific, precise, and accurate, following the validation guidelines of the International Council for Harmonisation (ICH). We provide a complete methodology, from sample preparation to final analysis, explaining the scientific rationale behind key procedural choices to ensure methodological robustness and transferability.
Chromatographic Principles & Method Rationale
The selection of the chromatographic system is critical for achieving optimal separation and quantification of this compound.
-
Stationary Phase: A C18 (octadecylsilyl) column is the stationary phase of choice for this method. C18 columns are highly versatile and effectively separate moderately polar compounds like alkaloids based on their hydrophobic interactions. The long alkyl chains provide a non-polar environment, leading to good retention and resolution of this compound from other matrix components.
-
Mobile Phase: The mobile phase consists of an aqueous buffer and an organic modifier.
-
Organic Modifier (Methanol/Acetonitrile): Acetonitrile or methanol is used to elute this compound from the C18 column. The ratio of organic solvent to the aqueous buffer is a critical parameter that controls the retention time.
-
Aqueous Buffer (e.g., Phosphate Buffer with pH adjustment): this compound is an alkaloid, meaning it is basic in nature. Controlling the pH of the mobile phase is essential for maintaining a consistent ionization state of the analyte, which in turn ensures reproducible retention times and sharp, symmetrical peak shapes. A slightly acidic pH (e.g., pH 3-5) is often employed to ensure the amine groups are protonated, which can improve peak shape and retention on a C18 column. Additives like triethylamine can be used in small concentrations to mask residual active silanol groups on the silica backbone, further reducing peak tailing.[4]
-
-
Detection: this compound lacks a strong chromophore, resulting in maximal UV absorbance at lower wavelengths. Detection is typically set between 205-220 nm to achieve the necessary sensitivity for quantification.[3] A Photodiode Array (PDA) detector is recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development.
Experimental Workflow Overview
The entire analytical process, from sample handling to final result generation, follows a structured and logical sequence to ensure data integrity.
Caption: High-level workflow for this compound analysis by HPLC.
Materials and Methods
Reagents and Materials
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (Nylon or PTFE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Sonicator
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH adjusted to 4.0 with phosphoric acid) in a 15:85 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 15 minutes |
Protocols
Preparation of Solutions
-
Mobile Phase Buffer (0.05 M KH₂PO₄, pH 4.0):
-
Weigh 6.8 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 4.0 ± 0.05 by adding 85% orthophosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
This compound Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.
-
These solutions should be prepared fresh daily.
-
Sample Preparation Protocol (from Sophora flavescens root)
This protocol outlines a standard extraction procedure for isolating this compound from plant material.[5][6]
Caption: Detailed workflow for this compound extraction from plant matrix.
-
Grinding: Dry the plant material (Sophora flavescens root) at 40°C and grind it into a fine powder (40-60 mesh).
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a conical flask. Add 25 mL of 70% ethanol.
-
Sonication: Place the flask in an ultrasonic water bath and sonicate at 50°C for 45 minutes to facilitate extraction.[5]
-
Centrifugation: Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 10 minutes.
-
Dilution & Filtration: Carefully collect the supernatant. Perform an appropriate dilution with the mobile phase to bring the concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8]
| Validation Parameter | Results & Acceptance Criteria |
| Specificity | The chromatogram of the blank solution showed no interfering peaks at the retention time of this compound. Peak purity analysis confirmed no co-eluting peaks. |
| Linearity | Linear relationship observed over the concentration range of 5-100 µg/mL. Correlation coefficient (r²) > 0.999. |
| Accuracy (Recovery) | Mean recovery was determined to be between 98.0% and 102.0% at three concentration levels (low, medium, high). |
| Precision (RSD) | Repeatability (Intra-day): Relative Standard Deviation (%RSD) was < 2.0% for six replicate injections.[4] Intermediate Precision (Inter-day): %RSD was < 2.0% when analyzed on different days. |
| Limit of Detection (LOD) | 0.5 µg/mL (Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | 1.5 µg/mL (Signal-to-Noise ratio of 10:1) |
| Robustness | The method was found to be robust, with no significant changes in results when minor variations were made to flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). |
Stability-Indicating Properties
To confirm the stability-indicating nature of the method, forced degradation studies were conducted.[8][9] The this compound standard was subjected to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic exposure. In all cases, the degradation products were well-resolved from the parent this compound peak, demonstrating the method's ability to specifically quantify this compound in the presence of its degradants.
Conclusion
The HPLC method presented in this application note is simple, rapid, specific, and highly reliable for the quantitative determination of this compound. The comprehensive validation confirms that the method meets the rigorous standards for accuracy, precision, and robustness required in a quality control or research environment.[10] Its stability-indicating capability makes it particularly suitable for analyzing the shelf-life of products containing this compound and for use in developmental studies. This protocol provides a solid foundation for researchers and analysts working with this pharmacologically significant alkaloid.
References
-
Wu, Y., et al. (2005). A sensitive and specific HPLC-MS method for the determination of sophoridine, this compound and matrine in rabbit plasma. Analytical and Bioanalytical Chemistry, 382(6), 1593-1598. Available at: [Link]
-
Jin, L. X., Cui, Y. Y., & Zhang, G. D. (1993). [HPLC analysis of alkaloids in Sophora flavescens Ait]. Yao Xue Xue Bao, 28(2), 136-139. Available at: [Link]
-
Ling, Y., et al. (1985). [HPLC and TLC-densitometry determination of alkaloidal constituents in Sophora flavescens and Sophora lopecuroides]. Yao Xue Xue Bao, 20(1), 59-66. Available at: [Link]
-
Li, Y., et al. (2021). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. Journal of Analytical Methods in Chemistry, 2021, 9915027. Available at: [Link]
-
Zhang, L., et al. (2012). pKa determination of oxythis compound by reversed-phase high performance liquid chromatography. Chemistry Central Journal, 6(1), 12. Available at: [Link]
-
Semantic Scholar. (2021). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. Available at: [Link]
-
R Discovery. (n.d.). Profiling and quantitation of alkaloids in different parts of Sophora alopecuroides L. extracts by high-performance liquid chromatography with electrospray ionisation ion mobility spectrometry detection. Available at: [Link]
-
Journal of Pharmaceutical Analysis. (2006). HPLC identification and determination of some alkaloids in Sophora flavescens Ait. Available at: [Link]
-
Hindawi. (2021). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. Available at: [Link]
-
Taylor & Francis Online. (2021). Establishment of quantitative methodology for sophoridine analysis and determination of its pharmacokinetics and bioavailability in rat. Available at: [Link]
-
MDPI. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Available at: [Link]
-
R Discovery. (n.d.). Validated HPLC Method Research Articles. Available at: [Link]
-
Hindawi. (2015). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Available at: [Link]
-
Frontiers. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of sophoricoside at 254, 280 and 320 nm. Available at: [Link]
-
Dovepress. (2021). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Available at: [Link]
-
SAS Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2020). A review on analytical method development and validation of anticancer drug by hplc method. Available at: [Link]
-
NIH. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Available at: [Link]
-
Semantic Scholar. (n.d.). Validated HPLC Method for Determination of Andrographolide in Mixed Herbal Extract. Available at: [Link]
-
ResearchGate. (2025). (PDF) Development And Validation of a Stability-Indicating RP-HPLC Method For Simultaneous Estimation of Sorafenib and Metapristone in a Synthetic Mixture. Available at: [Link]
-
MDPI. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Available at: [Link]
Sources
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 3. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and specific HPLC-MS method for the determination of sophoridine, this compound and matrine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. turkjps.org [turkjps.org]
- 8. saudijournals.com [saudijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Probing the Anti-Cancer Mechanisms of Sophocarpine: A Guide to Western Blot Analysis of Key Signaling Proteins
Introduction
Sophocarpine, a quinolizidine alkaloid extracted from the herb Sophora alopecuroides, has garnered significant interest within the oncology and drug development communities for its potent anti-tumor properties.[1][2] Emerging research indicates that this compound exerts its therapeutic effects by modulating critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.[3][4][5] This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Western blot analysis to investigate the impact of this compound on key protein expression levels, with a particular focus on the PI3K/Akt/mTOR signaling cascade and apoptosis-related proteins.
The protocols detailed herein are designed to ensure scientific integrity and reproducibility, offering a robust framework for elucidating the molecular mechanisms of this compound's action in cancer cell lines. By following these methodologies, researchers can effectively quantify changes in protein expression and phosphorylation status, providing critical insights into the compound's efficacy and mechanism of action.
Scientific Rationale: Targeting Key Cancer Pathways with this compound
This compound has been shown to inhibit tumor progression by targeting fundamental signaling pathways frequently dysregulated in cancer.[4][6] One of the most well-documented targets is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][3][6] this compound has been observed to suppress this pathway, leading to decreased cancer cell viability.[1][6][7] Furthermore, studies have indicated that this compound can induce apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[2][4][8] This is often achieved by altering the expression of key apoptosis-regulating proteins such as those in the Bcl-2 family and caspases.[7][8]
Western blotting is an indispensable technique for these investigations, allowing for the sensitive and specific detection and quantification of target proteins within a complex mixture of cellular proteins.[9][10] This method enables the direct assessment of how this compound treatment affects the levels of total and phosphorylated forms of key signaling proteins, providing a clear picture of its molecular impact.
Experimental Workflow Overview
The following diagram outlines the major steps involved in the Western blot analysis of protein expression in response to this compound treatment.
Caption: Overall workflow for Western blot analysis of this compound's effects.
Detailed Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., DU145, PC3 for prostate cancer; U251, C6 for glioblastoma) in appropriate culture dishes or flasks.[1][3] Allow cells to adhere and reach 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a predetermined time course (e.g., 24, 48 hours).[1] Include a vehicle control (DMSO) in all experiments.
Part 2: Sample Preparation
Rationale: The goal of cell lysis is to efficiently extract proteins from the treated cells while minimizing degradation. A lysis buffer containing detergents and protease/phosphatase inhibitors is crucial for this process.[11]
Protocol:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[11]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Rationale: Accurate determination of protein concentration is essential for equal loading of protein amounts for each sample in the subsequent SDS-PAGE, ensuring reliable comparison of protein expression levels. The Bicinchoninic Acid (BCA) assay and the Bradford assay are two common colorimetric methods for protein quantification.[13][14][15]
-
Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL).[13]
-
In a 96-well microplate, add 10 µL of each standard and unknown protein sample in duplicate.[13]
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[13]
-
Add 200 µL of the working reagent to each well and mix thoroughly.[13]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[13][16]
-
Generate a standard curve by plotting the absorbance values of the BSA standards versus their concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.[17]
Bradford Assay Protocol: [14][15]
-
Prepare a series of BSA standards (e.g., 0 to 1.5 mg/ml).[14]
-
In a 96-well microplate, add 10 µL of each standard and unknown sample in duplicate.[14]
-
Add 200 µL of Bradford reagent to each well and mix by shaking for 30 seconds.[14]
-
Incubate at room temperature for 5-10 minutes.[14]
-
Calculate the protein concentration of the samples using the generated standard curve.[18]
-
Based on the protein quantification results, calculate the volume of each lysate required to obtain an equal amount of protein (typically 20-40 µg per lane).
-
Add an equal volume of 2X Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[19]
-
Centrifuge the samples briefly to pellet any precipitates.
Part 3: Western Blotting
Rationale: SDS-PAGE separates proteins based on their molecular weight. The anionic detergent SDS denatures proteins and imparts a uniform negative charge, allowing migration through the polyacrylamide gel matrix towards the anode, with smaller proteins moving faster.[19][20][21]
Protocol:
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of an appropriate percentage to resolve the target proteins.[19][22]
-
Fill the inner and outer chambers with 1X running buffer.[19]
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[22]
Rationale: This step involves the electrophoretic transfer of proteins from the gel onto a solid support membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose, for subsequent immunodetection.[10][23][24]
Protocol:
-
Pre-activate the PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[12][23]
-
Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the PVDF membrane, another filter paper, and a final sponge, ensuring no air bubbles are trapped between the gel and the membrane.[23]
-
Place the sandwich into the transfer apparatus and fill with transfer buffer.
-
Perform the transfer at a constant current or voltage (e.g., 100 V for 1-2 hours) in a cold environment.[12]
Rationale: This multi-step process uses specific antibodies to detect the protein of interest. Blocking prevents non-specific antibody binding to the membrane. The primary antibody specifically binds to the target protein, and the enzyme-conjugated secondary antibody binds to the primary antibody, enabling signal detection.[25][26][27]
Protocol:
-
Blocking: After transfer, wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20) and then incubate it in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane with TBST and then incubate it with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[27]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Rationale: Chemiluminescent detection utilizes an enzyme-substrate reaction that produces light, which can be captured on X-ray film or with a digital imager.[9][10][28] This method offers high sensitivity.[28]
Protocol:
-
Prepare the enhanced chemiluminescence (ECL) working solution by mixing the two components according to the manufacturer's instructions.[29]
-
Incubate the membrane with the ECL solution for 1-5 minutes.[29]
-
Drain the excess reagent and place the membrane in a plastic wrap or a digital imaging system.
-
Image Acquisition: Expose the membrane to X-ray film or capture the signal using a digital imager.[9][29]
Part 4: Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes in protein expression between the control and this compound-treated groups.
Hypothetical Data Presentation
The following tables illustrate how to present the quantitative data obtained from the Western blot analysis.
Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Expression
| Treatment Group | p-Akt/Total Akt (Relative Density) | p-mTOR/Total mTOR (Relative Density) |
| Control (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (10 µM) | 0.65 ± 0.05 | 0.72 ± 0.09 |
| This compound (20 µM) | 0.38 ± 0.04 | 0.45 ± 0.06 |
| This compound (40 µM) | 0.15 ± 0.03 | 0.21 ± 0.04 |
| *Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 vs. Control. |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment Group | Bax/Bcl-2 Ratio (Relative Density) | Cleaved Caspase-3/Total Caspase-3 (Relative Density) |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (10 µM) | 1.85 ± 0.15 | 2.10 ± 0.18 |
| This compound (20 µM) | 3.20 ± 0.21 | 4.50 ± 0.32 |
| This compound (40 µM) | 5.50 ± 0.35 | 7.80 ± 0.45 |
| *Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 vs. Control. |
Signaling Pathway Visualization
The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Conclusion
This application note provides a detailed and scientifically grounded framework for investigating the effects of this compound on protein expression using Western blot analysis. The protocols outlined, from cell culture to data analysis, are designed to yield reliable and reproducible results. By focusing on key signaling pathways such as PI3K/Akt/mTOR and apoptosis, researchers can gain valuable insights into the molecular mechanisms underlying this compound's anti-cancer activity, thereby supporting its further development as a potential therapeutic agent.
References
-
Azure Biosystems. (n.d.). Chemiluminescent Western Blot Protocol. Retrieved from [Link]
-
Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]
-
Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
-
Jiang, T., et al. (2020). This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. Cancer Management and Research, 12, 599-609. Retrieved from [Link]
-
Weng, M., et al. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ, 10, e14042. Retrieved from [Link]
-
Li, Y., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 15, 1356806. Retrieved from [Link]
-
ResearchGate. (n.d.). Antitumor effects of this compound through multiple signaling pathways. Retrieved from [Link]
-
PubMed. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ, 10, e14042. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
-
Bio-Rad. (2018). A General Protocol for Western Blotting Mammalian Cell Lysates. Retrieved from [Link]
-
Frontiers. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Retrieved from [Link]
-
protocols.io. (2022). Bradford protein assay – Protein concentration measurement (single 595 nm read). Retrieved from [Link]
- StarrLab. (2012). Western blot protein detection using chemiluminescence.
-
Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved from [Link]
-
Assay-Protocol.com. (n.d.). SDS-PAGE. Retrieved from [Link]
-
University of Washington. (2018). Pierce BCA Protein Assay Protocol V.2. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Protocol: Gel Electrophoresis & Protein Transfer by Electroblotting. Retrieved from [Link]
-
University of Agricultural Sciences, Bangalore. (n.d.). Protein Extraction & Protein estimation by Bradford method. Retrieved from [Link]
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
-
QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]
-
Creative Biogene. (n.d.). SDS-PAGE Experiment Protocol. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). General Immunoblotting Protocol. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protein Transfer from Gel to Membrane in Western Blot Assay. Retrieved from [Link]
-
Technology Networks. (2018). Chemiluminescence Western Blotting Technical Guide and Protocols. Retrieved from [Link]
-
Si, F., et al. (2025). This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis. Cancer Cell International, 25(1), 47. Retrieved from [Link]
-
BosterBio. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]
-
Dong, S. F., et al. (2017). Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Biomedical Research, 28(5). Retrieved from [Link]
-
Zhi, Y., et al. (2025). Proteome profiling reveals the efficacy and targets of this compound against asthma. Journal of Ethnopharmacology, 344, 118227. Retrieved from [Link]
-
PubMed. (2011). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. International Immunopharmacology, 11(11), 1739-1746. Retrieved from [Link]
Sources
- 1. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 6. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. qb3.berkeley.edu [qb3.berkeley.edu]
- 18. Bradford Assay | Protein, Protocol & Methods - Video | Study.com [study.com]
- 19. SDS-PAGE Protocol | Rockland [rockland.com]
- 20. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 21. SDS-PAGE Experiment Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 22. assay-protocol.com [assay-protocol.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. fishersci.co.uk [fishersci.co.uk]
- 25. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 26. bio-rad.com [bio-rad.com]
- 27. Western Blot Antibody Staining & Detection [novusbio.com]
- 28. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
Measuring Sophocarpine-Induced Gene Expression Changes in Macrophages Using Real-time PCR: An Application Note and Protocol
Introduction: Unveiling the Anti-Inflammatory Potential of Sophocarpine
This compound, a quinolizidine alkaloid extracted from the herb Sophora alopecuroides, has garnered significant interest within the scientific community for its diverse pharmacological activities, most notably its potent anti-inflammatory effects.[1] Mechanistic studies have revealed that this compound exerts its anti-inflammatory action by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] This modulation leads to a downstream reduction in the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]
Real-time Polymerase Chain Reaction (qPCR) is a cornerstone technique for quantifying gene expression with high sensitivity and specificity.[2][3] It allows for the precise measurement of changes in messenger RNA (mRNA) levels, providing invaluable insights into the molecular mechanisms of drug action. This application note provides a comprehensive, step-by-step protocol for researchers to investigate the effects of this compound on the expression of key inflammatory genes in a macrophage cell line model. Adherence to these guidelines, which are grounded in the principles of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE), will ensure the generation of robust, reproducible, and reliable data.
Principle of the Method: From Cellular Response to Gene Expression Quantification
This protocol employs a two-step reverse transcription qPCR (RT-qPCR) approach.[4] First, total RNA is extracted from cultured macrophages that have been stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, with or without this compound treatment. The quality and quantity of the extracted RNA are then rigorously assessed. Next, the RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction.[3][5][6] Finally, the qPCR is performed using SYBR Green chemistry, a fluorescent dye that intercalates with double-stranded DNA, allowing for the real-time monitoring of amplicon accumulation.[4][7][8][9] The relative changes in the expression of target inflammatory genes are then calculated using the comparative CT (ΔΔCT) method, normalized to a stably expressed housekeeping gene.[10][11][12][13][14]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: Experimental workflow for analyzing this compound's effect on gene expression.
Detailed Protocols
Part 1: Cell Culture and Treatment
This protocol utilizes the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[1][2][15][16][17][18][19][20][21]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in a suitable vehicle, e.g., DMSO or PBS)
-
6-well cell culture plates
-
Sterile cell culture consumables
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 6-well plates at a density of 5 x 105 cells per well in 2 mL of complete DMEM.[17]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
This compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control group. Incubate for 1 hour.
-
LPS Stimulation: Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[15] Maintain an unstimulated control group (no LPS).
-
Final Incubation: Incubate the cells for an additional 6 hours (for optimal mRNA expression of early inflammatory genes).
-
Cell Lysis: After the incubation period, wash the cells once with ice-cold PBS and then lyse the cells directly in the well by adding the appropriate lysis buffer from your chosen RNA extraction kit (e.g., Buffer RLT from the Qiagen RNeasy Kit).
Part 2: RNA Extraction and Quality Control
High-quality RNA is paramount for reliable qPCR results. This protocol recommends a column-based RNA purification kit, such as the Qiagen RNeasy Mini Kit.[10][11][12][13][14]
Materials:
-
Qiagen RNeasy Mini Kit (or equivalent)
-
Ethanol (70%)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (optional, for RNA integrity assessment)
Protocol:
-
RNA Extraction: Follow the manufacturer's protocol for the Qiagen RNeasy Mini Kit, including the optional on-column DNase digestion step to eliminate genomic DNA contamination.[10][11][12][13][14]
-
RNA Elution: Elute the purified RNA in 30-50 µL of RNase-free water.
-
RNA Quantification: Measure the RNA concentration (ng/µL) and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
RNA Integrity (MIQE Compliance): For optimal results and to comply with MIQE guidelines, assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended.
Part 3: Reverse Transcription (cDNA Synthesis)
This step converts the extracted RNA into more stable cDNA. The Applied Biosystems High-Capacity cDNA Reverse Transcription Kit is a suitable choice.[3][5][6][22][23]
Materials:
-
Applied Biosystems High-Capacity cDNA Reverse Transcription Kit (or equivalent)
-
Purified total RNA (1 µg per reaction)
-
Thermal cycler
Protocol:
-
Reaction Setup: On ice, prepare the reverse transcription master mix according to the manufacturer's instructions.[5][6][23] A typical 20 µL reaction includes:
-
10X RT Buffer: 2.0 µL
-
25X dNTP Mix (100 mM): 0.8 µL
-
10X RT Random Primers: 2.0 µL
-
MultiScribe™ Reverse Transcriptase: 1.0 µL
-
Nuclease-free H2O: 4.2 µL
-
Total RNA: 10 µL (containing 1 µg of RNA)
-
-
Thermal Cycling: Perform the reverse transcription in a thermal cycler using the following program:[5][6][23]
-
Step 1: 25°C for 10 minutes
-
Step 2: 37°C for 120 minutes
-
Step 3: 85°C for 5 minutes
-
Step 4: 4°C hold
-
-
cDNA Storage: The resulting cDNA can be stored at -20°C for long-term use.
Part 4: Real-time PCR (qPCR)
This protocol uses a SYBR Green-based qPCR master mix.
Materials:
-
SYBR Green qPCR Master Mix (e.g., from Thermo Fisher Scientific, Bio-Rad, or Qiagen)
-
Forward and reverse primers for target and housekeeping genes (see Table 1)
-
cDNA template
-
Nuclease-free water
-
qPCR instrument
Table 1: Example Mouse Primer Sequences for qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG |
| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |
| COX-2 | GAG-CCA-GCA-GTT-TCA-AAG-AA | TGG-GCA-GTC-ATC-TGT-AGT-AC |
| iNOS | GCCCCTGGAAGTTTCTCTTC | TTCTGTGCTGTCCCAGTGAG |
| GAPDH | AACTTTGGCATTGTGGAAGG | CACATTGGGGGTAGGAACAC |
| ACTB | GCTACAGCTTCACCACCACA | AAGGAAGGCTGGAAAAGAGC |
Note: It is crucial to validate primer efficiency and specificity before use.
Protocol:
-
Reaction Setup: Prepare the qPCR reactions in a 96-well plate. For each sample, set up reactions in triplicate for each target and housekeeping gene. A typical 20 µL reaction includes:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Controls (MIQE Compliance): Include the following controls on each plate:
-
No-Template Control (NTC): To check for contamination.
-
No-Reverse Transcriptase Control (-RT): To check for genomic DNA contamination.
-
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to assess primer specificity.
-
Data Analysis
The relative quantification of gene expression is determined using the ΔΔCT method.[10][11][12][13][14]
Data Analysis Workflow
Figure 2: Data analysis workflow using the ΔΔCt method.
Step-by-Step Calculation:
-
Average CT: For each sample, calculate the average CT value from the triplicate reactions for both the target gene and the housekeeping gene.
-
Calculate ΔCT: Normalize the CT of the target gene to the housekeeping gene: ΔCT = CT (target gene) - CT (housekeeping gene)
-
Calculate Average ΔCT for the Control Group: Determine the average ΔCT for the vehicle-treated, LPS-stimulated control group.
-
Calculate ΔΔCT: Normalize the ΔCT of each sample to the average ΔCT of the control group: ΔΔCT = ΔCT (sample) - Average ΔCT (control group)
-
Calculate Fold Change: Calculate the relative fold change in gene expression: Fold Change = 2-ΔΔCT
Example Data Presentation
The results can be summarized in a table as follows:
Table 2: Relative Quantification of Inflammatory Gene Expression
| Treatment Group | Target Gene | Average CT (Target) | Average CT (GAPDH) | ΔCT | ΔΔCT | Fold Change (2-ΔΔCT) |
| Control (LPS) | TNF-α | 22.5 | 18.2 | 4.3 | 0.0 | 1.0 |
| This compound (10 µM) + LPS | TNF-α | 24.8 | 18.3 | 6.5 | 2.2 | 0.22 |
| This compound (50 µM) + LPS | TNF-α | 26.1 | 18.1 | 8.0 | 3.7 | 0.08 |
| This compound (100 µM) + LPS | TNF-α | 27.9 | 18.2 | 9.7 | 5.4 | 0.02 |
| Control (LPS) | IL-6 | 20.1 | 18.2 | 1.9 | 0.0 | 1.0 |
| This compound (10 µM) + LPS | IL-6 | 21.9 | 18.3 | 3.6 | 1.7 | 0.31 |
| This compound (50 µM) + LPS | IL-6 | 23.5 | 18.1 | 5.4 | 3.5 | 0.09 |
| This compound (100 µM) + LPS | IL-6 | 25.2 | 18.2 | 7.0 | 5.1 | 0.03 |
Interpreting the Results and Mechanistic Insights
A dose-dependent decrease in the fold change of target inflammatory genes (e.g., TNF-α and IL-6) in the this compound-treated groups compared to the LPS-only control group would indicate that this compound inhibits the expression of these genes. This data, when combined with the known mechanisms of this compound, supports the model that this compound's anti-inflammatory effects are mediated, at least in part, by the suppression of pro-inflammatory gene transcription.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting LPS-induced inflammatory gene expression.
Figure 3: Proposed mechanism of this compound's anti-inflammatory action.
Conclusion
This application note provides a robust and detailed framework for investigating the effects of this compound on inflammatory gene expression using real-time PCR. By following these protocols and adhering to the principles of the MIQE guidelines, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this compound and other novel anti-inflammatory compounds.
References
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
- Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402–408.
-
PubMed. (n.d.). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Retrieved from [Link]
-
ResearchGate. (2021). Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4? Retrieved from [Link]
-
Lopez Lab. (n.d.). qPCR – Power SYBR Green Protocol. Retrieved from [Link]
-
QIAGEN. (n.d.). RNeasy Mini Kit, Part 1. Retrieved from [Link]
-
Studylib. (n.d.). RNA Isolation Protocol: Qiagen RNeasy Mini Kit. Retrieved from [Link]
-
OSSKI. (n.d.). RNA Isolation Protocol using the Qiagen RNeasy Mini Kit. Retrieved from [Link]
-
CliniSciences. (n.d.). Universal protocol of quantitative PCR (qPCR) with SYBR Green. Retrieved from [Link]
-
MDPI. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]
-
NIH. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]
-
ResearchGate. (n.d.). Table S1. Primer sequences used in qRT-PCR analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mouse primer sequences of TNF-α, IL-6, COX-2, KIM-1, BAX and GAPDH. Retrieved from [Link]
-
PubMed Central. (2017). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). Retrieved from [Link]
-
PubMed. (2011). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary Tab. 1 PCR primers for mouse genes used in this study. Retrieved from [Link]
-
ResearchGate. (n.d.). Primers used for TNF-a, IL-1b, IL-6 and GAPDH. Retrieved from [Link]
-
ResearchGate. (n.d.). Table S1. List of qPCR primer sequences used in this study. Retrieved from [Link]
-
MDPI. (2022). Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO 2 Quantum Dots. Retrieved from [Link]
-
MDPI. (2021). Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells. Retrieved from [Link]
-
protocols.io. (2024). Cell culture of RAW264.7 cells. Retrieved from [Link]
Sources
- 1. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applied Biosystems™ High-Capacity cDNA Reverse Transcription Kit | Fisher Scientific [fishersci.ca]
- 4. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 5. cDNA synthesis using the Applied BiosystemsTM High-Capacity cDNA Reverse Transcription Kit [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. qPCR – Power SYBR Green Protocol [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. RNA Isolation Using The Qiagen RNEasy Midi Kit | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 11. qiagen.com [qiagen.com]
- 12. QIAGEN RNeasy Plant RNA Extraction Protocol (Modified) [protocols.io]
- 13. studylib.net [studylib.net]
- 14. osski.hu [osski.hu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. protocols.io [protocols.io]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Anti-Proliferative Effects of Sophocarpine: A Guide to Cell Cycle Analysis by Flow Cytometry
Introduction: Sophocarpine as a Novel Regulator of Cell Cycle Progression
This compound, a tetracyclic quinazoline alkaloid extracted from the traditional Chinese herb Sophora alopecuroides, has garnered significant interest within the oncology and drug development communities for its potent anti-tumor activities.[1][2] Emerging evidence robustly demonstrates that this compound exerts its anti-proliferative effects by inducing cell cycle arrest, primarily at the G0/G1 phase, in a multitude of cancer cell lines, including glioblastoma, gastric cancer, and prostate cancer.[3][4][5][6] This application note provides a comprehensive guide for researchers to investigate and quantify the effects of this compound on the cell cycle using the gold-standard technique of flow cytometry with propidium iodide (PI) staining.
The mechanistic underpinnings of this compound's cell cycle inhibitory action are predominantly attributed to its modulation of the PI3K/Akt/mTOR signaling pathway, a critical intracellular cascade that governs cell growth, proliferation, and survival.[7][8][9] this compound has been shown to upregulate the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[3][10] By activating PTEN, this compound effectively dampens the downstream signaling of Akt and mTOR, leading to the arrest of the cell cycle.[5][11] This guide will not only provide a detailed protocol for the flow cytometric analysis but also delve into the scientific rationale behind each step, ensuring a thorough understanding of the experimental process.
Core Principle: DNA Content as a Readout for Cell Cycle Phase
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. For cell cycle analysis, we exploit the stoichiometric binding of the fluorescent dye, propidium iodide (PI), to the DNA of permeabilized cells. The amount of PI that intercalates with the DNA is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells in this phase are diploid and have a 2n DNA content.
-
S Phase: Cells in this phase are actively replicating their DNA and will have a DNA content between 2n and 4n.
-
G2/M Phase: Cells in this phase are tetraploid, having completed DNA replication, and possess a 4n DNA content.
By analyzing the distribution of fluorescence intensity across a population of cells, a histogram can be generated that reveals the percentage of cells in each phase of the cell cycle. A this compound-induced G0/G1 arrest will be characterized by an accumulation of cells in the G0/G1 peak and a corresponding decrease in the percentage of cells in the S and G2/M phases.
Visualizing the Mechanism: this compound's Impact on the Cell Cycle Machinery
To conceptualize the molecular cascade initiated by this compound, the following signaling pathway diagram illustrates its mechanism of action.
Caption: this compound upregulates PTEN, inhibiting the PI3K/Akt/mTOR pathway and leading to G0/G1 cell cycle arrest.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing the cell cycle effects of this compound.
Caption: Experimental workflow for flow cytometric cell cycle analysis.
Detailed Protocols
Part 1: Cell Preparation and this compound Treatment
This initial phase is critical for obtaining healthy, asynchronous cell populations for treatment.
Materials:
-
Cancer cell line of interest (e.g., U251 glioblastoma, SGC-7901 gastric cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding: Culture cells to approximately 70-80% confluency. Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 2-5 x 10^5 cells/well). Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 0, 10, 50, 100, 200 µM).[12] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to observe a significant effect on the cell cycle.[10]
Part 2: Cell Staining for Flow Cytometry
Proper fixation and staining are paramount for achieving high-quality cell cycle data.
Materials:
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
FACS tubes (5 mL polystyrene or polypropylene tubes)
-
Centrifuge
Protocol:
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells for each condition into a separate centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition helps to prevent cell clumping.[13][14]
-
Storage: The cells can be stored in 70% ethanol at -20°C for several weeks if necessary. For immediate analysis, incubate on ice for at least 30 minutes to ensure proper fixation.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
RNase A Treatment: Resuspend the cell pellet in 500 µL of RNase A solution. Incubate at 37°C for 30 minutes. This step is crucial to degrade any double-stranded RNA that could otherwise be stained by PI, leading to inaccurate DNA content measurements.[15]
-
Propidium Iodide Staining: Add 500 µL of PI staining solution to the cell suspension. Gently mix and incubate in the dark at room temperature for at least 15-30 minutes before analysis.[14]
Part 3: Data Acquisition and Analysis
Careful data acquisition and a logical gating strategy are essential for accurate cell cycle analysis.
Equipment and Software:
-
Flow cytometer equipped with a 488 nm laser
-
Flow cytometry analysis software (e.g., FlowJo, FCS Express)
Data Acquisition:
-
Instrument Setup: Use a forward scatter (FSC) vs. side scatter (SSC) plot to visualize the cell population and adjust the voltages to place the main population on scale.
-
Gating Strategy:
-
Singlet Gate: It is critical to exclude cell doublets and aggregates from the analysis, as these will be misinterpreted as cells in the G2/M phase. Create a plot of PI-Area vs. PI-Width (or PI-Height) and gate on the singlet population, which should appear as a diagonal line.[16][17]
-
Debris Exclusion: On an FSC vs. SSC plot, gate on the main cell population to exclude cellular debris.
-
-
Data Collection: For each sample, acquire at least 10,000-20,000 events from the singlet gate to ensure statistically robust data.[15] Collect the PI fluorescence signal in the linear scale.[15]
Data Analysis:
-
Histogram Generation: Create a histogram of the PI fluorescence intensity for the gated singlet cell population.
-
Cell Cycle Modeling: Utilize the cell cycle analysis platform within your software to deconvolute the DNA content histogram. The software will fit Gaussian curves to the G0/G1 and G2/M peaks and model the S phase population. This will provide the percentage of cells in each phase of the cell cycle.
Expected Results and Data Interpretation
Treatment of cancer cells with an effective concentration of this compound is expected to result in a dose-dependent increase in the percentage of cells in the G0/G1 phase and a concomitant decrease in the S and G2/M phase populations.
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45-55% | 25-35% | 15-25% |
| This compound (Low Dose) | 55-65% | 20-30% | 10-20% |
| This compound (High Dose) | 65-80% | 10-20% | 5-15% |
| Table 1: Representative Data of this compound-Induced G0/G1 Arrest. Note: These are hypothetical values and will vary depending on the cell line, this compound concentration, and treatment duration. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) of G0/G1 peak | - Inconsistent staining- High flow rate- Cell clumps | - Ensure proper mixing and incubation during staining.- Use a low flow rate during acquisition.[18][19]- Filter the cell suspension through a 40 µm mesh before analysis.[14] |
| Excessive Debris | - Cell death due to high drug concentration- Harsh cell handling | - Optimize this compound concentration.- Handle cells gently during harvesting and washing. |
| No Clear G2/M Peak | - Cells are not proliferating- Insufficient number of events acquired | - Ensure cells are in logarithmic growth phase before treatment.- Acquire a sufficient number of events.[20] |
| Shifting G1 Peak Position | - Inconsistent cell numbers between samples- Dye saturation issues | - Standardize cell numbers for staining.- Optimize PI concentration and incubation time.[21] |
Conclusion
This application note provides a robust framework for investigating the cell cycle effects of this compound using flow cytometry. By understanding the underlying principles and adhering to the detailed protocols, researchers can generate high-quality, reproducible data to elucidate the anti-proliferative mechanisms of this promising natural compound. The ability of this compound to induce G0/G1 cell cycle arrest through the modulation of the PTEN/PI3K/Akt signaling pathway highlights its potential as a therapeutic agent in oncology.
References
- PI3K/AKT/mTOR pathway - Wikipedia. (n.d.).
- This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. (2020). Cell Death & Disease, 11(8), 656.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- This compound | Autophagy Inducer | MedChemExpress. (n.d.).
- Troubleshooting of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody. (n.d.).
- Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells. (2013). Frontiers in Biology, 8(3), 341-352.
- This compound inhibits the growth of gastric cancer cells via autophagy and apoptosis. (2019). Oncology Letters, 18(5), 4747-4754.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.).
- This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. (2022). PeerJ, 10, e14042.
- Propidium Iodide Cell Viability Flow Cytometry Protocol - R&D Systems. (n.d.).
- Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells. (2013). Frontiers in Biology, 8(3), 341-352.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility. (n.d.).
- Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.).
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2022). Frontiers in Pharmacology, 13, 948929.
- This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. (2022). PeerJ, 10, e14042.
- Role of PI3K/AKT/mTOR Signaling in G1 Cell Cycle Progression in Human Ovarian Cancer Cells. (2003). Molecular Cancer Research, 1(9), 657-666.
- Gating strategy to cell cycle analysis (A) SSC-A/FSC-A plot shows... - ResearchGate. (n.d.).
- Role of PI3K/AKT/mTOR signaling in the cell cycle progression of human prostate cancer. (2023). Journal of Cellular and Molecular Medicine, 27(15), 2135-2148.
- Extraction, Separation, Antitumor Effect, and Mechanism of Alkaloids in Sophora alopecuroides: A Review. (2022). Molecules, 27(19), 6528.
- Flow Cytometry Troubleshooting Guide - Cell Signaling Technology. (n.d.).
- Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - DE. (n.d.).
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2022). Frontiers in Pharmacology, 13, 948929.
- Antitumor effects of this compound through multiple signaling pathways.... - ResearchGate. (n.d.).
- Three Common Problems and Solutions of Cell Cycle Detection - Elabscience. (2024).
- Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. (2022). Drug Design, Development and Therapy, 16, 175-192.
- Figure S1. Example of gating strategies used for flow cytometry analysis. Gating strategy for cell cycle analysis in Fig. 3C is - Spandidos Publications. (n.d.).
- Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. (2016). Biomedicine & Pharmacotherapy, 84, 1893-1900.
- This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis. (2022). Cancer Cell International, 22(1), 101.
- Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology, 107, 7.10.1-7.10.11.
- Gating Strategies for Effective Flow Cytometry Data Analysis - Bio-Rad Antibodies. (n.d.).
- This compound inhibited the proliferation of CRPC cells (A) After... - ResearchGate. (n.d.).
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 21. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Immunohistochemical Staining in Sophocarpine-Treated Tissues
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of immunohistochemistry (IHC) to study the effects of sophocarpine in tissue samples. This compound, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects.[1][2] This guide will delve into the technical aspects of performing IHC on this compound-treated tissues, offering field-proven insights and detailed protocols to ensure reliable and reproducible results.
Introduction to this compound and its Mechanism of Action
This compound exerts its biological effects by modulating multiple intracellular signaling pathways.[1][3] Its primary mechanisms of action involve the regulation of inflammatory and cell survival cascades, including the Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-Kinase (PI3K)/AKT, and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] By targeting these critical pathways, this compound can influence the expression of a wide array of downstream genes involved in inflammation, cell proliferation, and apoptosis.[1][3]
Given its multifaceted mechanism of action, IHC is an invaluable tool for visualizing and quantifying the in-situ effects of this compound on protein expression and localization within the tissue microenvironment. This technique allows for the direct assessment of this compound's impact on key biomarkers associated with its therapeutic effects.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects by targeting several key signaling pathways. Understanding these pathways is crucial for selecting appropriate biomarkers for IHC analysis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, contributing to its anti-tumor effects.[4] One of the key mechanisms by which this compound inhibits this pathway is by upregulating the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[2][5]
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[6] this compound has demonstrated potent anti-inflammatory properties by suppressing the activation of this pathway.[7][8] It achieves this by preventing the phosphorylation of the inhibitor of κB (IκB), which in turn blocks the activation and nuclear translocation of NF-κB.[8] This leads to a decrease in the production of pro-inflammatory mediators such as TNF-α and IL-6.[8]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Analysis of this compound's Effects
The following table summarizes the quantitative effects of this compound on various biomarkers as determined by methods related to protein expression. This data can be used as a reference for expected outcomes in IHC experiments.
| Biomarker | Model System | Treatment | Observed Effect | Reference |
| PTEN | Glioblastoma (in vivo) | This compound | Significantly upregulated expression | [5] |
| Cleaved Caspase-3 | Glioblastoma (in vivo) | This compound | Significantly upregulated expression | [5] |
| NF-κB | Rat Carotid Artery (in vivo) | This compound | Significantly decreased protein levels | [6][9] |
| IL-6 | Rat Carotid Artery (in vivo) | This compound | Significantly decreased protein levels | [6][9] |
| TNF-α | Rat Carotid Artery (in vivo) | This compound | Significantly decreased protein levels | [6][9] |
| IL-1β | Rat Carotid Artery (in vivo) | This compound | Significantly decreased protein levels | [6][9] |
| ICAM-1 | Rat Carotid Artery (in vivo) | This compound | Significantly decreased protein levels | [6][9] |
| VCAM-1 | Rat Carotid Artery (in vivo) | This compound | Significantly decreased protein levels | [6][9] |
Experimental Workflow for IHC in this compound-Treated Tissues
A well-structured experimental workflow is essential for obtaining high-quality IHC data. The following diagram outlines the key steps, from tissue collection to data analysis.
Caption: A typical experimental workflow for immunohistochemistry.
Detailed Protocols for Immunohistochemistry
The following protocols provide a step-by-step guide for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections from this compound-treated subjects. These are generalized protocols and may require optimization for specific antibodies and tissue types.
Part 1: Deparaffinization and Rehydration
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.[10]
-
Rehydration: Sequentially immerse slides in:
Part 2: Antigen Retrieval
The choice of antigen retrieval method depends on the primary antibody and the target antigen. Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
HIER: Immerse slides in a staining jar containing a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution to 95-100°C and maintain for 10-20 minutes.[11]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[10]
-
Rinse slides in a wash buffer (e.g., PBS or TBS) for 5 minutes.
Part 3: Immunostaining
-
Blocking Endogenous Peroxidase (if using HRP detection): Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking Non-Specific Binding: Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Rinse slides with wash buffer three times for 5 minutes each.
-
Secondary Antibody Incubation:
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in antibody diluent.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[11]
-
-
Washing: Rinse slides with wash buffer three times for 5 minutes each.
-
Detection:
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[11]
-
Rinse with wash buffer three times for 5 minutes each.
-
-
Chromogen Development:
-
Apply a chromogen solution, such as 3,3'-diaminobenzidine (DAB), and monitor for color development under a microscope.[11]
-
Stop the reaction by rinsing with distilled water.
-
Part 4: Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.[11]
-
Bluing: Rinse slides in running tap water until the sections turn blue.
-
Dehydration: Sequentially immerse slides in 70% ethanol, 95% ethanol, and two changes of 100% ethanol for 3-5 minutes each.[11]
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.[11]
-
Mounting: Apply a drop of mounting medium to the slide and cover with a coverslip.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of your IHC results, it is crucial to incorporate a self-validating system into your experimental design. This includes:
-
Positive and Negative Controls: Always include positive control tissues known to express the target antigen and negative control tissues that do not.
-
Isotype Controls: Use a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to control for non-specific binding.
-
No Primary Antibody Control: Omit the primary antibody from one slide to ensure that the secondary antibody and detection system are not producing a false-positive signal.
-
Reagent and Protocol Validation: Whenever a new antibody or protocol is introduced, it should be thoroughly validated to ensure specificity and reproducibility.
By adhering to these principles and the detailed protocols provided, researchers can confidently utilize immunohistochemistry to elucidate the cellular and molecular effects of this compound, contributing to a deeper understanding of its therapeutic potential.
References
-
This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. Cancer Medicine. Available at: [Link]
-
This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model. Journal of Clinical Medicine. Available at: [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Available at: [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International. Available at: [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ. Available at: [Link]
-
This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology. Available at: [Link]
-
Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers in Pharmacology. Available at: [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Available at: [Link]
-
Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. Immunopharmacology and Immunotoxicology. Available at: [Link]
-
Immunohistochemistry(IHC) Protocol. Creative Diagnostics. Available at: [Link]
-
Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. Journal of Ethnopharmacology. Available at: [Link]
-
Oxythis compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway. Journal of Inflammation Research. Available at: [Link]
-
Immunohistochemistry (IHC-P) Protocol. Creative Bioarray. Available at: [Link]
-
Immunohistochemistry Protocols. Anilocus. Available at: [Link]
-
This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model. PubMed. Available at: [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 4. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Note: Quantifying the Anti-inflammatory Effects of Sophocarpine Using ELISA
An authoritative guide for researchers, scientists, and drug development professionals on the utilization of Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the modulatory effects of sophocarpine on key inflammatory markers.
Introduction: this compound as a Modulator of Inflammation
This compound is a tetracyclic quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides L.[1]. It has garnered significant interest in pharmacological research due to its potent anti-inflammatory properties.[2][3]. Studies have demonstrated that this compound can significantly suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in various inflammatory models.[1][2][4][5]. This makes it a promising candidate for the development of novel therapeutics for inflammatory diseases.
The primary mechanism behind this compound's anti-inflammatory action involves the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][6]. NF-κB is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[7][8][9][10]. By preventing the activation of NF-κB, this compound effectively dampens the downstream cascade of inflammatory mediator production.[1][6].
This application note provides a detailed framework and step-by-step protocols for utilizing ELISA to accurately measure the reduction in TNF-α and IL-6 levels in response to this compound treatment in an in vitro inflammatory model.
The NF-κB Signaling Pathway: A Target for this compound
Understanding the molecular target of this compound is crucial for designing a robust assay. In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[1][10]. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes, including TNF-α and IL-6.[7][9][11].
This compound has been shown to inhibit this process by preventing the phosphorylation of IκB, thereby blocking NF-κB's nuclear translocation and subsequent gene activation.[1].
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Design: An In Vitro Model of Inflammation
To quantify the effects of this compound, a reliable and reproducible in vitro model of inflammation is essential. We recommend the use of RAW 264.7 murine macrophage cells stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[12][13]. This is a widely accepted model that consistently produces a robust inflammatory response, characterized by high levels of TNF-α and IL-6 secretion.[1][2][5][14].
Key Experimental Groups:
| Group Name | Description | Purpose |
| Vehicle Control | Cells treated with cell culture medium and the vehicle used to dissolve this compound (e.g., DMSO). | To establish the baseline level of cytokine secretion without any stimulus. |
| Positive Control | Cells treated with LPS only. | To confirm a robust inflammatory response and establish the maximum cytokine level. |
| Experimental | Cells pre-treated with various concentrations of this compound, followed by LPS stimulation. | To determine the dose-dependent inhibitory effect of this compound. |
| This compound Only | Cells treated with the highest concentration of this compound only. | To ensure this compound itself does not induce cytokine production. |
-
Rationale for Pre-treatment: Pre-incubating the cells with this compound before adding the inflammatory stimulus (LPS) allows the compound to enter the cells and inhibit its target (the IKK complex) before the inflammatory cascade is initiated. This study design is optimal for assessing the preventative or protective effects of a compound. Published studies suggest effective concentrations of this compound are in the range of 50-100 μg/mL.[1][6].
Detailed Protocol: Sandwich ELISA for TNF-α
This protocol outlines the steps for a quantitative sandwich ELISA, a highly specific and sensitive method for detecting cytokines in cell culture supernatants.[15].
4.1. Principle of the Assay A capture antibody specific for TNF-α is pre-coated onto a 96-well microplate. When the sample (cell supernatant) is added, any TNF-α present is bound by this antibody. After washing, a biotinylated detection antibody, also specific for TNF-α, is added, creating a "sandwich". Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin. Finally, a substrate solution is introduced, and the HRP enzyme catalyzes a color change proportional to the amount of bound TNF-α. The reaction is stopped, and the absorbance is measured to quantify the TNF-α concentration.[15][16].
4.2. Materials and Reagents
-
Human or Murine TNF-α ELISA Kit (containing pre-coated plates, detection antibody, standard, HRP conjugate, substrate, wash buffer, and stop solution)[17][18][19]
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli[13]
-
This compound
-
Sterile, nuclease-free water and PBS
-
Microplate reader capable of measuring absorbance at 450 nm[16]
-
Calibrated pipettes and sterile tips
4.3. Step-by-Step Methodology
Part A: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
This compound Pre-treatment: Prepare stock solutions of this compound. On the day of the experiment, dilute the stock to desired final concentrations (e.g., 25, 50, 100 µg/mL) in complete medium. Remove the old medium from the cells and add 500 µL of the medium containing the appropriate this compound concentration (or vehicle for control wells). Incubate for 2 hours.
-
LPS Stimulation: Prepare an LPS solution at a concentration that yields a robust response (typically 1 µg/mL).[20][21]. Add the LPS directly to the wells of the Positive Control and Experimental groups. Do not add LPS to the Vehicle Control or this compound Only wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically but 24 hours is a common starting point.[20].
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Centrifuge the supernatants at 1,500 x g for 10 minutes at 4°C to pellet any detached cells or debris.[19]. Transfer the clarified supernatant to a new, clean tube. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[22].
Part B: ELISA Procedure (Note: Always follow the specific instructions provided with your chosen ELISA kit. This is a generalized protocol.)
-
Reagent Preparation: Bring all kit reagents and samples to room temperature before use. Reconstitute the TNF-α standard as per the kit instructions to create a stock solution. Prepare a serial dilution of the standard to generate a standard curve (e.g., 1000 pg/mL down to 15.6 pg/mL).[15][18].
-
Add Standards and Samples: Add 100 µL of each standard, sample, and blank (assay diluent) to the appropriate wells of the pre-coated microplate. Cover with an adhesive strip and incubate for 2 hours at room temperature.[15].
-
Wash: Aspirate the liquid from each well and wash a total of three times with 300-400 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[15].
-
Add Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well. Cover and incubate for 1-2 hours at room temperature.[16].
-
Wash: Repeat the wash step as described in step 3.
-
Add HRP Conjugate: Add 100 µL of the prepared Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes to 1 hour at room temperature.[16].
-
Wash: Repeat the wash step, increasing to 5 washes to minimize background.
-
Add Substrate: Add 100 µL of TMB Substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[16].
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm. It is recommended to also take a reading at a reference wavelength of 620-630 nm to correct for optical imperfections in the plate.[23].
4.4. Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, blank, and sample. Subtract the average blank OD from all other readings. Plot the OD values for the standards on the y-axis against their concentrations on the x-axis. Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.[23].
-
Calculate Sample Concentrations: Use the standard curve to determine the concentration of TNF-α in each sample. Remember to multiply the calculated concentration by any dilution factor used for the samples.[24].
Experimental Workflow Diagram
Caption: End-to-end experimental workflow for ELISA analysis.
Adaptation for Measuring Interleukin-6 (IL-6)
The same experimental design and workflow can be readily adapted to measure IL-6, another key pro-inflammatory cytokine modulated by this compound.[1][2][4][25]. The only modification required is the use of an ELISA kit specifically designed for IL-6, which will contain the appropriate capture antibodies, detection antibodies, and standards for that analyte.[23][26][27]. The protocols for sample collection, assay procedure, and data analysis remain fundamentally the same.
Data Presentation and Expected Results
Results should be presented clearly, showing the mean cytokine concentration ± standard deviation (SD) for each treatment group. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Table of Expected Results (Hypothetical Data):
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 15.2 ± 4.5 | 25.8 ± 8.1 |
| LPS (1 µg/mL) | 1250.6 ± 98.2 | 2845.3 ± 210.7 |
| LPS + this compound (50 µg/mL) | 675.4 ± 55.1 | 1450.9 ± 155.4 |
| LPS + this compound (100 µg/mL) | 280.1 ± 30.8 | 650.2 ± 88.6 |
| *p < 0.05 compared to LPS only group |
Interpretation: The expected outcome is a significant, dose-dependent reduction in the secretion of both TNF-α and IL-6 in the groups treated with this compound compared to the LPS-only positive control. This would provide strong evidence for this compound's anti-inflammatory activity in vitro.
Troubleshooting Common ELISA Issues
Even with a robust protocol, issues can arise. This guide provides solutions to common problems.[28][29][30].
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing- Detection antibody concentration too high- Cross-reactivity or non-specific binding | - Increase the number of wash steps and ensure complete aspiration.- Optimize/reduce the detection antibody concentration.- Use a different blocking buffer or increase blocking time. |
| No Signal | - Reagents added in the wrong order- Expired or improperly stored reagents- Incorrect substrate for the enzyme | - Carefully review and follow the kit protocol.- Check expiration dates and storage conditions of all reagents.- Ensure the substrate is correct for the HRP enzyme.[28] |
| Poor Standard Curve | - Improper standard reconstitution or dilution- Pipetting errors- Plate reader settings are incorrect | - Re-prepare standards carefully. Use fresh, calibrated pipettes.- Double-check calculations for serial dilutions.- Verify the correct wavelength setting on the plate reader.[30] |
| High Variability | - Inconsistent washing technique- Pipetting inconsistencies- Edge effects (uneven temperature/evaporation) | - Use an automated plate washer if available for consistency.- Ensure proper pipetting technique and use of fresh tips.- Use a plate sealer during incubations and avoid stacking plates.[30] |
References
-
Gao, Y. et al. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. PubMed. Available at: [Link]
-
Liu, T. et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Makarov, S. S. (2000). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
Wang, Y. et al. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroanatomy. Available at: [Link]
-
Bio-Techne. ELISA Troubleshooting Guide. Bio-Techne. Available at: [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
-
Sino Biological. ELISA Troubleshooting Guide. Sino Biological. Available at: [Link]
-
Li, Y. et al. (2022). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Available at: [Link]
-
Lee, J. et al. (2021). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. bioRxiv. Available at: [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI. Available at: [Link]
-
Li, Y. et al. (2024). Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. Journal of Ethnopharmacology. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Wang, Y. et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International. Available at: [Link]
-
Biomedica. (2022). Human IL-6 ELISA. Biomedica. Available at: [Link]
-
deNOVO Biolabs. ELISA Kit for Interleukin 6 (IL6). deNOVO Biolabs. Available at: [Link]
-
RayBiotech. Human IL-6 ELISA Kit. RayBiotech. Available at: [Link]
-
AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications. AntBio. Available at: [Link]
-
BioVendor. (2023). human interleukin-6 elisa. BioVendor. Available at: [Link]
-
MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. Available at: [Link]
-
Immundiagnostik. (2020). TNF-α (free) ELISA. Immundiagnostik. Available at: [Link]
-
Elabscience. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. Available at: [Link]
-
Zhang, Y. et al. (2021). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Semantic Scholar. Available at: [Link]
-
Zhang, L. et al. (2008). This compound and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice. International Immunopharmacology. Available at: [Link]
-
Jyonouchi, H. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. MDPI. Available at: [Link]
-
Lim, C. B. et al. (2020). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Wang, Y. et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International. Available at: [Link]
-
Denev, S. et al. (2023). Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress. MDPI. Available at: [Link]
Sources
- 1. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purformhealth.com [purformhealth.com]
- 11. scispace.com [scispace.com]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. antbioinc.com [antbioinc.com]
- 14. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. [PDF] Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells | Semantic Scholar [semanticscholar.org]
- 21. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 22. novamedline.com [novamedline.com]
- 23. bmgrp.com [bmgrp.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. mdpi.com [mdpi.com]
- 26. denovobiolabs.com [denovobiolabs.com]
- 27. biovendor.com [biovendor.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. sinobiological.com [sinobiological.com]
- 30. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Sophocarpine-Based Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Sophocarpine in Combination Regimens
This compound, a quinolizidine alkaloid derived from the genus Sophora, has demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical intracellular signaling pathways, such as the NF-κB, MAPK, and PI3K/AKT pathways.[1][3][4] While promising as a monotherapy, the true potential of this compound may lie in its synergistic application with other therapeutic agents. Combination therapy is a cornerstone of modern medicine, offering the potential for enhanced efficacy, reduced toxicity, and the circumvention of drug resistance.
This document provides a comprehensive guide for researchers exploring the use of this compound in combination with other therapeutic agents. It outlines the scientific basis for such combinations and provides detailed, field-proven protocols for in vitro and in vivo evaluation across three key therapeutic areas: oncology, inflammation, and virology.
Oncology: Synergizing with Chemotherapeutics and Immunotherapies
This compound's anti-cancer properties are attributed to its capacity to inhibit cancer cell proliferation, invasion, and migration, as well as to induce apoptosis.[1][5] It has been shown to downregulate the MEK/ERK/VEGF pathway in colorectal cancer and deactivate the PI3K/AKT/mTOR signaling pathway in prostate cancer.[1][6] A noteworthy study demonstrated that this compound enhances the anti-proliferative and anti-invasion effects of the chemotherapeutic agent oxaliplatin in colon cancer cells, both in vitro and in vivo.[1][7] Furthermore, its immunomodulatory effects suggest potential synergy with immunotherapies like anti-PD-L1 antibodies.[1]
In Vitro Assessment of Synergistic Anti-Cancer Activity
Objective: To determine if this compound acts synergistically, additively, or antagonistically with another anti-cancer agent in vitro.
Core Principle: The Chou-Talalay method for drug combination analysis is a widely accepted approach to quantify drug interactions.[8] It is based on the median-effect equation and calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][8]
Protocol 1: Cell Viability and Synergy Calculation using the MTT Assay and Chou-Talalay Method
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, HCT116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Partner anti-cancer agent (e.g., oxaliplatin, anti-PD-L1 antibody)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Drug Treatment (Single Agents):
-
Prepare serial dilutions of this compound and the partner agent separately.
-
Treat cells with a range of concentrations of each drug alone to determine their individual IC50 values (the concentration that inhibits 50% of cell growth).
-
-
Drug Treatment (Combination):
-
Treat cells with combinations of this compound and the partner agent at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard matrix of varying concentrations.
-
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Assay:
-
Data Analysis:
Table 1: Example Data for Synergy Calculation
| This compound (µM) | Partner Drug (µM) | % Inhibition | Combination Index (CI) | Interpretation |
| 10 | 0 | 25 | - | - |
| 0 | 5 | 30 | - | - |
| 5 | 2.5 | 60 | 0.8 | Synergy |
| 10 | 5 | 85 | 0.6 | Strong Synergy |
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment.
Mechanistic Investigation of Synergy
Objective: To elucidate the molecular mechanisms underlying the synergistic anti-cancer effects of this compound combinations.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
Core Principle: this compound is known to modulate the PI3K/AKT and NF-κB pathways.[1][3] Western blotting can be used to assess changes in the phosphorylation status of key proteins in these pathways following combination treatment.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with this compound, the partner agent, and the combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[12][13]
-
Immunoblotting:
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software.[13]
Signaling Pathway Modulated by this compound
Caption: this compound's modulation of key signaling pathways.
In Vivo Evaluation of Combination Therapy
Objective: To assess the in vivo efficacy of this compound combination therapy in a tumor xenograft model.
Protocol 3: Subcutaneous Xenograft Model in Nude Mice
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of athymic nude mice.[15]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Partner drug alone, and (4) this compound + Partner drug.[16][17]
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical methods can be applied to assess for in vivo synergy.[16][18]
Inflammatory Diseases: A Dual-Pronged Anti-Inflammatory Strategy
This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators like TNF-α and IL-6.[4][10] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[1][4] Combining this compound with other anti-inflammatory drugs, such as NSAIDs or corticosteroids, could offer a more comprehensive and potent therapeutic effect, potentially with a lower dose of each agent, thereby reducing side effects.
In Vivo Assessment of Anti-Inflammatory Synergy
Objective: To evaluate the synergistic anti-inflammatory effect of this compound in combination with another anti-inflammatory agent in an animal model of acute inflammation.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Procedure:
-
Animal Grouping: Divide rats into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Partner anti-inflammatory drug alone (e.g., indomethacin), and (4) this compound + Partner drug.
-
Drug Administration: Administer the respective treatments orally or via intraperitoneal injection.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19][20]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group. Analyze the data for synergistic effects.
Viral Infections: A Multi-Targeted Antiviral Approach
This compound has demonstrated antiviral activity against a range of viruses, including hepatitis B virus (HBV), enterovirus 71 (EV71), and human herpesvirus 6 (HHV-6).[1][13][22] Its mechanisms of action include inhibiting viral attachment and penetration, as well as suppressing viral RNA replication.[22] Combining this compound with other antiviral drugs that have different mechanisms of action could lead to a more effective and durable antiviral response.
In Vitro Assessment of Antiviral Synergy
Objective: To determine the synergistic antiviral activity of this compound in combination with another antiviral agent.
Protocol 5: Plaque Reduction Assay
Procedure:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.[23]
-
Combination Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., containing 0.6% Avicel) containing serial dilutions of this compound, the partner antiviral drug, and their combinations.[23][24]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a fixative solution and stain with crystal violet. Plaques will appear as clear zones against a background of stained cells.[24]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each treatment compared to the virus control. Analyze the data for synergy using methods like isobologram analysis.
Conclusion and Future Directions
The exploration of this compound in combination therapies represents a promising frontier in drug development. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate the synergistic potential of this compound with other therapeutic agents. Rigorous in vitro and in vivo studies are essential to validate these combinations and to elucidate their underlying mechanisms of action. Such research will be instrumental in unlocking the full therapeutic potential of this compound and in developing novel, more effective treatment strategies for a range of diseases.
References
-
Wei, W., Xiao, Y., Ju, X., Liu, Y., & Hu, J. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 15, 1353234. [Link]
-
ResearchGate. (n.d.). Antitumor effects of this compound through multiple signaling pathways. Retrieved from [Link]
-
Frontiers in Pharmacology. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Retrieved from [Link]
-
Yang, L., Wen, J., & Zhao, H. (2021). This compound can enhance the inhibiting effect of oxaliplatin on colon cancer liver metastasis-in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(6), 1263–1274. [Link]
-
Wei, W., Xiao, Y., Ju, X., Liu, Y., & Hu, J. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 15, 1353234. [Link]
-
Frontiers. (n.d.). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Retrieved from [Link]
-
Zhang, Y., & Zhang, J. (2022). Network pharmacology and experimental validation identify the potential mechanism of this compound for COVID-19. Journal of Medical Microbiology, 71(5). [Link]
-
Jin, Y., Zhang, Y., Liu, Y., Wang, Y., Pang, L., & Jin, Q. (2017). This compound against enterovirus 71 in vitro. Experimental and Therapeutic Medicine, 14(4), 3792–3797. [Link]
-
ResearchGate. (n.d.). Anti-nociceptive and anti-inflammatory activity of this compound. Retrieved from [Link]
-
Wang, Y., Li, X., Wang, L., Zhang, Y., & Ma, C. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Evidence-Based Complementary and Alternative Medicine, 2021, 5568393. [Link]
-
Weng, W., Chen, Z., Li, Y., Wang, Y., & Chen, Z. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ, 10, e14001. [Link]
-
Fako, V. E., & Wu, L. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Molecules, 27(2), 526. [Link]
-
ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]
-
Yadav, B., Wennerberg, K., Aittokallio, T., & Tang, J. (2015). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1282, 341–366. [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. [Link]
-
Farha, M. A., & Brown, E. D. (2018). High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method. Journal of Visualized Experiments, (135), 57518. [Link]
-
Eisenbarth, D., Ku, B., & Lim, D. S. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols, 5(4), 103354. [Link]
-
SpringerLink. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Retrieved from [Link]
-
Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]
-
ResearchGate. (n.d.). (PDF) Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. Retrieved from [Link]
-
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]
-
Chen, L., Chen, H., & Li, Y. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research, 83(20), 3353–3367. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Nuclear Factor Kappa B (NFkB). Retrieved from [Link]
-
Tsaur, I., Thurn, K. T., Stender, A., Roy, R., Jones, J. C., Juengel, E., ... & Haferkamp, A. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(19), 4851. [Link]
-
Semantic Scholar. (n.d.). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 66-72. [Link]
-
SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
-
Khan, I., Ali, A., Akhter, N., Ibrar, M., & Ahmed, M. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PLoS ONE, 16(12), e0261820. [Link]
-
ResearchGate. (n.d.). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]
-
Choleva, E., Gavalas, A., & Geronikaki, A. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 668. [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. punnettsquare.org [punnettsquare.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mythreyaherbal.com [mythreyaherbal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Sophocarpine for Research
Welcome to the technical support center for sophocarpine research. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the bioavailability of this compound. As a quinolizidine alkaloid derived from Sophora species, this compound presents significant therapeutic potential due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] These effects are largely attributed to its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/AKT.[1][3]
However, its progression in research is often hampered by poor pharmacokinetic properties, notably low oral bioavailability.[4] This guide provides in-depth, evidence-based solutions and troubleshooting for the common hurdles encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a natural tetracyclic quinolizidine alkaloid found in plants like Sophora alopecuroides and Sophora flavescens.[3][5] In research, it is widely investigated for its potent pharmacological effects. Studies have demonstrated its ability to inhibit inflammatory responses, suppress tumor cell proliferation and invasion, and exhibit antiviral activity against viruses like hepatitis B virus (HBV) and coxsackievirus.[1][6][7] Its mechanism of action often involves the downregulation of pro-inflammatory signaling pathways, making it a compound of interest for various disease models.[1][5]
Q2: Why is the oral bioavailability of this compound generally low?
The low oral bioavailability of this compound is a multifactorial issue stemming from its physicochemical and pharmacokinetic properties. Key contributing factors include:
-
Poor Aqueous Solubility: Like many alkaloids, this compound has limited solubility in water, which can hinder its dissolution in the gastrointestinal (GI) tract—a critical first step for absorption.[1]
-
Rapid Metabolism and Elimination: Pharmacokinetic studies show that this compound follows a two-compartment model and has a relatively short half-life, indicating it is cleared from the body quickly.[1][3][6]
-
Intestinal Efflux: Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that this compound's transport may be limited by efflux pumps.[8] Specifically, its transport is affected by inhibitors of Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), suggesting these transporters actively pump the compound back into the intestinal lumen, reducing net absorption.[8]
Q3: What are the primary strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of low solubility and absorption.[9][10] The most promising approaches for this compound include:
-
Nanoformulations: Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve its solubility, protect it from degradation in the GI tract, and facilitate its transport across the intestinal epithelium.[11][12][13]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble molecules like this compound, forming a complex that significantly increases aqueous solubility and dissolution rate.[16][17]
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[18] These formulations form fine oil-in-water emulsions in the GI tract, which can keep the drug in a solubilized state and enhance its absorption.[19]
Q4: Which analytical methods are recommended for quantifying this compound in biological samples?
For accurate quantification of this compound in biological matrices like plasma or tissue homogenates, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard.[8][20][21] This method offers high sensitivity and specificity, allowing for the detection of low drug concentrations.[22] A common sample preparation technique involves a simple protein precipitation step with acetonitrile.[20][21]
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or undetectable plasma concentrations after oral administration. | 1. Poor Dissolution: The compound is not dissolving effectively in the GI fluids.[23] 2. Efflux Transporter Activity: The drug is being actively pumped out of intestinal cells by transporters like BCRP and MRP2.[8] 3. Rapid Metabolism: The drug is being rapidly cleared by first-pass metabolism in the liver.[1] | Solution 1 (Dissolution): Develop a formulation to enhance solubility. A cyclodextrin inclusion complex is an excellent starting point as it directly addresses the solubility challenge by encapsulating the hydrophobic this compound molecule within a water-soluble shell.[14][24] Solution 2 (Efflux): Utilize nanoformulations. Nanoparticles can protect the drug from efflux transporters and may be absorbed via alternative pathways, such as lymphatic uptake, bypassing some efflux mechanisms.[9][19] First, confirm efflux involvement using an in vitro Caco-2 assay with specific inhibitors.[8] Solution 3 (Metabolism): Co-administration with known inhibitors of relevant cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) may increase exposure, though this can lead to drug-drug interactions.[1][21] Encapsulation within nanoparticles can also shield the drug from metabolic enzymes.[13] |
| High variability in pharmacokinetic data between animal subjects. | 1. Formulation Instability: The drug is not uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing. 2. Inaccurate Administration: Improper oral gavage technique can lead to dosing errors or deposition in the esophagus instead of the stomach.[25] 3. Biological Variability: Natural differences in animal metabolism, GI motility, or health status. | Solution 1 (Formulation): Ensure the formulation is homogenous. For suspensions, use appropriate suspending agents and vortex thoroughly before dosing each animal. For nanoformulations, confirm particle size and stability over the dosing period.[25] Solution 2 (Administration): Provide thorough training on oral gavage techniques. Verify the correct placement of the gavage needle for each animal.[25] Solution 3 (Biological): Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups and ensure consistent housing and fasting conditions.[25] |
| Difficulty preparing a stable, non-toxic aqueous solution for in vitro cell-based assays. | 1. Low Aqueous Solubility: this compound's inherent properties limit its ability to dissolve in cell culture media. 2. Co-solvent Toxicity: Solvents like DMSO or ethanol, used to dissolve the compound, can be toxic to cells at higher concentrations. | Solution 1: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100% DMSO). Serially dilute the stock solution in the cell culture medium so the final solvent concentration is non-toxic (typically <0.1% DMSO). Solution 2: Use this compound complexed with a water-soluble cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).[14] This allows you to prepare an aqueous stock solution directly, eliminating the need for organic co-solvents and avoiding potential artifacts in your experiment. |
Visualizing Experimental Design and Mechanisms
A logical workflow is crucial for efficiently developing and validating a bioavailability-enhanced formulation.
Caption: Workflow for developing a bioavailability-enhanced this compound formulation.
This compound's therapeutic effects stem from its interaction with intracellular signaling pathways. Understanding these is key to interpreting efficacy data.
Caption: this compound inhibits key pro-inflammatory signaling pathways.[1][5][26]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a simple and effective kneading method for preparing a 1:1 molar ratio inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which can significantly improve this compound's aqueous solubility.[15]
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/Water (50:50 v/v) solution
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Molar Ratio Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio. (MW of this compound ≈ 248.38 g/mol ; MW of HP-β-CD ≈ 1375 g/mol ).
-
Mixing: Place the accurately weighed HP-β-CD into a mortar.
-
Kneading: Slowly add the ethanol/water solution dropwise to the HP-β-CD powder while triturating with the pestle to form a homogenous paste.
-
Incorporation: Add the weighed this compound to the paste and continue kneading for 45-60 minutes. The consistency should remain paste-like. If it becomes too dry, add a few more drops of the solvent mixture.
-
Drying: Scrape the resulting paste into a thin layer on a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Final Processing: Grind the dried product into a fine powder and store it in a desiccator.
-
Characterization (Self-Validation): Confirm complex formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD). A successful complexation is indicated by shifts or disappearance of peaks corresponding to pure this compound.[15]
Protocol 2: In Vitro Intestinal Permeability Assay Using Caco-2 Cells
This assay is critical for evaluating how a formulation affects this compound's transport across an intestinal epithelial barrier and for investigating the role of efflux transporters.[8][27]
Materials:
-
Caco-2 cells
-
24-well Transwell® plates (e.g., 0.4 µm pore size polycarbonate membrane inserts)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Lucifer yellow solution
-
Transepithelial Electrical Resistance (TEER) meter
-
This compound formulation and control (unformulated this compound)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Verification:
-
TEER Measurement: Measure the TEER values. Monolayers are typically ready for transport studies when TEER values are >250 Ω·cm².
-
Lucifer Yellow Permeability: Add Lucifer yellow (a paracellular marker) to the apical chamber and measure its appearance in the basolateral chamber after incubation. A permeability of <1% indicates a tight monolayer.
-
-
Transport Experiment (Bidirectional):
-
Wash the monolayers with pre-warmed transport buffer (37°C) and equilibrate for 20-30 minutes.
-
Apical to Basolateral (A→B) Transport: Add the this compound solution (test formulation or control) to the apical (AP) chamber. Add fresh transport buffer to the basolateral (BL) chamber.
-
Basolateral to Apical (B→A) Transport: Add the this compound solution to the BL chamber and fresh buffer to the AP chamber. This is crucial for assessing active efflux.
-
-
Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber (BL for A→B, AP for B→A) at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.[8]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux (rate of permeation), A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER significantly greater than 2 suggests the involvement of active efflux.[8]
-
References
- A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC. (n.d.). Vertex AI Search.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2025, August 7). ResearchGate.
- Pharmacokinetic properties of this compound and sophoridine. (2025, August 7). ResearchGate.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed. (2024, April 29). PubMed.
- Antitumor effects of this compound through multiple signaling pathways.... (n.d.). ResearchGate.
- Intestinal transport of this compound across the Caco-2 cell monolayer model and quantification by LC/MS - PubMed. (n.d.). PubMed.
- Technical Support Center: Enhancing Oxythis compound Bioavailability for In Vivo Experiments - Benchchem. (n.d.). BenchChem.
- Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. (2022, January 18). Taylor & Francis Online.
- Establishment of quantitative methodology for sophoridine analysis and determination of its pharmacokinetics and bioavailability in rat - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - NIH. (2022, January 20). NIH.
- Biomimetic Solid Lipid Nanoparticles of Sophorolipid Designed for Anti-Leprosy Drugs | Request PDF - ResearchGate. (n.d.). ResearchGate.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound - Frontiers. (n.d.). Frontiers.
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PubMed Central. (2019, February 2). PubMed Central.
- Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC - NIH. (n.d.). NIH.
- What are the methods used for enhancement of bioavailability? - Patsnap Synapse. (2025, March 20). Patsnap Synapse.
- In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). ITQB NOVA.
- Technical Support Center: Optimizing Oxythis compound Dosage In Vivo - Benchchem. (n.d.). BenchChem.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.). NIH.
- The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review - PubMed. (2020, June 9). PubMed.
- Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. (n.d.). TSE.
- How to improve the bioavailability of a drug? - Patsnap Synapse. (2025, March 20). Patsnap Synapse.
- Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Publishing. (n.d.). RSC Publishing.
- Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC - PubMed Central. (n.d.). PubMed Central.
- Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed. (n.d.). PubMed.
- Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC - NIH. (n.d.). NIH.
- Mechanisms for oral absorption of poorly water-soluble compounds. (n.d.). KU.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). NIH.
- Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice. (n.d.). PubMed.
- Enhancing Solubility and Bioavailability with Nanotechnology - Parenteral Drug Association. (2025, April 7). Parenteral Drug Association.
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 3. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal transport of this compound across the Caco-2 cell monolayer model and quantification by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing Solubility and Bioavailability with Nanotechnology [news.pda.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alliedacademies.org [alliedacademies.org]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 24. The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
Troubleshooting sophocarpine solubility issues in aqueous solutions.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for sophocarpine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. As a tetracyclic quinolizidine alkaloid, this compound's solubility behavior is critical for successful experimental design and reproducible results.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can prepare clear, stable solutions for your research needs.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Core Properties
This section addresses fundamental questions regarding the physicochemical properties of this compound that directly influence its solubility.
Q1: What are the key chemical properties of this compound?
Understanding the basic properties of this compound is the first step in troubleshooting solubility. This compound is a natural alkaloid found in plants like Sophora alopecuroides.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O | [4] |
| Molecular Weight | 246.35 g/mol | [4] |
| Appearance | White to beige solid; may form needle-like crystals | [5] |
| Melting Point | 54-55 °C (Hydrate), 80-81 °C (Anhydrous) | [5][6] |
| Classification | Quinolizidine Alkaloid |[1] |
Q2: What is the general aqueous solubility of this compound?
This compound is generally described as slightly soluble in water .[5] Its limited aqueous solubility at neutral pH is a significant challenge. However, its solubility is highly dependent on the pH of the solution. One study noted its limited permeability in aqueous solutions, which is often linked to solubility challenges.[1]
Q3: How does pH impact the solubility of this compound in aqueous solutions?
The solubility of this compound is critically dependent on pH. As an alkaloid, its chemical structure contains basic nitrogen atoms. In an acidic environment (low pH), these nitrogen atoms become protonated, forming a positively charged salt. This salt form is significantly more polar and, therefore, much more soluble in water .[5] Conversely, at neutral or alkaline pH, this compound exists predominantly in its less soluble, free-base form.
Caption: Troubleshooting workflow for dissolving this compound.
Q: I successfully dissolved this compound, but it precipitated out of solution after some time or upon temperature change. Why?
A: Causality and Preventative Measures
-
Underlying Cause 1 (pH Shift): If your solution was not adequately buffered, absorption of atmospheric CO₂ could slightly lower the pH, but more commonly, interactions with container surfaces or other components could shift the pH, causing precipitation.
-
Underlying Cause 2 (Supersaturation): You may have created a supersaturated solution, especially if heat was used to aid dissolution. As the solution cools to room temperature or is refrigerated, the solubility decreases, and the excess solute crashes out.
-
Preventative Measures:
-
Use a Buffer: If your experiment allows, use a well-buffered system (e.g., citrate buffer for acidic pH) to maintain a stable pH where this compound remains soluble.
-
Avoid Heating: Do not rely on heat to force dissolution in aqueous solutions, as this often leads to instability upon cooling.
-
Confirm Saturation: Prepare your solution at the temperature at which it will be stored and used. After preparation, let it sit for several hours to ensure it is stable and not supersaturated.
-
Sterile Filtration: After dissolution, filter the solution through a 0.22 µm filter. This not only sterilizes the solution but also removes any microscopic, undissolved particles that could act as nucleation sites for precipitation.
-
Q: I need to prepare a concentrated stock solution (>5 mg/mL). Is an aqueous solvent feasible?
A: Recommendation for High-Concentration Stocks
-
Expert Recommendation: For high-concentration stock solutions, it is highly recommended to use an organic solvent instead of an aqueous one. DMSO is an excellent first choice , with reported solubility of at least 10 mg/mL. * Rationale: Using an organic solvent bypasses the pH-dependency and low intrinsic solubility issues seen in water. This provides a stable, concentrated stock that can be diluted to the final working concentration in your aqueous experimental medium.
-
Important Consideration: Be mindful of the final concentration of the organic solvent in your experiment. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Section 3: Standard Operating Protocols
These protocols provide validated, step-by-step instructions for preparing this compound solutions.
Protocol 1: Preparation of an Acidic Aqueous Solution (e.g., 1 mg/mL)
This protocol is ideal for applications where an acidic vehicle is acceptable or as a starting point for pH adjustment.
-
Preparation: Tare a sterile container on a calibrated balance. Weigh out 10 mg of this compound powder.
-
Solvent Addition: Add 9 mL of sterile, deionized water to a separate sterile beaker with a magnetic stir bar.
-
Acidification: While stirring, add 0.1 M HCl dropwise until the pH of the water is between 3.0 and 4.0.
-
Dissolution: Slowly add the 10 mg of this compound powder to the acidified water. Continue stirring until all powder is completely dissolved and the solution is clear.
-
Volume Adjustment: Transfer the solution to a 10 mL volumetric flask and add acidified water (pH 3.0-4.0) to bring the final volume to 10.0 mL.
-
Final Step: Sterile filter the solution through a 0.22 µm syringe filter into a final sterile storage container. Store at 2-8°C, protected from light.
Protocol 2: Preparation of a Concentrated Stock in DMSO (e.g., 10 mg/mL)
This is the standard method for creating a stable stock solution for long-term storage and subsequent dilution.
-
Preparation: Weigh 10 mg of this compound powder in a sterile, chemical-resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add 1.0 mL of anhydrous, molecular biology grade DMSO.
-
Dissolution: Vortex or gently agitate at room temperature until the solid is completely dissolved, resulting in a clear, colorless solution.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115269, (-)-Sophocarpine. Retrieved from [Link]
-
CAS Common Chemistry (n.d.). (-)-Sophocarpine. Retrieved from [Link]
-
Wu, Y. J., et al. (2005). A sensitive and specific HPLC-MS method for the determination of sophoridine, this compound and matrine in rabbit plasma. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Li, X., et al. (2012). A new method for measurement of (-)-sophocarpine, a candidate therapeutic for viral myocarditis, in plasma: Application to a toxicokinetic study in beagle dogs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Wang, Y., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Retrieved from [Link]
-
Liu, H., et al. (2021). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Asian Publication Corporation (n.d.). Determination of Four Alkaloids from Sophora flavescens Root by HPLC. Retrieved from [Link]
-
Wang, Y., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Retrieved from [Link]
-
Liu, Y., et al. (2012). Thermodynamic Properties of this compound and Oxythis compound Alkaloids in Aqueous Glucose Solutions. Russian Journal of Physical Chemistry A. Retrieved from [Link]
- Google Patents (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or sparingly water-soluble hydrophobic organic compounds.
-
Wang, Y., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Retrieved from [Link]
-
Li, M., et al. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Drug Design, Development and Therapy. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research (2017). An Overview On Various Techniques To Enhance Solubility Of Poorly Soluble Drugs. Retrieved from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Semantic Scholar (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Retrieved from [Link]
-
ResearchGate (n.d.). The molecular structure (A) and chemical 3D structure (B) of this compound. Retrieved from [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Gao, W., et al. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. Toxicology in Vitro. Retrieved from [Link]
-
Frontiers in Pharmacology (2023). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Retrieved from [Link]
-
Wang, Y., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
How to minimize off-target effects of sophocarpine in experiments.
Technical Support Center: Sophocarpine Experimental Design
A Guide to Minimizing Off-Target Effects for Researchers
Welcome to the technical support center for this compound research. As Senior Application Scientists, we understand that harnessing the therapeutic potential of natural products like this compound requires rigorous experimental design. This compound, a quinolizidine alkaloid derived from plants like Sophora flavescens, is known for its pleiotropic effects, modulating multiple signaling pathways to exert anti-inflammatory, anti-cancer, and antiviral activities.[1][2][3] This multi-target nature, while therapeutically promising, presents a significant challenge: distinguishing the desired on-target effect from a constellation of potential off-target interactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you design robust experiments, interpret your data with confidence, and ensure the scientific integrity of your findings.
Part 1: Understanding the Challenge & Initial Experimental Design
This section addresses the fundamental questions about this compound's mechanism and how to proactively design experiments to account for its multi-target profile.
FAQ 1: What are the known signaling pathways affected by this compound, and why does this complicate research?
This compound is not a "magic bullet" that hits a single target. It's a "biological network modulator." Extensive research has shown that it influences several critical cellular signaling pathways simultaneously.[1][2][4]
Key Affected Pathways:
-
PI3K/AKT/mTOR: Crucial for cell survival, proliferation, and growth. This compound can inhibit this pathway, often by upregulating its negative regulator, PTEN.[5][6] This is a primary mechanism for its anti-cancer effects.
-
MAPK (p38, JNK, ERK): A central hub for cellular responses to stress, inflammation, and proliferation. This compound has been shown to down-regulate p38 and JNK phosphorylation.[1][7]
-
NF-κB: A master regulator of inflammation. This compound can inhibit NF-κB activation, preventing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][7]
-
Nrf2/HO-1: A key pathway for cellular defense against oxidative stress. This compound can activate this pathway, contributing to its organ-protective effects.[1][5]
This pleiotropic activity means that an observed phenotype (e.g., reduced cell viability) could be the result of action on one or a combination of these pathways. An "off-target" effect in your experiment might simply be an "on-target" effect in a different context. Therefore, the primary challenge is to isolate and validate the specific pathway responsible for the biological outcome you are studying.
FAQ 2: How do I select an appropriate starting concentration for my experiments to minimize off-target effects?
The single most critical step to minimize off-target effects is to use the lowest effective concentration of this compound that elicits your desired on-target effect.[8] Off-target interactions often occur at higher concentrations.[9]
The Causality: A compound's affinity for its primary target is typically higher than for its off-targets. As you increase the concentration, you saturate the primary target and begin to engage lower-affinity off-targets, leading to unintended phenotypes.
Actionable Strategy: Perform a Dose-Response Analysis. Before beginning mechanistic studies, you must determine the EC50 (or IC50) of this compound for your specific biological endpoint (e.g., cell viability, cytokine production).
| Experimental Parameter | Recommendation | Rationale |
| Concentration Range | Wide, logarithmic scale (e.g., 0.1 µM to 200 µM) | To capture the full sigmoidal curve and accurately determine the EC50/IC50. |
| Endpoint Assay | Relevant to your primary hypothesis (e.g., MTT for viability, ELISA for cytokine) | Ensures the dose range is optimized for the effect you are studying. |
| Incubation Time | Match your planned experiment duration (e.g., 24, 48, 72 hours) | The effective concentration can be time-dependent. |
| Working Concentration | Use concentrations at or slightly above the EC50/IC50 (e.g., 1x to 5x EC50) | This range maximizes the probability that the observed effects are due to the highest-affinity targets. Avoid using concentrations in the highly toxic range unless studying cytotoxicity itself. |
Part 2: Essential Protocols & Methodologies
Here we provide detailed, self-validating protocols for the foundational experiments discussed above.
Protocol 1: Determining IC50 of this compound using an MTT Cell Viability Assay
This protocol establishes the cytotoxic concentration range of this compound in your specific cell line, guiding the selection of appropriate doses for subsequent experiments.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound (high-concentration stock in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 400 µM) down to a low concentration (e.g., ~0.2 µM). Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).
-
Cell Treatment: Carefully remove the old medium. Add 100 µL of the prepared 2X this compound dilutions or vehicle control to the respective wells. You now have a final 1X concentration.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_sample / Abs_control) * 100.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve fit) in software like GraphPad Prism to calculate the IC50 value.[8]
-
Part 3: Troubleshooting & Advanced Validation
Once you have established a working concentration, the next step is to rigorously validate that your observed effect is due to the intended target pathway.
FAQ 3: I'm seeing an effect with this compound. How do I prove it's not an off-target artifact?
This is the core of good pharmacological research. A single experiment is insufficient. You must build a self-validating system using orthogonal approaches to confirm your hypothesis.[8] The key is to use controls that isolate the specific pathway you are investigating.
The Logic of a Self-Validating System: If this compound's effect is truly mediated by inhibiting Target X, then:
-
A known inhibitor of Target X should mimic the effect of this compound (Positive Control).
-
Genetically silencing Target X should prevent or reduce the effect of this compound (Genetic Control).
-
The effect should be reversible if you can "rescue" the pathway downstream of Target X (Rescue Experiment).
FAQ 4: What are the best controls to use in my this compound experiments?
The choice of controls is paramount for data interpretation.[10][11][12] Beyond the standard vehicle control (DMSO), you should incorporate the following:
| Control Type | Purpose & Example | Why It's Critical for this compound |
| Vehicle Control | To ensure the solvent (e.g., DMSO) has no effect on its own.[13] | Mandatory. The baseline for all comparisons. |
| Positive Control | A well-characterized compound known to act on your target pathway (e.g., Wortmannin for PI3K).[12][14] | Confirms Assay Validity. Shows your system can produce the expected phenotype, validating that any lack of effect from this compound isn't due to a failed experiment. |
| Negative Control | An inactive structural analog of this compound, if available. | Rules out non-specific effects. Helps confirm that the observed activity is due to the specific chemical structure of this compound and not general alkaloid properties. (Note: Often difficult to obtain for natural products). |
| Genetic Controls (siRNA/CRISPR) | Knockdown or knockout of the hypothesized target protein (e.g., siRNA against PTEN).[15] | Highest Level of Evidence. If knocking out the target ablates the effect of this compound, it provides strong evidence for on-target activity. |
Protocol 2: Target Validation using siRNA Knockdown
This protocol provides a framework for using RNA interference to test if this compound's effect is dependent on a specific target gene.
Materials:
-
Cells plated in 6- or 12-well plates
-
At least two independent siRNAs targeting your gene of interest (e.g., PTEN)
-
A non-targeting (scramble) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or similar reduced-serum medium
-
This compound and vehicle control
-
Reagents for downstream analysis (e.g., Western blot antibodies for PTEN and p-AKT, or cell viability assay reagents)
Step-by-Step Methodology:
-
Transfection:
-
On Day 1, seed cells so they are 30-50% confluent on the day of transfection.
-
On Day 2, transfect cells with targeting siRNAs and the non-targeting control siRNA according to the manufacturer's protocol. This typically involves diluting the siRNA and transfection reagent separately in Opti-MEM, combining them, incubating, and then adding the complex to the cells.
-
-
Incubation for Knockdown: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Confirmation of Knockdown (Parallel Plate):
-
It is essential to run a parallel plate for protein analysis.
-
After the 48-72 hour knockdown period, lyse these cells and perform a Western blot to confirm that the protein level of your target (e.g., PTEN) is significantly reduced in the siRNA-treated wells compared to the non-targeting control. This step validates the tool itself.
-
-
This compound Treatment:
-
On the experimental plate, after the knockdown period, replace the medium with fresh medium containing either this compound (at your predetermined optimal concentration) or a vehicle control.
-
-
Endpoint Analysis: Incubate for the desired duration (e.g., 24 hours) and then perform your primary functional assay (e.g., measure apoptosis, cell migration, or p-AKT levels).
-
Data Interpretation:
-
Expected Result for On-Target Effect: this compound should have a significantly reduced effect in the cells where the target has been knocked down compared to the cells treated with the non-targeting control siRNA. For example, if this compound's anti-proliferative effect is mediated by PTEN, knocking down PTEN should make the cells less sensitive to this compound.
-
References
-
Wei, S., Xiao, J., Ju, F., Liu, J., & Hu, X. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 15, 1353234. [Link]
-
ResearchGate. (n.d.). Antitumor effects of this compound through multiple signaling pathways. ResearchGate. [Link]
-
Frontiers. (n.d.). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
Gao, Y., He, D., & Yao, X. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. Phytotherapy Research, 26(9), 1349-1354. [Link]
-
Wei, S., Xiao, J., Ju, F., Liu, J., & Hu, X. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. PubMed, 38746009. [Link]
-
Ye, M., et al. (2021). Pharmacokinetic properties of this compound and sophoridine. ResearchGate. [Link]
-
Zhi, Y., et al. (2021). Proteome profiling reveals the efficacy and targets of this compound against asthma. International Immunopharmacology, 96, 107348. [Link]
-
Wang, Y., et al. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. Frontiers in Oncology, 12, 969683. [Link]
-
Patsnap. (n.d.). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). Proteome profiling reveals the efficacy and targets of this compound against asthma. ResearchGate. [Link]
-
Zhang, X., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Journal of Pharmaceutical Analysis, 13(5), 441-453. [Link]
-
MassiveBio. (2026, January 6). Off Target Effect. MassiveBio. [Link]
-
Exeltis. (n.d.). What's a Control Group in an Experiment? | Understanding the Basics. Exeltis. [Link]
-
Iris AI. (n.d.). Experimental control: Significance and symbolism. Iris AI. [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International, 2021, 8893563. [Link]
-
Xu, Y. J., et al. (2007). Anti-nociceptive and anti-inflammatory activity of this compound. Journal of Ethnopharmacology, 113(3), 459-463. [Link]
-
Wikipedia. (n.d.). Scientific control. Wikipedia. [Link]
-
Frontiers. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers. [Link]
-
American Chemical Society. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Taylor & Francis Online. [Link]
-
AZoNano. (2022, May 13). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]
-
News-Medical.Net. (2024, February 1). What control types are used in scientific discovery? News-Medical.Net. [Link]
-
BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them? BioIVT. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What’s a Control Group in an Experiment? | Understanding the Basics [exeltis.com]
- 11. Experimental control: Significance and symbolism [wisdomlib.org]
- 12. Scientific control - Wikipedia [en.wikipedia.org]
- 13. bioivt.com [bioivt.com]
- 14. news-medical.net [news-medical.net]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Refinements to Sophocarpine Extraction and Purification Protocols
Prepared by: Gemini, Senior Application Scientist
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of sophocarpine. As a tetracyclic matrine-type quinolizidine alkaloid found in plants of the Sophora genus, this compound presents unique challenges and opportunities in its isolation.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting, explain the causality behind experimental choices, and offer refined methodologies grounded in established scientific principles.
Section 1: Troubleshooting this compound Extraction
The initial extraction of total alkaloids from plant matrices like Sophora alopecuroides is a critical step that dictates the yield and purity of the final product.[3][4] This section addresses the most common issues encountered during this phase.
Q1: Our extraction yield for total alkaloids is consistently low. What are the primary factors we should investigate?
A1: Low yield is a multifaceted problem often stemming from a combination of suboptimal physical preparation, chemical environment, and extraction parameters. A systematic approach is required to diagnose the issue.
Core Areas for Investigation:
-
Inefficient Cell Lysis: The primary barrier to extraction is the plant cell wall. If the solvent cannot efficiently penetrate the matrix, the yield will be poor.
-
Mechanical Disruption: Ensure the plant material is ground to a consistent and fine powder (typically 20-40 mesh).
-
Enzymatic Pre-treatment: For particularly tough matrices, consider a pre-treatment step with a cellulase-hemicellulase complex enzyme. This has been shown to increase extraction efficiency by over 30% compared to conventional methods.[5]
-
-
Incorrect pH Environment: this compound is an alkaloid, meaning its solubility is highly pH-dependent. The extraction strategy must exploit this property.
-
Alkalinization: The plant material should be thoroughly soaked in an alkaline solution (e.g., 5% NaOH) to convert the alkaloid salts present in the plant into their free-base form.[6] The free base is significantly more soluble in organic solvents.
-
Acidic Extraction: Conversely, for aqueous extraction, the medium should be acidified (e.g., with sulfuric or hydrochloric acid) to convert the alkaloids into their salt forms, which are soluble in water.[6][7]
-
-
Suboptimal Solvent and Conditions: The choice of solvent and the conditions under which it is used are critical.
-
Solvent Polarity: While various organic solvents can be used, an ethanol-water mixture is often more efficient than a mono-component solvent for extracting alkaloids.[8][9] The optimal ethanol concentration typically ranges from 60-80%.[5][9]
-
Temperature & Time: Increasing extraction temperature can improve solvent viscosity and diffusion, enhancing yield.[9][10] However, excessive heat can lead to the degradation of thermolabile compounds.[11] An optimal temperature is often between 60-70°C.[10] Similarly, extraction time must be sufficient to allow for equilibrium to be reached, often between 60 to 180 minutes.[10]
-
Table 1: Troubleshooting Guide for Low Extraction Yield
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Poor Matrix Penetration | Examine particle size consistency. | Grind material to a finer mesh (20-40). Consider enzyme-assisted hydrolysis pre-treatment.[5] | Increases surface area and breaks down cell walls, allowing for better solvent access to target alkaloids. |
| Incorrect pH | Measure the pH of the slurry before and during extraction. | For organic solvent extraction, ensure pH is >9. For acid extraction, ensure pH is <3.[6][7] | Alkaloids are soluble in organic solvents in their free-base form (alkaline pH) and in water as salts (acidic pH). |
| Suboptimal Solvent | Compare yields from different solvent systems (e.g., pure ethanol vs. 70% ethanol). | Optimize the ethanol-water ratio.[9] Modern methods like supercritical fluid extraction (SFE) with a CO2/ethanol co-solvent can also be explored.[10] | A binary solvent system can better match the polarity of the target compound and improve extraction efficiency. |
| Insufficient Temperature/Time | Run a time-course and temperature-gradient experiment. | Optimize temperature (e.g., 50-70°C) and time (e.g., 60-180 min) using a response surface methodology approach.[10][12] | Balances increased mass transfer and solubility at higher temperatures against the risk of thermal degradation. |
Diagram 1: Troubleshooting Workflow for Low Extraction Yield
This decision tree provides a logical pathway for identifying and resolving the root causes of poor this compound yield.
Caption: A systematic workflow for diagnosing low this compound extraction yield.
Section 2: Refinements in this compound Purification
After obtaining the crude alkaloid extract, purification is necessary to isolate this compound from other structurally similar alkaloids like matrine and oxymatrine.[3][6]
Q2: We are using column chromatography for purification, but the separation between this compound and other alkaloids is poor. How can we improve resolution?
A2: Poor resolution in column chromatography is typically due to issues with the stationary phase, mobile phase, or loading technique.
-
Stationary Phase Selection: While silica gel is common, alumina can also be effective.[6][13] However, highly polar compounds can be irreversibly adsorbed on alumina, so its activity must be considered.[13]
-
Mobile Phase Optimization: This is the most critical factor. A gradient elution is almost always necessary.
-
System: A common and effective system is a gradient of dichloromethane/methanol or petroleum ether-acetone.[6][14]
-
Modifiers: For alkaloids, adding a small amount of a basic modifier like diethylamine or ammonia to the mobile phase (e.g., 0.1%) can reduce peak tailing and improve separation by neutralizing acidic sites on the silica.[15]
-
-
Sample Loading: Overloading the column is a common cause of poor separation. The crude extract should be dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded carefully onto the column.[14]
Q3: We are exploring macroporous resins for large-scale purification. How do we select the right resin and optimize the process?
A3: Macroporous resin chromatography is an excellent method for industrial-scale purification due to its high capacity, selectivity, and ease of regeneration.[16] The process relies on adsorbing the target compounds from the crude extract and then selectively desorbing them.
-
Resin Selection: The choice of resin depends on the polarity of the target molecule. For alkaloids, weakly polar or nonpolar resins (e.g., polystyrene-based like AB-8) are often suitable.[17][18] It is crucial to perform static adsorption/desorption tests with several candidate resins to find one with both high adsorption capacity and a high desorption ratio for this compound.[18][19]
-
Process Optimization:
-
Loading: The crude extract (typically an acidic aqueous solution where alkaloids are salts) is loaded onto the column. Optimize the flow rate and concentration to maximize binding.
-
Wash Step: Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Elution: This is the key separation step. Elute with an increasing concentration of ethanol in water. A stepwise gradient (e.g., 30%, 50%, 70% ethanol) will desorb different compounds based on their polarity. This compound will elute at a specific ethanol concentration that must be determined experimentally. A final wash with a higher ethanol concentration (e.g., 95%) regenerates the column.
-
Diagram 2: General Purification Workflow
This diagram illustrates the typical sequence from crude extract to pure this compound.
Caption: From crude extract to purified this compound.
Q4: We are struggling to crystallize the final product; it keeps "oiling out." What can we do?
A4: The crystallization of this compound is notoriously difficult, partly due to its relatively low melting point and the presence of impurities that inhibit crystal lattice formation.[14][20]
Table 2: Troubleshooting this compound Crystallization
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Oiling Out | Supersaturation is too high or cooling is too rapid. | 1. Use a solvent/anti-solvent system (e.g., ethanol/water, acetone/heptane).[14] 2. Implement a slow, controlled cooling profile. 3. Reduce the initial concentration. | Prevents the system from crossing the supersolubility curve too quickly, allowing time for ordered molecular arrangement into a crystal lattice rather than amorphous precipitation. |
| No Crystallization | Insufficient purity; nucleation barrier is too high. | 1. Perform an additional purification step (e.g., flash chromatography).[14] 2. Introduce seed crystals of pure this compound. 3. Gently scratch the inside of the vessel with a glass rod.[14] | Impurities interfere with crystal growth. Seeding and scratching provide nucleation sites, lowering the activation energy barrier for crystallization. |
| Amorphous Solid | Insufficient water for monohydrate formation. | Ensure the solvent system contains an appropriate and controlled amount of water to facilitate the formation of the stable monohydrate.[14] | The crystalline form of this compound is often a stable monohydrate, which requires water to be incorporated into the crystal structure. |
| Low Melting Point | Inherent property of the free base. | Consider forming a salt (e.g., with L-malic acid or p-hydroxybenzoic acid). This can increase the melting point from ~78°C to over 120°C.[20] | Salt formation creates a more stable crystal lattice with higher lattice energy, improving thermal stability. |
Section 3: Analytical & Quality Control FAQs
Accurate analysis is essential for process monitoring and final product validation. High-Performance Liquid Chromatography (HPLC) is the gold standard.[21][22]
Q5: What is a reliable starting point for developing an HPLC method for this compound analysis?
A5: A robust reversed-phase HPLC (RP-HPLC) method is most common. Here are typical starting parameters that can be optimized.
Table 3: Recommended Starting Parameters for this compound HPLC Analysis
| Parameter | Recommendation | Source / Rationale |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar alkaloids.[23][24] |
| Mobile Phase | A: Acetonitrile or Methanol B: Aqueous buffer (e.g., 0.05 M KH₂PO₄ or 0.2% Phosphoric Acid) | A common mobile phase system for alkaloids.[22][24][25] |
| Elution Mode | Isocratic (e.g., 12:88 A:B) or Gradient | Isocratic is simpler for routine QC, while gradient is better for separating complex mixtures.[24][25] |
| pH of Aqueous Phase | Adjust to acidic pH (e.g., 2.0 - 4.4) | In an acidic mobile phase, alkaloids are protonated, which leads to sharper peaks and better retention on a C18 column.[22][26] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[24][25] |
| Detection Wavelength | 210 nm or 221 nm | This is the UV absorbance maximum for the quinolizidine alkaloid chromophore.[25][26] |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce run time, but stability must be confirmed.[25][26] |
Q6: How can we confirm the stability of our purified this compound?
A6: this compound stability can be affected by temperature, pH, and light. A stability study should be conducted by storing the compound under controlled conditions and assaying its purity by HPLC at set time points. Generally, alkaloids are more stable in acidic conditions and should be protected from high temperatures and direct light to prevent degradation.[27][28]
Section 4: Detailed Experimental Protocols
Protocol 4.1: Acid-Base Extraction of Total Alkaloids from Sophora alopecuroides
-
Preparation: Grind dried aerial parts or seeds of S. alopecuroides to a coarse powder (20-40 mesh).
-
Alkalinization: Weigh 1 kg of the powder and add a 4-fold volume of 5% NaOH solution. Allow the mixture to soak overnight at room temperature to convert alkaloid salts to their free base form.[6]
-
Extraction: Discard the excess alkaline liquid. Add a 5-fold volume of an appropriate organic solvent (e.g., dichloromethane or an 80:20 ethanol:water mixture) to the residue.
-
Maceration/Reflux: Extract the mixture using an appropriate method. For efficiency, reflux at 60°C for 2 hours. Repeat the extraction process three times.
-
Acid Wash: Combine the organic extracts and extract them three times with a 5% sulfuric acid solution. The protonated alkaloids will move into the aqueous acidic phase.[6]
-
Basification & Re-extraction: Collect the acidic aqueous phases. Adjust the pH to 10-11 with concentrated ammonia or NaOH. The alkaloids will precipitate or become soluble in an organic solvent.
-
Final Extraction: Extract the basified aqueous solution three times with dichloromethane.
-
Concentration: Combine the final organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude total alkaloid extract.
Protocol 4.2: Purification of this compound using Macroporous Resin (AB-8)
-
Resin Activation: Pre-treat AB-8 resin by soaking sequentially in 95% ethanol and then washing with deionized water until neutral. Pack the activated resin into a glass column.
-
Sample Preparation: Dissolve the crude alkaloid extract from Protocol 4.1 in a 5% HCl solution to a concentration of approximately 10 mg/mL.
-
Loading: Load the sample solution onto the equilibrated AB-8 column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 5 BV of deionized water to remove unbound, highly polar impurities.
-
Elution: Elute the bound alkaloids using a stepwise gradient of aqueous ethanol.
-
Elute with 3 BV of 30% ethanol to remove more polar alkaloids.
-
Elute with 5 BV of 70% ethanol. This fraction typically contains the highest concentration of this compound.
-
Elute with 3 BV of 95% ethanol to regenerate the column.
-
-
Analysis and Pooling: Collect fractions throughout the 70% ethanol elution step. Analyze each fraction by HPLC (per Protocol 4.3) to identify those containing pure this compound. Pool the high-purity fractions.
-
Concentration: Concentrate the pooled fractions under reduced pressure to obtain the purified this compound product.
References
-
Extraction, Separation, Antitumor Effect, and Mechanism of Alkaloids in Sophora alopecuroides: A Review. MDPI. [Link]
-
[HPLC and TLC-densitometry determination of alkaloidal constituents in Sophora flavescens...]. PubMed. [Link]
-
[HPLC analysis of alkaloids in Sophora flavescens Ait]. PubMed. [Link]
-
Extraction and Separation of Oxythis compound from Sophora alope- curoides by Reverse Three-phase Membrane Cycle Method. CABI Digital Library. [Link]
-
Isolation and Purification of Alkaloids. Scribd. [Link]
-
Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice. PubMed Central. [Link]
-
Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed. PMC - NIH. [Link]
-
Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. MDPI. [Link]
-
Preparation, Characterization, and Crystal Structures of Novel this compound Salts with Improvements on Stability and Solubility. ResearchGate. [Link]
-
Extraction, Separation, Antitumor Effect, and Mechanism of Alkaloids in Sophora alopecuroides: A Review. ResearchGate. [Link]
-
Phytotoxic Activity of Alkaloids in the Desert Plant Sophora alopecuroides. PubMed Central. [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. [Link]
-
pKa determination of oxythis compound by reversed - phase high performance liquid chromatography. PMC - PubMed Central. [Link]
-
Profiling and quantitation of alkaloids in different parts of Sophora alopecuroides L. extracts by high-performance liquid chromatography with electrospray ionisation ion mobility spectrometry detection. R Discovery. [Link]
-
Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. PubMed. [Link]
-
Semi-Preparation and X-ray Single-Crystal Structures of this compound-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study. PubMed. [Link]
-
How would you extract a single alkaloid from a plant. : r/chemistry. Reddit. [Link]
-
SIMULTANEOUS EXTRACTION AND SEPARATION OF MARTRINE, SOPHORIDINE AND this compound FROM SOPHORA FLAVESCENS AIT BY RP-HPLC WITH ANALYTICAL AND PREPARATIVE CHROMATOGRAPHY. Taylor & Francis Online. [Link]
-
Optimization of extraction time, temperature and solvent concentration for the antioxidant activity and total phenolic content of the Cydonia. dergipark.org.tr. [Link]
-
Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. MDPI. [Link]
-
Subcritical water extraction of alkaloids in Saphora flavescens Ait. And determination by capillary electrophoresis with field-amplified samples stacking. ResearchGate. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. PMC. [Link]
-
Special Problems with the Extraction of Plants. ResearchGate. [Link]
-
(PDF) Separation of matrine and oxymatrine from Sophora flavescens extract through cation exchange resin coupled with macroporous absorption resin. ResearchGate. [Link]
-
Efficient Extraction of Alkaloids From Sophora moorcroftiana Seeds via Enzyme and Ultrasound-Assisted Coupling and Their Antibacterial Activity. PubMed. [Link]
-
Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro. NIH. [Link]
-
Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. MDPI. [Link]
-
Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. PMC - NIH. [Link]
-
HPLC identification and determination of some alkaloids in Sophora flavescens Ait. academic.oup.com. [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. hindawi.com. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
(PDF) Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed. ResearchGate. [Link]
-
Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Semantic Scholar. [Link]
-
Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Open Research Africa. [Link]
-
Effect of Temperature,pH and Light on the Stability of Sulforaphane Solution. en.cnki.com.cn. [Link]
-
Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. MDPI. [Link]
-
(PDF) Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism. ResearchGate. [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Biomed Research International. [Link]
-
Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Extraction of Alkaloids From Sophora moorcroftiana Seeds via Enzyme and Ultrasound-Assisted Coupling and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. aensiweb.net [aensiweb.net]
- 9. openresearchafrica.org [openresearchafrica.org]
- 10. Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [HPLC and TLC-densitometry determination of alkaloidal constituents in Sophora flavescens and Sophora lopecuroides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [HPLC analysis of alkaloids in Sophora flavescens Ait] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pKa determination of oxythis compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. HPLC identification and determination of some alkaloids in Sophor...: Ingenta Connect [ingentaconnect.com]
- 27. Effect of Temperature,pH and Light on the Stability of Sulforaphane Solution [journal11.magtechjournal.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Sophocarpine Half-Life Extension Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sophocarpine. This guide is designed to provide in-depth, field-proven insights into overcoming the primary limitation of this compound: its short biological half-life. We will explore the causality behind its rapid clearance and provide detailed, self-validating protocols for proven half-life extension strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding this compound's pharmacokinetic profile.
Q1: What is the documented half-life of this compound and why is it so short?
A: this compound exhibits a very short half-life, typically around 1.17 hours in rats, with a mean residence time (MRT) of approximately 1.5 hours.[1] Its distribution fits a two-compartment model, indicating rapid absorption and distribution into various tissues, but also swift elimination.[1][2][3] The short half-life is primarily attributed to rapid metabolism and systemic clearance, which prevents the maintenance of a therapeutic concentration in the bloodstream for an extended period, thus limiting its clinical efficacy.
Q2: What are the therapeutic consequences of this short half-life?
A: The primary consequence is a narrow therapeutic window. To maintain effective plasma concentrations, frequent, high-dose administrations are necessary. This dosing regimen can lead to fluctuating plasma levels, potential toxicity, and reduced patient compliance.[1] For many of this compound's potential applications, such as anti-inflammatory, anti-cancer, and antiviral therapies, sustained exposure to the compound is critical for modulating complex signaling pathways like NF-κB, MAPK, and PI3K/AKT.[1][2][3] A short half-life severely hampers its ability to exert these effects effectively in vivo.
Q3: What are the principal strategies to extend the half-life of this compound?
A: There are two primary avenues for extending the half-life of this compound:
-
Advanced Drug Delivery Systems (Nanoformulations): Encapsulating this compound within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs). These systems protect the drug from premature metabolism and clearance, control its release, and can improve its bioavailability.[4]
-
Chemical Modification (Prodrug/Derivative Synthesis): Modifying the chemical structure of this compound to create derivatives with improved pharmacokinetic properties.[3] Its unique α,β-unsaturated carbonyl group provides a flexible site for nucleophilic addition, making it an ideal candidate for creating derivatives.[1][3]
Q4: How do nanoformulations protect this compound from rapid clearance?
A: Nanoformulations act as a shield. By encapsulating this compound, they prevent its direct exposure to metabolic enzymes in the liver and other tissues. Furthermore, the physicochemical properties of the nanoparticles (e.g., size, surface charge, and the potential addition of stealth coatings like polyethylene glycol or PEG) can be tailored to evade uptake by the reticuloendothelial system (RES), prolonging circulation time in the bloodstream.[4]
Part 2: Troubleshooting Guide for In Vivo Experiments
This section is designed to help you diagnose and resolve common issues encountered during the preclinical evaluation of this compound formulations.
Issue 1: Lower-than-expected in vivo efficacy despite promising in vitro results.
-
Probable Cause: Rapid clearance of unformulated this compound. Your in vitro model lacks the metabolic and clearance mechanisms present in a whole organism. The drug is likely being eliminated before it can reach its target tissue at a sufficient concentration for a sufficient duration.
-
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Administer a single dose of your current this compound solution to a small cohort of animals (e.g., rats) and collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes). Analyze the plasma concentration to determine the actual half-life in your model.
-
Implement a Half-Life Extension Strategy: Based on the PK data, select and develop a formulation strategy as detailed in Part 3 of this guide. Liposomal encapsulation is an excellent starting point due to its high reproducibility.[5]
-
Validate the New Formulation: Repeat the pilot PK study with the new formulation to confirm that the half-life and exposure (AUC, or Area Under the Curve) have significantly increased.
-
Issue 2: High variability in pharmacokinetic data between subjects.
-
Probable Cause: This often points to issues with the formulation's stability or the administration method. If the formulation aggregates or the drug precipitates upon injection, the bioavailable dose will be inconsistent.
-
Troubleshooting Steps:
-
Characterize Particle Size and Zeta Potential: For nanoformulations, use Dynamic Light Scattering (DLS) to measure the particle size, polydispersity index (PDI), and zeta potential. A PDI value > 0.3 indicates a broad size distribution, which can lead to inconsistent PK profiles. A low zeta potential (closer to 0 mV) may indicate colloidal instability and a tendency to aggregate.[6]
-
Assess Formulation Stability: Test the stability of your formulation in physiological buffers (e.g., PBS at pH 7.4) and plasma in vitro before in vivo administration. Monitor for changes in particle size or signs of drug precipitation over time.
-
Refine Administration Technique: Ensure the administration route (e.g., intravenous, intraperitoneal) is consistent and performed correctly. For IV injections, ensure a slow and steady injection rate to prevent immediate precipitation or aggregation in the bloodstream.
-
Issue 3: Poor encapsulation efficiency (<50%) in my nanoformulation.
-
Probable Cause: Suboptimal formulation parameters, such as lipid/polymer to drug ratio, choice of organic solvent, or hydration/emulsification methods.
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the initial ratio of this compound to lipid/polymer. High drug loads can sometimes disrupt the formation of stable nanoparticles.[7]
-
Screen Different Preparation Methods: The chosen method significantly impacts encapsulation. For instance, with liposomes, compare the thin-film hydration method with reverse-phase evaporation or ethanol injection methods.[8] For polymeric nanoparticles, compare nanoprecipitation with solvent evaporation techniques.[9]
-
Adjust pH: this compound is an alkaloid. The pH of your aqueous phase during encapsulation can affect its solubility and interaction with the carrier material. Experiment with pH values slightly above and below its pKa to find the optimal condition for encapsulation.
-
Part 3: Core Strategies & Validated Protocols
This section provides detailed methodologies for the most effective half-life extension strategies.
Strategy 1: Liposomal Encapsulation of this compound
Rationale: Liposomes are biocompatible, biodegradable vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like this compound in their aqueous core.[5] This protects the drug from degradation and clearance, extending its circulation time. Cholesterol is included to stabilize the lipid bilayer and reduce drug leakage.[5]
This protocol is a self-validating system. Each phase includes critical checkpoints.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
HEPES buffer (20 mM, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
Phase 1: Lipid Film Preparation
-
Dissolution: In a round-bottom flask, dissolve DSPC and cholesterol (e.g., at a 7:3 molar ratio) and a predetermined amount of this compound in chloroform.
-
Causality: Chloroform is an effective solvent for both lipids and the alkaloid, ensuring a homogenous mixture which is critical for forming a uniform film.
-
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to ~40°C under reduced pressure until a thin, dry lipid film is formed on the inner wall.[5]
-
Solvent Removal: Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual chloroform.[10]
-
Self-Validation Checkpoint: The film should appear dry, uniform, and transparent. The presence of opaque spots may indicate incomplete solvent removal, which can affect liposome integrity.
-
Phase 2: Hydration and Sizing 4. Hydration: Add the HEPES buffer (pre-warmed to a temperature above the transition temperature (Tc) of DSPC, ~60°C) to the flask.[10] 5. Vesicle Formation: Agitate the flask by hand or on a vortex mixer for 30 minutes, keeping the temperature above the Tc. This allows the lipid film to peel off and form multilamellar vesicles (MLVs).[10]
- Causality: Hydrating above the lipid's Tc ensures the lipid bilayers are in a fluid state, facilitating proper vesicle formation and encapsulation of the aqueous-dissolved this compound.
- Extrusion: Load the MLV suspension into a mini-extruder pre-fitted with a 100 nm polycarbonate membrane and heated above the Tc. Extrude the suspension back and forth for an odd number of passes (e.g., 21 times).[10]
- Self-Validation Checkpoint: The solution should change from milky/opaque (MLVs) to slightly opalescent and translucent (SUVs). This indicates successful size reduction.
Phase 3: Purification and Characterization 7. Purification: To remove unencapsulated this compound, dialyze the liposome suspension against fresh HEPES buffer or use size exclusion chromatography. 8. Characterization:
- Size, PDI, Zeta Potential: Analyze the final formulation using DLS. For good in vivo performance, aim for a particle size of 80-150 nm with a PDI < 0.2.[11]
- Encapsulation Efficiency (EE%): Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the total drug amount (Dt) using a validated HPLC method. Measure the amount of free drug (Df) in the supernatant/filtrate after separating the liposomes (e.g., via centrifugation).
- EE% = [(Dt - Df) / Dt] x 100
Strategy 2: Polymeric Nanoparticle Formulation
Rationale: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can encapsulate drugs within a solid matrix. The drug is released slowly as the polymer degrades, providing a sustained-release profile and significantly extending the half-life. The nanoprecipitation method is often chosen for its simplicity and effectiveness.[9]
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
This compound
-
Acetone (or other water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Prepare Organic Phase: Dissolve a specific amount of PLGA and this compound in acetone.
-
Prepare Aqueous Phase: Dissolve a stabilizer (e.g., 1% w/v PVA) in deionized water.
-
Causality: The stabilizer is crucial. It adsorbs to the surface of the newly formed nanoparticles, preventing them from aggregating and ensuring colloidal stability.[9]
-
-
Nanoprecipitation: Under moderate magnetic stirring, inject the organic phase dropwise into the aqueous phase. A milky suspension should form immediately as the polymer precipitates upon solvent displacement.[9]
-
Self-Validation Checkpoint: The immediate formation of a stable, homogenous colloidal suspension is a key indicator of successful nanoprecipitation.
-
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood or use a rotary evaporator to ensure the complete removal of acetone.
-
Purification: Collect the nanoparticles by ultracentrifugation. Discard the supernatant (which contains unencapsulated drug and excess stabilizer) and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat the washing step 2-3 times.
-
Characterization: Resuspend the final pellet in water for analysis. Perform DLS and HPLC analysis for size, PDI, zeta potential, and EE% as described in the liposome protocol.
Part 4: Data Summary & Expected Outcomes
The successful application of these formulation strategies should lead to a significant improvement in the pharmacokinetic profile of this compound.
Table 1: Comparative Pharmacokinetic Parameters (Illustrative Data)
| Formulation | Half-Life (t½) (hours) | AUC (Area Under Curve) (µg·h/mL) | Cmax (Maximum Concentration) (µg/mL) |
| Free this compound Solution | ~1.2 | 5.5 | 4.5 |
| PEGylated Liposomal this compound | ~18-24 | 150-200 | 10-15 |
| PLGA Nanoparticles | ~30-40 (sustained release) | 250-300 | 5-8 (lower peak, sustained) |
Note: These are representative values. Actual results will vary based on the specific formulation, animal model, and dose.
The data clearly illustrates the expected outcome: a dramatic increase in half-life and total drug exposure (AUC) with formulated this compound. Notably, the Cmax for nanoparticle formulations may be lower than for free drug, but the concentration is maintained for a much longer period, which is often more desirable for therapeutic efficacy.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2023). Frontiers in Pharmacology. Available at: [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Pharmacokinetic properties of this compound and sophoridine - ResearchGate. (2013). ResearchGate. Available at: [Link]
-
Antitumor effects of this compound through multiple signaling pathways... - ResearchGate. (2023). ResearchGate. Available at: [Link]
-
Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. (2022). Molecules. Available at: [Link]
-
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). JoVE. Available at: [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - Frontiers. (2023). Frontiers Media S.A.. Available at: [Link]
-
Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. (2018). Journal of Pharmaceutical Research International. Available at: [Link]
-
Co-Encapsulation of Multiple Antineoplastic Agents in Liposomes by Exploring Microfluidics. (2024). MDPI. Available at: [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs - Protocols.io. (2023). protocols.io. Available at: [Link]
-
Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - MDPI. (2021). MDPI. Available at: [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2023). MDPI. Available at: [Link]
-
Development of High‐Drug‐Loading Nanoparticles - UQ eSpace. (2020). The University of Queensland. Available at: [Link]
-
Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. (2022). Scientific Archives. Available at: [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs - Protocols.io. (2023). protocols.io. Available at: [Link]
-
Preparation of liposomes encapsulating water-soluble compounds using supercritical carbon dioxide - PubMed. (1998). National Center for Biotechnology Information. Available at: [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. (2021). Hindawi. Available at: [Link]
-
This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PubMed Central. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Development of Artocarpin-Loaded Chitosan Particles for Controlled Release and Inflammatory Application - MDPI. (2024). MDPI. Available at: [Link]
-
Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PubMed Central. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed. (2012). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. Development of Artocarpin-Loaded Chitosan Particles for Controlled Release and Inflammatory Application [mdpi.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. protocols.io [protocols.io]
Navigating the Crossroads of Combination Therapy: A Technical Guide to Managing Sophocarpine Drug Interactions
For Immediate Distribution
Shanghai, China – January 10, 2026 – As the therapeutic potential of sophocarpine continues to be explored across various research and development pipelines, a critical understanding of its drug-drug interaction (DDI) profile is paramount for ensuring safety and efficacy in future clinical applications. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for investigating and managing potential drug interactions with this compound.
This compound, a quinolizidine alkaloid, exerts its pharmacological effects by modulating multiple intracellular signaling pathways, including NF-κB, MAPK, and PI3K/AKT.[1][2][3] Its diverse activities, ranging from anti-inflammatory to anti-cancer effects, make it a promising candidate for combination therapies.[4][5] However, this also necessitates a thorough evaluation of its potential to alter the pharmacokinetics and pharmacodynamics of co-administered drugs.
This guide offers a structured approach to designing, conducting, and interpreting DDI studies for this compound, in line with recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11][12]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the investigation of this compound's DDI potential.
Q1: Where do I begin with assessing the drug interaction potential of this compound?
A1: The initial step is a comprehensive in vitro evaluation to understand this compound's interaction with key drug-metabolizing enzymes and transporters.[6][13] This is a systematic, risk-based approach recommended by regulatory agencies.[14] The primary focus should be on cytochrome P450 (CYP) enzymes, as they are responsible for the metabolism of a vast number of drugs.[15]
Troubleshooting:
-
Unclear Metabolic Pathways: If the metabolic pathways of this compound are not well-defined, begin with reaction phenotyping studies to identify the primary CYP isoforms involved in its clearance.[16][17] This can be achieved using human liver microsomes (HLMs) or recombinant human CYP enzymes.[16][17]
-
Resource Constraints: For early-stage discovery, a tiered approach can be adopted. Start with a panel of the most clinically relevant CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) before expanding to other enzymes or transporters.[18][19][20]
Q2: How do I determine if this compound inhibits or induces CYP enzymes?
A2: Specific in vitro assays are required to assess both CYP inhibition and induction.
-
CYP Inhibition: An IC50 (half-maximal inhibitory concentration) assay is the standard method.[20][21] This involves incubating this compound with human liver microsomes, a specific CYP probe substrate, and the necessary cofactors.[20] The formation of the probe substrate's metabolite is measured, and a decrease in its formation indicates inhibition.[20][21]
-
CYP Induction: This is typically assessed by treating cultured human hepatocytes with this compound and measuring the subsequent increase in CYP enzyme expression (mRNA levels) and/or activity.[18][22][23] Primary human hepatocytes are considered the gold standard for these studies.[16]
Troubleshooting:
-
Inconclusive IC50 Values: If you observe high variability in your IC50 results, consider the following:
-
Solubility Issues: Ensure this compound is fully dissolved in the incubation medium. Poor solubility can lead to inaccurate concentration-response curves.
-
Time-Dependent Inhibition (TDI): this compound may be a time-dependent inhibitor. Conduct a pre-incubation step with this compound and NADPH before adding the probe substrate to assess for TDI.[15]
-
Nonspecific Binding: Determine the extent of nonspecific binding of this compound to the microsomal protein, as this can affect the unbound concentration available to interact with the enzyme.[24]
-
-
Weak or Equivocal Induction Signal:
-
Suboptimal Concentration: Ensure the tested concentrations of this compound are appropriate and cover a relevant range based on anticipated clinical exposure.
-
Hepatocyte Viability: Confirm the health of your hepatocytes, as poor viability can blunt the induction response.
-
Positive Controls: Always include well-characterized inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) to validate your assay system.[18]
-
Q3: My in vitro data suggests a potential for interaction. What's the next step?
A3: Positive in vitro findings warrant further investigation to determine the clinical relevance of the potential interaction.[6] This typically involves a stepwise approach:
-
Static Mechanistic Models: Use the in vitro data (IC50, Ki, EC50, Emax) to predict the potential magnitude of the interaction in vivo using basic or mechanistic static models recommended by regulatory guidance.[25][26] These models help to triage the risk and decide if a clinical DDI study is necessary.[27]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: For more complex interactions or to refine predictions, PBPK modeling can be a powerful tool.[16][28] PBPK models integrate in vitro data with physiological and system-specific information to simulate the pharmacokinetic profiles of drugs in a virtual population.[28]
-
Clinical DDI Studies: If the risk of a clinically significant interaction cannot be ruled out by modeling, a dedicated clinical DDI study is the definitive step.[6]
Troubleshooting:
-
Discrepancy between In Vitro Data and In Vivo Predictions: This is not uncommon and can be due to several factors, including the limitations of in vitro systems to fully replicate the in vivo environment.[13] It's crucial to critically evaluate the assumptions made in your models and consider factors not captured in vitro, such as the role of drug transporters in absorption and disposition.
Q4: How do I investigate this compound's interaction with drug transporters?
A4: Similar to CYP enzymes, in vitro assays are the first line of investigation for transporter interactions.[29] These studies are essential as transporters play a key role in drug absorption, distribution, and excretion.[30]
-
Substrate Assessment: To determine if this compound is a substrate of a particular transporter, cell-based assays using cell lines overexpressing the transporter of interest (e.g., Caco-2 cells for P-gp) are commonly used.[6] The transport of this compound across the cell monolayer is measured in the presence and absence of a known inhibitor of that transporter.
-
Inhibition Assessment: To assess if this compound inhibits a transporter, a similar cell-based system is used. A known probe substrate for the transporter is incubated with the cells in the presence of varying concentrations of this compound. Inhibition is determined by a decrease in the transport of the probe substrate.[30]
Troubleshooting:
-
Ambiguous Transporter Substrate Results:
-
Multiple Transporters: this compound may be a substrate for multiple transporters. Using specific inhibitors for each potential transporter can help dissect the contribution of each.
-
Low Permeability: If this compound has low passive permeability, its transport may be difficult to measure accurately. Utilizing more sensitive analytical methods may be necessary.
-
-
Inconsistent Inhibition Data:
-
Cytotoxicity: High concentrations of this compound may be toxic to the cells, leading to false-positive inhibition results. Always perform a cytotoxicity assay to determine a non-toxic concentration range for your experiments.
-
Q5: What are the key considerations for designing an in vivo DDI study for this compound?
A5: The design of an in vivo DDI study should be based on the specific interaction mechanism identified in vitro and the clinical context.[6] Key considerations include:
-
Study Population: Healthy volunteers are typically used for DDI studies to minimize variability.
-
Study Design: A crossover design is often preferred, where each subject receives the probe drug alone and in combination with this compound.
-
Probe Drug Selection: The probe drug should be a sensitive and specific substrate for the enzyme or transporter of interest.
-
Dosing Regimen: The doses of this compound and the probe drug should be clinically relevant.
-
Pharmacokinetic Sampling: A rich sampling schedule is necessary to accurately characterize the pharmacokinetic profiles of both drugs.
Troubleshooting:
-
High Inter-individual Variability: This can make it difficult to detect a true drug interaction. Ensuring a homogenous study population and adequate sample size can help mitigate this.
-
Unexpected Pharmacokinetic Changes: If the in vivo results differ significantly from predictions, it may indicate the involvement of additional metabolic pathways or transporters that were not evaluated in vitro. Further investigation may be required.
Experimental Protocols & Data Presentation
To facilitate your research, we provide the following standardized protocols and data presentation formats.
Table 1: Key In Vitro Drug Interaction Assays for this compound
| Assay Type | Objective | Experimental System | Key Parameters Measured | Typical Positive Controls |
| CYP Inhibition (IC50) | To determine the concentration of this compound that causes 50% inhibition of a specific CYP enzyme. | Human Liver Microsomes (HLMs) or Recombinant CYP Enzymes | IC50 | Ketoconazole (CYP3A4), Fluconazole (CYP2C9), Quinidine (CYP2D6) |
| CYP Induction | To assess if this compound increases the expression and/or activity of CYP enzymes. | Cryopreserved Human Hepatocytes | Fold induction of mRNA and/or enzyme activity (EC50, Emax) | Rifampicin (CYP3A4), Omeprazole (CYP1A2), Phenobarbital (CYP2B6)[18] |
| Transporter Substrate Assessment | To determine if this compound is transported by a specific transporter. | Transporter-overexpressing cell lines (e.g., Caco-2, MDCK) | Efflux ratio, uptake clearance | Digoxin (P-gp), Estrone-3-sulfate (BCRP), Metformin (OCT2) |
| Transporter Inhibition | To evaluate if this compound inhibits the function of a specific transporter. | Transporter-overexpressing cell lines | IC50 | Verapamil (P-gp), Ko143 (BCRP), Cimetidine (OCT2) |
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on major human CYP isoforms.
2. Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Specific CYP probe substrates and their corresponding metabolites (refer to regulatory guidance for recommended probes)
-
This compound
-
Positive control inhibitors
-
Incubation buffer (e.g., potassium phosphate buffer)
-
LC-MS/MS system for analysis
3. Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the desired final concentrations in the incubation mixture.
-
In a 96-well plate, add HLM, incubation buffer, and the this compound dilutions or positive control inhibitor.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytochrome P450 (CYP) Induction Assay
1. Objective: To evaluate the potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.
2. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control inducers (e.g., omeprazole, phenobarbital, rifampicin)[18]
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit and reagents for qRT-PCR
-
CYP probe substrates for activity measurement
-
LC-MS/MS system
3. Method:
-
Thaw and plate the cryopreserved human hepatocytes according to the supplier's instructions. Allow the cells to recover and form a monolayer.
-
Treat the hepatocytes with various concentrations of this compound, positive control inducers, or vehicle control for 48-72 hours. Refresh the medium and compounds daily.
-
For mRNA Analysis:
-
At the end of the treatment period, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of the target CYP genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
Calculate the fold induction relative to the vehicle control.
-
-
For Enzyme Activity Analysis:
-
Wash the cells and incubate them with a cocktail of specific CYP probe substrates.
-
After incubation, collect the supernatant and analyze the formation of metabolites by LC-MS/MS.
-
Calculate the enzyme activity and determine the fold induction relative to the vehicle control.
-
-
Analyze the concentration-response data to determine the EC50 and Emax values for induction.
Visualization of Key Concepts
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Caption: A stepwise workflow for investigating drug-drug interactions.
Caption: A simplified workflow for a CYP inhibition assay.
Conclusion
A thorough understanding of the drug-drug interaction potential of this compound is a non-negotiable aspect of its development. By employing a systematic and mechanistically driven approach, researchers can effectively characterize its DDI profile, ensuring the safety and optimizing the therapeutic potential of this promising compound in future clinical settings. This guide serves as a foundational resource to navigate the complexities of DDI studies and to make informed decisions throughout the drug development process.
References
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
MDPI. (2023). A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 Induction. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions. Retrieved from [Link]
-
European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. Retrieved from [Link]
-
RAPS. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Antitumor effects of this compound through multiple signaling pathways.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Retrieved from [Link]
-
Frontiers. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]
-
Springer. (2015). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]
-
RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]
-
Farmakovijilans Derneği. (n.d.). New EMA Guideline on the Investigation of drug Interactions. Retrieved from [Link]
-
PubMed. (2020). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. Retrieved from [Link]
-
Regulations.gov. (2012). Draft Guidance for Industry; Drug Interaction Studies--Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
Springer. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]
-
ResearchGate. (2001). Drug-drug interactions in man: predictive value of in vitro models. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Rouken Bio. (2024). Introducing the in vitro models driving drug development. Retrieved from [Link]
-
LifeNet Health. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Patsnap. (2024). How is transporter interaction assessed?. Retrieved from [Link]
-
MDPI. (2023). In Vitro Hepatic Models to Assess Herb–Drug Interactions: Approaches and Challenges. Retrieved from [Link]
-
LifeNet Health. (n.d.). CYP Induction Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
BioIVT. (n.d.). Drug Transporter Assays. Retrieved from [Link]
-
ResearchGate. (2016). How to check for drug interaction (in vivo)?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cytochrome P450 Induction Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. Retrieved from [Link]
-
Frontiers. (2022). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Retrieved from [Link]
-
PubMed. (2022). This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. Retrieved from [Link]
-
MDPI. (2024). Improving the Working Models for Drug–Drug Interactions: Impact on Preclinical and Clinical Drug Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Prediction of in vivo drug–drug interactions from in vitro data: impact of incorporating parallel pathways of drug elimination and inhibitor absorption rate constant. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Retrieved from [Link]
-
Kintai. (2024). Kan Oxythis compound interaksie met ander medikasie hê?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. eptri.eu [eptri.eu]
- 9. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. M12 Drug Interaction Studies | FDA [fda.gov]
- 11. EMA consults on ICH M12 guideline for drug-drug interaction studies | RAPS [raps.org]
- 12. farmakovijilansdernegi.org [farmakovijilansdernegi.org]
- 13. researchgate.net [researchgate.net]
- 14. FDA guides drug-drug interaction studies for therapeutic proteins | RAPS [raps.org]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. mdpi.com [mdpi.com]
- 17. criver.com [criver.com]
- 18. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. fda.gov [fda.gov]
- 25. xenotech.com [xenotech.com]
- 26. mdpi.com [mdpi.com]
- 27. Prediction of in vivo drug–drug interactions from in vitro data: impact of incorporating parallel pathways of drug elimination and inhibitor absorption rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. How is transporter interaction assessed? [synapse.patsnap.com]
- 30. bioivt.com [bioivt.com]
Stability testing of sophocarpine solutions for long-term experiments.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with sophocarpine solutions in long-term experiments. It is designed to address common challenges and questions related to the stability of this promising quinolizidine alkaloid. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of this compound Stability
Q1: What is this compound, and why is ensuring the stability of its solution critical for my research?
This compound is a natural alkaloid compound primarily isolated from plants of the Sophora genus.[1] It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor effects, which are achieved by modulating various signaling pathways like PI3K/Akt and NF-κB.[2][3] The integrity of your experimental results depends on the stability of the this compound solution. Degradation of the compound can lead to a decrease in its effective concentration, resulting in inaccurate and unreliable data. Furthermore, the formation of degradation products could introduce unintended biological effects, confounding your experimental outcomes.
Q2: What are the primary environmental factors that can cause this compound solutions to degrade?
Like many complex organic molecules, this compound is susceptible to degradation from several factors. The most common environmental stressors include:
-
pH: this compound's stability can be compromised in highly acidic or alkaline conditions, which can catalyze hydrolysis.
-
Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.
-
Light (Photolysis): Exposure to UV or even visible light can provide the energy needed to break chemical bonds and induce degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.
Q3: How should I prepare and store a stock solution of this compound to maximize its long-term stability?
To ensure the longevity of your this compound stock solution, proper preparation and storage are paramount.
Preparation Recommendations:
-
Solvent Selection: Use high-purity, degassed solvents. For many applications, DMSO or ethanol are suitable for initial solubilization, followed by dilution in an appropriate aqueous buffer for your experimental system.
-
Concentration: Prepare a concentrated stock solution to minimize the volume needed for each experiment, which can help reduce the impact of repeated freeze-thaw cycles.
-
Inert Atmosphere: If possible, prepare the solution under an inert gas like nitrogen or argon to minimize exposure to oxygen.
Storage Recommendations:
-
Temperature: Store aliquots of the stock solution at -20°C or, for longer-term storage, at -80°C.
-
Light Protection: Always store solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Aliquoting: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Section 2: Designing and Implementing Stability Studies
Q4: I need to conduct a long-term experiment. How do I design a formal stability study for my this compound solution?
A well-designed stability study is essential for understanding how your this compound solution will behave over the course of your experiment. The design should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4][5]
A basic stability study should include:
-
Time Points: Define specific time points for testing (e.g., 0, 1, 3, 6, and 12 months).[6]
-
Storage Conditions: Store aliquots under the intended long-term storage condition (e.g., -20°C) and potentially an accelerated condition (e.g., 4°C or 25°C) to predict long-term stability more quickly.[4]
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of this compound at each time point.[7]
Q5: What is a "forced degradation" or "stress testing" study, and why is it a necessary part of stability testing?
Forced degradation studies are a critical component of stability testing where the drug substance is intentionally exposed to harsh conditions that are more severe than the accelerated stability conditions.[8][9] These conditions typically include high heat (e.g., 60°C), a wide range of pH values, strong oxidizing agents (like hydrogen peroxide), and intense light exposure.[10][11]
The primary goals of forced degradation are:
-
To identify likely degradation products: This information is crucial for understanding the degradation pathways.
-
To develop and validate a stability-indicating analytical method: The method must be able to separate and quantify the intact this compound from all potential degradation products, ensuring that the measurement of the active compound is accurate.[8][12]
Table 1: Example Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Parameter | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ | 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 60°C in a stability chamber | 7 days | To determine the effect of high temperature. |
| Photostability | ICH-compliant light exposure | Per ICH Q1B guidelines | To assess degradation due to light exposure.[4] |
Section 3: Troubleshooting Common Stability Issues
Q6: I've noticed a color change and/or precipitation in my this compound solution. What does this mean, and is the solution still usable?
A visible change in the solution, such as a color shift or the formation of a precipitate, is a clear indicator of physical or chemical instability. These changes suggest that the this compound may have degraded or that its solubility in the chosen solvent has been compromised over time. It is strongly recommended not to use a solution that has undergone such changes. The presence of unknown degradation products or an altered concentration of the active compound will lead to unreliable experimental results.
Q7: My HPLC analysis shows new peaks appearing over time that were not present in the initial analysis. What are these, and how should I proceed?
The appearance of new peaks in your chromatogram is a classic sign of chemical degradation. These new peaks represent degradation products of this compound. To properly address this, you should:
-
Characterize the Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of these new compounds.[13][14]
-
Evaluate Your Analytical Method: Ensure your HPLC method can adequately separate these new peaks from the parent this compound peak. If not, the method needs to be re-developed and re-validated.
-
Assess the Impact: The presence of significant degradation products means the concentration of active this compound has decreased. You will need to determine if the level of degradation is acceptable for your experimental purposes.
Q8: The measured concentration of my this compound solution is consistently decreasing at each time point. How can I minimize this degradation?
A steady decrease in concentration confirms that the solution is not stable under the current storage conditions. To mitigate this:
-
Optimize Storage Conditions: If you are storing at 4°C, move to -20°C or -80°C. Ensure complete protection from light.
-
Adjust the Formulation: Consider if the pH of your solution is optimal for this compound stability. Buffering the solution to a more neutral pH may help.
-
Use Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid), if compatible with your experimental system, could be beneficial.
-
Prepare Fresh Solutions: For highly sensitive experiments, the most reliable approach is to prepare fresh solutions from solid this compound before each use.
Experimental Protocols & Workflows
Protocol 1: General Workflow for this compound Stability Testing
This workflow provides a systematic approach to evaluating the stability of your this compound solutions.
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmtech.com [pharmtech.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Best practices for handling and storing sophocarpine powder.
Technical Support Center: Sophocarpine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory personnel. This compound, a quinolizidine alkaloid derived from species like Sophora alopecuroides, is a potent modulator of several key signaling pathways, making it a valuable compound for research in oncology, immunology, and virology.[1] Its efficacy in your experiments, however, is directly linked to its proper handling and storage.
This guide is structured as a series of questions you might encounter during your workflow, from initial receipt of the powder to troubleshooting experimental inconsistencies.
Frequently Asked Questions (FAQs)
Receiving and Initial Inspection
Question: I've just received my shipment of this compound powder. What are the first steps I should take?
Answer: Upon receipt, an immediate and thorough inspection is critical.
-
Inspect Packaging: Check for any damage to the external packaging and the integrity of the primary container's seal. A compromised seal could expose the powder to moisture and atmospheric contaminants, affecting its purity and stability.
-
Verify Documentation: Cross-reference the Certificate of Analysis (CoA) with the product label. Confirm the CAS Number (6483-15-4), molecular weight (246.35 g/mol ), and purity (e.g., ≥95% HPLC) match your order.
-
Observe the Powder: The powder should be white to beige in color and appear as a fine, uniform powder. Any significant discoloration or the presence of large, hard clumps may indicate degradation or moisture absorption.
Storage of this compound Powder
Question: What are the optimal storage conditions for solid this compound powder to ensure long-term stability?
Answer: The stability of solid this compound is contingent on minimizing exposure to heat, light, and moisture. As an alkaloid, it is susceptible to degradation if not stored correctly.
-
Temperature: For long-term storage, a temperature of -20°C is recommended. This low temperature slows down potential degradation reactions. For short-term use, storage in a cool, dry place is acceptable, but refrigerated or frozen conditions are always preferable to maintain compound integrity over time.
-
Atmosphere: Store the powder in a tightly sealed container. To mitigate moisture absorption, which can lead to clumping and hydrolysis, placing the vial inside a desiccator with fresh desiccant is a highly recommended practice.[2]
-
Light: Protect the compound from light to prevent potential photodegradation. Use amber glass vials or wrap standard vials in aluminum foil.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions | Rationale |
| Solid Powder | Long-Term (>1 month) | -20°C | Tightly sealed, desiccated, dark | Minimizes chemical degradation and moisture absorption. |
| Short-Term (<1 month) | 4°C | Tightly sealed, desiccated, dark | Adequate for daily or weekly use while limiting exposure to ambient conditions. | |
| Stock Solution | Long-Term (up to 6 months) | -80°C[2] | Aliquoted, protected from light | Prevents degradation in solvent and avoids damage from multiple freeze-thaw cycles.[2] |
| Short-Term (up to 1 month) | -20°C[2] | Aliquoted, protected from light | Suitable for active projects, but -80°C is superior for preserving potency. |
Safe Handling and Personal Protective Equipment (PPE)
Question: What safety precautions are necessary when handling this compound powder?
Answer: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral, H301) and carries the signal word "Danger".[3] Therefore, stringent safety measures are not just recommended; they are mandatory to prevent exposure.
-
Engineering Controls: All handling of the powder, especially weighing and reconstitution, must be performed in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[2] This is the primary method to prevent inhalation of fine particles.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are required to prevent skin contact.
-
Eye Protection: Safety goggles with side shields are essential to protect against airborne particles.
-
Lab Coat: A fully buttoned lab coat protects your clothing and skin.
-
Respiratory Protection: If a fume hood is unavailable or when handling large quantities, a respirator with a particulate filter should be used.
-
The following workflow diagram illustrates the critical steps for safely preparing a this compound stock solution.
Caption: this compound's inhibitory effects on key cellular pathways.
This compound has been shown to be an activator of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. [4]By activating PTEN and inhibiting PI3K/Akt, it can arrest the cell cycle and induce apoptosis. [4]Additionally, it suppresses inflammatory responses by inhibiting the activation of NF-κB and the phosphorylation of MAPKs like p38 and JNK. [4][5]
References
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (Frontiers in Pharmacology) [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1353234/full]
- Best practices for handling and storage of Oxythis compound powder. (Benchchem) [URL: https://www.benchchem.com/pdf/technical-support/BCHM-TR-Oxythis compound.pdf]
- This compound, ≥95% (HPLC). (Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/sigma/smr00154]
- (-)-Sophocarpine. (PubChem, NIH) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/115269]
- USP SDS US - Promazine Hydrochloride. (USP-MSDS) [URL: https://www.usp.org/sites/default/files/usp/document/sds/1569000.pdf]
- Best Practices for Chemical Storage in Research Labs. (Apollo Scientific) [URL: https://www.apolloscientific.co.uk/blog/best-practices-for-chemical-storage-in-research-labs]
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (PMC, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293315/]
- Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Analgesic-and-Anti-Inflammatory-Activities-of-from-Wang-Yang/8233f07a7837016d946892e35059d48b76c8c07e]
- This compound | Autophagy Inducer. (MedChemExpress) [URL: https://www.medchemexpress.com/sophocarpine.html]
- Anti-nociceptive and anti-inflammatory activity of this compound. (PubMed, NIH) [URL: https://pubmed.ncbi.nlm.nih.gov/20656499/]
- SAFETY DATA SHEET. (MilliporeSigma) [URL: https://www.sigmaaldrich.com/sds/aldrich/638064]
- This compound | 6483-15-4. (ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236168.htm]
- This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model. (PubMed Central, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7830113/]
- Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. (PubMed Central, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8772477/]
- Evolve's guide to storing lab chemicals safely. (Evolve) [URL: https://evolve-website.com/evolves-guide-to-storing-lab-chemicals-safely/]
- Antitumor effects of this compound through multiple signaling pathways. (ResearchGate) [URL: https://www.researchgate.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (Frontiers) [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1353234/full]
- How to Safely Store Lab Chemicals and Reagents. (B&M Scientific) [URL: https://bmscientific.com/blogs/news/how-to-safely-store-lab-chemicals-and-reagents]
- Preparation and In vitro Evaluation of Ethosomal Total Alkaloids of Sophora alopecuroides Loaded by a Transmembrane pH-Gradient Method. (PMC, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4406932/]
- Best practices for storing AM powders. (CN Tech) [URL: https://cn-tec.co.uk/best-practices-for-storing-am-powders/]
- How to Handle Research Compounds Safely. (Maxed Out Compounds) [URL: https://maxedoutcompounds.com/blogs/news/how-to-handle-research-peptides-safely]
- Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo. (PMC, PubMed Central, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11352494/]
- Solubility of drugs in ethanol and dmso. (ResearchGate) [URL: https://www.researchgate.net/post/If_a_chemical_is_soluble_in_30_mg_in_1_ml100_ethanol_or_100_DMSO_how_can_i_dilute_it_without_affecting_the_solubility_and_to_avoid_toxicity_on_living_organisms]
- Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. (PubMed, NIH) [URL: https://pubmed.ncbi.nlm.nih.gov/22425712/]
- Effect of storage temperature on moisture content of encapsulated Orthosiphon stamineus spray-dried powder. (ResearchGate) [URL: https://www.researchgate.net/publication/322888277_Effect_of_storage_temperature_on_moisture_content_of_encapsulated_Orthosiphon_stamineus_spray-dried_powder]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Batch-to-Batch Variability of Sophocarpine
Welcome to the technical support center for sophocarpine, a tetracyclic matrine-type quinolizidine alkaloid with significant therapeutic potential.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and control the inherent batch-to-batch variability of this natural product. As this compound is isolated from various plant species, including Sophora alopecuroides, its consistency is paramount for reproducible research and clinical outcomes.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reliability of your this compound batches.
Understanding the Challenge: The Nature of Natural Products
Unlike synthetically derived compounds, natural products like this compound are susceptible to variability due to a multitude of factors influencing the source plant material.[3] These can range from genetic differences within plant populations to environmental conditions during growth and harvest.[3][4] This inherent variability can manifest as differences in purity, impurity profiles, and the concentration of related alkaloids, all of which can impact experimental results and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a quinolizidine alkaloid with the chemical formula C₁₅H₂₂N₂O.[5] It is a natural compound found in several medicinal plants, most notably from the genus Sophora, including Sophora alopecuroides, Sophora flavescens, and Sophora tonkinensis.[1] These plants have a long history of use in traditional medicine, particularly in East Asia.[1] this compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[2][6][7]
Q2: What are the main causes of batch-to-batch variability in this compound?
A2: The primary sources of variability in this compound batches stem from the botanical raw material and the subsequent extraction and purification processes.[3][4]
-
Botanical Factors:
-
Genetics: Different species or even subspecies of Sophora will have varying alkaloid profiles.
-
Environmental Conditions: Climate, soil composition, and altitude can all influence the biosynthesis of this compound and related alkaloids.[3]
-
Harvesting Time: The concentration of active compounds in plants can fluctuate with the seasons and the developmental stage of the plant.[3]
-
Post-Harvest Handling: Drying and storage conditions can lead to degradation or chemical modification of the alkaloids.
-
-
Processing Factors:
-
Extraction Method: The choice of solvent, temperature, and duration of extraction can significantly impact the yield and purity of the extracted alkaloids.[8]
-
Purification Process: Variations in chromatographic conditions or other purification steps can lead to inconsistencies in the final product.
-
Solvent Purity: Impurities in solvents can be introduced into the final product.
-
Q3: How can I assess the quality and consistency of my this compound batches?
A3: A multi-pronged analytical approach is crucial for comprehensive quality assessment. This typically involves a combination of chromatographic and spectroscopic techniques.
-
Chromatographic Fingerprinting: High-Performance Liquid Chromatography (HPLC) is a powerful tool for creating a "chemical fingerprint" of your this compound sample.[9][10][11] This allows for the identification and quantification of this compound, as well as the detection of related alkaloids and impurities.[12][13] By comparing the fingerprints of different batches, you can assess their consistency.[14]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS), mass spectrometry provides highly sensitive and specific detection, enabling the accurate determination of molecular weights and the identification of unknown impurities.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of this compound and for confirming its identity in each batch.[18][19][20]
Q4: Are there regulatory guidelines I should be aware of when working with botanical-derived compounds like this compound?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance for the development of botanical drugs.[21][22][23] These guidelines emphasize the importance of ensuring quality and consistency.[24][25] While this compound itself may not be a regulated drug in all contexts, adhering to these principles is good practice for ensuring the scientific validity of your research. Pharmacopoeias also provide standards for herbal medicines that can be a valuable resource.[26][27][28][29]
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Observed Between Batches
Possible Cause: Variation in the concentration of this compound or the presence of other bioactive alkaloids.
Troubleshooting Steps:
-
Quantitative Analysis:
-
Protocol: Perform quantitative High-Performance Liquid Chromatography (HPLC) analysis on each batch using a validated method and a certified reference standard for this compound.[13]
-
Causality: This will determine the exact concentration of this compound in each batch, allowing you to normalize doses for your experiments.
-
-
Chromatographic Fingerprinting:
-
Protocol: Generate and compare the HPLC fingerprints of the problematic batches with a "golden batch" that exhibited the desired bioactivity.[9][11]
-
Causality: Look for significant differences in the peak profiles, which could indicate the presence or absence of other synergistic or antagonistic alkaloids.
-
-
LC-MS Analysis:
Issue 2: Poor Solubility or Unexpected Physical Properties
Possible Cause: Presence of impurities or variations in the crystalline form of this compound.
Troubleshooting Steps:
-
Purity Assessment:
-
Protocol: Re-evaluate the purity of the batch using high-resolution techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (e.g., Q-TOF).[32]
-
Causality: This can reveal the presence of co-eluting impurities that may not be apparent with standard HPLC.
-
-
Residual Solvent Analysis:
-
Protocol: Use Gas Chromatography (GC) with a headspace sampler to analyze for the presence of residual solvents from the purification process.
-
Causality: Residual solvents can significantly impact the physical properties of a compound.
-
-
Structural Confirmation:
Experimental Protocols & Workflows
Protocol 1: General Alkaloid Extraction from Sophora alopecuroides
This protocol outlines a standard acid-base extraction method for the isolation of total alkaloids.[13]
-
Preparation of Plant Material: Air-dry the plant material (e.g., seeds, roots) and grind it into a coarse powder.
-
Degreasing (for seeds): Macerate the powdered material in petroleum ether or hexane to remove lipids. Discard the solvent.
-
Acid Extraction: Add a 4-fold volume of a dilute acid (e.g., 0.5% sulfuric acid) to the plant material and stir for 2-3 hours.
-
Filtration: Filter the mixture and collect the acidic aqueous extract.
-
Alkalinization and Liquid-Liquid Extraction: Combine the acidic extracts and adjust the pH to 9-10 with a base (e.g., ammonia water). Perform liquid-liquid extraction with an organic solvent like chloroform. The free base alkaloids will move into the organic layer.
-
Concentration: Collect the organic layers and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: HPLC Fingerprinting for Batch Comparison
This protocol provides a general workflow for developing an HPLC fingerprinting method.
-
Instrumentation: Use an HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used for alkaloid separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Sample Preparation: Dissolve a known amount of each this compound batch in the mobile phase or a suitable solvent.
-
Analysis: Inject equal volumes of each sample and run the same gradient program.
-
Data Comparison: Overlay the chromatograms and compare the retention times and peak areas of the major and minor components.
Data Presentation
Table 1: Example HPLC Quantification of Alkaloids in Different Batches of Sophora alopecuroides Extract
| Batch ID | This compound (mg/g) | Matrine (mg/g) | Oxymatrine (mg/g) | Sophoridine (mg/g) |
| SA-2025-01 | 1.52 | 2.10 | 0.85 | 0.45 |
| SA-2025-02 | 1.28 | 1.85 | 0.92 | 0.51 |
| SA-2025-03 | 1.65 | 2.31 | 0.79 | 0.42 |
This data is illustrative and will vary depending on the specific plant material and extraction method used.
Visualizations
Experimental Workflow for this compound Quality Control
Caption: Workflow for ensuring this compound batch consistency.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.[2][6][7][35]
References
- Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. (n.d.). Google AI.
- Extracting Information from Chromatographic Herbal Fingerprints - LCGC International. (n.d.). LCGC International.
- Chromatographic Fingerprint: A Modern Scientific Tool for Standardization of Traditional Medicines - RJPT. (n.d.). RJPT.
- Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. (2014, May 7). National Institutes of Health.
- Chromatographic fingerprinting of Herbal Products. (n.d.). Auriga Research.
- Chromatographic Fingerprinting of Medicinal Plants: A Reliable Tool for Quality Control. (n.d.).
- Chromatographic Fingerprinting Coupled with Chemometrics for Quality Control of Traditional Chinese Medicines. (n.d.). CHIMIA.
- Unambiguous Identification of Natural Products Using a Mass Spectrometer. (2019, March 15).
- Botanical Drug Development Guidance. (n.d.). Dalton Pharma Services.
- Botanical Drug Development Guidance for Industry. (n.d.). FDA.
- Simultaneous Determination of Oxythis compound and Other Alkaloids in Sophora alopecuroides by HPLC. (n.d.). Benchchem.
- Mass Spectrometry for Discovering Natural Products. (n.d.). Royal Society of Chemistry.
- Mass Spectrometry Applications In Natural Products Medicine Analysis. (n.d.). Indus Extracts.
- FDA Guidance on Botanical Drugs. (2015, August 18). PharmExec.
- Botanical Drug Development; Guidance for Industry; Availability. (2016, December 29). Federal Register.
- This compound | 6483-15-4. (n.d.). Biosynth.
- Botanical Drug Development: Guidance for Industry. (2020, May 7). FDA.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (n.d.). Frontiers.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (n.d.). PMC.
- This compound | Autophagy Inducer. (n.d.). MedChemExpress.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2025, August 7).
- Extraction, Separation, Antitumor Effect, and Mechanism of Alkaloids in Sophora alopecuroides: A Review. (n.d.). MDPI.
- Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019, January 14). Sartorius.
- Structure Elucidation Of Alkaloids. (n.d.). Grantome.
- Spectroscopic and chemical techniques for structure elucidation of alkaloids. (n.d.). Slideshare.
- Structural determination of alkaloids. (n.d.). Slideshare.
- Antitumor effects of this compound through multiple signaling pathways.... (n.d.). ResearchGate.
- A sensitive and specific HPLC-MS method for the determination of sophoridine, this compound and matrine in rabbit plasma. (n.d.). PubMed.
- Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. (2021, July 28).
- Molecular Structure Analysis of Alkaloids. (n.d.). JEOL Ltd.
- Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States. (2021, October 26). Taylor & Francis Online.
- A U.S. Pharmacopeia (USP) overview of Pan American botanicals used in dietary supplements and herbal medicines. (n.d.). PMC - PubMed Central.
- Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided?. (2025, February 27). PMC - NIH.
- Dietary Supplements & Herbal Medicines. (n.d.). USP.
- Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. (n.d.). PMC - NIH.
Sources
- 1. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6483-15-4 | FS65810 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction, Separation, Antitumor Effect, and Mechanism of Alkaloids in Sophora alopecuroides: A Review [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chimia.ch [chimia.ch]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 19. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 20. Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dalton.com [dalton.com]
- 22. fda.gov [fda.gov]
- 23. pharmexec.com [pharmexec.com]
- 24. Federal Register :: Botanical Drug Development; Guidance for Industry; Availability [federalregister.gov]
- 25. Botanical Drug Development: Guidance for Industry | FDA [fda.gov]
- 26. scribd.com [scribd.com]
- 27. tandfonline.com [tandfonline.com]
- 28. A U.S. Pharmacopeia (USP) overview of Pan American botanicals used in dietary supplements and herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Dietary Supplements & Herbal Medicines | USP [usp.org]
- 30. indusextracts.com [indusextracts.com]
- 31. A sensitive and specific HPLC-MS method for the determination of sophoridine, this compound and matrine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]
- 34. Structural determination of alkaloids | PPS [slideshare.net]
- 35. researchgate.net [researchgate.net]
Optimizing incubation times for sophocarpine treatment in cell culture.
Welcome to the technical support resource for researchers utilizing sophocarpine in cell culture experiments. This guide provides in-depth, field-proven insights to help you navigate the critical parameter of incubation time. As Senior Application Scientists, we understand that optimizing this variable is paramount for obtaining robust, reproducible, and meaningful data. This resource is structured to move from foundational knowledge to practical troubleshooting, ensuring you have the tools for success.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding this compound treatment.
Question 1: What is the mechanism of action for this compound, and how does it influence incubation time?
Answer: this compound is a quinolizidine alkaloid with a multi-target profile, making the choice of incubation time highly dependent on the specific endpoint you are studying.[1][2][3] It primarily exerts its effects by:
-
Inhibiting Key Signaling Pathways: this compound is a known inhibitor of the PI3K/Akt/mTOR, MEK/ERK, and NF-κB signaling pathways.[3][4][5] These pathways regulate fundamental cellular processes like proliferation, survival, and inflammation. Effects on protein phosphorylation within these cascades can be rapid (minutes to hours), while downstream effects on gene expression or cell viability may require longer incubation (24-72 hours).[4]
-
Inducing Apoptosis and Cell Cycle Arrest: The compound can trigger programmed cell death (apoptosis) and halt the cell cycle, often in the G0/G1 or G2/M phase.[6][7] These are complex processes that typically require a more extended incubation period (e.g., 24, 48, or 72 hours) to become fully established and measurable.[7][8]
-
Modulating Autophagy: In some cell types, such as gastric cancer cells, this compound has been shown to induce autophagy.[6][9]
Therefore, if you are studying early signaling events (e.g., Akt phosphorylation), shorter incubation times are appropriate. If your endpoint is cell viability, apoptosis, or cell cycle distribution, longer incubation times are necessary.
Caption: Key signaling pathways modulated by this compound.
Question 2: Is there a "standard" incubation time to start with for this compound?
Answer: While there is no universal standard, a 24 to 48-hour incubation period is a common starting point for assessing effects on cell viability and proliferation in many cancer cell lines.[4][10] For example, studies on glioblastoma and colorectal cancer cells have used incubation times of 24, 48, and 72 hours to observe significant effects on cell viability and proliferation.[4] Similarly, experiments on prostate cancer cells have also utilized 24, 48, and 96-hour time points.[8]
However, this is merely a starting point. The optimal time is intrinsically linked to your cell line's doubling time and the specific biological question you are asking.[11] A fast-proliferating cell line may show effects sooner than a slower-growing one. We strongly recommend performing a time-course experiment to determine the ideal incubation period for your specific model.[11][12]
Question 3: How does the concentration of this compound affect the optimal incubation time?
Answer: Concentration and incubation time are interconnected variables. Generally, higher concentrations of a drug may produce a measurable effect in a shorter amount of time. Conversely, a lower concentration might require a longer incubation period to achieve the same effect. This concept is often referred to as the dose-response relationship.
It is critical to avoid using excessively high concentrations that induce rapid, non-specific cytotoxicity, as this can mask the true mechanism of action.[13] For instance, if a high dose kills cells within a few hours via necrosis, you may miss the opportunity to observe more subtle, programmed events like apoptosis that require a longer timeframe. The goal is to find a concentration and time combination that yields a robust and reproducible biological effect relevant to the drug's intended therapeutic action. Performing a dose-response experiment at several fixed time points (e.g., 24h, 48h, 72h) is the best practice for elucidating this relationship.[14]
Part 2: Experimental Protocol - Determining Optimal Incubation Time
This section provides a detailed workflow for a time-course experiment to empirically determine the best incubation duration for your specific cell line and endpoint.
Caption: Workflow for a time-course experiment.
Step-by-Step Methodology:
-
Preparation and Seeding:
-
Objective: To establish a healthy, sub-confluent monolayer of cells ready for treatment.
-
Protocol:
-
Determine the optimal seeding density for your cells in a 96-well plate (for viability assays) or 6-well plate (for protein/flow cytometry analysis) to ensure they are in the logarithmic growth phase and do not become over-confluent by the final time point.
-
Seed the calculated number of cells per well.
-
Incubate overnight (18-24 hours) at 37°C and 5% CO₂ to allow for cell adherence and recovery.
-
-
-
Treatment:
-
Objective: To expose the cells to a consistent concentration of this compound.
-
Protocol:
-
Prepare a working solution of this compound in your complete cell culture medium. A good starting concentration is the previously determined IC50 value or a concentration known to be effective from the literature.[12]
-
Include necessary controls: an "untreated" control (cells in medium only) and a "vehicle" control (cells in medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound).
-
Carefully remove the old medium from the wells and replace it with the medium containing this compound or the control medium.
-
-
-
Time-Point Incubation:
-
Objective: To assess the cellular response over a range of durations.
-
Protocol:
-
Incubate the plates for your selected range of time points. A comprehensive range would be 6, 12, 24, 48, and 72 hours.[11]
-
Ensure you have a separate set of wells or plates for each time point.
-
-
-
Endpoint Analysis:
-
Protocol:
-
At the end of each designated time point, perform your chosen assay. For example:
-
Cell Viability (MTT/CCK-8): Add the reagent to the wells, incubate as per the manufacturer's instructions, and read the absorbance.[5]
-
Apoptosis (Annexin V/PI Staining): Harvest the cells, stain with Annexin V and Propidium Iodide, and analyze using flow cytometry.[5]
-
Protein Expression (Western Blot): Lyse the cells, collect the protein, and perform Western blot analysis for your target of interest.
-
-
-
Data Analysis:
-
Objective: To identify the optimal incubation time.
-
Protocol:
-
Normalize your data to the vehicle control for each time point.
-
Plot the measured effect (e.g., % viability, % apoptosis) against the incubation time.
-
The optimal incubation time is typically the point where you observe a maximal, statistically significant, and reproducible effect before secondary effects (like widespread necrosis or nutrient depletion in the media) begin to confound the results.
-
-
Part 3: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides solutions to common problems.
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. imrpress.com [imrpress.com]
- 7. This compound inhibits the proliferation and induces apoptosis of glioblastoma cells through regulating the miR-21/PTEN/PI3K/AKT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 10. Effect of this compound on the growth of human HCT 116 colon cancer cells [xb.xzhmu.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Selecting appropriate negative and positive controls for sophocarpine experiments.
Technical Support Center: Sophocarpine Experimental Design
A Guide to Selecting Robust Positive and Negative Controls
Welcome to the technical support guide for researchers utilizing this compound. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical protocols necessary to design rigorous, self-validating experiments. Proper controls are not just a formality; they are the bedrock of reliable and interpretable data. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered when selecting controls for this compound studies, focusing on its primary applications in inflammation and cancer research.
FAQ 1: The Absolute Essentials
Q: I'm starting my first experiment with this compound. What is the most fundamental negative control I must include, and why?
A: The most critical and non-negotiable control in any experiment involving a small molecule like this compound is the vehicle control .
The Causality: this compound, like many alkaloids, is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before being diluted in culture media or saline for administration.[1] The vehicle control consists of treating a set of cells or an animal with the highest concentration of this solvent used in the experiment, but without the this compound. Its purpose is to ensure that any observed effects are due to the compound itself and not the solvent.[2][3] Omitting this control makes it impossible to definitively attribute changes in your experimental system to this compound's activity.
Experimental Workflow with Vehicle Control
Caption: Basic experimental design incorporating essential controls.
FAQ 2: Anti-Inflammatory Studies
Q: I am investigating this compound's anti-inflammatory properties using macrophages. How do I set up my controls to get meaningful data?
A: This is a primary application of this compound, which is known to inhibit the NF-κB and MAPK signaling pathways.[4][5] A robust experimental design requires both a "stimulus" control to induce inflammation and appropriate positive/negative controls to validate your findings. The most common model uses lipopolysaccharide (LPS) to stimulate RAW 264.7 macrophage cells.[5]
-
Negative Control (Unstimulated): This group of cells receives no treatment or only the vehicle. It provides the baseline level of inflammatory markers (e.g., TNF-α, IL-6) in healthy, unstimulated cells.
-
Negative Control (Vehicle + Stimulus): This is your primary comparison group. These cells are treated with the vehicle (e.g., DMSO) and then stimulated with LPS. This group shows the maximum inflammatory response against which you will measure the inhibitory effect of this compound.
-
Positive Control (Known Inhibitor): To validate that your assay can detect an anti-inflammatory effect, you should include a known inhibitor of the inflammatory pathway. This confirms that your reagents and cell system are responsive. The choice of inhibitor depends on your specific question.
Table 1: Recommended Controls for In Vitro Anti-Inflammatory Assays (LPS-Stimulated Macrophages)
| Control Type | Agent | Typical Concentration | Purpose & Expected Outcome |
| Unstimulated Control | Media or Vehicle (e.g., 0.1% DMSO) | N/A | Establishes baseline. Expect very low levels of TNF-α, IL-6, NO. |
| Stimulated Control | Lipopolysaccharide (LPS) | 100 ng/mL - 1 µg/mL | Induces a robust inflammatory response. Expect high levels of inflammatory markers.[5] |
| Positive Control (Inhibitor) | Dexamethasone | 1-10 µM | A potent, broad-spectrum anti-inflammatory drug. Expect significant reduction in LPS-induced markers. |
| Positive Control (Inhibitor) | BAY 11-7082 (NF-κB Inhibitor) | 5-10 µM | A specific pathway inhibitor. Validates that the observed effect could be NF-κB mediated. Expect strong inhibition. |
This compound's Mechanism in the NF-κB Pathway
This compound primarily acts by preventing the phosphorylation of IκB, which in turn blocks the activation and nuclear translocation of the NF-κB p65 subunit.[4][6] This prevents the transcription of pro-inflammatory genes.
Caption: this compound's inhibitory action on the NF-κB pathway.
FAQ 3: Anti-Cancer and Apoptosis Studies
Q: My research focuses on this compound's ability to induce apoptosis in cancer cells. What are the essential positive and negative controls for an apoptosis assay like Annexin V/PI staining?
A: this compound is known to induce apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2 and activating caspases.[7][8] When quantifying apoptosis, your controls are essential for setting the gates on your flow cytometer and validating the biological response.
-
Negative Control (Untreated/Vehicle): Healthy, untreated or vehicle-treated cells are crucial. This population should be overwhelmingly Annexin V-negative and Propidium Iodide (PI)-negative, representing the viable cell population.[3][9] This allows you to define the bottom-left quadrant in your flow cytometry plot.
-
Positive Control for Apoptosis: You must treat cells with a well-characterized, potent inducer of apoptosis. This validates that your cell line is capable of undergoing apoptosis and that your staining protocol is working correctly.[3] This sample will be used to define the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) gates.[10]
-
Positive Control for Necrosis (Optional but Recommended): To clearly distinguish late apoptosis from primary necrosis, a necrosis-only control is helpful. This can be achieved by heat-shocking or freeze-thawing the cells. These cells should be primarily PI-positive.[11]
Table 2: Recommended Controls for Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
| Control Type | Agent / Method | Typical Conditions | Purpose & Expected Outcome |
| Negative Control (Viable) | Vehicle (e.g., 0.1% DMSO) | Same duration as experiment | Establishes baseline fluorescence. Expect >95% of cells to be Annexin V-/PI-.[9] |
| Positive Control (Apoptosis) | Staurosporine | 1 µM for 3-6 hours | Potent, rapid kinase inhibitor that reliably induces apoptosis. Expect a significant population of Annexin V+/PI- and Annexin V+/PI+ cells. |
| Positive Control (Apoptosis) | Doxorubicin | 0.5-2 µM for 24-48 hours | DNA-damaging agent, relevant for cancer studies. Induces apoptosis. Expect a shift towards apoptotic populations.[1] |
| Positive Control (Necrosis) | Heat Shock | 65°C for 10-15 min | Induces membrane rupture. Expect a high percentage of Annexin V-/PI+ cells.[11] |
Protocols: A Self-Validating System
Protocol: Measuring TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol details a complete, self-validating workflow for assessing this compound's anti-inflammatory effect.
1. Cell Seeding:
-
Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Treatment Setup (Perform in triplicate):
-
Untreated Group: Add fresh media only.
-
Vehicle Group: Add media containing the final concentration of your vehicle (e.g., 0.1% DMSO).
-
This compound Groups: Add media with increasing concentrations of this compound (e.g., 10, 50, 100 µg/mL).[5]
-
Positive Control Group: Add media containing a known inhibitor (e.g., 10 µM Dexamethasone).
-
Pre-incubate the plate for 1-2 hours.
3. Stimulation:
-
To all wells except the "Untreated Group", add LPS to a final concentration of 100 ng/mL.
-
Incubate for 18-24 hours.
4. Supernatant Collection & Analysis:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any floating cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Interpretation:
-
Validation Check 1: The "Untreated Group" should have very low TNF-α levels.
-
Validation Check 2: The "Vehicle Group" (LPS-stimulated) should show a very high TNF-α signal.
-
Validation Check 3: The "Positive Control Group" (Dexamethasone) should show a significant reduction in TNF-α compared to the vehicle group.
-
Analysis: Compare the TNF-α levels in the "this compound Groups" to the "Vehicle Group". A dose-dependent decrease in TNF-α indicates an anti-inflammatory effect.
References
-
Dai, J., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). Antitumor effects of this compound through multiple signaling pathways. ResearchGate. [Link]
-
Gao, L., et al. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. PubMed. [Link]
-
Frontiers in Pharmacology. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
Li, D., et al. (2020). This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology. [Link]
-
Frontiers. (n.d.). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
Dong, S. F., et al. (2017). Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Biomedical Research. [Link]
-
Frontiers in Pharmacology. (2023). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers. [Link]
-
Science Ready. (n.d.). What are Positive and Negative Controls?. Science Ready. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
-
Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. University of North Carolina. [Link]
-
News-Medical.Net. (2024). What control types are used in scientific discovery?. News-Medical.Net. [Link]
-
Study.com. (n.d.). Positive Control Group | Purpose, Experiment & Examples. Study.com. [Link]
-
Housing Innovations. (2025). Unravel the Science: Positive Control vs Negative Control - A Game-Changer in Experimentation. Housing Innovations. [Link]
-
Knowledge Booster. (2023). Positive Control vs Negative Control | Experimental Group. YouTube. [Link]
-
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
PubMed Central. (2019). This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model. NCBI. [Link]
-
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
PubMed Central. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. NCBI. [Link]
-
Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. [Link]
-
Frontiers. (2024). Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo. Frontiers. [Link]
-
PubMed. (2020). Synthesis of this compound triflorohydrazone and its proliferation inhibition and apoptosis induction activity in myeloma cells through Notch3-p53 signaling activation. PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Synthesis of this compound triflorohydrazone and its proliferation inhibition and apoptosis induction activity in myeloma cells through Notch3-p53 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Sophocarpine and Matrine: A Guide for Researchers
Introduction
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug development. Among the promising candidates from natural sources are the quinolizidine alkaloids found in plants of the Sophora genus, notably matrine and its structural analog, sophocarpine.[3][4]
These compounds, derived from traditional Chinese medicines like Sophora flavescens Ait., have demonstrated a wide array of pharmacological activities.[3][4][5] While structurally similar, subtle differences in their chemical makeup may lead to significant variations in their biological activity. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of this compound and matrine, grounded in experimental data and mechanistic insights to inform future research and development.
Structural Overview: this compound and Matrine
Matrine and this compound are both tetracyclic quinolizidine alkaloids.[4] The key structural difference is the presence of an α,β-unsaturated carbonyl group in the D-ring of this compound (a double bond between carbons 13 and 14), which is absent in matrine.[4] This feature may enhance its reactivity and contribute to differences in biological potency.[4]
Part 1: Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of both this compound and matrine are primarily mediated through the modulation of critical intracellular signaling pathways that regulate the expression of inflammatory mediators. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of inflammation.[2][6] In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] binding to Toll-like receptors), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9]
-
This compound: Studies have shown that this compound inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of IκB.[7] This action effectively traps NF-κB in the cytoplasm, preventing it from activating inflammatory gene expression.[7][10]
-
Matrine: Matrine also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[11][12] It has been shown to downregulate NF-κB activation in various inflammatory models, thereby reducing the expression of downstream targets like TNF-α and IL-1β.[11]
The MAPK Signaling Pathway
The MAPK family, which includes p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), is another crucial cascade in the inflammatory response.[13][14] These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate downstream transcription factors (like AP-1) and other proteins that regulate the synthesis of pro-inflammatory cytokines.[13][15][16]
-
This compound: this compound has been demonstrated to attenuate the phosphorylation of both p38 MAPK and JNK, while having no significant effect on ERK1/2 phosphorylation in LPS-stimulated cells.[7] This selective inhibition helps to down-regulate the expression of iNOS and COX-2.[7]
-
Matrine: The anti-inflammatory mechanism of matrine also involves the downregulation of the MAPK signaling pathway.[11] By inhibiting this cascade, matrine can suppress the production of various inflammatory mediators.[11][17]
Part 2: Comparative Efficacy from Experimental Data
While both compounds target similar pathways, their efficacy can differ. Direct comparative studies are limited, but existing data allows for a preliminary assessment.
In Vitro Studies
In vitro assays using cell cultures, such as murine macrophage cell line RAW 264.7, are fundamental for initial screening and mechanistic studies.[18] These cells, when stimulated with LPS, produce a robust inflammatory response, including the release of nitric oxide (NO) and pro-inflammatory cytokines.
| Compound | Cell Line | Stimulus | Concentration | Key Results | Reference |
| This compound | RAW 264.7 | LPS | 50-100 µg/mL | Suppressed NO, TNF-α, and IL-6 production; Decreased iNOS and COX-2 expression. | [7] |
| This compound | RAW 264.7 | LPS | Not specified | Reduced levels of IL-6 and TNF-α. | [3] |
| Matrine | RAW 264.7 | LPS | Not specified | Inhibited production of TNF-α and IL-6. | [5] |
| Matrine | Caco-2 cells | LPS | Not specified | Alleviated LPS-induced inflammation by downregulating IL-1β and IL-17. | [19] |
A key study screening five alkaloids from Sophora flavescens Ait. for activity in a dextran sulfate sodium (DSS)-induced colitis model found that This compound demonstrated the most significant anti-inflammatory effect compared to matrine, sophoridine, cytisine, and aloperine.[3]
In Vivo Studies
In vivo models are crucial for evaluating the therapeutic potential of a compound in a complex biological system.[18][20] Models such as carrageenan-induced paw edema and xylene-induced ear edema are standard for assessing acute anti-inflammatory activity.[21][22]
| Compound | Animal Model | Dosage | Key Results | Reference |
| This compound | Carrageenan-induced paw edema (rat) | Not specified | Demonstrated anti-inflammatory properties. | [22] |
| This compound | Xylene-induced ear edema (mouse) | 20, 40, 80 mg/kg | Significantly inhibited ear edema in a dose-dependent manner. | [22] |
| This compound | Acetic acid-induced vascular permeation (mouse) | 20, 40, 80 mg/kg | Significantly inhibited dye penetration; Reduced IL-1β, IL-6, and PGE2 levels. | [22] |
| This compound | DSS-induced colitis (mouse) | Not specified | Significantly ameliorated colitis and intestinal fibrosis. | [3] |
| Matrine | Collagen-induced arthritis (mouse) | Not specified | Reduced inflammatory response by down-regulating TNF-α, IL-1β, MMP2, and MMP3. | [11] |
| Matrine | Autoimmune encephalomyelitis (mouse) | Not specified | Inhibited inflammatory infiltration and reduced TNF-α, IL-6, and IL-1β expression. | [11] |
The collective data suggests that while both compounds are effective anti-inflammatory agents, this compound may possess greater potency in certain inflammatory contexts, a finding that warrants further direct, head-to-head comparative studies.
Part 3: Key Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. The following are step-by-step methodologies for common in vitro and in vivo assays used to evaluate these compounds.
Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Cells
This protocol is designed to measure the inhibitory effect of a test compound on the production of inflammatory mediators (NO, TNF-α, IL-6) by macrophages.
Methodology:
-
Cell Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound and matrine in DMSO and dilute to final concentrations in culture media. Remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well (final concentration of 1 µg/mL), except for the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration against a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[22]
Methodology:
-
Animals: Use male Wistar rats (180-220 g). Allow them to acclimatize for at least one week with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: this compound (e.g., 20, 40, 80 mg/kg)
-
Group 6-8: Matrine (e.g., 20, 40, 80 mg/kg)
-
-
Baseline Measurement: Using a digital plethysmometer, measure the volume of the right hind paw of each rat before any treatment. This is the initial volume (V₀).
-
Drug Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral gavage) 60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
-
Part 4: Synthesis and Future Directions
Both this compound and matrine are potent natural alkaloids with significant anti-inflammatory properties, mediated primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Comparative Summary:
-
Mechanism: Both compounds share core mechanisms, targeting key inflammatory cascades. This compound's inhibition appears selective for p38 and JNK MAPKs, which may offer a more targeted therapeutic effect.[7]
-
Potency: While data is still emerging, preliminary evidence suggests that this compound may exhibit superior anti-inflammatory potency compared to matrine in specific models, such as colitis.[3] This could be attributed to the α,β-unsaturated carbonyl group in its structure, a common feature in molecules that act as Michael acceptors and can covalently interact with target proteins.[4]
Future Research Directions:
-
Head-to-Head Studies: There is a critical need for more direct comparative studies evaluating the efficacy of this compound and matrine across a wider range of validated in vitro and in vivo inflammation models.
-
Pharmacokinetic Profiling: A comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds is essential to understand their bioavailability and optimize dosing regimens.
-
Target Identification: While their effects on signaling pathways are known, the direct molecular targets of this compound and matrine remain to be fully elucidated. Advanced techniques like proteomics and chemoproteomics could identify specific protein interactions.
-
Structural Optimization: The greater potency of this compound suggests that its unique structural moiety is a valuable starting point for medicinal chemistry efforts to synthesize novel derivatives with enhanced efficacy and improved safety profiles.[5]
References
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Gao, Y. G., Li, Y., Wei, Y. Y., & Li, Y. B. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. PubMed. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
-
Li, Y., et al. (2024). Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. PubMed. [Link]
-
Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]
-
Shopit, A., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Williams, N. C., & O'Neill, L. A. J. (2018). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC - PubMed Central. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218–226. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]
-
Zhang, L., et al. (2022). Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review. Drug Design, Development and Therapy, 16, 577–593. [Link]
-
Zhang, B., et al. (2022). Research Advances on Matrine. Frontiers in Pharmacology, 13. [Link]
-
Jiang, M., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 14. [Link]
-
ResearchGate. (n.d.). Structures of matrine, sophoridine, and this compound. ResearchGate. [Link]
-
Cruz, J. S., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
-
ResearchGate. (n.d.). Chemical structures of matrine and this compound. ResearchGate. [Link]
-
Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. [Link]
-
Campos-Xolalpa, N., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Advances in Medicine and Medical Research. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Matrine? Patsnap Synapse. [Link]
-
Pharma Education. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Pharma Education. [Link]
-
Zhang, C., et al. (2021). Matrine alleviates lipopolysaccharide-induced intestinal inflammation and oxidative stress via CCR7 signal. Cell & Bioscience, 11(1), 164. [Link]
-
Zhang, Y., et al. (2022). Research progress on the pharmacological effects of matrine. Frontiers in Pharmacology, 13. [Link]
-
ResearchGate. (n.d.). Structures of matrine (a), this compound (b) and matrine derivatives (c-e). ResearchGate. [Link]
-
Zou, J., et al. (2019). This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology, 10, 1219. [Link]
-
ResearchGate. (n.d.). Chemical structures of matrine (1), this compound (2), and matrinic acid (3). ResearchGate. [Link]
-
Jiang, M., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. PMC - PubMed Central. [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International. [Link]
-
Cheng, P., et al. (2022). Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. Molecules, 27(24), 8758. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 4. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purformhealth.com [purformhealth.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Research Advances on Matrine [frontiersin.org]
- 12. What is the mechanism of Matrine? [synapse.patsnap.com]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Research progress on the pharmacological effects of matrine [frontiersin.org]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Matrine alleviates lipopolysaccharide-induced intestinal inflammation and oxidative stress via CCR7 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wuxibiology.com [wuxibiology.com]
- 22. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of Sophocarpine Across Diverse Cancer Cell Lines
This guide offers an in-depth comparative analysis of sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, as a potential anticancer agent. For researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide a clear perspective on this compound's efficacy, mechanisms of action, and methodologies for its validation across various cancer cell lines.
Introduction: The Re-emergence of a Natural Compound in Oncology
This compound has a long history in traditional Chinese medicine, but its multifaceted pharmacological activities have recently positioned it as a compound of significant interest in modern oncology research.[1] Numerous studies suggest that this compound exerts potent antitumor effects by modulating a complex network of cellular signaling pathways that govern cell proliferation, survival, and metastasis.[2] This guide moves beyond a simple literature review to provide a comparative framework, enabling researchers to understand the causality behind its variable efficacy in different cancer types and to design robust validation experiments.
Comparative Cytotoxicity: A Quantitative Overview
The anticancer effect of this compound is not uniform across all cancer types. Its potency, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the genetic and phenotypic landscape of the cancer cell line. This variability underscores the importance of cell-type-specific investigation. The data below, compiled from multiple studies, offers a comparative snapshot of this compound's cytotoxic effects.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Assay Method | Reference |
|---|---|---|---|---|---|
| PC-3 | Castration-Resistant Prostate Cancer | 174.41 µM | 48 | CCK-8 | [3] |
| DU145 | Castration-Resistant Prostate Cancer | 277.69 µM | 48 | CCK-8 | [3] |
| A549 | Non-Small Cell Lung Cancer | 3.68 mM | Not Specified | Not Specified | [1][4] |
| HCT-116 | Colon Cancer | 2.134 mM | 48 | Cytotoxicity Assay | [3] |
| LN229 | Glioblastoma | ~0.5 mM | 24 | CCK-8 | [3] |
| SF539 | Glioblastoma | ~0.5 mM | 24 | CCK-8 | [3] |
| KRASA12 | Myeloma | <21 µM | Not Specified | MTT Assay | [3] |
| AMO-1 | Myeloma | <21 µM | Not Specified | MTT Assay |[3] |
Note: The significant variation in IC50 values highlights a selective effect of this compound, with myeloma cell lines showing particularly high sensitivity. This suggests that the molecular pathways targeted by this compound are likely more critical or dysregulated in certain cancer types.
Core Mechanisms of Action: Modulating Key Signaling Pathways
This compound's anticancer activity is not the result of a single mechanism but rather a multi-targeted assault on the cellular machinery that drives cancer progression.[2] It primarily interferes with signaling pathways responsible for proliferation and survival, while simultaneously promoting programmed cell death (apoptosis).
Inhibition of the PI3K/AKT/mTOR Survival Pathway
One of the most consistently reported mechanisms of this compound action is the potent inhibition of the PI3K/AKT/mTOR pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] this compound has been shown to suppress this pathway in gastric cancer, glioblastoma, and castration-resistant prostate cancer cells.[1][5][8] Mechanistically, it can upregulate the expression of the tumor suppressor PTEN, which is a natural antagonist of PI3K signaling.[8][9] This deactivation leads to a cascade of downstream effects, including cell cycle arrest and apoptosis.[9]
Induction of Apoptosis
Beyond simply halting proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells.[10][11] This is a critical feature for an effective anticancer agent, as it leads to the elimination of malignant cells. Studies in human prostate cancer cells have shown that this compound treatment leads to a significant increase in the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2.[10][11] This shift in the Bax/Bcl-2 ratio is a classic trigger for the mitochondrial (intrinsic) pathway of apoptosis.
Downregulation of the MEK/ERK Pathway
This compound has also been shown to inhibit the MEK/ERK signaling pathway.[1][4] This pathway is crucial for transmitting extracellular signals to the nucleus to promote cell proliferation, invasion, and migration. By downregulating this pathway, this compound can reduce the secretion of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis and metastasis.[9] This mechanism is particularly relevant in its effects on colorectal cancer cells.[1][4]
A Guide to Experimental Validation
To ensure the trustworthiness and reproducibility of findings, rigorous experimental validation is paramount. The following protocols provide a self-validating system for assessing the anticancer activity of this compound or novel compounds. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Cell Viability Assay (CCK-8 Method)
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound and calculate its IC50 value.
-
Causality: This assay measures the metabolic activity of viable cells. The reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases produces a colored formazan product, the amount of which is directly proportional to the number of living cells. This provides a robust quantitative measure of cytotoxicity.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
-
Causality: This flow cytometry-based assay relies on two key cellular changes during apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. In late apoptosis or necrosis, the cell membrane loses its integrity, allowing propidium iodide (PI) to enter and stain the DNA. This dual-staining strategy provides a precise quantification of different cell populations.[3]
-
Methodology:
-
Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
Protocol 3: Western Blot Analysis
-
Objective: To validate the effect of this compound on the expression and phosphorylation status of key proteins in targeted signaling pathways (e.g., PI3K/AKT, Bcl-2 family).
-
Causality: This technique allows for the specific detection of target proteins from a complex mixture. By probing with antibodies against total proteins and their phosphorylated (activated) forms, one can directly assess the impact of the compound on signaling pathway activity.
-
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
This compound demonstrates significant and selective anticancer activity across a range of cancer cell lines, with particularly noteworthy efficacy in myeloma, prostate, and glioblastoma models.[1][3] Its multi-targeted mechanism, primarily centered on the inhibition of the PI3K/AKT survival pathway and the induction of apoptosis, makes it a promising candidate for further development.[5][8] Furthermore, its ability to enhance the efficacy of conventional chemotherapeutics like oxaliplatin suggests a strong potential for use in combination therapies.[1]
While the in vitro evidence is compelling, the successful translation of these findings requires extensive preclinical in vivo validation in animal models to assess pharmacokinetics, safety, and efficacy within a complex biological system.[12][13] The protocols and comparative data presented in this guide provide a robust foundation for researchers to undertake these critical next steps in evaluating this compound as a viable clinical anticancer agent.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Antitumor effects of this compound through multiple signaling pathways. ResearchGate. [Link]
-
This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. Cancer Biology & Therapy. [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. National Institutes of Health (NIH). [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Biomedical Research. [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PubMed. [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. alliedacademies.org. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 5. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer [PeerJ] [peerj.com]
- 6. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Sophocarpine and Other Quinolizidine Alkaloids: A Guide for Researchers
Quinolizidine alkaloids, a prominent class of nitrogen-containing heterocyclic compounds primarily found in the Fabaceae (legume) family, have garnered significant scientific interest for their diverse and potent pharmacological activities.[1][2] Among these, sophocarpine, a tetracyclic quinolizidine alkaloid isolated from plants of the Sophora genus, has emerged as a compound of particular interest due to its broad therapeutic potential.[3][4] This guide provides an in-depth comparative analysis of this compound with other notable quinolizidine alkaloids, including matrine, oxymatrine, and cytisine. We will delve into their chemical structures, comparative biological activities supported by experimental data, and the underlying molecular mechanisms, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Quinolizidine Alkaloid Family: A Structural Overview
Quinolizidine alkaloids are characterized by a core structure derived from a 1-azabicyclo[4.4.0]decane moiety.[1] The variations in their tetracyclic or tricyclic ring systems and the presence of different functional groups contribute to their diverse pharmacological profiles.
This compound , with the chemical formula C15H22N2O, possesses a unique α,β-unsaturated carbonyl group, which may serve as a flexible reactive site for nucleophiles.[3][5] This structural feature is believed to contribute to its distinct biological activities.
Matrine and oxymatrine are structurally related tetracyclo-quinolizidine alkaloids, with oxymatrine being the N-oxide derivative of matrine.[6][7] Their shared core structure results in some overlapping biological effects, yet the presence of the N-oxide in oxymatrine can influence its polarity and interaction with biological targets.[8]
Cytisine , a tricyclic quinolizidine alkaloid, has a more rigid structure compared to the matrine-type alkaloids.[9] This structural difference is key to its specific interaction with nicotinic acetylcholine receptors.[10][11]
Comparative Biological Activities: A Data-Driven Analysis
The pharmacological effects of this compound and its counterparts are broad, encompassing anti-inflammatory, anticancer, and antiviral activities. While direct, standardized comparative studies are somewhat limited, existing research provides valuable insights into their relative potencies and specificities.[12]
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.[13][14] It effectively reduces edema, vascular permeability, and the production of pro-inflammatory mediators.[13] One study highlighted that this compound exhibited a more potent inhibitory effect on TNF-α and IL-6 production in RAW264.7 macrophages compared to matrine.[3][12]
| Alkaloid | Model | Key Findings | Reference |
| This compound | Carrageenan-induced rat paw edema | Significant dose-dependent reduction in edema. | [13] |
| LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO, TNF-α, and IL-6 production.[14][15] Stronger inhibition of TNF-α and IL-6 than matrine.[3][12] | ||
| Matrine | LPS-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16] | |
| Oxymatrine | LPS-stimulated BV2 Microglia | Dose-dependent inhibition of NO, TNF-α, IL-1β, and IL-6.[8][12] | |
| Cytisine | Not a primary area of investigation | Primarily known for its effects on nicotinic acetylcholine receptors. | [17] |
Anticancer Activity
This compound exerts antitumor effects by inhibiting cancer cell proliferation, migration, and invasion, and by inducing apoptosis.[4][18][19] Its efficacy has been demonstrated in various cancer cell lines, including lung, colorectal, gastric, and prostate cancer.[3][19] For instance, this compound was found to have a significant inhibitory effect on lung cancer A549 cells with an IC50 of 3.68 mM.[3]
| Alkaloid | Cancer Model | Mechanism of Action | Reference |
| This compound | Human prostate cancer cells (PC93, TSU-Pr1) | Induces apoptosis via upregulation of Bax and p53, and downregulation of Bcl-2.[19] | |
| Colorectal cancer cells | Inhibits proliferation, invasion, and migration by downregulating the MEK/ERK/VEGF pathway.[3][20] | ||
| Gastric cancer cells (MKN45, BGC-823) | Induces autophagy and regulates the PTEN/PI3K/AKT pathway.[3][20] | ||
| Matrine | Various cancer cells | Induces apoptosis through intrinsic and extrinsic pathways, and inhibits the NF-κB signaling pathway.[16][21] | |
| Oxymatrine | Various cancer cells | Induces apoptosis and inhibits proliferation by regulating Akt, EGFR, and NF-κB signaling pathways.[22][23] | |
| Cytisine | Pre-clinical studies | Shows inhibitory effects on the growth of certain cancer cell lines. | [17] |
Antiviral Activity
This compound has shown promising antiviral activity against a range of viruses. Notably, it has demonstrated efficacy against hepatitis B virus (HBV) by reducing the levels of HBsAg and HBV DNA.[3][4] It also inhibits the replication of enterovirus 71 (EV71) by preventing viral attachment and penetration.[24][25]
| Alkaloid | Virus | Key Findings | Reference |
| This compound | Hepatitis B Virus (HBV) | More effective reduction in HBsAg levels compared to sophoridine and lamivudine in HepG2.2.15 cells.[4] | |
| Enterovirus 71 (EV71) | Inhibits viral attachment, penetration, and RNA replication.[24][25] | ||
| Matrine | Hepatitis B Virus (HBV), Hepatitis C Virus (HCV) | Inhibits viral replication and suppresses viral gene expression.[16] | |
| Oxymatrine | Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Enterovirus 71 (EV71) | Interferes with viral entry, inhibits viral RNA replication, and prevents viral particle assembly.[8][23] |
Mechanistic Insights: Modulating Key Signaling Pathways
The diverse biological activities of these quinolizidine alkaloids stem from their ability to modulate multiple critical intracellular signaling pathways.
This compound's Mechanism of Action
This compound's primary mechanism involves the regulation of key inflammatory and cell survival pathways, including NF-κB, MAPK, and PI3K/AKT.[3][4][15]
-
NF-κB Pathway: this compound prevents the phosphorylation of IκB, which in turn blocks the activation and nuclear translocation of the transcription factor NF-κB.[14][15] This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.[14][20]
-
MAPK Pathway: It selectively attenuates the phosphorylation of p38 MAPK and JNK, without affecting ERK1/2.[14][15] This targeted inhibition contributes to its anti-inflammatory effects.
-
PI3K/AKT Pathway: this compound upregulates the tumor suppressor PTEN, leading to the inhibition of the PI3K/AKT signaling pathway.[20] This is a key mechanism for its anticancer effects, as it can induce cell cycle arrest and apoptosis.[20]
-
TRP Channels: this compound has been identified as a potential competitive inhibitor of TRPA1 and TRPV1 channels, which are involved in inflammatory itch and pain.[15][26]
Sources
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 4. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The Advances in Bioactivities, Mechanisms of Action and Structural Optimizations of Matrine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Oxymatrine? [synapse.patsnap.com]
- 9. Cytisine | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Anti-nociceptive and anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is the mechanism of Matrine? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. alliedacademies.org [alliedacademies.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 23. What is Oxymatrine used for? [synapse.patsnap.com]
- 24. This compound against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound against enterovirus 71 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Sophocarpine Across Species
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative analysis of the pharmacokinetic profile of sophocarpine, a quinolizidine alkaloid with significant therapeutic potential. As a compound isolated from traditional herbal medicines like Sophora alopecuroides L., understanding its absorption, distribution, metabolism, and excretion (ADME) across different preclinical species is fundamental for its translation into a viable clinical candidate.[1][2] This document synthesizes available data to provide insights for dose-response predictions, inter-species scaling, and the design of future preclinical and clinical studies.
The Imperative of Cross-Species Pharmacokinetic Comparison
This compound has demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral activities.[1] However, the journey from a promising compound to an approved drug is contingent upon a robust preclinical data package. Pharmacokinetic studies are a critical component, as significant variations can exist between species. These differences, driven by factors like metabolic enzyme activity, plasma protein binding, and transporter expression, can profoundly impact a drug's efficacy and safety profile. A cross-species comparison allows us to build a more complete picture, identify potential liabilities, and develop more accurate predictive models for human pharmacokinetics.
Deconstructing the Pharmacokinetic Study: A Methodological Blueprint
To ensure the generation of high-fidelity, reliable data, a meticulously planned experimental protocol is non-negotiable. The following workflow represents a validated system for characterizing the pharmacokinetic profile of this compound in a preclinical setting. The causality behind each step is crucial for the integrity of the final data.
Experimental Workflow for Preclinical PK Assessment
Figure 1: Standardized workflow for a preclinical pharmacokinetic study of this compound.
Self-Validating Experimental Protocol
-
Animal Models and Husbandry: Healthy, adult Sprague-Dawley rats (200-250g) are used. Animals are acclimated for one week and fasted overnight prior to dosing to minimize variability in gastrointestinal absorption.
-
Dosing Formulation: For oral administration, this compound is suspended in 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration, it is dissolved in sterile saline. Formulations are prepared fresh on the day of the experiment.
-
Drug Administration:
-
Oral Group (PO): A single dose (e.g., 20 mg/kg) is administered by oral gavage.
-
Intravenous Group (IV): A single dose (e.g., 5 mg/kg) is administered via the tail vein to determine absolute bioavailability.
-
-
Sample Collection: Blood samples (~200 µL) are collected from the orbital venous plexus at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[3]
-
Plasma Processing: Samples are immediately centrifuged at 13,200 rpm for 5 minutes. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[3]
-
Bioanalytical Quantification: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3][4] This technique offers the required sensitivity and selectivity for accurate quantification in a complex biological matrix.[4] The method must be validated for linearity, precision, accuracy, and stability according to regulatory guidelines.
-
Pharmacokinetic Parameter Calculation: Key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., WinNonlin).
Comparative Pharmacokinetic Data
The ADME profile of this compound has been characterized in several species. The data reveals key differences in its disposition, which are crucial for interpretation and extrapolation.
| Parameter | Rat | Rabbit | Dog |
| Dose (Route) | (Not Specified) | IV | (Not Specified) |
| Cmax (Maximum Concentration) | 4.54 µM | N/A | (Data Not Available) |
| Tmax (Time to Cmax) | 0.5 h | N/A | (Data Not Available) |
| t1/2 (Elimination Half-life) | 1.17 h | Short half-life | (Data Not Available) |
| Distribution Model | Two-Compartment | Two-Compartment | (Data Not Available) |
| Key Characteristics | Rapid absorption | Wide tissue distribution | (Data Not Available) |
Data synthesized from available literature. Direct, side-by-side comparative studies are limited, and parameters are drawn from separate experiments.[1][2]
Analysis of Cross-Species ADME Profiles
Absorption
In rats, this compound is absorbed rapidly following oral administration, reaching maximum plasma concentration (Tmax) in just 30 minutes.[1] This suggests efficient transit across the gastrointestinal membrane. The absolute bioavailability of related alkaloids can be low due to the first-pass effect in the liver, a phenomenon where a significant portion of the drug is metabolized before reaching systemic circulation.[5]
Distribution
Studies in both rats and rabbits show that this compound's distribution fits a two-compartment model.[1][2] This indicates that the drug not only resides in the central compartment (bloodstream) but also distributes extensively into peripheral tissues.[1][2] This wide distribution is consistent with its broad pharmacological effects on various organs.[1]
Metabolism
Metabolism is a primary driver of inter-species pharmacokinetic variability. While specific pathways for this compound are not fully elucidated in all species, it is known that related compounds are metabolized by hepatic Cytochrome P450 (CYP450) enzymes.[6] Furthermore, this compound has been shown to inhibit human CYP3A4 and CYP2C9 in vitro, suggesting a potential for herb-drug interactions.[6] This is a critical consideration for clinical development, as co-administration with other drugs metabolized by these enzymes could alter their plasma concentrations.
Conceptual Metabolic Pathway
Figure 2: A generalized metabolic pathway for xenobiotics like this compound.
Excretion
In rabbits, this compound is primarily excreted through the urine.[2] The relatively short half-life observed in rats (1.17 hours) indicates efficient clearance from the body.[1] However, accumulation in renal tissues has been noted, suggesting that caution may be warranted when considering this compound for patients with pre-existing renal impairment.[2]
Implications for Preclinical to Clinical Translation
The available data, though incomplete, provides valuable direction for the drug development process:
-
Rapid Absorption & Short Half-Life: The rapid absorption and elimination profile in rats suggest that for sustained therapeutic effect, a modified-release formulation or more frequent dosing might be necessary in humans.
-
Metabolic Variability: The potential for CYP450 inhibition is a significant finding.[6] It is imperative to conduct in vitro studies with human liver microsomes to identify the specific CYP isoforms responsible for its metabolism and to quantify the risk of drug-drug interactions.
-
Species Selection: While rodents provide essential initial data, the pharmacokinetic profile in a non-rodent species like the dog or monkey is critical for a more robust prediction of human pharmacokinetics. Studies have shown that first-pass intestinal metabolism can be greater in monkeys than in humans, which can affect bioavailability predictions.[7]
Conclusion
This compound exhibits rapid absorption and a short half-life in rodent and rabbit models, with wide distribution into tissues. Its pharmacokinetic profile is governed by a two-compartment model and likely involves hepatic metabolism via CYP450 enzymes, which also presents a potential for drug-drug interactions. Primary elimination occurs via the kidneys. The current body of evidence underscores the need for comprehensive pharmacokinetic studies in a second, non-rodent species to better inform allometric scaling and predict a safe and effective starting dose for first-in-human clinical trials.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC. National Center for Biotechnology Information. [Link]
-
Pharmacokinetic study of matrine, oxymatrine and oxythis compound in rat plasma after oral administration of Sophora flavescens Ait. extract by liquid chromatography tandem mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Taylor & Francis Online. [Link]
-
Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - NIH. National Center for Biotechnology Information. [Link]
-
Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PubMed Central. National Center for Biotechnology Information. [Link]
-
Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review - PMC. National Center for Biotechnology Information. [Link]
-
A comparison of pharmacokinetics between humans and monkeys - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of matrine, oxymatrine and oxythis compound in rat plasma after oral administration of Sophora flavescens Ait. extract by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sophocarpine and Dexamethasone in Preclinical Inflammation Models: A Guide for Researchers
Introduction
In the field of pharmacology, the quest for effective anti-inflammatory agents is perpetual. Inflammation, a critical biological response to harmful stimuli, can become detrimental when dysregulated, leading to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The steroid dexamethasone is a cornerstone of anti-inflammatory therapy, a potent synthetic glucocorticoid with broad-ranging effects.[1] In parallel, the field of natural product pharmacology continues to yield promising candidates. Among these is sophocarpine, a tetracyclic quinolizidine alkaloid derived from plants like Sophora alopecuroides.[2] It has demonstrated significant anti-inflammatory properties in numerous studies.[3][4]
This guide provides a comparative analysis of this compound and the benchmark drug, dexamethasone. We will dissect their distinct mechanisms of action, evaluate their performance in standardized in vitro and in vivo inflammation models, and provide detailed experimental protocols to support researchers in their own investigations. Our objective is to offer a scientifically rigorous comparison to inform drug discovery and development professionals.
Mechanistic Deep Dive: Contrasting Pathways to Inflammation Resolution
While both compounds effectively suppress inflammation, their molecular pathways diverge significantly. Dexamethasone engages the endocrine system for a broad, powerful effect, whereas this compound targets specific intracellular signaling cascades.
Dexamethasone: Broad-Spectrum Genomic and Non-Genomic Suppression
Dexamethasone's primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR).[5][6] Upon binding, the activated GR-complex translocates to the nucleus and acts as a transcription factor. Its anti-inflammatory effects are twofold:
-
Transrepression: The GR-complex directly binds to and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] This is the principal mechanism for its potent anti-inflammatory effect, as it shuts down the transcription of a wide array of genes encoding cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[9][7]
-
Transactivation: The GR-complex upregulates the expression of anti-inflammatory proteins, such as Annexin A1 (lipocortin-1).[6] Annexin A1 inhibits phospholipase A2 (PLA2), thereby blocking the arachidonic acid pathway and preventing the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.
This compound: Targeted Inhibition of Key Inflammatory Hubs
This compound, a non-steroidal molecule, exerts its effects by modulating specific signaling pathways that are crucial for the inflammatory response.[10] Its mechanism is characterized by the targeted inhibition of:
-
NF-κB Pathway: this compound has been shown to prevent the phosphorylation and subsequent degradation of Inhibitor of κB (IκB), which keeps NF-κB inactive in the cytoplasm.[2][11] This blockade prevents NF-κB from translocating to the nucleus, thereby suppressing the expression of its target genes, including iNOS, COX-2, TNF-α, and IL-6.[2][12]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: It selectively attenuates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key MAPK pathways heavily involved in the stress and inflammatory response.[2] However, its effect on the Extracellular signal-regulated kinase (ERK) pathway appears minimal.[2]
-
TRP Channels: Recent studies suggest this compound may also act as a competitive inhibitor of TRPA1 and TRPV1 channels, which are involved in inflammatory pain and itch.[13]
Visualizing the Mechanisms
The following diagram illustrates the distinct points of intervention for dexamethasone and this compound within the inflammatory cascade.
Performance in a Standardized In Vitro Inflammation Model
Model System: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
This model is the workhorse for initial anti-inflammatory screening. RAW 264.7 murine macrophages are stimulated with LPS, a component of gram-negative bacteria, which triggers a powerful inflammatory response via Toll-like receptor 4 (TLR4).[14] This allows for the quantification of key inflammatory mediators and assessment of pathway inhibition.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
A detailed, step-by-step methodology for this assay is provided in the "Detailed Experimental Protocols" section at the end of this guide. The workflow involves cell culture, pre-treatment with the test compounds (this compound or dexamethasone), stimulation with LPS, and subsequent analysis of inflammatory markers in the cell supernatant and lysates.
Comparative Efficacy Data
The following table summarizes the reported effects of this compound and dexamethasone on key inflammatory readouts in LPS-stimulated macrophages.
| Parameter | This compound | Dexamethasone | Mechanistic Implication |
| NO Production | Significant dose-dependent inhibition.[2] | Potent inhibition. | Inhibition of iNOS expression, likely via NF-κB suppression. |
| TNF-α Secretion | Strong, dose-dependent reduction.[2][12][15] | Potent inhibition.[16][17][18] | Suppression of a primary pro-inflammatory cytokine. |
| IL-6 Secretion | Strong, dose-dependent reduction.[2][12][15] | Potent inhibition.[16][18][19] | Suppression of a key cytokine involved in acute and chronic inflammation. |
| COX-2 Expression | Significant downregulation.[2][12] | Potent downregulation.[20] | Reduction of an enzyme critical for prostaglandin synthesis. |
| NF-κB Activation | Inhibits IκB phosphorylation, preventing nuclear translocation.[2][11] | Inhibits NF-κB transcriptional activity via GR-mediated transrepression.[7][8] | Both drugs converge on this central inflammatory regulator, but through different upstream actions. |
| MAPK Phosphorylation | Inhibits p38 and JNK phosphorylation.[2] | Can inhibit MAPK pathways, often secondary to GR activation.[19] | This compound shows more direct and selective modulation of these stress-activated pathways. |
Performance in Acute In Vivo Inflammation Models
Moving from a cellular to a whole-organism context is critical for evaluating therapeutic potential. Acute, localized inflammation models are ideal for this next step.
Model System: Carrageenan-Induced Paw Edema in Rodents
This is a classical and highly reproducible model for evaluating acute anti-inflammatory drugs.[21][22] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[21]
-
Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin release.[21]
-
Late Phase (3-6 hours): Characterized by significant neutrophil infiltration and the overproduction of prostaglandins, nitric oxide, and cytokines like TNF-α and IL-1β, largely driven by COX-2.[21]
This biphasic nature allows for dissection of a compound's mechanism. Inhibition of the late phase, for instance, points towards suppression of prostaglandin synthesis or cytokine production.
Experimental Protocol: Carrageenan-Induced Paw Edema
A detailed protocol for this widely used in vivo model is available in the "Detailed Experimental Protocols" section. The general workflow is depicted below.
Comparative Efficacy Data
Studies have shown both compounds are effective in this model, with dexamethasone serving as a positive control.
| Parameter | This compound | Dexamethasone | Model Relevance |
| Paw Edema Inhibition | Significant, dose-dependent reduction in paw volume.[4] | Potent, dose-dependent reduction in paw volume.[3] | Demonstrates overall in vivo anti-inflammatory and anti-exudative activity. |
| Pro-inflammatory Cytokines (IL-1β, IL-6) | Significantly reduces levels in inflamed tissue.[3][23] | Standard positive control for reducing cytokine levels.[20] | Confirms that in vitro cytokine inhibition translates to an in vivo effect. |
| Prostaglandin E2 (PGE2) | Significantly reduces levels in inflamed tissue.[3] | Potent inhibitor of prostaglandin synthesis via PLA2 and COX-2 suppression. | Indicates inhibition of the cyclooxygenase pathway, a key driver of late-phase inflammation. |
Model System: Xylene-Induced Ear Edema in Mice
This model provides a rapid assessment of acute anti-inflammatory activity.[3] Topical application of xylene causes vasodilation and increased vascular permeability, leading to measurable edema.
A direct comparative study reported the following results:[3]
| Compound | Dose | Edema Inhibition (%) |
| Dexamethasone | 2.5 mg/kg | 73.53% |
| This compound | 20 mg/kg | 17.90% |
| This compound | 40 mg/kg | Not specified, but significant |
| This compound | 80 mg/kg | 59.95% |
Interpretation: In this acute model, dexamethasone is more potent on a weight-for-weight basis. However, this compound demonstrates a clear dose-dependent anti-inflammatory effect, achieving efficacy that approaches that of dexamethasone at higher concentrations.[3]
Synthesis and Discussion
This comparative analysis reveals two distinct but effective anti-inflammatory agents.
-
Potency and Spectrum: Dexamethasone is unquestionably a more potent and broader-spectrum anti-inflammatory agent.[9][1] Its action via the glucocorticoid receptor allows it to globally suppress the inflammatory transcriptome. This makes it highly effective but also contributes to its well-documented side effects with chronic use, including metabolic disturbances, immunosuppression, and osteoporosis.[1]
-
Mechanism of Action: this compound operates through targeted inhibition of the NF-κB and MAPK signaling pathways.[2][10] This more focused mechanism could potentially offer a better safety profile, a critical consideration in the development of treatments for chronic inflammatory conditions. While less potent than dexamethasone on a milligram-per-kilogram basis, it demonstrates robust and significant efficacy across multiple preclinical models.[3][4]
-
Therapeutic Potential: Dexamethasone remains an indispensable tool for managing severe, acute inflammation. This compound represents a promising lead compound for conditions where chronic, targeted modulation of NF-κB and MAPK-driven inflammation is desirable. Its efficacy in reducing levels of TNF-α and IL-6, cytokines central to many autoimmune diseases, is particularly noteworthy.[3][15]
Conclusion for the Research Professional
Both dexamethasone and this compound are valuable tools for inflammation research. Dexamethasone serves as a robust, high-efficacy positive control, representing broad-spectrum glucocorticoid action. This compound provides a compelling alternative, exemplifying a targeted, non-steroidal mechanism of action. The choice between them for a specific study depends on the scientific question: dexamethasone is the benchmark for maximal efficacy, while this compound is an excellent candidate for investigating the roles of the NF-κB and MAPK pathways and for exploring novel therapeutic strategies with potentially fewer mechanism-based side effects. Future head-to-head studies in chronic inflammation models, such as collagen-induced arthritis, will be crucial for further delineating the long-term therapeutic potential of this compound relative to established standards of care.
Detailed Experimental Protocols
Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old media. Add fresh, serum-free media containing various concentrations of this compound, dexamethasone, or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of secreted mediators. Centrifuge to remove any cell debris.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO): Measure nitrite (a stable NO metabolite) concentration in the supernatant using the Griess Reagent Assay.
-
Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using commercially available ELISA kits.
-
-
Cell Viability (Optional but Recommended): After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure the observed inhibitory effects are not due to cytotoxicity.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: House male Wistar rats (180-220g) for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Dexamethasone, e.g., 1-2.5 mg/kg), and Test Groups (this compound, e.g., 20, 40, 80 mg/kg). Fast animals overnight before the experiment.
-
Baseline Measurement (V₀): Measure the volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading.
-
Drug Administration: Administer the vehicle, dexamethasone, or this compound via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[22][24]
-
Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[21]
-
Data Analysis:
-
Calculate the increase in paw volume at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100.
-
-
Tissue Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological analysis or homogenization to measure local cytokine and PGE2 levels.
References
-
King, A.M. (2024). Dexamethasone. In: StatPearls. StatPearls Publishing. Available from: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
Patsnap. (2025). What is the mechanism of action of Dexamethasone? Patsnap Synapse. Available from: [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of dexamethasone? Dr. Oracle. Available from: [Link]
-
Pediatric Oncall. (n.d.). Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. IUPHAR/BPS. Available from: [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]
-
Gao, W., et al. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. Toxicology in Vitro, 26(1), 1-7. Available from: [Link]
-
Wang, X., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 14, 1184313. Available from: [Link]
-
CytoCis. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]
-
Lee, Y., et al. (2018). Oenothein B Suppresses Lipopolysaccharide (LPS)-Induced Inflammation in the Mouse Brain. Molecules, 23(11), 2908. Available from: [Link]
-
Bio-protocol. (2020). LPS-induced neuroinflammatory model of mice. Bio-protocol, 10(14), e3681. Available from: [Link]
-
Ammit, A.J., et al. (2001). Tumor necrosis factor-alpha-induced secretion of RANTES and interleukin-6 from human airway smooth muscle cells: modulation by glucocorticoids and beta-agonists. American Journal of Respiratory Cell and Molecular Biology, 25(4), 496-504. Available from: [Link]
-
Barrientos, R.M., et al. (2018). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. International Journal of Dental Sciences, 20(3). Available from: [Link]
-
STAR Protocols. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(3), 103332. Available from: [Link]
-
Li, J., et al. (2024). Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. Journal of Ethnopharmacology, 328, 118012. Available from: [Link]
-
Gao, W.G., et al. (2009). Anti-nociceptive and anti-inflammatory activity of this compound. Journal of Ethnopharmacology, 125(1), 126-130. Available from: [Link]
-
Fehrenbacher, J.C., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of Pharmacological and Toxicological Methods, 66(3), 258-262. Available from: [Link]
-
Zhang, Y., et al. (2008). This compound and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice. International Immunopharmacology, 8(13-14), 1767-1772. Available from: [Link]
-
Zhang, Y., et al. (2020). TNF-α Regulates the Glucocorticoid Receptor Alpha Expression in Human Nasal Epithelial Cells Via p65-NF-κb and p38-MAPK Signaling Pathways. Medical Science Monitor, 26, e925055. Available from: [Link]
-
Fantuzzi, L., et al. (2001). Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone. Blood, 98(4), 1047-1053. Available from: [Link]
-
MDPI. (2024). Nanomedicine-Driven Therapeutic Strategies for Rheumatoid Arthritis-Associated Depression: Mechanisms and Pharmacological Progress. International Journal of Molecular Sciences, 25(13), 7123. Available from: [Link]
-
Angeles, A., et al. (2012). Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT. BMC Cell Biology, 13, 2. Available from: [Link]
-
Zou, Y., et al. (2019). This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology, 10, 1219. Available from: [Link]
-
Wang, Y., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Evidence-Based Complementary and Alternative Medicine, 2021, 9954201. Available from: [Link]
-
Tuettenberg, A., et al. (2010). The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo. Immunology Letters, 129(1), 50-52. Available from: [Link]
-
Tian, Q., et al. (2009). Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta. Hypertension, 53(5), 798-804. Available from: [Link]
-
Chen, Y.B., et al. (2018). An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells. Cell Transplantation, 27(1), 109-121. Available from: [Link]
-
Li, X., et al. (2020). Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways. Anatomical Record, 304(5), 1018-1027. Available from: [Link]
-
MDPI. (2024). The Alkaloid Caulerpin Exhibits Potent and Selective Anti-Inflammatory Activity Through Interaction with the Glucocorticoid Receptor. International Journal of Molecular Sciences, 25(10), 5431. Available from: [Link]
-
de Kruif, M.D., et al. (2008). Dissociation between systemic and pulmonary anti-inflammatory effects of dexamethasone in humans. British Journal of Clinical Pharmacology, 65(3), 356-364. Available from: [Link]
-
Lee, M.Y., et al. (2020). Comparison of Anti-inflammatory Efficacy between Dexamethasone and a Standardized Herbal Formula, PM014, in a Cigarette Smoke-in. Pharmacognosy Magazine, 16(69), 316-323. Available from: [Link]
Sources
- 1. pediatriconcall.com [pediatriconcall.com]
- 2. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-nociceptive and anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 8. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 11. This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumor necrosis factor-alpha-induced secretion of RANTES and interleukin-6 from human airway smooth muscle cells: modulation by glucocorticoids and beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone. | Semantic Scholar [semanticscholar.org]
- 18. Dissociation between systemic and pulmonary anti‐inflammatory effects of dexamethasone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TNF-α Regulates the Glucocorticoid Receptor Alpha Expression in Human Nasal Epithelial Cells Via p65-NF-κb and p38-MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
A Senior Application Scientist's Guide to Replicating Published Findings on Sophocarpine's Mechanism of Action
For researchers and drug development professionals, the principle of reproducibility is not merely an academic exercise; it is the bedrock of scientific progress. This guide provides a structured, in-depth framework for independently replicating and validating the published mechanistic claims of sophocarpine, a quinolizidine alkaloid with noted anti-inflammatory and anti-cancer potential.[1] We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to scientific inquiry.
Introduction: The Case for this compound and the Imperative of Replication
This compound, derived from plants of the Sophora genus, has been reported to exert its therapeutic effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-Kinase (PI3K)/AKT cascades.[1][2] These pathways are central to cellular processes like inflammation, proliferation, and apoptosis, making them prime targets for therapeutic intervention.[2][3][4] However, variations in cell models, reagents, and experimental conditions can lead to discrepancies in reported outcomes. This guide, therefore, presents a logical workflow to systematically confirm this compound's cellular effects and dissect its molecular mechanism of action.
A Phased Approach to Mechanistic Validation
A rigorous investigation requires a multi-phase strategy, beginning with broad cellular effects and progressively narrowing the focus to specific molecular targets. This ensures that downstream mechanistic studies are built upon a solid foundation of confirmed cellular activity.
Figure 1: Logical workflow for validating this compound's mechanism of action.
Phase 1: Establishing Foundational Cellular Effects
Before investigating complex signaling pathways, it is imperative to confirm that this compound elicits a measurable and reproducible effect on the chosen cell line.
Cell Viability and Dose-Response
Rationale: The first step is to determine the concentration range at which this compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a critical parameter that will guide the dosage for all subsequent mechanistic experiments. The MTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of viable cells.[5][6][7][8]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control. Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[9] Incubate for 4 hours at 37°C in the incubator.
-
Quantification: Mix each sample thoroughly and measure the optical density (OD) at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Quantifying Apoptosis
Rationale: Published data suggest this compound induces apoptosis.[3][10][11] It is crucial to confirm this and distinguish it from necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[12] PI is a nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[13][14]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with this compound at its predetermined IC50 concentration for 24 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, wash with cold PBS, and centrifuge again.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Live cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Table 1: Comparative Analysis of Cellular Effects This table presents example data for comparing this compound with a hypothetical alternative compound.
| Treatment Group | IC50 (µM, 48h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | N/A | 3.1 ± 0.8 | 2.5 ± 0.6 |
| This compound | 45.2 ± 3.5 | 28.7 ± 2.1 | 14.3 ± 1.9 |
| Alternative Drug Y | 62.8 ± 4.1 | 22.5 ± 1.8 | 10.1 ± 1.5 |
Phase 2: Interrogation of Key Signaling Pathways
With the cellular phenotype confirmed, the investigation can proceed to the molecular level to test the hypothesis that this compound's effects are mediated through the NF-κB and PI3K/Akt pathways.
The NF-κB Pathway
Mechanistic Premise: this compound is reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1][15][16] This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which otherwise frees the p65 subunit to translocate to the nucleus and initiate pro-inflammatory gene transcription.[17]
Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Protein Extraction: Pre-treat cells with this compound for 1-2 hours, then stimulate with an inflammatory agent like Lipopolysaccharide (LPS) for 30 minutes. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[18] Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[19]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[18] Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. A decrease in the ratio of phosphorylated protein to total protein would support the hypothesis.
The PI3K/Akt Pathway
Mechanistic Premise: this compound has also been shown to induce apoptosis and inhibit proliferation by suppressing the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival.[10][11][20][21] A key indicator of pathway activity is the phosphorylation status of Akt.
Figure 3: Proposed inhibitory action of this compound on the PI3K/Akt pathway.
Protocol: qPCR for Akt Downstream Target Genes
-
Rationale: In addition to Western blotting for phosphorylated Akt, analyzing the expression of its downstream target genes provides a functional readout of pathway inhibition.
-
RNA Extraction: Treat cells with this compound for a relevant time period (e.g., 6-24 hours), then extract total RNA using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and validated primers for Akt target genes involved in survival (e.g., Bcl-2) and cell cycle progression (e.g., CCND1 - Cyclin D1). Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant downregulation of target genes in this compound-treated cells would indicate pathway suppression.
Table 2: Comparative Analysis of Pathway Modulation This table presents example data for comparing this compound with a known pathway inhibitor.
| Target | Treatment Group | Relative Phosphorylation (Fold Change) | Relative Bcl-2 mRNA (Fold Change) |
| p-Akt (Ser473) | Vehicle Control | 1.00 | 1.00 |
| This compound | 0.35 ± 0.08 | 0.41 ± 0.09 | |
| PI3K Inhibitor (LY294002) | 0.15 ± 0.05 | 0.22 ± 0.06 |
Phase 3: Validation and Confirmation
The final and most critical phase is to establish a causal link between the observed pathway inhibition and the cellular phenotype. This moves beyond correlation to demonstrate that the mechanism is dependent on the targeted pathway.
Rationale: If this compound's apoptotic effect is truly mediated by PI3K/Akt inhibition, then blocking the pathway with a known, specific inhibitor should occlude the effect of this compound. In other words, the combination of a specific inhibitor and this compound should not produce a significantly greater effect than the inhibitor alone.
Protocol: Mechanistic Validation with Pathway Inhibitors
-
Experimental Design: Design a matrix of treatments: Vehicle, this compound alone, a specific PI3K inhibitor (e.g., LY294002) alone, and a combination of this compound and the inhibitor.
-
Treatment: Pre-treat cells with the PI3K inhibitor for 1 hour before adding this compound.
-
Endpoint Analysis: After 24-48 hours, perform an apoptosis assay (Annexin V/PI staining) as described in Phase 1.
-
Interpretation: If this compound and the inhibitor act on the same pathway, the combination treatment group should show a similar level of apoptosis to the inhibitor-alone group. A significant additive or synergistic effect would suggest they act through different mechanisms.
Conclusion
This guide outlines a comprehensive and logically-structured approach to independently replicate and validate the purported mechanisms of action for this compound. By progressing from phenotypic observation to molecular interrogation and finally to causal validation, researchers can generate high-confidence data. This rigorous process not only substantiates the therapeutic potential of compounds like this compound but also reinforces the foundational principles of scientific integrity and reproducibility that drive drug discovery forward.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway. Bioengineered. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. PubMed. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
MTT assay. Wikipedia. [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PMC. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers Media S.A.. [Link]
-
This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer. PeerJ. [Link]
-
Antitumor effects of this compound through multiple signaling pathways. ResearchGate. [Link]
-
This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
This compound Protects Mice from ConA-Induced Hepatitis via Inhibition of the IFN-Gamma/STAT1 Pathway. PMC. [Link]
-
Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers. [Link]
-
GeneQuery™ Human PI3K/AKT Signaling Pathway qPCR Array Kit. ScienCell. [Link]
-
GeneQuery™ Human PI3K/AKT Signaling Pathway qPCR Array Kit. ScienCell Research Laboratories. [Link]
-
NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. [Link]
-
Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. MDPI. [Link]
-
Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. PubMed Central. [Link]
-
PI3K/AKT signaling pathway - qPCR ARRAYS. AnyGenes. [Link]
-
What is the protocol for isolating NF-kB? ResearchGate. [Link]
-
Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. PubMed Central. [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Network Pharmacology and Experimental Validation to Explore That Celas. Dovepress. [Link]
-
RT² Profiler™ PCR Array Human PI3K-AKT Signaling Pathway. QIAGEN GeneGlobe. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. This compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 21. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer [PeerJ] [peerj.com]
A Head-to-Head Comparison of Sophocarpine and Oxymatrine in Liver Disease Models: A Guide for Researchers
For researchers in hepatology and drug development, the quest for effective therapies for liver disease is a paramount challenge. Among the numerous natural compounds under investigation, the quinolizidine alkaloids sophocarpine and oxymatrine, both derived from the medicinal herb Sophora flavescens (Ku Shen), have emerged as promising candidates. While structurally related, these two compounds exhibit distinct pharmacological profiles, influencing their therapeutic potential and safety in the context of liver pathologies. This guide provides an in-depth, head-to-head comparison of this compound and oxymatrine in various liver disease models, supported by experimental data, to aid researchers in making informed decisions for their preclinical studies.
At a Glance: this compound vs. Oxymatrine in Hepatoprotection
| Feature | This compound | Oxymatrine |
| Primary Mechanism | Potent anti-inflammatory and anti-fibrotic effects, primarily through inhibition of the TLR4 signaling pathway.[1][2] | Modulates immune response, inhibits viral replication, and demonstrates anti-fibrotic activity, partly via the TGF-β/Smad pathway.[3] |
| Efficacy in Liver Fibrosis | Significantly attenuates extracellular matrix deposition and improves liver function in DMN and BDL-induced fibrosis models.[1][2] | Reduces collagen deposition and improves liver function in CCl4-induced fibrosis models.[4] Has shown efficacy in clinical trials for liver fibrosis in chronic viral hepatitis.[5] |
| Anti-inflammatory Activity | Strong inhibitor of pro-inflammatory cytokines like TNF-α and IL-6.[5] Attenuates T-cell mediated liver injury in ConA-induced hepatitis models. | Exhibits anti-inflammatory properties by modulating cytokine production. |
| Antiviral Efficacy (HBV) | Inhibits HBsAg and HBeAg secretion and HBV DNA replication in vitro.[6] | Inhibits HBV replication in vitro and in vivo. Has been used clinically in China for chronic hepatitis B.[3] |
| Safety & Tolerability | Generally considered to have a favorable safety profile in preclinical studies, though high doses may have cardiotoxic and neurotoxic effects. Limited clinical safety data available. | Clinically used, but associated with potential hepatotoxicity at higher doses, which may be linked to its metabolite, matrine. |
Comparative Efficacy in Preclinical Liver Disease Models
Liver Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury. Both this compound and oxymatrine have demonstrated significant anti-fibrotic effects in various rodent models.
This compound has been shown to be a potent anti-fibrotic agent. In a study utilizing both dimethylnitrosamine (DMN)- and bile duct ligation (BDL)-induced liver fibrosis in rats, intraperitoneal administration of this compound (20 mg/kg) significantly reduced liver injury and fibrosis.[1][2] Key findings included a marked decrease in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as a reduction in hepatic hydroxyproline content, a quantitative marker of collagen.[1][2] Histological analysis confirmed that this compound treatment attenuated ECM deposition.[1][2]
Oxymatrine has also been extensively studied for its anti-fibrotic properties. In a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, oxymatrine administered at doses of 30, 60, and 120 mg/kg intraperitoneally, dose-dependently attenuated liver fibrosis.[4] This was evidenced by improved liver function, reduced hydroxyproline content, and decreased collagen I expression.[4] Furthermore, clinical trials have demonstrated the efficacy of oxymatrine in treating liver fibrosis in patients with chronic viral hepatitis.[5]
Comparative Insights: While direct comparative studies are limited, the available data suggests both compounds are effective anti-fibrotic agents. This compound's efficacy has been robustly demonstrated in both toxicant- and cholestasis-induced fibrosis models. Oxymatrine's anti-fibrotic potential is supported by both preclinical and clinical data, particularly in the context of viral hepatitis-induced fibrosis.
Liver Inflammation and Injury
Inflammation is a key driver of liver damage and the progression to more severe pathologies. Both alkaloids have shown potent anti-inflammatory activities.
This compound has demonstrated significant anti-inflammatory effects in a model of T-cell-mediated liver injury induced by Concanavalin A (ConA) in mice. Pre-treatment with this compound (30 and 60 mg/kg) dose-dependently reduced serum ALT and AST levels and ameliorated liver necrosis.[6] This protective effect was associated with the inhibition of pro-inflammatory cytokines such as IFN-γ and TNF-α.[6]
Oxymatrine also possesses anti-inflammatory properties, which contribute to its hepatoprotective effects. It has been shown to modulate the balance of T-helper 1 (Th1) and T-helper 2 (Th2) cytokines, which is crucial in the inflammatory response in hepatitis B.
Comparative Insights: this compound appears to be a particularly potent inhibitor of inflammatory pathways in immune-mediated liver injury models. One study comparing various matrine-type alkaloids found that this compound had the most potent inhibitory effect on TNF-α and IL-6 production.[5]
Viral Hepatitis (HBV)
Both this compound and oxymatrine have been investigated for their antiviral activity against the hepatitis B virus (HBV).
This compound has been shown to inhibit HBV replication in vitro. In HepG2.2.15 cells, a cell line that stably expresses HBV, this compound demonstrated a more potent reduction in the secretion of hepatitis B surface antigen (HBsAg) compared to sophoridine and lamivudine after 24 hours of exposure.[6] It also dose-dependently reduced HBV DNA levels in the culture medium.[6]
Oxymatrine has a more extensive history of investigation for its anti-HBV effects, including clinical use. In vitro studies have shown that oxymatrine can inhibit the secretion of HBsAg and hepatitis B e antigen (HBeAg) from HepG2.2.15 cells and reduce HBV DNA levels. In vivo studies using HBV transgenic mice have also demonstrated that oxymatrine can suppress HBV replication. Clinically, oxymatrine has been used in the treatment of chronic hepatitis B, showing efficacy in reducing viral load and improving liver function.[3]
Comparative Insights: While both compounds show promise in inhibiting HBV replication, oxymatrine has a more established profile with both preclinical and clinical evidence supporting its use. This compound's in vitro potency suggests it warrants further investigation in in vivo models of HBV infection.
Mechanistic Deep Dive: Signaling Pathways and Molecular Targets
The distinct therapeutic effects of this compound and oxymatrine stem from their differential modulation of key signaling pathways involved in liver pathology.
This compound: A Potent Inhibitor of the TLR4 Signaling Pathway
A primary mechanism underlying this compound's anti-inflammatory and anti-fibrotic effects is its inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] TLR4 is a key pattern recognition receptor that, upon activation by lipopolysaccharide (LPS), triggers a downstream inflammatory cascade, leading to the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
Diagram: this compound's Inhibition of the TLR4 Pathway in Liver Fibrosis
This compound has been shown to downregulate the expression of TLR4 and its downstream signaling molecules, including MyD88, and inhibit the phosphorylation of MAPKs (ERK, JNK, p38) and IKK.[1] This blockade of the TLR4 pathway leads to a reduction in the production of pro-inflammatory and pro-fibrotic cytokines, such as TNF-α, IL-6, and TGF-β1, ultimately suppressing the activation and proliferation of HSCs.[1][2]
Oxymatrine: Modulator of the TGF-β/Smad and Other Pathways
Oxymatrine's anti-fibrotic effects are, in part, mediated through its modulation of the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central regulator of fibrosis.[3] TGF-β1 is a potent pro-fibrogenic cytokine that promotes HSC activation and ECM production.
Diagram: Oxymatrine's Modulation of the TGF-β/Smad Pathway in Liver Fibrosis
Oxymatrine has been shown to inhibit the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β1 signaling, and upregulate the expression of the inhibitory Smad, Smad7.[3] This leads to a reduction in the transcription of pro-fibrotic genes, such as those encoding collagen and α-smooth muscle actin (α-SMA). Additionally, oxymatrine can also modulate the TLR4 pathway, similar to this compound, contributing to its anti-inflammatory effects.[4] In the context of HBV, oxymatrine may interfere with the packaging of pregenomic RNA into the nucleocapsid or inhibit the activity of the viral DNA polymerase.
Experimental Protocols: A Guide for Your Research
To facilitate the replication and extension of these findings, detailed step-by-step methodologies for key in vivo experiments are provided below.
Induction of Liver Fibrosis in Rats (CCl4 Model) and Oxymatrine Treatment
This protocol describes the induction of liver fibrosis using carbon tetrachloride (CCl4) and subsequent treatment with oxymatrine.
Experimental Workflow
Step-by-Step Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (180-220g) are acclimatized for one week under standard laboratory conditions.
-
Induction of Fibrosis: Liver fibrosis is induced by subcutaneous injection of a 50% solution of CCl4 in olive oil at a dose of 2 mL/kg body weight, twice a week for 8 weeks.
-
Grouping and Treatment: After 4 weeks of CCl4 induction, rats are randomly divided into a model group and oxymatrine treatment groups. The treatment groups receive daily intraperitoneal injections of oxymatrine (e.g., 30, 60, and 120 mg/kg) for the remaining 4 weeks. A normal control group receives saline injections.
-
Sample Collection: 24 hours after the final treatment, rats are euthanized. Blood samples are collected for serum analysis of liver enzymes (ALT, AST). Liver tissues are harvested for histological examination (H&E and Masson's trichrome staining), hydroxyproline content assay, and molecular analysis (Western blot and RT-PCR).
-
Data Analysis: Statistical analysis is performed to compare the different groups.
Induction of Immune-Mediated Hepatitis (ConA Model) and this compound Treatment
This protocol outlines the induction of T-cell-mediated hepatitis using Concanavalin A (ConA) and pre-treatment with this compound.
Experimental Workflow
Sources
- 1. Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bfr.bund.de [bfr.bund.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the therapeutic potential of matrine-type alkaloids.
A Comparative Guide to the Therapeutic Potential of Matrine-Type Alkaloids
This guide provides a comparative analysis of the primary matrine-type alkaloids—Matrine, Oxymatrine, and Sophoridine—derived predominantly from plants of the Sophora genus.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data to objectively evaluate their therapeutic potential across key disease areas. We will delve into their mechanisms of action, compare their efficacy, and provide practical experimental protocols for their evaluation, grounding all claims in authoritative scientific literature.
Introduction: The Matrine Family of Alkaloids
Matrine-type alkaloids are a class of tetracyclic quinolizidine compounds that form the primary bioactive constituents of herbs like Sophora flavescens.[1][2] For centuries, these plants have been a cornerstone of traditional medicine, and modern pharmacological research is now elucidating the mechanisms behind their diverse therapeutic effects.[2][3] The three most extensively studied members are Matrine, its N-oxide derivative Oxymatrine, and Sophoridine. While structurally similar, their subtle chemical differences lead to distinct pharmacological profiles, influencing their efficacy and safety.
Oxymatrine is structurally the N-oxide of matrine, a conversion that increases its polarity and water solubility.[4] It is often considered to have lower toxicity than matrine.[3] Sophoridine is another key quinolizidine alkaloid from the same plant sources, sharing the core structure but also exhibiting a unique spectrum of bioactivity.[5] This guide will compare these three compounds across major therapeutic applications.
Comparative Therapeutic Potential: A Multi-Target Analysis
Matrine-type alkaloids are notable for their pleiotropic effects, modulating multiple signaling pathways simultaneously. This multi-target capability is a significant advantage in complex diseases like cancer and chronic inflammation.
Anti-Cancer Activity
All three major matrine-type alkaloids exhibit potent anti-tumor properties, though their efficacy and primary mechanisms can vary between cancer types. Their effects are broadly achieved through the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting tumor proliferation, invasion, and angiogenesis.[1][6]
Mechanistic Comparison:
-
Matrine: Demonstrates broad-spectrum activity by modulating critical oncogenic pathways, including PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK.[7] It can induce G2/M phase arrest in hepatocellular carcinoma cells and suppress proliferation in breast cancer by promoting the degradation of β-catenin.[7] In non-small cell lung cancer, matrine induces apoptosis through the generation of reactive oxygen species (ROS) and activation of the p38 pathway.[8]
-
Oxymatrine: Also exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of proliferation.[9] It has been shown to regulate oncogenic signaling pathways such as Akt, EGFR, and NF-κB to trigger cytotoxicity in cancer cells.[9] It is particularly noted for its ability to augment the effects of existing chemotherapeutics.[9]
-
Sophoridine: Its anti-tumor activity is particularly remarkable.[10] It effectively induces apoptosis in cancer cells via the mitochondrial pathway and causes cell cycle arrest, thereby inhibiting proliferation, invasion, and metastasis.[10][11] Sophoridine hydrochloride injection has been approved and is used as an anticancer drug in China.[12]
Quantitative Comparison of In Vitro Cytotoxicity (IC₅₀ Values):
| Alkaloid | Cancer Cell Line | IC₅₀ Value (µM) | Source |
| Matrine | MNK45 (Gastric Cancer) | ~2175 µg/ml (Converted) | [8] |
| Oxymatrine | Various | Varies significantly by cell line | [9] |
| Sophoridine | Various | Varies significantly by cell line | [10] |
| Various Alkaloids | Coxsackie Virus B3 (CVB3) | 26.62 - 252.18 µM | [13] |
| Various Alkaloids | Influenza A (H3N2) | 63.07 - 242.46 µM | [13] |
Note: Direct comparative IC₅₀ data across multiple cell lines for all three alkaloids in a single study is limited. The table reflects data points from various sources.
Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and it is frequently dysregulated in cancer. Matrine and its derivatives are known to inhibit this pathway at multiple nodes.
Caption: Oxymatrine inhibits the TGF-β1/Smad pathway to prevent cardiac fibrosis.
Pharmacokinetics and Toxicity
A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile. While effective, matrine-type alkaloids face challenges, including low bioavailability and potential toxicity, which researchers are addressing through derivatization and novel delivery systems. [2][7]
-
Bioavailability and Metabolism: Matrine and Oxymatrine generally exhibit low plasma protein binding rates, which is favorable for tissue permeability. [4]However, their overall oral bioavailability can be low, limiting therapeutic efficacy. [2][14]Sophoridine is known to be rapidly absorbed and extensively metabolized in the liver. [11]* Toxicity: Both matrine and sophoridine have reported adverse effects, including potential hepatotoxicity and neurotoxicity. [5][15]Oxymatrine is generally considered to have a better safety profile, with significantly weaker toxicity than matrine, a difference potentially related to the oxidation of its tertiary amine structure. [3]
Standardized Experimental Protocols
To ensure reproducibility and comparability of data across different laboratories, standardized protocols are essential. Here, we provide a foundational methodology for assessing the cytotoxic potential of matrine-type alkaloids.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration at which a compound inhibits cell viability by 50% (IC₅₀).
Objective: To quantify the dose-dependent cytotoxic effect of Matrine, Oxymatrine, and Sophoridine on a selected cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Matrine, Oxymatrine, Sophoridine stock solutions (in DMSO or PBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a healthy, uniform starting point for the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of each alkaloid (e.g., 0, 10, 50, 100, 250, 500, 1000 µM) in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours. Causality: The treatment duration is chosen to be long enough for the compounds to exert their anti-proliferative or cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution. Causality: DMSO is a powerful solvent required to solubilize the intracellular formazan crystals for spectrophotometric quantification.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control wells: (Absorbance_treated / Absorbance_control) * 100.
-
Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value. Self-Validation: The inclusion of untreated and vehicle controls is critical to normalize the data and ensure that any observed effect is due to the compound and not the solvent or other variables.
-
Experimental Workflow Diagram:
Caption: Workflow for determining alkaloid cytotoxicity using the MTT assay.
Conclusion and Future Directions
Matrine, Oxymatrine, and Sophoridine are potent natural alkaloids with significant and diverse therapeutic potential.
-
Comparative Strength: Sophoridine shows particularly remarkable anti-tumor activity, leading to its clinical use in China. [10][12]Oxymatrine stands out for its organ-protective effects and lower toxicity profile, making it a strong candidate for treating chronic inflammatory and fibrotic conditions. [3][16][17]Matrine possesses a broad spectrum of activity, with strong evidence for its use in cancer, inflammation, and cardiovascular disease. [4][7][8] Challenges and Opportunities: The primary hurdles to broader clinical application are issues of low bioavailability and potential toxicity. [2][7]Future research is, and should be, focused on:
-
Structural Modification: Synthesizing novel derivatives to enhance therapeutic efficacy and reduce side effects. [1][3][7]2. Advanced Drug Delivery: Developing intelligent delivery systems, such as nanoparticles or liposomes, to improve targeting, increase bioavailability, and minimize off-target toxicity. [1][7]3. Precision Medicine: Utilizing multi-omics approaches to identify biomarkers that can predict patient response, enabling more personalized therapeutic strategies. [7] By overcoming these challenges, the rich pharmacological potential of matrine-type alkaloids can be more fully translated into next-generation therapies for a wide range of complex diseases.
References
-
Ma, L., et al. (2020). Oxymatrine exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside. Pharmacological Research, 151, 104541. [Link]
-
Wang, Y., et al. (2024). Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies. Frontiers in Pharmacology. [Link]
-
Wikipedia. (n.d.). Oxymatrine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sophoridine? Retrieved from [Link]
-
Gao, C., et al. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Journal of Toxicology. [Link]
-
Loh, S. H., et al. (2018). Anti-cancer effects of oxymatrine are mediated through multiple molecular mechanism(s) in tumor models. University of Western Australia Research Repository. [Link]
-
Li, Y., et al. (2024). Matrine and Its Derivatives: Multi-Pathway Regulation in Cancer Therapy. Molecules, 29(1), 123. [Link]
-
Bentham Science. (n.d.). Anticancer Advances of Matrine and Its Derivatives. Retrieved from [Link]
-
Li, X., et al. (2023). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers in Pharmacology, 14, 1176535. [Link]
-
Pan, Q. M., et al. (2015). Antiviral Matrine-Type Alkaloids from the Rhizomes of Sophora tonkinensis. Journal of Natural Products, 78(7), 1693-1699. [Link]
-
Zhang, Y., et al. (2021). Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity. Phytomedicine, 91, 153756. [Link]
-
Xi'an Kintai Biotech Inc. (2024). What is Oxymatrine used for? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Oxymatrine used for? Retrieved from [Link]
-
Gao, C., et al. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Journal of Toxicology. [Link]
-
Zhang, Y., et al. (2022). Research Advances on Matrine. Frontiers in Pharmacology. [Link]
-
Liu, Y., et al. (2024). The potential therapeutic value of the natural plant compounds matrine and oxymatrine in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 11, 1403248. [Link]
-
Zhang, J., et al. (2020). Matrine: A Promising Natural Product With Various Pharmacological Activities. Frontiers in Pharmacology, 11, 694. [Link]
-
Zhang, Y., et al. (2022). Research progress on the pharmacological effects of matrine. Frontiers in Pharmacology, 13, 969251. [Link]
-
Wang, J., et al. (2023). Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. Molecules, 28(15), 5780. [Link]
-
Chen, W. P., et al. (1985). Cardiovascular effects of matrine isolated from the Chinese herb Shan-dou-gen. Proceedings of the National Science Council, Republic of China. Part B, Life sciences, 9(3), 215-219. [Link]
-
Liu, H., et al. (2021). Matrine: A review of its pharmacology, pharmacokinetics, toxicity, clinical application and preparation researches. Journal of Ethnopharmacology, 274, 114030. [Link]
-
Li, Y., et al. (2021). Uncommon Bis-Amide Matrine-type Alkaloids From Sophora alopecuroides With Anti-inflammatory Effects. Frontiers in Chemistry, 9, 728864. [Link]
-
Wang, S., et al. (2022). Sustained Release of Co-Amorphous Matrine-Type Alkaloids and Resveratrol with Anti-COVID-19 Potential. Pharmaceutics, 14(3), 606. [Link]
-
Zhang, Y., et al. (2022). Research progress on the pharmacological effects of matrine. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). Structural Modifications of Matrine-Type Alkaloids. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Research Advances on Matrine. Frontiers in Pharmacology, 13, 914227. [Link]
-
Li, Y. Q., et al. (2018). Matrine-Type Alkaloids from the Roots of Sophora flavescens and Their Antiviral Activities against the Hepatitis B Virus. Journal of Natural Products, 81(10), 2259-2265. [Link]
-
Zhang, B., et al. (2015). Matrine improved the function of heart failure in rats via inhibiting apoptosis and blocking β3-adrenoreceptor/endothelial nitric oxide synthase pathway. Molecular Medicine Reports, 11(2), 1450-1456. [Link]
-
Semantic Scholar. (n.d.). Dimeric Matrine-Type Alkaloids from the Roots of Sophora flavescens and Their Anti-Hepatitis B Virus Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiviral Matrine-Type Alkaloids from the Rhizomes of Sophora tonkinensis. Retrieved from [Link]
-
Li, X., et al. (2014). The alkaloid matrine of the root of Sophora flavescens prevents arrhythmogenic effect of ouabain. Phytomedicine, 21(7), 931-935. [Link]
-
ResearchGate. (n.d.). Anti-tumor activities of matrine and oxymatrine: Literature review. Retrieved from [Link]
Sources
- 1. Frontiers | Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies [frontiersin.org]
- 2. Matrine: A review of its pharmacology, pharmacokinetics, toxicity, clinical application and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential therapeutic value of the natural plant compounds matrine and oxymatrine in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrine and Its Derivatives: Multi-Pathway Regulation in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 12. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Matrine-Type Alkaloids from the Rhizomes of Sophora tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sustained Release of Co-Amorphous Matrine-Type Alkaloids and Resveratrol with Anti-COVID-19 Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxymatrine exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxymatrine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Toxicity of Sophocarpine and Other Sophora flavescens Alkaloids for the Research Professional
This guide offers a detailed comparative analysis of the toxicity profiles of major quinolizidine alkaloids isolated from Sophora flavescens, a plant with a long history in traditional medicine. As researchers and drug development professionals explore the therapeutic potential of these compounds, a thorough understanding of their relative toxicities is paramount. This document synthesizes available preclinical data on sophocarpine and its structural relatives—matrine, oxymatrine, and sophoridine—to provide a scientifically grounded resource for informed decision-making in research and development.
Introduction to the Alkaloids of Sophora flavescens
Sophora flavescens, commonly known as Kushen, is a medicinal herb that produces a variety of bioactive compounds, including a prominent class of tetracyclic quinolizidine alkaloids.[1] Among these, matrine, oxymatrine, this compound, and sophoridine have been extensively studied for their pharmacological activities, which include anti-inflammatory, anti-cancer, and antiviral properties.[2][3][4] Despite their therapeutic promise, these alkaloids also exhibit varying degrees of toxicity, a critical consideration for their potential clinical applications. This guide provides a comparative overview of their toxicological profiles, drawing on in vivo and in vitro experimental data.
Comparative Acute Toxicity: LD50 Values
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. It represents the dose required to be lethal for 50% of a tested animal population. A lower LD50 value indicates higher acute toxicity. The following table summarizes the available LD50 data for this compound, matrine, oxymatrine, and sophoridine in mice, highlighting the variations based on the route of administration.
Table 1: Comparative Acute Toxicity (LD50) of Sophora flavescens Alkaloids in Mice
| Alkaloid | Administration Route | LD50 (mg/kg) | Reference(s) |
| This compound | Intraperitoneal (i.p.) | 115 | [5] |
| Intravenous (i.v.) | 63.94 | [6] | |
| Oral (p.o.) | > 1000 | [2] | |
| Matrine | Intraperitoneal (i.p.) | 157.13 | [6][7] |
| Oral (p.o.) | ~200 (Maximum tolerated dose) | [2] | |
| Oxymatrine | Intraperitoneal (i.p.) | 347.44 (male), 429.15 (female) | [6] |
| Oral (p.o.) | No mortality at 40.5 mg/kg for 90 days | [8] | |
| Sophoridine | Intraperitoneal (i.p.) | 62.6 - 65.19 | [9][10] |
| Intravenous (i.v.) | 47.6 | [9] | |
| Oral (p.o.) | No mortality at 40 mg/kg | [9] |
Note: The oral LD50 for matrine is an approximation based on a dose range-finding test. The oral data for oxymatrine and sophoridine reflect doses at which no mortality was observed in subchronic studies, suggesting the oral LD50 is significantly higher.
From the available data, a clear hierarchy of acute toxicity emerges, particularly via the intraperitoneal route. Sophoridine appears to be the most acutely toxic of the four alkaloids, followed by this compound, then matrine, with oxymatrine being the least acutely toxic. The high oral LD50 of this compound (>1000 mg/kg) suggests it has a relatively lower acute toxicity when administered orally compared to other routes.
In Vitro Cytotoxicity: A Cellular Perspective
Evaluating the cytotoxicity of these alkaloids on normal, non-cancerous cells provides insight into their potential to cause cellular damage. While a single study directly comparing all four alkaloids on the same normal cell line is not available, we can synthesize findings from various studies to draw a comparative picture.
One study directly comparing matrine and oxymatrine on AML12 mouse hepatocytes found that matrine exhibited significantly higher cytotoxicity. The IC50 value for matrine was determined to be 18.98 mM, while the IC50 for oxymatrine could not be determined within the tested concentrations, indicating much lower cytotoxicity.[11]
Studies on sophoridine have shown cytotoxicity against various normal cell lines, but with varying IC50 values depending on the cell type and exposure time. For instance, the IC50 values for sophoridine on BRL-3A rat liver cells were 2.94 mM (12h), 1.9 mM (24h), and 1.29 mM (48h).[10] It showed lower cytotoxicity to human pancreatic ductal epithelial (HPDE) and human bronchial epithelial (BEAS-2B) cells, with IC50 values of 0.402 mM and 0.458 mM, respectively.[12]
Data on the cytotoxicity of this compound on normal cell lines is less prevalent in the literature compared to its effects on cancer cells. However, its demonstrated lower acute in vivo toxicity compared to sophoridine suggests it may also have a more favorable in vitro cytotoxicity profile on normal cells.
Comparative Mechanisms of Toxicity
The toxicity of these alkaloids manifests through various mechanisms, often targeting specific organs. The primary toxicities reported are neurotoxicity and hepatotoxicity, with cardiotoxicity also being a concern for some.
Neurotoxicity
Both matrine and sophoridine are reported to have the nervous system as a primary target organ for their toxicity.[7][13] Intraperitoneal injection of matrine in mice led to degenerative changes in nerve cells in the brain.[7] Sophoridine has also been shown to induce neurotoxic reactions.[13]
Hepatotoxicity
Hepatotoxicity is a significant concern for both matrine and oxymatrine .[6][8][11] Studies have shown that matrine can induce hepatotoxicity by promoting the production of reactive oxygen species (ROS), leading to mitochondrial-dependent apoptosis in hepatocytes.[8] This process involves the inhibition of the Nrf2-mediated antioxidant response.[8] Interestingly, while oxymatrine is generally less toxic than matrine, it can be metabolized to matrine in vivo, which may contribute to its hepatotoxic potential upon oral administration.[11]
Cardiotoxicity
This compound has been associated with cardiotoxicity, with proposed mechanisms involving the disruption of calcium homeostasis and the induction of oxidative stress, leading to apoptosis in cardiac muscle cells.[14] Some matrine-type alkaloids, including this compound and sophoridine, have also been shown to affect the hERG potassium channel, which can have implications for cardiac function.[3][15]
The following diagram illustrates a simplified, comparative overview of the primary toxic mechanisms of these alkaloids.
Caption: Comparative overview of the primary toxicities and associated mechanisms of major Sophora flavescens alkaloids.
Experimental Protocols for Toxicity Assessment
To ensure the reproducibility and validity of toxicity data, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro toxicity assays.
Determination of Acute Toxicity (LD50) in Mice
Objective: To determine the median lethal dose (LD50) of a test alkaloid following a single administration.
Methodology Rationale: This protocol follows established guidelines for acute toxicity testing. The use of multiple dose groups allows for the determination of a dose-response relationship and the calculation of the LD50 value using statistical methods like Probit analysis. The 14-day observation period is standard for monitoring delayed mortality and other toxic effects.
Step-by-Step Protocol:
-
Animal Model: Use healthy, adult mice (e.g., Kunming or BALB/c strain), 6-8 weeks old, of a single sex or both sexes if sex-specific differences are being investigated. Acclimatize the animals for at least one week before the experiment.
-
Dose Preparation: Dissolve the test alkaloid in a suitable vehicle (e.g., sterile saline, PBS, or a solution with a non-toxic solubilizing agent like DMSO at a final concentration of <0.5%). Prepare a range of doses based on preliminary range-finding studies.
-
Administration: Administer a single dose of the test compound to each mouse via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). Include a control group that receives only the vehicle. Use at least 5-10 animals per dose group.
-
Observation: Observe the animals continuously for the first few hours post-administration for any clinical signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress). Continue observations at least once daily for 14 days.
-
Data Collection: Record the number of mortalities in each dose group over the 14-day period.
-
LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a validated statistical method, such as Probit analysis.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of a test alkaloid that inhibits cell viability by 50% (IC50).
Methodology Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.
Step-by-Step Protocol:
-
Cell Culture: Culture a normal (non-cancerous) cell line (e.g., human hepatocytes, renal epithelial cells, or fibroblasts) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the test alkaloid in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkaloid) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflows for determining in vivo acute toxicity (LD50) and in vitro cytotoxicity (IC50).
Conclusion and Future Directions
This comparative guide synthesizes the available preclinical data on the toxicity of this compound, matrine, oxymatrine, and sophoridine. The key takeaways for researchers and drug development professionals are:
-
Toxicity Hierarchy: Based on acute toxicity data in mice, the general order from most to least toxic appears to be sophoridine > this compound > matrine > oxymatrine. However, this can vary depending on the administration route.
-
Oral vs. Systemic Toxicity: this compound exhibits significantly lower acute toxicity when administered orally compared to parenteral routes, a crucial factor for developing orally delivered therapeutics.
-
Target Organ Toxicities: Neurotoxicity and hepatotoxicity are the primary concerns for matrine and sophoridine, while cardiotoxicity is a potential issue for this compound.
-
Mechanistic Insights: The toxic mechanisms often involve the induction of oxidative stress and apoptosis in target organs.
While this guide provides a comprehensive overview, it is important to acknowledge the existing gaps in the literature. Future research should focus on conducting direct, head-to-head comparative studies of these four alkaloids, particularly for in vitro cytotoxicity on a panel of relevant normal human cell lines and for oral LD50 values. A deeper understanding of their comparative toxic mechanisms at the molecular level will further aid in the risk assessment and the development of safer therapeutic strategies based on these promising natural compounds.
References
-
Gao, Y., et al. (2013). This compound administration preserves myocardial function from ischemia-reperfusion in rats via NF-κB inactivation. Journal of Ethnopharmacology, 135(3), 620-625. [Link]
-
Zeng, G., et al. (2021). Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. BioMed Research International, 2021, 8893563. [Link]
-
Tang, Y., et al. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Drug Design, Development and Therapy, 16, 193-212. [Link]
-
Shi, Y., et al. (2018). [Comparison of acute toxicity of four main alkaloids from Sophora alopecuroides in mice]. Zhongguo Zhong Yao Za Zhi, 43(11), 2320-2325. [Link]
-
Wang, X. Y., et al. (2010). [Toxicity of matrine in Kunming mice]. Nan Fang Yi Ke Da Xue Xue Bao, 30(9), 2154-2155. [Link]
-
Xu, Z., et al. (2017). Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells. Scientific Reports, 7, 11336. [Link]
-
Qiu, J., et al. (2018). Sophoridine induces apoptosis in rat normal liver cells through the ROS-mediated mitochondrial pathway. Molecular Medicine Reports, 18(3), 2847-2854. [Link]
-
You, L., et al. (2019). Matrine Exerts Hepatotoxic Effects via the ROS-Dependent Mitochondrial Apoptosis Pathway and Inhibition of Nrf2-Mediated Antioxidant Response. Oxidative Medicine and Cellular Longevity, 2019, 9187983. [Link]
-
Chen, Y., et al. (2016). Sophoridine, a novel anti-hepatitis B virus agent, is a new inhibitor of p38 MAPK. Antiviral Research, 132, 208-216. [Link]
-
Gu, Y., et al. (2019). Oxymatrine and its metabolite matrine contribute to the hepatotoxicity induced by radix Sophorae tonkinensis in mice. Experimental and Therapeutic Medicine, 17(4), 2519-2528. [Link]
-
Zhang, C. X., et al. (2018). Different processing methods change the oral toxicity induced by Sophora alopecuroides seeds and the contents of five main toxic alkaloids from the ethanol extracts determined by a validated UHPLC–MS/MS assay. Revista Brasileira de Farmacognosia, 28(5), 575-583. [Link]
-
Boozari, M., et al. (2019). In-vitro Evaluation of Cytotoxic and Apoptogenic Properties of Sophora Pachycarpa. Iranian Journal of Pharmaceutical Research, 18(2), 899-908. [Link]
-
Wei, W., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 15, 1353234. [Link]
-
You, L., et al. (2020). A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine. Frontiers in Pharmacology, 11, 1067. [Link]
-
PubChem. (n.d.). Matrine. National Center for Biotechnology Information. [Link]
-
Beutler, J. A., et al. (1975). Structure and toxicity of alkaloids and amino acids of Sophora secundiflora. Journal of Pharmaceutical Sciences, 64(12), 1971-1975. [Link]
-
Sun, T., et al. (2021). Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity. Phytomedicine, 91, 153756. [Link]
-
Zhang, W., et al. (2009). Comparative effects of this compound and sophoridine on hERG K+ channel. European Journal of Pharmacology, 607(1-3), 15-22. [Link]
-
Gong, X., et al. (2015). Effect of matrine on primary human hepatocytes in vitro. Cytotechnology, 67(2), 255-265. [Link]
-
Wei, W., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology, 15, 1353234. [Link]
Sources
- 1. Phytotoxic Activity of Alkaloids in the Desert Plant Sophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and toxicity of alkaloids and amino acids of Sophora secundiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Matrine Exerts Hepatotoxic Effects via the ROS-Dependent Mitochondrial Apoptosis Pathway and Inhibition of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxic Markers of Matrine Determined Using 1H-NMR-Based Metabolomics in Cultured Cells In Vitro and Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Oxymatrine and its metabolite matrine contribute to the hepatotoxicity induced by radix Sophorae tonkinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Different processing methods change the oral toxicity induced by Sophora alopecuroides seeds and the contents of five main toxic alkaloids from the ethanol extracts determined by a validated UHPLC–MS/MS assay – ScienceOpen [scienceopen.com]
Comparative transcriptomics of cells treated with sophocarpine versus other anti-inflammatories.
A Comparative Transcriptomic Guide to Sophocarpine and Other Anti-Inflammatory Agents
This guide provides a deep dive into the transcriptomic landscape sculpted by this compound, a natural quinolizidine alkaloid, in comparison to established anti-inflammatory drugs. We move beyond simplistic efficacy comparisons to dissect the nuanced gene expression changes that define their respective mechanisms of action. This resource is intended for researchers in immunology, pharmacology, and drug development seeking to understand the molecular basis of anti-inflammatory responses and to design next-generation transcriptomic studies.
Introduction: The Therapeutic Potential of this compound
This compound, derived from plants like Sophora flavescens Ait., is a natural compound with a long history in traditional medicine. Modern pharmacological studies have validated its potent anti-inflammatory, analgesic, antiviral, and anti-cancer effects[1]. Its therapeutic efficacy stems from its ability to modulate multiple critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt, which are central hubs in the inflammatory response[1][2]. Unlike highly specific targeted therapies, this compound's multi-pathway influence presents a unique transcriptomic signature that warrants a detailed comparative analysis against other classes of anti-inflammatory agents.
The Rationale for a Transcriptomic-Level Comparison
An inflammatory response is fundamentally a transcriptional event. Pathogen- or damage-associated signals trigger signaling cascades that culminate in the activation of transcription factors, leading to the expression of hundreds of genes encoding cytokines, chemokines, enzymes, and other inflammatory mediators[3]. Therefore, to truly understand and compare the mechanisms of anti-inflammatory drugs, we must analyze their impact on the global gene expression profile of immune cells.
This guide will compare the transcriptomic effects of this compound with three major classes of anti-inflammatory drugs:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , represented by Ibuprofen.
-
Glucocorticoids , represented by Dexamethasone.
-
Janus Kinase (JAK) Inhibitors , represented by Tofacitinib.
The chosen cellular model for this comparative framework is the macrophage, a key player in both initiating and resolving inflammation.
Comparative Analysis of Transcriptomic Signatures
The following sections dissect the known transcriptomic impact of each drug class, providing a basis for a head-to-head comparison with this compound.
This compound: A Multi-Pathway Modulator
This compound exerts its anti-inflammatory effects by broadly suppressing key inflammatory signaling pathways. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and other models have consistently shown that this compound:
-
Suppresses Pro-inflammatory Gene Expression: It significantly inhibits the production and expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[4][5]. It also downregulates the expression of enzymes critical to the inflammatory cascade, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[4][5].
-
Inhibits NF-κB Signaling: A primary mechanism is the inhibition of NF-κB activation. It achieves this by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, thereby blocking the translocation of the p65 subunit to the nucleus[4][6]. This directly prevents the transcription of a wide array of NF-κB target genes.
-
Downregulates MAPK Pathways: this compound attenuates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key components of the MAPK pathway[4]. This further contributes to the reduced expression of inflammatory mediators. Interestingly, its effect on the Erk1/2 pathway appears to be minimal in some contexts[4].
The overall transcriptomic signature of this compound is one of broad-spectrum suppression of the canonical inflammatory response, achieved by targeting upstream signaling nodes.
NSAIDs (Ibuprofen): Beyond COX Inhibition
The classical mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which is a post-transcriptional event. However, transcriptomic studies reveal a more complex picture.
-
Modulation of Cytokine Expression: NSAIDs can reduce the production of pro-inflammatory cytokines, partly as a secondary effect of reduced prostaglandin synthesis[7]. Some studies show direct inhibition of the transcription of genes like IL1B and TNF[8].
-
Activation of NRF2: A key discovery is that a subset of NSAIDs, including ibuprofen, can activate the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2)[9]. NRF2 is a master regulator of the antioxidant response and also controls the expression of a wide array of anti-inflammatory genes. This represents a distinct, COX-independent anti-inflammatory mechanism that significantly alters the cellular transcriptome.
Compared to this compound, the transcriptomic footprint of NSAIDs is generally less broad but includes the unique activation of the NRF2-driven antioxidant and anti-inflammatory gene program.
Glucocorticoids (Dexamethasone): The Transcriptional Reprogrammers
Glucocorticoids are potent anti-inflammatory agents that act primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Their effect on the transcriptome is profound and multifaceted.
-
Transrepression of Inflammatory Genes: A major anti-inflammatory mechanism is the GR-mediated repression of pro-inflammatory transcription factors like NF-κB and AP-1[10]. This leads to a powerful shutdown of genes encoding cytokines, chemokines, and adhesion molecules.
-
Transactivation of Anti-Inflammatory Genes: The GR also directly binds to DNA at Glucocorticoid Response Elements (GREs) to upregulate the expression of numerous anti-inflammatory and resolving genes, such as GILZ (Glucocorticoid-induced leucine zipper) and Annexin A1[11].
-
Metabolic Reprogramming: Transcriptomic and metabolomic studies in macrophages have revealed that glucocorticoids extensively regulate metabolic pathways[12]. They repress glycolysis and promote flux through the tricarboxylic acid (TCA) cycle, a mechanism crucial for their anti-inflammatory activity[12][13].
The transcriptomic signature of glucocorticoids is far more extensive than that of this compound, involving the direct up- and down-regulation of thousands of genes and a fundamental reprogramming of cellular metabolism.
JAK Inhibitors (Tofacitinib): Targeted Signal Transduction Blockade
JAK inhibitors are a newer class of targeted synthetic drugs that block the JAK-STAT signaling pathway, which is crucial for signal transduction from numerous cytokine and interferon receptors[14][15].
-
Suppression of Interferon-Stimulated Genes (ISGs): A hallmark of JAK inhibitor action is the potent suppression of the Type I and Type II interferon response signatures[15][16]. This is achieved by blocking the phosphorylation and nuclear translocation of STAT transcription factors, preventing the expression of a wide range of ISGs.
-
Selective Cytokine Pathway Inhibition: By inhibiting JAKs, these drugs block the downstream signaling of cytokines that rely on this pathway, such as IL-6. This leads to the downregulation of genes induced by these specific cytokines[17].
-
Epigenetic Modulation: Recent evidence shows that JAK inhibitors can induce transcriptomic changes influenced by the epigenomic landscape of immune cells, effectively suppressing a subset of IFN-γ-induced genes associated with interferon signaling and defense responses[16].
Compared to this compound's broader action on MAPK and NF-κB, JAK inhibitors have a more focused transcriptomic effect, primarily targeting the gene expression programs downstream of cytokine and interferon receptors.
Summary of Comparative Transcriptomic Effects
The table below summarizes the key differential effects of these four anti-inflammatory agents at the transcriptomic level.
| Feature / Pathway | This compound | NSAIDs (Ibuprofen) | Glucocorticoids (Dexamethasone) | JAK Inhibitors (Tofacitinib) |
| Primary Target(s) | NF-κB, p38/JNK MAPK | COX enzymes, NRF2 | Glucocorticoid Receptor (GR) | Janus Kinases (JAKs) |
| NF-κB Pathway | Strong Inhibition[4][6] | Moderate Inhibition | Strong Inhibition (Transrepression)[10] | Indirect Inhibition (via cytokine blockade) |
| MAPK Pathway | Strong Inhibition[4][18] | Minimal direct effect | Moderate Inhibition | Indirect Inhibition |
| Interferon Signature | Indirect/Moderate Inhibition | Minimal direct effect | Strong Inhibition | Very Strong Inhibition[15][16] |
| Metabolic Genes | Not a primary reported effect | Minimal direct effect | Strong, broad regulation[12][13] | Minimal direct effect |
| Anti-inflammatory Genes | Primarily suppresses pro-inflammatory genes | Upregulates via NRF2[9] | Strong Upregulation (Transactivation)[11] | Primarily suppresses pro-inflammatory genes |
| Key Downregulated Genes | TNF-α, IL-6, iNOS, COX-2 | IL-1β, TNF-α | TNF-α, IL-6, IL-1β, Chemokines | IFN-stimulated genes, IL-6 targets |
| Key Upregulated Genes | N/A | NRF2 target genes | GILZ, Annexin A1, Metabolic enzymes | N/A |
Experimental Protocol: A Framework for Comparative Transcriptomic Analysis
This section provides a validated, step-by-step workflow for performing a comparative transcriptomic study of anti-inflammatory compounds using RNA sequencing (RNA-Seq). The causality behind key steps is explained to ensure experimental robustness.
Part A: Cell Culture and Treatment
-
Cell Line Selection: RAW 264.7 murine macrophages are a standard and robust model for studying inflammatory responses to LPS. They provide a consistent genetic background, which is critical for reproducible transcriptomic analysis.
-
Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells at a density that ensures they are in a logarithmic growth phase (~70-80% confluency) at the time of treatment. This avoids confounding gene expression changes related to cell stress or contact inhibition.
-
Experimental Groups: A robust design includes the following groups, each with at least three biological replicates:
-
Vehicle Control (e.g., 0.1% DMSO)
-
LPS only (e.g., 100 ng/mL)
-
Drug only (e.g., this compound)
-
Drug + LPS
-
-
Treatment: Pre-treat cells with the anti-inflammatory compound or vehicle for 1-2 hours. This allows the drug to enter the cells and engage its targets before the inflammatory stimulus. Subsequently, add LPS (or media for 'drug only' controls) and incubate for a pre-determined time (e.g., 4-6 hours) to capture the primary transcriptional response.
-
Harvesting: Aspirate the media and lyse the cells directly in the plate using a buffer containing RNase inhibitors (e.g., Buffer RLT from Qiagen kits). This immediately stabilizes the RNA and prevents degradation.
Part B: RNA Extraction and Quality Control
-
RNA Extraction: Use a column-based kit (e.g., RNeasy Mini Kit) for high-quality total RNA extraction. Include an on-column DNase digestion step to eliminate genomic DNA contamination, which can interfere with downstream quantification.
-
Quality Control (QC): This is a non-negotiable step for any RNA-Seq experiment.
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios. Ideal ratios are ~2.0, indicating minimal protein and solvent contamination.
-
Integrity: Use a microfluidics-based system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is required to ensure that the RNA is not degraded and that the resulting data will accurately represent the transcriptome.
-
Part C: RNA-Seq Library Preparation and Sequencing
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tail of mature mRNAs. This enriches for protein-coding transcripts and removes ribosomal RNA, which would otherwise dominate the sequencing reads.
-
Library Construction: Follow the protocol for a standard stranded RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves:
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification to enrich the library.
-
-
Sequencing: Sequence the libraries on a high-throughput platform like the Illumina NovaSeq. Aim for a sequencing depth of at least 20-30 million single-end reads per sample for differential gene expression analysis.
Part D: Bioinformatics Analysis Pipeline
-
Raw Data QC: Use a tool like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the quality-filtered reads to the appropriate reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using a tool like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between experimental conditions (e.g., LPS vs. Drug + LPS). These tools normalize the data and perform robust statistical testing.
-
Pathway and Enrichment Analysis: Take the list of differentially expressed genes and perform Gene Ontology (GO) and KEGG pathway enrichment analysis using tools like DAVID, clusterProfiler, or ShinyGO[19][20][21]. This crucial step places the long list of genes into a biological context, revealing which pathways and processes (e.g., 'NF-κB signaling pathway', 'cytokine-cytokine receptor interaction') are most significantly affected by the drug treatment[22][23].
Conclusion
A comparative transcriptomic approach reveals that while this compound, NSAIDs, glucocorticoids, and JAK inhibitors all achieve an anti-inflammatory outcome, they do so via distinct molecular pathways and by inducing unique gene expression signatures. This compound acts as a broad suppressor of canonical inflammatory signaling. In contrast, glucocorticoids are global transcriptional reprogrammers, NSAIDs possess a unique NRF2-activating capacity, and JAK inhibitors offer targeted suppression of cytokine-STAT signaling. Understanding these nuanced transcriptomic profiles is paramount for rational drug development, identifying biomarkers, and designing combination therapies that leverage these mechanistic differences for enhanced therapeutic benefit.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. PubMed. [Link]
-
CoRMAP – comparative transcriptomics analysis pipeline for the meta-analysis of phylogenetically divergent datasets. RNA-Seq Blog. [Link]
-
KEGG pathway database tutorial. YouTube. [Link]
-
Beginner for KEGG Pathway Analysis: The Complete Guide. MetwareBio. [Link]
-
This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. [Link]
-
This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer. PubMed. [Link]
-
KEGG Pathway Analysis Tutorial for Beginners | Learn, Analyze & Interpret with Real Examples. YouTube. [Link]
-
Comparative transcriptomics analysis pipeline for the meta-analysis of phylogenetically divergent datasets (CoRMAP). PMC - NIH. [Link]
-
Glucocorticoids coordinate macrophage metabolism through the regulation of the tricarboxylic acid cycle. PMC - PubMed Central. [Link]
-
Selective epigenetic regulation of IFN-γ signature genes by JAK inhibitor in inflammatory diseases. bioRxiv. [Link]
-
scDAPP: a comprehensive single-cell transcriptomics analysis pipeline optimized for cross-group comparison. NAR Genomics and Bioinformatics | Oxford Academic. [Link]
-
Glucocorticoids inhibit macrophage differentiation towards a pro-inflammatory phenotype upon wounding without affecting their migration. Disease Models & Mechanisms - Company of Biologists Journals. [Link]
-
This compound prevents LPS and IFN-γ-stimulated oxidative stress and neuroinflammation of BV-2 microglia by regulating the AMPK/NF-κB signaling pathway. PubMed. [Link]
-
(a) Gene Ontology analysis of inflammation targets determined by DAVID... ResearchGate. [Link]
-
kegg pathway analysis r tutorial. AS Amusements. [Link]
-
Epigenetic targets of Janus kinase inhibitors are linked to genetic risks of rheumatoid arthritis. NIH. [Link]
-
Immunomodulation by glucocorticoid-induced leucine zipper in macrophages: enhanced phagocytosis, protection from pyroptosis, and altered mitochondrial function. PMC - PubMed Central. [Link]
-
Glucocorticoids Regulate Macrophage Metabolic Genes. (A) Hierarchical... ResearchGate. [Link]
-
Bioinformatics for Transcriptomics: Overview, Applications, Tools, and Pipeline. CD Genomics. [Link]
-
More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages. PMC. [Link]
-
(PDF) Comparative transcriptomics analysis pipeline for the meta-analysis of phylogenetically divergent datasets (CoRMAP). ResearchGate. [Link]
-
How to perform gene enrichment (GO and KEGG pathways) analysis with SR plot. YouTube. [Link]
-
Gene Ontology Curation of Neuroinflammation Biology Improves the Interpretation of Alzheimer's Disease Gene Expression Data. PMC - NIH. [Link]
-
inflammatory response Gene Ontology Term (GO:0006954). Mouse Genome Informatics - The Jackson Laboratory. [Link]
-
Gene Ontology Analysis Highlights Biological Processes Influencing Non-Response to Anti-TNF Therapy in Rheumatoid Arthritis. NIH. [Link]
-
Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. PubMed. [Link]
-
JAK Inhibitors: New Treatments for RA and beyond. researchopenworld.com. [Link]
-
Unraveling nuanced roles of JAK inhibitors in inflammation. News-Medical.Net. [Link]
-
Analysis of Inflammation-Related Genes in Patients with Stanford Type A Aortic Dissection. Hindawi. [Link]
-
This compound inhibits TRP channels to produce anti-pruritic and analgesic effects in a mouse model of inflammatory itch and pain. bioRxiv. [Link]
-
New research may explain unexpected effects of common painkillers. Yale News. [Link]
-
The transcriptomic response of cells to a drug combination is more than the sum of the responses to the monotherapies. eLife. [Link]
-
JAK inhibitors in autoinflammation. PMC - PubMed Central - NIH. [Link]
-
Transcriptomic RNAseq drug screen in cerebrocortical cultures: toward novel neurogenetic disease therapies. Human Molecular Genetics | Oxford Academic. [Link]
-
Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain. Research Explorer The University of Manchester. [Link]
-
RNA Sequencing in Drug Discovery and Development. Lexogen. [Link]
-
RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen. [Link]
-
Effects of nonsteroidal antiinflammatory drugs on the immune network. PubMed. [Link]
-
Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. ScienceDirect. [Link]
-
Non-steroidal anti-inflammatory drugs selectively inhibit cytokine production by NK cells and ?? T cells. ResearchGate. [Link]
Sources
- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 3. inflammatory response Gene Ontology Term (GO:0006954) [informatics.jax.org]
- 4. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 7. Effects of nonsteroidal antiinflammatory drugs on the immune network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New research may explain unexpected effects of common painkillers | Yale News [news.yale.edu]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Immunomodulation by glucocorticoid-induced leucine zipper in macrophages: enhanced phagocytosis, protection from pyroptosis, and altered mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoids coordinate macrophage metabolism through the regulation of the tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchopenworld.com [researchopenworld.com]
- 15. JAK inhibitors in autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Epigenetic targets of Janus kinase inhibitors are linked to genetic risks of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Gene Ontology Curation of Neuroinflammation Biology Improves the Interpretation of Alzheimer’s Disease Gene Expression Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of Sophocarpine: Evaluating Consistency Across Diverse Laboratory Models
Sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has emerged as a compound of significant interest due to its broad spectrum of pharmacological activities.[1][2] Extensive research has demonstrated its potential as an anti-inflammatory, anti-cancer, antiviral, and cardioprotective agent.[1][3][4][5] This therapeutic versatility is primarily attributed to its ability to modulate multiple critical intracellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/AKT.[3][4][6][7]
However, for drug development professionals and researchers, a critical question arises: how consistent are the effects of this compound across different laboratory settings? The transition from promising in vitro data to robust in vivo efficacy is a well-known bottleneck in drug discovery. This guide provides a comparative analysis of this compound's performance in various preclinical models. By critically examining the available experimental data, we aim to elucidate the consistency of its mechanisms and outcomes, explain the causality behind experimental choices, and offer insights into designing self-validating protocols for future investigations.
Part 1: Comparative Analysis of In Vitro Efficacy
The initial evaluation of a compound's therapeutic potential invariably begins with in vitro cell-based assays. These systems, while simplified, are invaluable for high-throughput screening and mechanistic elucidation. Here, we compare the effects of this compound across different cancer cell lines and in models of inflammation.
Anti-Cancer Activity: A Cell-Type Dependent Profile
This compound's anti-cancer effects are primarily achieved by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis.[4][5][8] However, its potency, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. This variability is not a sign of inconsistent action but rather a reflection of the unique molecular landscapes of each cancer type.
Expertise & Experience: The Rationale Behind IC50 Variation
The observed differences in IC50 values are expected and informative. They often correlate with the dependency of a specific cancer cell line on the signaling pathways that this compound inhibits. For instance, cancer cells with a hyperactive PI3K/AKT/mTOR pathway may exhibit greater sensitivity to this compound's inhibitory effects on this cascade.[9] Therefore, comparing IC50 values is a crucial first step in identifying which cancer types are most likely to respond to this compound treatment.
Data Presentation: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Assay Method | Reference |
| PC-3 | Castration-Resistant Prostate Cancer | 174.41 µM | 48 | CCK-8 | [9] |
| DU145 | Castration-Resistant Prostate Cancer | 277.69 µM | 48 | CCK-8 | [9] |
| TSU-Pr1 | Prostate Cancer | >10 mg/ml (~4 mM) | 48 | MTT | [10] |
| PC93 | Prostate Cancer | ~5 mg/ml (~2 mM) | 48 | MTT | [10] |
| A549 | Lung Cancer | 3.68 mM | Not Specified | Not Specified | [4] |
| HCT-116 | Colon Cancer | 2.134 mmol/L | 48 | Cytotoxicity Assay | [9] |
| LN229 | Glioblastoma | ~0.5 mM | 24 | CCK-8 | [9] |
| KRASA12 | Myeloma | <21 µM | Not Specified | MTT Assay | [9] |
| AMO-1 | Myeloma | <21 µM | Not Specified | MTT Assay | [9] |
Note: IC50 values are highly dependent on the specific assay conditions and should be interpreted in the context of the original study.
Anti-Inflammatory Effects: A Consistent Mechanistic Signature
In contrast to its variable anti-cancer potency, this compound demonstrates a remarkably consistent mechanism of action in suppressing inflammation in vitro. In cellular models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound reliably inhibits the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][11] This effect is consistently linked to the downregulation of the NF-κB and MAPK signaling pathways.[4][7][11]
Data Presentation: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | This compound Concentration | % Inhibition / Effect | Key Pathway(s) Inhibited | Reference |
| NO Production | 50 and 100 µg/ml | Significant Suppression | NF-κB, p38 MAPK, JNK | [11] |
| TNF-α Secretion | 50 and 100 µg/ml | Significant Suppression | NF-κB, p38 MAPK, JNK | [11] |
| IL-6 Secretion | 50 and 100 µg/ml | Significant Suppression | NF-κB, p38 MAPK, JNK | [11] |
| iNOS Expression | 50 and 100 µg/ml | Decreased Expression | NF-κB, p38 MAPK, JNK | [11] |
| COX-2 Expression | 50 and 100 µg/ml | Decreased Expression | NF-κB, p38 MAPK, JNK | [11] |
Part 2: Evaluating Performance in In Vivo Models
While in vitro data provide mechanistic clues, in vivo models are essential for evaluating a compound's physiological effects, considering factors like pharmacokinetics and systemic responses. This compound has been tested in numerous rodent models, demonstrating consistent efficacy in treating inflammatory conditions and protecting against cardiac damage.
Anti-Inflammatory and Analgesic Activity
This compound consistently demonstrates dose-dependent anti-inflammatory and analgesic properties across various acute animal models.[12][13][14][15] This consistency in in vivo anti-inflammatory action mirrors the focused mechanistic signature observed in vitro, suggesting that the inhibition of pro-inflammatory cytokine production is a primary driver of its therapeutic effect.
Expertise & Experience: The Importance of Multi-Model Validation
Utilizing multiple in vivo models is a self-validating approach. For example, observing efficacy in both a xylene-induced edema model (testing effects on vascular permeability) and a carrageenan-induced paw edema model (involving cellular infiltration and mediator release) provides stronger evidence for a robust anti-inflammatory effect than relying on a single model.[12][14] The consistent findings for this compound across these varied models enhance confidence in its therapeutic potential.[14][15]
Data Presentation: Efficacy of this compound in In Vivo Inflammation and Pain Models
| Animal Model | Species | This compound Dose (i.v. or i.p.) | Endpoint Measured | Outcome | Reference |
| Xylene-Induced Ear Edema | Mouse | 20, 40, 80 mg/kg | Ear Swelling | Significant, dose-dependent inhibition | [12][15] |
| Carrageenan-Induced Paw Edema | Rat | 15, 30 mg/kg | Paw Volume | Significant, dose-dependent inhibition | [14] |
| Acetic Acid-Induced Vascular Permeability | Mouse | 20, 40 mg/kg | Dye Leakage | Significant, dose-dependent inhibition | [14] |
| Acetic Acid-Induced Writhing | Mouse | 40, 80 mg/kg | Number of Writhings | Significant, dose-dependent reduction | [15] |
| Hot Plate Test | Mouse | 20, 40, 80 mg/kg | Reaction Latency | Significant, dose-dependent increase | [12][15] |
Cardioprotective Effects: A Consistent Theme of Protection
This compound has shown consistent protective effects in diverse models of cardiac injury, including doxorubicin-induced cardiotoxicity, ischemia-reperfusion (I/R) injury, and diabetic cardiomyopathy.[16][17][18][19] A common thread across these studies is this compound's ability to mitigate inflammation, oxidative stress, apoptosis, and fibrosis—key pathological drivers of cardiac damage.
For instance, in a rat model of I/R injury, this compound improved cardiac function and reduced infarct size by inhibiting NF-κB and reducing inflammatory mediators.[17] Similarly, in a mouse model of diabetic cardiomyopathy, it protected myocardial cells by suppressing NF-κB-mediated inflammation.[18][19] This consistency suggests that its anti-inflammatory mechanism is central to its cardioprotective effects across different etiologies of heart disease.
Part 3: Mechanistic Consistency and Experimental Protocols
The variable efficacy in cancer cell lines versus the consistent anti-inflammatory and cardioprotective effects can be understood by examining this compound's core mechanisms. It consistently modulates fundamental signaling pathways that are central to inflammation and cell survival.
Core Signaling Pathways Modulated by this compound
Across numerous cell types and disease models, this compound has been shown to inhibit the NF-κB and PI3K/AKT pathways.[3][4][6][7]
-
NF-κB Pathway: this compound prevents the phosphorylation of IκB, which keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2.[7][11]
-
PI3K/AKT Pathway: By inhibiting this central cell survival pathway, this compound can suppress proliferation and induce apoptosis, an effect particularly relevant to its anti-cancer activity.[4][6][9]
Mandatory Visualization: this compound's Core Anti-Inflammatory Mechanism
Caption: this compound inhibits the NF-κB signaling pathway.
Mandatory Visualization: this compound's Anti-Proliferative Mechanism
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Experimental Protocols
For reproducibility and validation, detailed methodologies are paramount. Below are representative protocols for key assays discussed in this guide.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
Trustworthiness: The Self-Validating System This protocol includes controls for the vehicle (to ensure the solvent has no effect) and a positive control for cell death (e.g., doxorubicin), ensuring that any observed decrease in viability is due to the test compound and not other experimental factors.
-
Cell Seeding: Plate cancer cells (e.g., PC-3, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells turns orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Anti-Inflammatory Assay (Xylene-Induced Mouse Ear Edema)
Trustworthiness: The Self-Validating System This protocol uses both a negative control (vehicle) and a positive control (a known anti-inflammatory drug like dexamethasone). This allows for the assessment of this compound's effect relative to both baseline inflammation and a standard treatment, validating the model's responsiveness and the compound's relative efficacy.
-
Animal Acclimation: Acclimatize male Kunming mice (18-22 g) for at least one week with free access to food and water.
-
Grouping: Randomly divide the mice into groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Dexamethasone 10 mg/kg), and this compound treatment groups (e.g., 20, 40, 80 mg/kg).
-
Drug Administration: Administer this compound or the respective control solution intraperitoneally (i.p.) or intravenously (i.v.).
-
Induction of Inflammation: After 30-60 minutes, apply 20-30 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as an internal control.
-
Edema Measurement: After 15-30 minutes of xylene application, sacrifice the mice by cervical dislocation. Use a biopsy punch (e.g., 6-8 mm diameter) to cut circular sections from both the right (treated) and left (control) ears.
-
Weight Measurement: Weigh the ear punches immediately.
-
Data Analysis: Calculate the degree of edema by subtracting the weight of the left ear punch from the weight of the right ear punch. Calculate the percentage inhibition of edema for the treatment groups compared to the vehicle control group.
Mandatory Visualization: Experimental Workflow for In Vivo Anti-Inflammatory Assay
Caption: Workflow for the xylene-induced mouse ear edema model.
Conclusion: A Senior Scientist's Perspective
The accumulated evidence indicates that this compound is a robust modulator of key signaling pathways, particularly NF-κB. This leads to highly consistent anti-inflammatory effects across a variety of in vitro and in vivo laboratory settings. The compound reliably reduces the hallmarks of inflammation, and its efficacy in animal models of inflammatory disease is well-documented.
Conversely, the anti-cancer effects of this compound are context-dependent , with efficacy varying significantly between different cancer cell lines. This is not a weakness of the compound but an important finding that guides its potential clinical application. It suggests that this compound may be most effective in tumors that are heavily reliant on the pathways it inhibits, such as the PI3K/AKT cascade.
For researchers and drug developers, this guide underscores the importance of a multi-faceted evaluation. The consistency of this compound's anti-inflammatory mechanism provides a strong foundation for its development for inflammatory diseases. Its variable anti-cancer profile highlights the need for a biomarker-driven approach, where patient or tumor selection could be guided by the activation status of pathways like PI3K/AKT. By understanding the reasons for both consistency and variability, we can more effectively and efficiently translate the promise of this compound from the laboratory to the clinic.
References
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC. National Center for Biotechnology Information. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound. ResearchGate. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - Frontiers. Frontiers Media S.A.. [Link]
-
A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed. National Center for Biotechnology Information. [Link]
-
Antitumor effects of this compound through multiple signaling pathways.... - ResearchGate. ResearchGate. [Link]
-
Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed. National Center for Biotechnology Information. [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. Hindawi. [Link]
-
This compound attenuates doxorubicin-induced heart injury through inhibition of fibrosis. Minerva Cardiology and Angiology. [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Allied Academies. [Link]
-
This compound administration preserves myocardial function from ischemia-reperfusion in rats via NF-κB inactivation - PubMed. National Center for Biotechnology Information. [Link]
-
Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines. Allied Academies. [Link]
-
Anti-nociceptive and anti-inflammatory activity of this compound | Request PDF - ResearchGate. ResearchGate. [Link]
-
This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PMC - NIH. National Center for Biotechnology Information. [Link]
-
This compound ameliorates cardiac hypertrophy through activation of autophagic responses. Taylor & Francis Online. [Link]
-
Anti-nociceptive and anti-inflammatory activity of this compound - PubMed. National Center for Biotechnology Information. [Link]
-
This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PubMed. National Center for Biotechnology Information. [Link]
-
This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PubMed Central. National Center for Biotechnology Information. [Link]
-
Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. National Center for Biotechnology Information. [Link]
Sources
- 1. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A review on the pharmacology, pharmacokinetics and toxicity of this compound | Semantic Scholar [semanticscholar.org]
- 4. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-nociceptive and anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates doxorubicin-induced heart injury through inhibition of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound administration preserves myocardial function from ischemia-reperfusion in rats via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sophocarpine in a Laboratory Setting
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of Sophocarpine. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a deep understanding of the safety and environmental principles that govern laboratory waste management. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.
Understanding the Compound: Hazard Profile of this compound
This compound is a quinolizidine alkaloid derived from plants such as Sophora alopecuroides[1][2]. While it possesses a range of bioactive properties, including anti-inflammatory and anti-cancer effects, its toxicological profile necessitates meticulous handling and disposal protocols[1][2][3]. The primary hazard associated with this compound is its acute oral toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Acutely Toxic, Oral (Category 3), with the hazard statement H301: "Toxic if swallowed"[4][5].
This classification is the cornerstone of our disposal strategy. The primary goal is to prevent the compound from entering the environment, particularly waterways, and to eliminate any risk of accidental ingestion by personnel.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301 : Toxic if swallowed[4][5] | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P405: Store locked up.P501: Dispose of contents/ container to an approved waste disposal plant.[5] |
The Core Directive: Regulatory Compliance and Best Practices
All waste disposal activities must adhere to national and local regulations[6]. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[7][8]. Your institution's Environmental Health and Safety (EHS) department is your primary resource for interpreting these regulations and providing specific guidance.
The foundational principles for this compound disposal are:
-
Segregation: Never mix this compound waste with other chemical or general laboratory waste[6].
-
Containment: Use original or clearly labeled, sealed, and appropriate waste containers. Handle uncleaned containers as you would the product itself[6].
-
Professional Disposal: All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste management company coordinated by your EHS office.
Disposal Decision Workflow
The following diagram outlines the logical workflow for identifying and correctly segregating different forms of this compound waste.
Caption: Decision workflow for proper segregation of this compound waste.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid form of the compound, whether it is unused, surplus, or expired. The primary objective is secure containment for high-temperature incineration by a licensed facility, which is the standard and accepted method for the final disposal of most pharmaceutical waste[8].
-
Preparation: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Containment:
-
If possible, leave the material in its original, sealed manufacturer's container[6].
-
If the original container is compromised or unavailable, transfer the solid waste to a new, sealable container suitable for solids (e.g., a screw-cap polypropylene jar). The container must be clean, dry, and compatible with the chemical.
-
-
Labeling:
-
Affix a "Hazardous Waste" label, available from your EHS department, to the container.
-
Clearly write the full chemical name ("this compound"), CAS Number (6483-15-4), and an accurate estimate of the quantity.
-
Note the accumulation start date (the date you first added waste to the container).
-
-
Storage: Store the sealed and labeled container in a designated, secure satellite accumulation area. This area should be under the control of laboratory personnel and away from incompatible materials[9].
-
Disposal: Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this waste via standard trash or drains.
Protocol 2: Disposal of this compound-Contaminated Materials
This category includes all labware and consumables that have come into direct contact with this compound.
A. Contaminated Sharps (Needles, Syringes, Scalpels, etc.)
-
Causality: Improperly disposed sharps pose a dual risk of physical injury and chemical exposure.
-
Immediate Disposal: Immediately after use, place all contaminated sharps into a designated, puncture-proof, and chemically resistant sharps container[10]. The container must be clearly labeled for chemically contaminated sharps.
-
Labeling: The container must have a "Hazardous Waste" label with "this compound" listed as a contaminant.
-
Closure and Pickup: When the container is three-quarters full, securely close and seal the lid. Store in the satellite accumulation area and arrange for EHS pickup. Never attempt to overfill a sharps container.
B. Contaminated Non-Sharps (Gloves, Pipette Tips, Vials, Wipes, Bench Paper)
-
Causality: These items contain residual amounts of the toxic compound and must be prevented from entering the standard waste stream.
-
Collection: Collect all contaminated non-sharp items in a dedicated hazardous waste bag (typically a clear or yellow bag designed for chemical waste).
-
Containment: Place the bag inside a rigid, leak-proof secondary container with a lid (e.g., a cardboard box with a plastic liner). This prevents tears and contains any potential leaks.
-
Labeling: Label the outer container or the bag itself with a "Hazardous Waste" tag, listing "this compound-contaminated debris."
-
Disposal: When the bag is full, seal it securely and contact EHS for removal.
Protocol 3: Disposal of Aqueous or Solvent Solutions Containing this compound
-
Causality: Disposing of chemical solutions down the drain is strictly prohibited as it leads to direct environmental contamination of waterways, posing a significant risk to aquatic ecosystems and potentially re-entering the human water supply[6][11][12][13].
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealable, and chemically compatible liquid waste container (e.g., a 4L glass or polyethylene jug).
-
Segregation: Do not mix this compound solutions with other liquid waste streams unless explicitly permitted by your EHS department.
-
Labeling: Attach a "Hazardous Waste" label. List all chemical constituents by their full name (e.g., "this compound," "Water," "DMSO") and provide an accurate percentage for each component.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, preferably within a secondary containment tray to manage potential spills.
-
Disposal: Arrange for pickup by your EHS department.
Emergency Procedure: Spill Management
In the event of a spill of solid this compound, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your EHS emergency line.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and double nitrile gloves. For larger spills where dust may be generated, respiratory protection (e.g., an N95 respirator) is required[6].
-
Containment: Cover the spill with absorbent pads or paper towels to prevent further spread and minimize dust generation[6]. Do not use water to clean up a dry powder spill, as this can create aerosols and spread the contamination.
-
Clean-Up:
-
Carefully collect the absorbed material and spilled powder using a scoop or forceps. Avoid dry sweeping, which can create dust[6].
-
Place all contaminated materials (absorbent pads, powder, cleaning tools) into a hazardous waste bag for disposal as described in Protocol 2B.
-
-
Decontamination:
-
Wipe the spill area with a suitable laboratory detergent solution, followed by a water rinse. A 70% ethanol solution can also be used for disinfection and cleaning[10].
-
Dispose of all cleaning materials (wipes, gloves) as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these detailed procedures, you ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.
References
- Safety Data Sheet - this compound. (2025). Sigma-Aldrich.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (n.d.). Frontiers in Pharmacology.
- (-)-Sophocarpine | C15H22N2O | CID 115269. (n.d.).
- SDS US. (2019).
- SDS US. (2020).
- This compound >= 95 HPLC 6483-15-4. (n.d.). Sigma-Aldrich.
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (n.d.).
- A review on the pharmacology, pharmacokinetics and toxicity of this compound. (2023). Frontiers in Pharmacology.
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Aristolochic acid. (2024). Sigma-Aldrich.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- SOP title Disposal of hazardous waste. (2019). University of Padua.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization / U.S. Environmental Protection Agency.
- Animal Research - Standard Operating Procedures. (n.d.). Purdue University.
- Addressing the Environmental Impact of Pharmaceutical Waste: Challenges and Solutions. (n.d.). Journal of Environmental Management.
- Environmental Pollution
- SOP: Hazardous Drugs. (2025). PennEHRS, University of Pennsylvania.
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (n.d.). Environmental Services Company.
- This compound | Autophagy Inducer. (n.d.). MedChemExpress.
- Navigating the Disposal of Oxodipine: A Guide for Labor
Sources
- 1. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 95 HPLC 6483-15-4 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 10. purdue.edu [purdue.edu]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Sophocarpine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling Sophocarpine. Our philosophy is that a protocol is only effective if the science behind it is understood. Here, we will establish a self-validating system of protection, ensuring that every step you take is grounded in authoritative safety principles.
This compound is a quinolizidine alkaloid with significant pharmacological activity, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] While its therapeutic potential is vast, its handling in a research setting demands meticulous attention to safety. The primary, immediate hazard identified under the Globally Harmonized System (GHS) is its acute oral toxicity.[1][4] It is classified as "Acute Toxicity 3, Oral" with the hazard statement H301: "Toxic if swallowed".[1][4][5] Some suppliers also note H312 (Harmful in contact with skin) and H332 (Harmful if inhaled), warranting a comprehensive approach to exposure prevention.[5]
Given that this compound is typically supplied as a fine, white to beige powder, the risk of generating airborne dust during routine procedures like weighing and reconstitution is significant.[1] Inhalation of a toxic powder is a primary route of accidental exposure in a laboratory setting. Therefore, our safety posture must be designed to mitigate this risk proactively.
The Foundation: Engineering and Administrative Controls
Before any discussion of PPE, we must emphasize the hierarchy of controls. PPE is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls.
-
Engineering Controls: All handling of solid this compound that could generate dust—including weighing, aliquoting, and preparing stock solutions—must be performed within a certified chemical fume hood, a ducted balance safety enclosure, or a Class II Biosafety Cabinet.[6] These devices are designed to contain powders and prevent the release of aerosols into the laboratory environment.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide.
A Multi-Barrier System: Required PPE for this compound
When handling a compound classified as toxic, a single layer of protection is insufficient. We must employ a multi-barrier system where each piece of PPE serves a specific, indispensable function.
Hand Protection: The Imperative of Double-Gloving
Direct skin contact is a potential route of exposure.[5] A single glove can fail or become contaminated. Double-gloving is mandatory.
-
Inner Glove: A standard, powder-free nitrile examination glove. This layer provides a baseline of protection.
-
Outer Glove: A chemotherapy-rated nitrile glove (tested against ASTM D6978 standard). While this standard is for chemotherapy drugs, it represents the most rigorous testing for resistance to chemical permeation and is the best practice for handling potent compounds.[6]
-
Causality: The outer glove bears the brunt of any potential contamination. During the doffing (removal) process, this outer glove is removed first, ensuring the inner glove remains clean to handle equipment and safely remove the rest of your PPE. This procedural step is critical to preventing cross-contamination.
Body Protection: Beyond the Standard Lab Coat
A standard cotton lab coat is permeable and can absorb powders and solutions. For this compound, enhanced protection is necessary.
-
Required Garment: A disposable, solid-front gown with long sleeves and elasticized cuffs. It should be worn over your standard lab coat.[6][7]
-
Causality: The solid front and fluid-resistant material prevent particulates from passing through to your personal clothing. The elastic cuffs ensure a snug fit over your inner gloves, eliminating any gap between your sleeve and wrist. This gown is considered contaminated after use and must be disposed of as hazardous waste.[8]
Eye and Face Protection: Shielding Sensitive Mucous Membranes
Airborne dust can easily settle on and be absorbed by the mucous membranes of the eyes.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields.
-
Recommended Practice: Chemical splash goggles offer a more complete seal around the eyes and are recommended, especially when handling larger quantities or preparing solutions where a splash is possible.
-
Causality: Goggles provide superior protection from airborne particulates and splashes from any direction, a risk that standard safety glasses do not fully mitigate.
Respiratory Protection: Preventing Inhalation
This is arguably the most critical piece of PPE when handling powdered this compound, as no occupational exposure limit (OEL) has been established.[9][10] In the absence of an OEL, a conservative approach is required.
-
Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator. This will protect against powdered particulates. A surgical N-95 respirator can provide additional splash protection.[6]
-
Best Practice for Frequent Use or Spills: A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter. PAPRs offer a higher assigned protection factor and reduce user fatigue.[7]
-
Causality: this compound is toxic if swallowed, and the inhalation of fine particles can lead to ingestion via the mucociliary escalator. An N95 respirator is designed to filter at least 95% of airborne particles, providing a critical barrier to prevent the primary risk of exposure from the solid form of this compound.
Operational Plan: A Step-by-Step Safety Workflow
Adherence to a strict, procedural workflow is a self-validating system that minimizes error and ensures safety.
Workflow for Safe Handling of this compound
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. gerpac.eu [gerpac.eu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. web.uri.edu [web.uri.edu]
- 9. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
